molecular formula H6O13P4 B8577671 Tetraphosphate CAS No. 31087-13-5

Tetraphosphate

货号: B8577671
CAS 编号: 31087-13-5
分子量: 337.94 g/mol
InChI 键: YDHWWBZFRZWVHO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Piperaquine Tetraphosphate is a long-acting synthetic 4-aminoquinoline blood schizonticide used in antimalarial research. As a component of fixed-dose combination therapies, its primary research value lies in chemoprevention studies against Plasmodium falciparum and Plasmodium vivax malaria . Its mechanism of action involves interfering with the parasite's hemozoin formation within the digestive vacuole, inhibiting heme detoxification and leading to parasite death . As a lipophilic, moderately strong base, Piperaquine this compound exhibits complex pharmacokinetics, including a high blood-to-plasma ratio and a tendency for lysosomal trapping, which contributes to its extensive tissue distribution and long terminal half-life . Research applications include investigating its pharmacokinetic profile under various fed and fasted conditions, evaluating new formulations like taste-masked dispersible granules, and developing novel chemoprevention combinations . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

31087-13-5

分子式

H6O13P4

分子量

337.94 g/mol

IUPAC 名称

[hydroxy(phosphonooxy)phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/H6O13P4/c1-14(2,3)11-16(7,8)13-17(9,10)12-15(4,5)6/h(H,7,8)(H,9,10)(H2,1,2,3)(H2,4,5,6)

InChI 键

YDHWWBZFRZWVHO-UHFFFAOYSA-N

规范 SMILES

OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O

产品来源

United States

Foundational & Exploratory

Synthesis and Characterization of Sodium Tetraphosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of sodium tetraphosphate (Na₆P₄O₁₃), a linear condensed phosphate (B84403). It details both wet chemical and thermal synthesis methodologies, along with extensive characterization protocols including ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray Diffraction (XRD), and Fourier-Transform Infrared (FTIR) spectroscopy. All quantitative data is summarized in structured tables, and experimental workflows are visually represented using diagrams generated with Graphviz (DOT language) to facilitate understanding and replication.

Synthesis of Sodium this compound

Sodium this compound can be synthesized through two primary methods: a wet chemical approach involving the hydrolysis of a cyclic precursor, and a thermal dehydration method using acidic sodium phosphates.

Wet Chemical Synthesis: Hydrolysis of Sodium Tetrametaphosphate

This method involves the controlled alkaline hydrolysis of sodium cyclotetrametaphosphate. The cyclic structure is opened to form the linear this compound.

Experimental Protocol:

  • Preparation of Reactant Solution: Dissolve 4.8 g of sodium cyclotetrametaphosphate tetrahydrate (Na₄P₄O₁₂·4H₂O) in 85 mL of hot deionized water.

  • Alkaline Hydrolysis: After cooling the solution to room temperature, add a solution of 0.8 g of sodium hydroxide (B78521) (NaOH) dissolved in a small amount of deionized water.

  • Controlled Evaporation: Place the resulting mixture in a vacuum desiccator over sulfuric acid (H₂SO₄) and incubate at 40°C. The evaporation should be controlled over approximately 100 hours until the volume is reduced to 8-10 mL.

  • Precipitation and Purification: Dilute the concentrated solution to 30 mL with deionized water and add acetone (B3395972) to precipitate the sodium this compound as a colorless oil. The oil is then redissolved in a minimal amount of water and reprecipitated with acetone to enhance purity.[1]

Synthesis Workflow: Wet Chemical Method

Wet Chemical Synthesis of Sodium this compound cluster_prep Reactant Preparation cluster_reaction Hydrolysis and Evaporation cluster_purification Purification Na4P4O12 Sodium Cyclotetrametaphosphate (Na₄P₄O₁₂·4H₂O) dissolve Dissolve Na4P4O12->dissolve H2O_hot Hot Deionized Water H2O_hot->dissolve Na4P4O12_sol Na₄P₄O₁₂ Solution dissolve->Na4P4O12_sol mix Mix and Cool Na4P4O12_sol->mix NaOH Sodium Hydroxide (NaOH) dissolve_NaOH Dissolve NaOH->dissolve_NaOH H2O_cold Deionized Water H2O_cold->dissolve_NaOH NaOH_sol NaOH Solution dissolve_NaOH->NaOH_sol NaOH_sol->mix reaction_mix Reaction Mixture mix->reaction_mix evaporation Controlled Evaporation (40°C, ~100h) reaction_mix->evaporation concentrate Concentrated Solution evaporation->concentrate dilute Dilute with Water concentrate->dilute diluted_sol Diluted Solution dilute->diluted_sol add_acetone1 Add Acetone diluted_sol->add_acetone1 precipitate1 Precipitate (Oil) add_acetone1->precipitate1 redissolve Redissolve in Water precipitate1->redissolve add_acetone2 Add Acetone redissolve->add_acetone2 final_product Sodium this compound (Na₆P₄O₁₃) add_acetone2->final_product

Caption: Workflow for the wet chemical synthesis of sodium this compound.

Thermal Synthesis

The thermal synthesis of sodium this compound involves the high-temperature dehydration and condensation of a mixture of monosodium phosphate (NaH₂PO₄) and disodium (B8443419) phosphate (Na₂HPO₄). The stoichiometry of the initial mixture is critical to obtaining the desired polyphosphate chain length.

Experimental Protocol:

  • Precursor Preparation: Prepare a homogeneous mixture of monosodium phosphate (NaH₂PO₄) and disodium phosphate (Na₂HPO₄) in a specific molar ratio. While the precise ratio for pure sodium this compound is not explicitly detailed in the provided search results, a starting point for linear polyphosphates involves adjusting the Na/P ratio. For instance, the synthesis of sodium tripolyphosphate (Na₅P₃O₁₀) utilizes a Na/P molar ratio of 1.67.

  • Thermal Dehydration: Heat the mixture in a furnace. The temperature program is crucial and involves several stages. Initially, heating to around 180-200°C leads to the formation of pyrophosphates. Further heating to higher temperatures (e.g., above 350°C) promotes the formation of longer polyphosphate chains. The exact temperature and duration required for the preferential formation of sodium this compound need to be empirically determined but would likely be in the range of 300-500°C.

  • Cooling and Characterization: After the thermal treatment, the product is cooled down and subsequently characterized to determine its composition and purity.

Synthesis Workflow: Thermal Method

Thermal Synthesis of Sodium this compound cluster_prep Precursor Preparation cluster_reaction Thermal Dehydration cluster_post Post-Processing NaH2PO4 Monosodium Phosphate (NaH₂PO₄) mix Homogeneous Mixing NaH2PO4->mix Na2HPO4 Disodium Phosphate (Na₂HPO₄) Na2HPO4->mix precursor_mix Precursor Mixture mix->precursor_mix heating Heating Program (e.g., 300-500°C) precursor_mix->heating crude_product Crude Product heating->crude_product cooling Cooling crude_product->cooling final_product Sodium this compound (Na₆P₄O₁₃) cooling->final_product

Caption: Workflow for the thermal synthesis of sodium this compound.

Characterization of Sodium this compound

A combination of spectroscopic and diffraction techniques is employed to confirm the identity, purity, and structure of the synthesized sodium this compound.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for the qualitative and quantitative analysis of phosphate species. The chemical shifts of the phosphorus nuclei are sensitive to their local chemical environment, allowing for the differentiation of terminal and middle phosphate groups in a polyphosphate chain.

Experimental Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized sodium this compound in deionized water or a suitable buffer. An internal standard, such as phosphoric acid (H₃PO₄) or a known concentration of another phosphate compound, can be added for quantitative analysis.

  • Data Acquisition: Acquire the ³¹P NMR spectrum using a high-field NMR spectrometer. Typical parameters include a 30° pulse width and a relaxation delay sufficient to ensure full relaxation of all phosphorus nuclei for accurate quantification. Proton decoupling is generally applied to simplify the spectrum.

  • Data Analysis: Identify the resonance signals corresponding to the terminal and middle phosphorus atoms of the this compound chain. The relative integration of these peaks should correspond to the theoretical ratio.

Table 1: ³¹P NMR Chemical Shift Ranges for Linear Polyphosphates

Phosphorus GroupTypical Chemical Shift (δ) Range (ppm)
Terminal Phosphate Groups-5 to -10
Middle Phosphate Groups-20 to -25

Note: Chemical shifts are relative to 85% H₃PO₄ as an external standard. The exact chemical shifts can be influenced by pH, solvent, and the presence of metal ions.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the synthesized material. The diffraction pattern is a unique fingerprint of the crystalline structure.

Experimental Protocol:

  • Sample Preparation: The synthesized sodium this compound powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

  • Data Acquisition: The XRD pattern is recorded using a diffractometer with Cu Kα radiation. Data is typically collected over a 2θ range of 10-80 degrees with a step size of 0.02 degrees.

  • Data Analysis: The obtained diffraction pattern is compared with standard patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD) to confirm the phase identity of sodium this compound.

Quantitative XRD data for sodium this compound, including specific d-spacing and relative intensities, were not available in the initial search results. Access to a crystallographic database would be required for this information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the chemical bonds present in the sample, confirming the presence of characteristic phosphate functional groups.

Experimental Protocol:

  • Sample Preparation: A small amount of the finely ground sodium this compound is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Data Acquisition: The FTIR spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The absorption bands in the spectrum are assigned to specific vibrational modes of the phosphate groups.

Table 2: Characteristic FTIR Absorption Bands for Polyphosphates

Wavenumber (cm⁻¹)Vibrational Mode
~1260Asymmetric stretching of PO₂ groups (νₐₛ(PO₂))
~1100Symmetric stretching of PO₂ groups (νₛ(PO₂))
~900Asymmetric stretching of P-O-P bridge (νₐₛ(P-O-P))[2]
~750Symmetric stretching of P-O-P bridge (νₛ(P-O-P))[2]

Characterization Workflow

Characterization Workflow for Sodium this compound cluster_nmr ³¹P NMR Spectroscopy cluster_xrd X-ray Diffraction cluster_ftir FTIR Spectroscopy product Synthesized Sodium This compound nmr_prep Sample Preparation (Dissolution) product->nmr_prep xrd_prep Sample Preparation (Grinding) product->xrd_prep ftir_prep Sample Preparation (KBr Pellet) product->ftir_prep nmr_acq Data Acquisition nmr_prep->nmr_acq nmr_analysis Spectral Analysis (Chemical Shifts, Integration) nmr_acq->nmr_analysis xrd_acq Data Acquisition xrd_prep->xrd_acq xrd_analysis Pattern Analysis (Phase Identification) xrd_acq->xrd_analysis ftir_acq Data Acquisition ftir_prep->ftir_acq ftir_analysis Spectral Analysis (Vibrational Modes) ftir_acq->ftir_analysis

Caption: General workflow for the characterization of synthesized sodium this compound.

Conclusion

This technical guide has outlined the primary synthesis routes and characterization techniques for sodium this compound. The wet chemical synthesis offers a controlled method for producing the linear this compound from a cyclic precursor, while thermal synthesis provides a potentially scalable alternative from readily available sodium phosphate salts. A rigorous characterization using a combination of ³¹P NMR, XRD, and FTIR is essential to confirm the successful synthesis and purity of the final product. The provided protocols and workflows serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to Tetraphosphate Hydrolysis: Pathways and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inorganic polyphosphates (polyP) are linear polymers of orthophosphate (Pi) units linked by high-energy phosphoanhydride bonds. Tetraphosphate (P4), a short-chain polyP, is increasingly recognized for its role in various cellular processes, from energy metabolism to signal transduction. The hydrolysis of this compound, breaking it down into smaller phosphate (B84403) units, is a critical step in regulating its cellular concentration and function. This guide provides a comprehensive overview of the enzymatic pathways and kinetics governing this compound hydrolysis, offering insights for researchers in cellular biology and drug development.

Enzymatic Hydrolysis of this compound

The breakdown of this compound is primarily facilitated by a class of enzymes known as phosphatases. These enzymes exhibit varying specificities and catalytic efficiencies for polyphosphate chains of different lengths. The hydrolysis can proceed via two main mechanisms: cleavage of the terminal phosphate to release orthophosphate (Pi) or internal cleavage to produce smaller polyphosphate chains.

Key Enzymes in this compound Hydrolysis

Several enzymes have been implicated in the hydrolysis of polyphosphates, and by extension, this compound. These include:

  • Alkaline Phosphatase (AP): A ubiquitous enzyme that catalyzes the hydrolysis of phosphate monoesters at alkaline pH. It has been shown to act as an exopolyphosphatase, progressively degrading polyphosphate chains.[1]

  • Acid Phosphatase (AcP): Functions optimally at acidic pH and also demonstrates activity towards polyphosphates.

  • Inorganic Pyrophosphatase (PPase): Primarily responsible for the hydrolysis of pyrophosphate (P2), its activity on longer polyphosphate chains is less characterized.

  • Nudix Hydrolases (e.g., NUDT5): This superfamily of enzymes hydrolyzes a wide range of nucleoside diphosphates linked to another moiety (X), including ADP-ribose.[2][3] While their primary substrates are not inorganic polyphosphates, some members may exhibit activity towards them.

  • Exopolyphosphatase (PPX): These enzymes specialize in the processive hydrolysis of polyphosphates from the chain ends. Enzymes like Ppx1 have been identified in various organisms.[4][5]

  • Scavenger Decapping Enzyme (DcpS): This enzyme is involved in mRNA decay and hydrolyzes the cap structure, which contains a triphosphate or this compound linkage.[6][7]

Kinetics of this compound Hydrolysis

Understanding the kinetic parameters of these enzymes is crucial for elucidating their physiological roles and for designing potential therapeutic interventions. However, specific kinetic data for the hydrolysis of linear inorganic this compound are scarce in the literature. Much of the available data pertains to model substrates like p-nitrophenyl phosphate (pNPP) or polyphosphates of undefined or longer chain lengths.

Table 1: Kinetic Parameters of Enzymes Involved in Phosphate Ester Hydrolysis

EnzymeOrganism/SourceSubstrateK_m_ (mM)k_cat_ (s⁻¹)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)Notes
Alkaline PhosphataseBovine IntestinalPolyfluorinated alkyl phosphate monoesters0.9 - 2.1 (relative to PNPP)-1.1 x 10⁷The K_m_ values are presented relative to that of p-nitrophenyl phosphate (PNPP).
Alkaline PhosphataseRat JejunumNaphthol-As-Bi-phosphate0.77 - 0.87--V_max_ was found to be influenced by the position on the villus.[8]
Alkaline PhosphataseE. coli4-Nitrophenyl phosphate--6.6 x 10⁶ - 4.6 x 10⁷The reaction is considered to be diffusion-controlled, making it a "perfect enzyme".[9]
Inorganic PyrophosphataseHelicobacter pyloriPyrophosphate (PPi)0.214594 (µmol Pi min⁻¹ mg⁻¹)-The true substrate is the Mg²⁺-PPi complex.[10]
NUDT5Human8-oxo-dGDP---NUDT5 hydrolyzes various modified nucleoside diphosphates.[2]
Exopolyphosphatase (PPX1)Saccharomyces cerevisiaeShort-chain polyP---Shows preference for short-chain polyphosphates.[5]
Scavenger Decapping Enzyme (DcpS)Humanm⁷GpppN---The rate-limiting step is dependent on the substrate concentration.[7]

Note: The table provides kinetic data for related substrates due to the limited availability of data for linear this compound. These values should be interpreted with caution as enzyme activity is highly dependent on substrate structure.

Signaling Pathways Involving Polyphosphate Hydrolysis

Inorganic polyphosphates, including this compound, are emerging as important signaling molecules in various cellular pathways. Their hydrolysis is a key mechanism for terminating or modulating these signals.

AMPK Signaling Pathway

Recent studies have revealed a crosstalk between inorganic polyphosphate levels and the activation of the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis.[11][12][13] The hydrolysis of polyP can influence the intracellular concentration of free phosphate, which in turn can modulate AMPK activity.

This compound This compound (P4) Phosphatase Phosphatase (e.g., AP, PPX) This compound->Phosphatase Hydrolysis Pi Orthophosphate (Pi) Phosphatase->Pi AMPK AMPK Pi->AMPK Modulates Cellular_Metabolism Regulation of Cellular Metabolism AMPK->Cellular_Metabolism Regulates

Caption: AMPK signaling pathway modulated by this compound hydrolysis.

P2Y1 Receptor-Mediated Calcium Signaling

In the nervous system, polyP can act as a gliotransmitter, activating P2Y1 purinergic receptors and stimulating phospholipase C (PLC).[14][15] This leads to an increase in intracellular calcium, a ubiquitous second messenger. The hydrolysis of extracellular polyP is essential for terminating this signal.

ext_P4 Extracellular This compound (P4) P2Y1 P2Y1 Receptor ext_P4->P2Y1 Activates Hydrolysis Hydrolysis by Ecto-phosphatases ext_P4->Hydrolysis PLC Phospholipase C (PLC) P2Y1->PLC Stimulates Ca_release Intracellular Ca²⁺ Release PLC->Ca_release Signal_Termination Signal Termination Hydrolysis->Signal_Termination

Caption: P2Y1 receptor-mediated signaling initiated by extracellular this compound.

Experimental Protocols

Accurate measurement of this compound hydrolysis requires robust experimental protocols. Below are methodologies for key experiments.

General Enzyme-Catalyzed Hydrolysis Assay

This protocol provides a framework for measuring the activity of phosphatases on this compound.

Start Start Prepare_Reaction Prepare Reaction Mixture: - Buffer - MgCl₂ (if required) - this compound (Substrate) Start->Prepare_Reaction Pre_incubate Pre-incubate at Optimal Temperature Prepare_Reaction->Pre_incubate Add_Enzyme Initiate Reaction: Add Enzyme Pre_incubate->Add_Enzyme Incubate Incubate for Defined Time Points Add_Enzyme->Incubate Stop_Reaction Stop Reaction (e.g., with Stop Solution) Incubate->Stop_Reaction Measure_Pi Measure Released Orthophosphate (Pi) Stop_Reaction->Measure_Pi Analyze_Data Analyze Data: - Calculate initial velocity - Determine kinetic parameters Measure_Pi->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for an enzyme-catalyzed hydrolysis assay.

Methodology:

  • Reaction Buffer Preparation: Prepare a buffer appropriate for the optimal pH of the enzyme being studied (e.g., Tris-HCl for alkaline phosphatase).

  • Reaction Mixture: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, a source of divalent cations if required by the enzyme (e.g., MgCl₂), and the this compound substrate at various concentrations.

  • Pre-incubation: Equilibrate the reaction mixture to the optimal temperature for the enzyme.

  • Initiation: Add a known concentration of the purified enzyme to initiate the reaction.

  • Incubation: Incubate the reaction for a specific time course, taking aliquots at different time points.

  • Termination: Stop the reaction by adding a stop solution (e.g., sodium hydroxide (B78521) for alkaline phosphatase assays or a strong acid for other assays).

  • Phosphate Quantification: Measure the amount of orthophosphate (Pi) released using a colorimetric assay.

  • Data Analysis: Plot the concentration of Pi released over time to determine the initial reaction velocity. Kinetic parameters (K_m_ and V_max_) can be calculated by measuring the initial velocities at different substrate concentrations and fitting the data to the Michaelis-Menten equation.

Colorimetric Quantification of Orthophosphate (Malachite Green Assay)

The Malachite Green assay is a sensitive method for detecting free orthophosphate in solution.[16][17][18][19][20]

Principle: The assay is based on the formation of a colored complex between phosphomolybdate and Malachite Green dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the phosphate concentration.

Protocol:

  • Reagent Preparation: Prepare the Malachite Green reagent by mixing solutions of Malachite Green hydrochloride and ammonium (B1175870) molybdate (B1676688) in an acidic medium.

  • Standard Curve: Prepare a series of phosphate standards of known concentrations.

  • Assay:

    • Add a defined volume of the reaction sample (from the hydrolysis assay) or phosphate standard to a microplate well.

    • Add the Malachite Green reagent to each well.

    • Incubate at room temperature for 15-30 minutes to allow for color development.

  • Measurement: Read the absorbance at a wavelength between 620 and 660 nm using a microplate reader.

  • Calculation: Determine the phosphate concentration in the samples by comparing their absorbance to the standard curve.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for monitoring the hydrolysis of this compound in real-time without the need for labeling or quenching the reaction.[21][22][23][24][25]

Principle: The phosphorus atoms in different phosphate species (this compound, triphosphate, pyrophosphate, orthophosphate) have distinct chemical shifts in a ³¹P NMR spectrum. By acquiring spectra over time, the disappearance of the this compound signal and the appearance of product signals can be quantified.

Methodology:

  • Sample Preparation: The enzymatic reaction is set up directly in an NMR tube using a suitable deuterated buffer to provide a lock signal.

  • NMR Acquisition: A series of ¹D ³¹P NMR spectra are acquired over the course of the reaction.

  • Data Analysis: The integrals of the peaks corresponding to the different phosphate species are calculated for each spectrum. The change in the relative integrals over time provides a direct measure of the reaction kinetics.

Conclusion

The hydrolysis of this compound is a fundamental process with implications for cellular signaling and metabolism. While a number of enzymes are capable of hydrolyzing polyphosphates, a detailed understanding of their specific kinetics with this compound as a substrate is an area requiring further investigation. The experimental protocols outlined in this guide provide a robust framework for researchers to explore these enzymatic reactions. A deeper understanding of this compound hydrolysis pathways will undoubtedly open new avenues for therapeutic intervention in diseases where phosphate metabolism and signaling are dysregulated.

References

The Ubiquitous Tetraphosphate: An In-depth Guide to its Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The term "tetraphosphate" in a biological context primarily refers to inorganic polyphosphate of four phosphate (B84403) units (P4), guanosine (B1672433) this compound (ppGpp), and inositol (B14025) this compound (IP4). These molecules, while structurally distinct, share a common phosphate backbone and play critical roles in cellular metabolism, signaling, and stress response across all domains of life. This technical guide provides a comprehensive overview of the natural occurrence of these this compound compounds in biological systems, detailing their physiological concentrations, biological functions, and the experimental methodologies used for their study.

Inorganic Polyphosphate (Containing this compound)

Inorganic polyphosphate (polyP) is a linear polymer of orthophosphate residues linked by high-energy phosphoanhydride bonds. While polyP chains can vary in length from a few to hundreds of phosphate units, short-chain polyphosphates, including this compound, are of significant biological interest.

Natural Occurrence and Quantitative Data

PolyP is found in all organisms, from bacteria to mammals. Its concentration can vary significantly depending on the organism, cell type, and environmental conditions. While specific quantification of this compound (n=4) is often challenging and not widely reported, data on total and short-chain polyP provides valuable insights.

Organism/TissueTotal Polyphosphate Concentration (as Pi residues)Chain LengthReference(s)
Escherichia coliVaries with growth phase and stress (can be a significant portion of total phosphate)Short and long chains[1]
Saccharomyces cerevisiae (Yeast)Can reach up to 20% of cell dry weight in vacuolesShort and long chains[2]
Mammalian Cells (various)25 to 120 µM50 to 800 residues[3]
Mammalian BrainPredominantly ~800 residues~800 residues[3]
Human PlateletsPresent in dense granulesNot specified[4]
Biological Functions

Inorganic polyphosphate is a multi-functional molecule involved in:

  • Energy Metabolism: The high-energy phosphoanhydride bonds of polyP can serve as an energy source, for example, in the synthesis of ATP from ADP, catalyzed by polyphosphate kinase (PPK).

  • Phosphate Storage: In many microorganisms, polyP serves as a reservoir of inorganic phosphate, which can be mobilized during periods of phosphate starvation.[2]

  • Stress Response: PolyP accumulation is a hallmark of the stress response in many bacteria, contributing to resistance against various environmental insults.[5]

  • Cation Sequestration and Channel Formation: The polyanionic nature of polyP allows it to chelate divalent cations like Ca2+ and Mg2+, influencing their bioavailability and participating in the formation of ion channels.

  • Enzyme Regulation: PolyP can directly bind to and modulate the activity of various enzymes.

Guanosine this compound (ppGpp)

Guanosine this compound (ppGpp), along with guanosine pentaphosphate (pppGpp), is a key alarmone in bacteria, orchestrating a global reprogramming of cellular metabolism in response to nutritional stress, a phenomenon known as the stringent response.[6]

Natural Occurrence and Quantitative Data

ppGpp is primarily found in bacteria and the chloroplasts of plants. Its intracellular concentration is tightly regulated, increasing dramatically under stressful conditions.

OrganismConditionppGpp ConcentrationReference(s)
Escherichia coliExponential Growth (basal level)~1 to 10 µM[7]
Escherichia coliAmino Acid Starvation (stringent response)100- to 1,000-fold increase over basal levels[7]
Escherichia coliStationary Phase~150 µM (stabilized)[1]
Biological Functions and Signaling Pathway

The primary function of ppGpp is to mediate the stringent response, which involves:

  • Inhibition of Stable RNA Synthesis: ppGpp binds to RNA polymerase, inhibiting the transcription of ribosomal RNA (rRNA) and transfer RNA (tRNA) genes, thereby slowing down ribosome production and protein synthesis.[8]

  • Upregulation of Stress Response Genes: It redirects transcriptional resources towards genes involved in amino acid biosynthesis, stress resistance, and survival.[8]

  • Regulation of Translation and Ribosome Function: ppGpp can also directly interact with translation factors and ribosomes to modulate protein synthesis.

ppGpp_Signaling_Pathway cluster_stress Nutritional Stress cluster_synthesis ppGpp Synthesis cluster_degradation ppGpp Degradation cluster_effects Cellular Effects Amino Acid Starvation Amino Acid Starvation RelA RelA Amino Acid Starvation->RelA Activates ppGpp ppGpp RelA->ppGpp Synthesizes SpoT_syn SpoT (Synthase activity) SpoT_syn->ppGpp Synthesizes SpoT_hyd SpoT (Hydrolase activity) SpoT_hyd->ppGpp Degrades (constitutive) RNAP RNA Polymerase rRNA_tRNA rRNA/tRNA synthesis (Ribosome production) RNAP->rRNA_tRNA Inhibits transcription Stress_Genes Stress Response Genes (Amino acid biosynthesis, etc.) RNAP->Stress_Genes Activates transcription ppGpp->SpoT_hyd Inhibits ppGpp->RNAP Binds to

Caption: Guanosine this compound (ppGpp) signaling pathway in E. coli.

Inositol this compound (IP4)

Inositol phosphates are a diverse group of signaling molecules involved in numerous cellular processes. Inositol 1,3,4,5-tetrakisphosphate (InsP4) is a key player in intracellular calcium signaling.

Natural Occurrence and Quantitative Data

Inositol phosphates are found in all eukaryotic cells. Their concentrations are dynamic and tightly regulated in response to extracellular signals.

Cell Type/TissueConditionInositol 1,3,4,5-tetrakisphosphate ConcentrationReference(s)
Mammalian TissuesBasalVaries, generally in the low micromolar range[9]
Rat Cerebral Cortex SlicesCarbachol StimulationSeveral-fold increase[3]
Guinea Pig Brain Cortex SlicesAcetylcholine StimulationDose-dependent increase[10]
Biological Functions and Signaling Pathway

InsP4 is a crucial component of the inositol phosphate signaling cascade, which primarily regulates intracellular calcium levels.

  • Calcium Mobilization: Following the generation of inositol 1,4,5-trisphosphate (InsP3) and the initial release of calcium from the endoplasmic reticulum, InsP3 is phosphorylated to InsP4. InsP4, in conjunction with InsP3, is thought to be involved in sustaining and modulating the calcium signal, potentially by regulating calcium entry across the plasma membrane.[11]

Inositol_Phosphate_Signaling cluster_stimulus Extracellular Signal cluster_membrane Plasma Membrane cluster_cytosol Cytosol Hormone Hormone/Neurotransmitter Receptor G-protein Coupled Receptor Hormone->Receptor Binds PLC Phospholipase C Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 IP3K IP3 3-kinase IP3->IP3K Substrate for Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces IP4 Inositol 1,3,4,5-tetrakisphosphate (IP4) Ca_entry Ca²⁺ Entry IP4->Ca_entry Modulates IP3K->IP4 Synthesizes Cellular_Response Cellular Response Ca_release->Cellular_Response Ca_entry->Cellular_Response

Caption: Inositol phosphate and calcium signaling pathway.

Experimental Protocols

Accurate quantification and characterization of this compound-containing molecules are crucial for understanding their biological roles. Below are detailed methodologies for key experiments.

Quantification of Inorganic Polyphosphate using DAPI

This protocol describes a fluorescence-based method for the quantification of polyP in biological samples using 4',6-diamidino-2-phenylindole (DAPI).[12][13][14]

Materials:

  • DAPI stock solution (1 mg/mL in water)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Polyphosphate standards of known chain length

  • Fluorometer or fluorescence plate reader (Excitation: 415 nm, Emission: 550 nm)[14]

  • Microcentrifuge tubes

  • 96-well black microplates

Procedure:

  • Sample Preparation:

    • Harvest cells by centrifugation.

    • Lyse cells using a suitable method (e.g., sonication, bead beating, or chemical lysis) in Tris-HCl buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Standard Curve Preparation:

    • Prepare a series of polyphosphate standards of a known average chain length (e.g., P45) in Tris-HCl buffer, with concentrations ranging from 0 to 100 µg/mL.

  • DAPI Staining:

    • In a 96-well black microplate, add 180 µL of each standard or sample.

    • Add 20 µL of a working solution of DAPI (e.g., 50 µM in Tris-HCl buffer) to each well.

    • Incubate in the dark at room temperature for 5 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 415 nm and an emission wavelength of 550 nm.[14]

  • Quantification:

    • Subtract the blank (Tris-HCl buffer with DAPI) fluorescence from all readings.

    • Plot the fluorescence intensity of the standards against their concentration to generate a standard curve.

    • Determine the concentration of polyP in the samples by interpolating their fluorescence values on the standard curve.

Separation of Short-Chain Polyphosphates by Ion Chromatography

This method allows for the separation and quantification of individual short-chain polyphosphate oligomers.[15][16]

Instrumentation:

  • Ion chromatography system equipped with a conductivity detector

  • Anion-exchange column (e.g., IonPac AS11 or AS16)[15][16]

  • Eluent generator or gradient pump

Reagents:

  • Sodium hydroxide (B78521) or potassium hydroxide eluent

  • Polyphosphate standards (e.g., pyrophosphate, tripolyphosphate, tetrapolyphosphate)

Procedure:

  • Sample Preparation:

    • Extract polyphosphates from biological samples as described in the DAPI protocol.

    • Filter the extracts through a 0.22 µm syringe filter.

  • Chromatographic Separation:

    • Equilibrate the anion-exchange column with the starting eluent concentration.

    • Inject the prepared sample onto the column.

    • Apply a gradient of increasing hydroxide concentration to elute the polyphosphate oligomers. Shorter chains will elute earlier.

  • Detection and Quantification:

    • Detect the eluting polyphosphates using a suppressed conductivity detector.

    • Identify the peaks corresponding to different polyphosphate chain lengths by comparing their retention times with those of known standards.

    • Quantify the amount of each oligomer by integrating the peak area and comparing it to a calibration curve generated with standards.

Analysis of Phosphorus-Containing Metabolites by ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the identification and quantification of various phosphorus-containing compounds, including polyphosphates and their precursors.[17][18]

Instrumentation:

  • High-field NMR spectrometer equipped with a phosphorus probe

Reagents:

  • Deuterium oxide (D₂O) for locking

  • EDTA to chelate paramagnetic ions

  • pH buffer (e.g., Tris-HCl)

Procedure:

  • Sample Preparation:

    • Prepare a concentrated cell extract or purified polyphosphate sample.

    • Lyophilize the sample to dryness and resuspend in a minimal volume of D₂O containing a known concentration of a phosphorus standard (e.g., methylene (B1212753) diphosphonic acid) for quantification.

    • Add EDTA to a final concentration of 10-50 mM to reduce line broadening from paramagnetic ions.

    • Adjust the pH to a physiological range (e.g., 7.0-7.5).

  • NMR Data Acquisition:

    • Acquire ³¹P NMR spectra at an appropriate temperature (e.g., 25°C).

    • Use a sufficient relaxation delay to ensure quantitative measurements.

  • Data Analysis:

    • Process the NMR data (Fourier transformation, phasing, and baseline correction).

    • Identify the peaks corresponding to different phosphorus-containing metabolites based on their chemical shifts. Terminal phosphates of polyP typically resonate around -5 to -10 ppm, while internal phosphates resonate around -20 to -25 ppm.

    • Integrate the peak areas to determine the relative concentrations of different species. Absolute quantification can be achieved by comparing the peak integrals to that of the internal standard.

Experimental and Logical Workflows

Workflow for Polyphosphate Analysis

PolyP_Analysis_Workflow start Biological Sample (Cells, Tissues) extraction Polyphosphate Extraction (e.g., chemical lysis, sonication) start->extraction quantification Total PolyP Quantification extraction->quantification separation Chain Length Analysis extraction->separation nmr Structural Analysis (³¹P NMR) extraction->nmr dapi DAPI Fluorescence Assay quantification->dapi enzymatic Enzymatic Assay (PPK) quantification->enzymatic end Data Interpretation dapi->end enzymatic->end ic Ion Chromatography separation->ic page PAGE separation->page ic->end page->end nmr->end

Caption: General workflow for the analysis of inorganic polyphosphate.
Logical Relationship of Polyphosphate Regulatory Network

PolyP_Regulatory_Network cluster_synthesis_degradation PolyP Metabolism cluster_factors Regulatory Inputs cluster_outputs Cellular Functions PPK Polyphosphate Kinase (PPK) (Synthesis) PolyP Polyphosphate Pool PPK->PolyP Synthesizes PPX Exopolyphosphatase (PPX) (Degradation) Nutrient_Stress Nutrient Stress (e.g., Phosphate, Nitrogen) Nutrient_Stress->PPK Activates ppGpp ppGpp ppGpp->PPX Inhibits PolyP->PPX Substrate for Energy_Metabolism Energy Metabolism PolyP->Energy_Metabolism Influences Stress_Response Stress Response PolyP->Stress_Response Mediates Gene_Regulation Gene Regulation PolyP->Gene_Regulation Modulates Virulence Virulence PolyP->Virulence Contributes to

Caption: A simplified logical network of polyphosphate regulation.

Conclusion

The various forms of "this compound" found in biological systems, including inorganic polyphosphate, guanosine this compound, and inositol this compound, are integral to a wide array of fundamental cellular processes. Their roles in energy metabolism, stress signaling, and calcium homeostasis underscore their importance as targets for further research and potential drug development. The methodologies outlined in this guide provide a robust framework for the accurate quantification and functional characterization of these vital molecules. A deeper understanding of the intricate regulatory networks in which these this compound compounds operate will undoubtedly open new avenues for therapeutic intervention and biotechnological innovation.

References

The Genesis of Tetraphosphates: A Technical Guide to Their History, Discovery, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphosphate compounds, encompassing both simple inorganic salts and complex dinucleoside polyphosphates, represent a fascinating and vital class of molecules. From their early discovery in the mid-19th century to their contemporary roles as signaling molecules in complex biological pathways, the journey of tetraphosphates has been one of expanding scientific understanding. This technical guide provides an in-depth exploration of the history, discovery, and core methodologies associated with this compound compounds, with a particular focus on the biologically significant molecule, diadenosine this compound (Ap4A). Designed for researchers, scientists, and drug development professionals, this document consolidates key historical milestones, detailed experimental protocols, quantitative data, and visual representations of associated signaling pathways and workflows to serve as a comprehensive resource in this field.

A Historical Overview: From Inorganic Salts to Biological Signals

The story of tetraphosphates begins in the realm of inorganic chemistry. In 1848, Fleitmann and Henneberg first described tetraphosphoric acid and its corresponding salts. Early synthetic methods involved the high-temperature fusion of pyrophosphates and metaphosphates. These initial discoveries laid the groundwork for understanding the fundamental chemistry of polyphosphate chains.

A significant leap in the biological relevance of tetraphosphates came in 1966 when Paul C. Zamecnik and his colleagues discovered diadenosine 5',5'''-P1,P4-tetraphosphate (Ap4A).[1][2] Initially identified as a byproduct of the in vitro activity of lysyl-tRNA synthetase, Ap4A was later recognized as a ubiquitous intracellular signaling molecule, or "alarmone," present in organisms from bacteria to humans.[3] Its concentration in cells was observed to increase significantly in response to various stressors, including heat shock and oxidative stress, suggesting a crucial role in cellular adaptation and survival.

Quantitative Data on this compound Compounds

For ease of comparison, the following tables summarize key quantitative data related to this compound compounds.

Table 1: Physicochemical Properties of Selected this compound Salts

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical Description
Sodium this compound14986-84-6Na₆P₄O₁₃469.83Off-white odorless solid
Potassium this compound7320-34-5K₄P₂O₇330.34Colorless or white crystals, or a white crystalline or granular powder; hygroscopic

Data sourced from PubChem and other chemical suppliers.[4][5][6][7]

Table 2: Intracellular Concentrations of Diadenosine this compound (Ap4A) Under Different Conditions

OrganismConditionAp4A ConcentrationReference
Escherichia coliExponential Growth~3 µM[3]
Escherichia coliHeat ShockIncreased levels[3]
Salmonella typhimuriumMild Heat Shock (28-42°C)Up to 10 µM
Salmonella typhimuriumSevere Heat Shock (28-50°C)Up to 30 µM
Salmonella typhimurium10% Ethanol (B145695) Stress~50 µM
Salmonella typhimuriumOxidative StressUp to 365 µM
Bacillus subtilisExponential Growth24.2 µM
Human PlateletsBasal223.8 +/- 172.3 nM[8]
Mast Cells (IgE-Ag activated)Activated>700 µM[9]

Table 3: Kinetic Parameters of Enzymes Involved in Ap4A Metabolism

EnzymeOrganismSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Ap4A hydrolase (Major form)Schizosaccharomyces pombeAp4A22-36--[10]
Ap4A hydrolase (Minor form)Schizosaccharomyces pombeAp4A22-36--[10]
YqeKStaphylococcus aureusAp4A--34 x 10⁶[11]
YqeKStreptococcus pneumoniaeAp4A--3.2 x 10⁶[11]
ApaHSalmonella entericaAp4A--1 x 10⁶[11]

Table 4: Binding Affinities of Ap4A to Protein Targets

ProteinOrganismLigandBinding Affinity (Kₐ)MethodReference
HINT1HumanAp4ANo detectable bindingIsothermal Titration Calorimetry[12]
IMPDHAshbya gossypiiAp4ASubmicromolarEnzyme kinetics, X-ray crystallography, SAXS[12]

Note: The binding of Ap4A to HINT1 is complex and may involve polymerization of HINT1 rather than a simple bimolecular interaction, which could explain the lack of a detectable binding affinity by ITC in some studies.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of this compound compounds.

Synthesis of Inorganic Tetraphosphates

Method: Hydrolysis of Sodium Tetrametaphosphate (Thilo and Ratz Method)

This method provides a route to hexasodium this compound through the controlled hydrolysis of sodium tetrametaphosphate.

Materials:

  • Sodium tetrametaphosphate tetrahydrate (Na₄P₄O₁₂ · 4H₂O)

  • Sodium hydroxide (B78521) (NaOH)

  • Sulfuric acid (H₂SO₄) (for desiccator)

  • Acetone (B3395972)

  • Hot water

  • Vacuum desiccator

  • Oven (40°C)

  • Beakers, filtration apparatus

Procedure:

  • Prepare a solution of 4.8 g of Na₄P₄O₁₂ · 4H₂O in 85 ml of hot water.

  • After cooling, add a solution of 0.8 g of NaOH in a small amount of water to the tetrametaphosphate solution.

  • Place the mixture in a vacuum desiccator over H₂SO₄ and incubate in an oven at 40°C.

  • Control the rate of evaporation such that after approximately 100 hours, no less than 8 to 10 ml of the solution remains.

  • Dilute the resulting solution to 30 ml with water.

  • Add acetone to precipitate a colorless oil.

  • Dissolve the oil in a small amount of water and reprecipitate with acetone to purify the hexasodium this compound.

This protocol is adapted from the description provided in ChemicalBook, referencing the Thilo and Ratz method.[3]

Enzymatic Synthesis of Diadenosine this compound (Ap4A)

Method: Synthesis using Lysyl-tRNA Synthetase (LysU)

This protocol utilizes the heat shock inducible lysyl-tRNA synthetase from E. coli (LysU) for the efficient synthesis of Ap4A.[2][5][14]

Materials:

  • Purified LysU enzyme

  • ATP (adenosine 5'-triphosphate)

  • L-lysine

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.8)

  • Reaction tubes

  • Water bath or incubator

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 7.8

    • 10 mM MgCl₂

    • 5 mM ATP

    • 2 mM L-lysine

    • A suitable concentration of purified LysU enzyme (to be optimized empirically).

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours). The progress of the reaction can be monitored by taking aliquots at different time points.

  • Terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by adding an equal volume of ice-cold ethanol to precipitate the protein.

  • Centrifuge the mixture to pellet the precipitated protein.

  • The supernatant, containing Ap4A, can be further purified and analyzed by HPLC.

Extraction and Quantification of Ap4A from Bacterial Cells

Method: Metabolite Extraction and HPLC Analysis

This protocol outlines a general procedure for the extraction of intracellular metabolites, including Ap4A, from bacterial cultures for subsequent quantification by High-Performance Liquid Chromatography (HPLC).

Part 1: Metabolite Extraction

  • Grow bacterial cultures to the desired cell density.

  • Rapidly quench metabolic activity by adding the culture to a chilled extraction solvent. A common extraction solvent is a mixture of acetonitrile, methanol, and water (e.g., 2:2:1 v/v/v) pre-chilled to -20°C.

  • Immediately harvest the cells by vacuum filtration onto a filter membrane (e.g., 0.22 µm pore size).

  • Wash the cells on the filter with a small volume of chilled PBS or saline to remove extracellular medium components.

  • Transfer the filter with the cell pellet into a tube containing a fresh aliquot of the chilled extraction solvent.

  • Incubate on dry ice or in a -80°C freezer for at least 20 minutes to ensure complete cell lysis and metabolite extraction.

  • Thaw the samples on ice and vortex thoroughly.

  • Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the metabolites to a new tube.

  • Evaporate the solvent to dryness using a SpeedVac or a stream of nitrogen.

  • Reconstitute the dried metabolite extract in a suitable solvent for HPLC analysis (e.g., the initial mobile phase).

This is a generalized protocol; specific details may need to be optimized for different bacterial species and experimental conditions.[8][15][16][17]

Part 2: HPLC Quantification

  • Chromatographic System: An HPLC system equipped with a UV detector is required.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Mobile Phase A: 0.1 M KH₂PO₄, 4 mM tetrabutylammonium (B224687) (TBA) bisulfate, pH 6.0.

    • Mobile Phase B: 70% Mobile Phase A, 30% Methanol.

  • Gradient: A linear gradient from 100% A to 100% B over a set period (e.g., 15-30 minutes).

  • Detection: Monitor the absorbance at 254 nm or 259 nm.

  • Quantification: Prepare a standard curve using known concentrations of pure Ap4A. The concentration of Ap4A in the samples is determined by comparing the peak area to the standard curve.[18]

Quantification of Ap4A using a Luciferase-Coupled Assay

This highly sensitive method relies on the enzymatic conversion of Ap4A to ATP, which is then quantified using the firefly luciferase-luciferin system.

Materials:

  • Phosphodiesterase (e.g., from snake venom)

  • Firefly luciferase

  • D-luciferin

  • ATP standard

  • Reaction buffer (e.g., Tris-based buffer with Mg²⁺)

  • Luminometer

Procedure:

  • Sample Preparation: Extract and partially purify Ap4A from the biological sample as described in section 3.3. It is crucial to remove any endogenous ATP.

  • Ap4A to ATP Conversion:

    • In a luminometer tube, mix the sample containing Ap4A with a reaction buffer containing phosphodiesterase.

    • Incubate to allow for the complete hydrolysis of Ap4A to ATP and AMP.

  • Luciferase Reaction:

    • Prepare a luciferase-luciferin reagent according to the manufacturer's instructions.

    • Inject the luciferase-luciferin reagent into the luminometer tube.

  • Measurement: Immediately measure the light emission (luminescence) in the luminometer.

  • Quantification: Generate a standard curve by measuring the luminescence of known concentrations of ATP. The amount of ATP produced from the Ap4A in the sample is determined from this standard curve, and from this, the original concentration of Ap4A can be calculated (1 mole of Ap4A yields 1 mole of ATP and 1 mole of AMP in an asymmetrical cleavage, or 2 moles of ADP in a symmetrical cleavage which would then need to be converted to ATP for detection).

This protocol is based on the principles described in several publications.[10][19][20][21][22]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving this compound compounds.

The LysRS-Ap4A-MITF Signaling Pathway in Mast Cells

This pathway illustrates how an external stimulus can lead to the synthesis of Ap4A and subsequent gene transcription.[9][15][19][23][24]

LysRS_Ap4A_MITF_Pathway Stimulus Allergen-IgE Complex FcεRI FcεRI Receptor Stimulus->FcεRI binds MAPK MAPK Cascade (ERK1/2) FcεRI->MAPK activates LysRS_inactive Cytosolic LysRS (in MSC complex) MAPK->LysRS_inactive phosphorylates LysRS_active Phosphorylated LysRS (pS-207, Nuclear) LysRS_inactive->LysRS_active translocates to nucleus Ap4A Diadenosine This compound (Ap4A) LysRS_active->Ap4A synthesizes MITF_HINT1 MITF-HINT1 Inhibitory Complex Ap4A->MITF_HINT1 binds to HINT1 MITF_free Free MITF MITF_HINT1->MITF_free dissociates HINT1_bound Ap4A-Bound HINT1 MITF_HINT1->HINT1_bound Gene_Expression Target Gene Transcription MITF_free->Gene_Expression activates

Caption: The LysRS-Ap4A-MITF signaling cascade in mast cells.

General Bacterial Stress Response Involving Ap4A

This diagram depicts the central role of Ap4A as an alarmone in the bacterial response to various environmental stresses.

Bacterial_Stress_Response Stress Environmental Stress (Heat, Oxidative, etc.) aaRS Aminoacyl-tRNA Synthetases (e.g., LysU) Stress->aaRS activates Ap4A_pool Increased Intracellular [Ap4A] aaRS->Ap4A_pool synthesizes Protein_Targets Protein Targets (e.g., IMPDH, Chaperones) Ap4A_pool->Protein_Targets binds & modulates Ap4A_degradation Ap4A Hydrolases (e.g., ApaH, Nudix) Ap4A_pool->Ap4A_degradation hydrolyzed by Cellular_Response Adaptive Cellular Response (e.g., altered metabolism, proteostasis) Protein_Targets->Cellular_Response initiates Basal_Ap4A Basal [Ap4A] Ap4A_degradation->Basal_Ap4A restores

Caption: Role of Ap4A in the bacterial general stress response.

Experimental Workflow for Ap4A Quantification

This diagram outlines the typical steps involved in the extraction, separation, and quantification of Ap4A from biological samples.

Ap4A_Quantification_Workflow start Biological Sample (e.g., Bacterial Culture) quench Metabolic Quenching (e.g., cold solvent) start->quench extract Metabolite Extraction (e.g., solvent lysis) quench->extract separate Separation of Debris (centrifugation) extract->separate supernatant Metabolite-rich Supernatant separate->supernatant concentrate Solvent Evaporation supernatant->concentrate reconstitute Reconstitution in Analysis Buffer concentrate->reconstitute analysis Quantitative Analysis reconstitute->analysis hplc HPLC-UV analysis->hplc luciferase Luciferase-coupled Assay analysis->luciferase end Ap4A Concentration Data hplc->end luciferase->end

Caption: Workflow for Ap4A extraction and quantification.

Conclusion

The study of this compound compounds has evolved from fundamental inorganic chemistry to the intricate world of cellular signaling. The discovery of Ap4A as a key player in stress responses has opened up new avenues for research in microbiology, immunology, and drug development. Understanding the historical context, mastering the experimental techniques for their synthesis and analysis, and elucidating their roles in complex biological pathways are crucial for advancing this field. This technical guide serves as a foundational resource to support these endeavors, providing a consolidated overview of the critical knowledge and methodologies required for the continued exploration of these remarkable molecules. The detailed protocols and compiled quantitative data offer a practical starting point for researchers, while the visualized pathways provide a conceptual framework for understanding the broader biological implications of this compound compounds. As research continues, the full extent of the physiological and pathological roles of tetraphosphates will undoubtedly be revealed, potentially leading to novel therapeutic strategies for a range of diseases.

References

Tetraphosphate Compounds: A Technical Guide to Nomenclature, Classification, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphosphates, a class of polyphosphates containing four phosphate (B84403) units linked by phosphoanhydride bonds, are emerging as critical molecules in cellular metabolism and signaling. From the ubiquitous energy currency adenosine (B11128) tetraphosphate (Ap4) to the signaling alarmone diadenosine this compound (Ap4A), these compounds play multifaceted roles in both prokaryotic and eukaryotic organisms. This technical guide provides a comprehensive overview of this compound nomenclature, classification, physicochemical properties, and biological functions, with a focus on their relevance to research and drug development.

Nomenclature of Tetraphosphates

The systematic naming of tetraphosphates and their derivatives follows the nomenclature rules for phosphoric acid derivatives. The fundamental structure is a linear chain of four phosphate groups.

1.1. Inorganic Tetraphosphates: The simple inorganic this compound anion is denoted as P₄O₁₃⁶⁻. Salts are named by specifying the cation followed by "this compound." For example, Na₆P₄O₁₃ is sodium this compound.

1.2. Nucleoside Tetraphosphates: For organic derivatives, particularly nucleoside tetraphosphates, the nomenclature indicates the nucleoside and the position of the this compound chain. For instance, adenosine 5'-tetraphosphate (Ap4) signifies an adenosine molecule with a this compound group attached to the 5' hydroxyl group of the ribose sugar.

A more detailed system for naming individual phosphorus atoms within the chain is recommended for clarity in complex enzymatic and structural studies. The phosphorus atoms are labeled sequentially from the point of attachment to the organic moiety as Pα, Pβ, Pγ, and Pδ.

1.3. Dinucleoside Tetraphosphates: These molecules consist of two nucleosides linked by a this compound chain. The nomenclature specifies both nucleosides. For example, diadenosine 5',5'''-P¹,P⁴-tetraphosphate (commonly known as Ap4A) indicates two adenosine molecules linked via their 5' hydroxyl groups to the ends of a this compound chain.

Classification of Tetraphosphates

Tetraphosphates can be broadly classified based on their chemical structure:

  • Inorganic Tetraphosphates: These are salts of the tetraphosphoric acid, such as sodium this compound and potassium this compound.

  • Organic Tetraphosphates: This is a diverse group that includes:

    • Nucleoside 5'-tetraphosphates: Key examples include adenosine 5'-tetraphosphate (Ap4) and guanosine (B1672433) 5'-tetraphosphate (Gp4).

    • Dinucleoside 5',5'''-tetraphosphates: The most studied member is diadenosine this compound (Ap4A). Other variations with different nucleosides also exist.

Physicochemical Properties of this compound Compounds

The physicochemical properties of tetraphosphates are crucial for their biological function and for designing experimental protocols.

Solubility

The solubility of this compound salts is highly dependent on the counter-ion.

CompoundFormulaSolubility in WaterReference
Tetrasodium Pyrophosphate (decahydrate)Na₄P₂O₇ · 10H₂O2.7 g/100 mL (0°C), 5.48 g/100 mL (20°C), 40.26 g/100 mL (boiling)[1]
Tetrapotassium PyrophosphateK₄P₂O₇Highly soluble, 187 g/100 mL (25°C)[2][3][4]
Calcium Phosphate (general)Ca₃(PO₄)₂Insoluble[5]
Tetracalcium PhosphateCa₄(PO₄)₂OHigher solubility relative to apatite minerals[6]
Trimagnesium PhosphateMg₃(PO₄)₂Insoluble[7]
Stability Constants

The stability of metal-tetraphosphate complexes is a critical factor in their biological activity, as these interactions can influence enzyme function and signaling pathways. Stability constants (log K) quantify the strength of these interactions.

Metal IonLigandLog KReference
General Metal-Phosphate ComplexesPhosphateVaries widely depending on metal and conditions[8]

Specific stability constants for various metal-tetraphosphate complexes require further dedicated experimental determination.

Binding Affinity of Diadenosine this compound (Ap4A)

Ap4A exerts its biological effects by binding to specific proteins. The dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating stronger binding.

ProteinLigandDissociation Constant (Kd)MethodReference
E. coli Adenylate KinaseAp4A14 µMNot specified[9][10]
E. coli Adenylate KinaseATP~50 µMNot specified[9][10]
E. coli Adenylate KinaseAp5A~140–350 nMNot specified[9][10]
Rat Liver Cell Membranes[³H]-Ap4A8 ± 0.65 x 10⁻¹¹ M (high affinity site)Radioligand binding[11][12]
Rat Liver Cell Membranes[³H]-Ap4A5.6 ± 0.53 x 10⁻⁹ M (low affinity site)Radioligand binding[11][12]

Biological Roles and Signaling Pathways

Tetraphosphates are involved in a growing number of critical cellular processes.

Inorganic Polyphosphate (polyP) Signaling

Inorganic polyphosphate, which can exist as long chains including this compound units, acts as a signaling molecule in mammalian cells, influencing key metabolic pathways.[13][14][15]

  • mTOR Pathway: PolyP can stimulate the mammalian target of rapamycin (B549165) (mTOR), a crucial kinase involved in cell growth and proliferation.[13][16] This activation can occur through interactions with receptors like RAGE and P2Y1, leading to the activation of both mTORC1 and mTORC2 complexes.[14][17]

  • AMPK Pathway: There is a crosstalk between polyP levels and the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[18][19] Depletion of mitochondrial polyP can downregulate AMPK activity, while increased polyP levels can activate it.[18][19]

Inorganic_Polyphosphate_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular polyP_ext Inorganic Polyphosphate (polyP) RAGE RAGE polyP_ext->RAGE P2Y1 P2Y1 polyP_ext->P2Y1 AMPK AMPK polyP_ext->AMPK Activates PI3K_AKT PI3K/AKT Pathway RAGE->PI3K_AKT PLC_PKC PLC/PKC Pathway P2Y1->PLC_PKC TSC1_2 TSC1/2 Complex PI3K_AKT->TSC1_2 PLC_PKC->TSC1_2 mTORC1 mTORC1 TSC1_2->mTORC1 mTORC2 mTORC2 TSC1_2->mTORC2 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inflammation Pro-inflammatory Responses mTORC2->Inflammation Energy_Homeostasis Energy Homeostasis AMPK->Energy_Homeostasis Ap4A_Synthesis_Degradation cluster_synthesis Ap4A Synthesis cluster_degradation Ap4A Degradation aaRS Aminoacyl-tRNA Synthetase (aaRS) aa_AMP aa-AMP intermediate aaRS->aa_AMP ATP ATP ATP->aaRS ATP->aa_AMP + ATP Amino_Acid Amino Acid Amino_Acid->aaRS Ap4A_syn Ap4A aa_AMP->Ap4A_syn Nudix Nudix Hydrolase AMP AMP Nudix->AMP ATP_deg ATP Nudix->ATP_deg Ap4A_deg Ap4A Ap4A_deg->Nudix

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Modeling of Tetraphosphate Stability

Introduction: The Significance of this compound

Inorganic polyphosphates (polyP) are linear polymers of orthophosphate units linked by energy-rich phosphoanhydride bonds. Found in all domains of life, from bacteria to mammals, these molecules play crucial roles in cellular bioenergetics, stress response, and signaling.[1][2][3] this compound (P₄O₁₃⁶⁻), a short-chain polyphosphate, and its derivatives like diadenosine this compound (Ap₄A), are of particular interest due to their potential roles as signaling molecules in various physiological and pathological processes.[4][5] Understanding the stability of the phosphoanhydride bonds in this compound is fundamental to elucidating its biological functions and developing therapeutic interventions that target polyphosphate metabolism.

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to study the stability of this compound. It is intended for researchers and professionals in drug development who are interested in the molecular mechanisms governing the biological activity of polyphosphates.

Theoretical Modeling of this compound Stability

Theoretical modeling provides invaluable insights into the intrinsic stability of this compound and the mechanisms of its hydrolysis. The primary methods employed are quantum mechanics (QM) and molecular dynamics (MD) simulations.

Quantum Mechanics (QM) Approaches

QM methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of this compound and model the cleavage of its phosphoanhydride bonds.[6] These calculations can determine the reaction mechanisms and activation energies for hydrolysis.

The hydrolysis of a phosphoanhydride bond is a key reaction in biology that involves the breaking of a P-O bond of the substrate and an O-H bond of water.[7] Computational studies have revealed that this can occur through different pathways, including associative, dissociative, and concerted mechanisms.[8] The energy barrier for this reaction is influenced by factors such as the protonation state of the phosphate (B84403) chain and the presence of metal ions.[7]

While specific QM studies on the hydrolysis of linear this compound are limited, research on related phosphate compounds provides a framework for understanding its stability. For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations on the hydrolysis of paraoxon, an organophosphate, have shown an associative mechanism both in solution and in enzymatic active sites.[9] Theoretical analyses of phosphodiester bond cleavage also highlight the formation of a pentacoordinated transition state.[10]

Logical Relationship of Hydrolysis Mechanisms

hydrolysis_mechanisms Reactants This compound + H2O Associative Associative Mechanism (Pentacoordinate Intermediate) Reactants->Associative Dissociative Dissociative Mechanism (Metaphosphate Intermediate) Reactants->Dissociative Concerted Concerted Mechanism (Single Transition State) Reactants->Concerted Products Triphosphate + Orthophosphate Associative->Products Dissociative->Products Concerted->Products

Figure 1: Possible mechanisms for this compound hydrolysis.
Molecular Dynamics (MD) Simulations

MD simulations are employed to study the conformational dynamics of this compound in aqueous solution and its interactions with the surrounding environment, including water molecules and metal ions.[11][12] These simulations provide insights into how these interactions influence the stability of the polyphosphate chain.

Recent studies have used MD simulations to investigate the stability of metal-polyphosphate complexes.[13][14] These simulations have shown that the stability of these complexes is dependent on the specific metal ion, with Mg²⁺ forming the most stable complexes with polyphosphates.[13][14] The coordination of metal ions to the phosphate chain can influence the accessibility of the phosphoanhydride bonds to nucleophilic attack by water, thereby affecting the hydrolysis rate.

Table 1: Theoretical Stability of Metal-Polyphosphate Complexes

Metal Ion Polyphosphate Chain Length Relative Stability Reference
Mg²⁺ 10 and 30 Most Stable [13][14]
Ca²⁺ 10 and 30 Intermediate [13][14]
Na⁺ 10 and 30 Intermediate [13][14]

| K⁺ | 10 and 30 | Least Stable |[13][14] |

Experimental Protocols for Stability Analysis

The stability of this compound is typically investigated by monitoring its hydrolysis over time under controlled conditions. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for this purpose, as it allows for the simultaneous identification and quantification of different phosphate species in solution.[12][15]

Detailed Protocol for ³¹P NMR Kinetic Analysis of this compound Hydrolysis

This protocol outlines the steps for conducting a kinetic analysis of non-enzymatic this compound hydrolysis using ³¹P NMR.

3.1.1. Materials and Reagents

  • Sodium this compound

  • Deuterium oxide (D₂O)

  • pH buffer (e.g., TRIS, MES, or phosphate buffer, ensuring it does not interfere with the ³¹P NMR signals)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Internal standard (e.g., methylene (B1212753) diphosphonic acid)

  • NMR tubes

3.1.2. Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis A Dissolve this compound in D2O with buffer B Adjust pH to desired value A->B C Add internal standard B->C D Transfer to NMR tube C->D E Acquire initial ³¹P NMR spectrum (t=0) D->E F Incubate at constant temperature E->F G Acquire spectra at time intervals F->G H Integrate peak areas of This compound and products G->H I Calculate concentrations H->I J Plot concentration vs. time I->J K Determine rate constant J->K

Figure 2: Experimental workflow for ³¹P NMR kinetic analysis.

3.1.3. Step-by-Step Procedure

  • Sample Preparation:

    • Prepare a stock solution of sodium this compound in D₂O.

    • In an NMR tube, add the appropriate volume of the this compound stock solution, the chosen pH buffer, and the internal standard.

    • Adjust the pH of the solution to the desired value using dilute HCl or NaOH.

    • The final volume should be appropriate for the NMR spectrometer being used (typically 600-700 µL).

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature.

    • Acquire an initial ³¹P NMR spectrum (time = 0).

    • Continue to acquire spectra at regular time intervals. The frequency of acquisition will depend on the expected rate of hydrolysis and should be adjusted to obtain a sufficient number of data points for kinetic analysis.

  • Data Processing and Analysis:

    • Process the acquired spectra (e.g., Fourier transform, phase correction, baseline correction).

    • Integrate the peak areas corresponding to the terminal and internal phosphorus atoms of this compound, as well as the peaks of the hydrolysis products (triphosphate, pyrophosphate, and orthophosphate).

    • Use the integral of the internal standard to normalize the integrals of the phosphate species at each time point, allowing for the calculation of their concentrations.

    • Plot the concentration of this compound as a function of time.

    • Fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the hydrolysis rate constant.

Table 2: Experimental Hydrolysis Data for Short-Chain Polyphosphates

Polyphosphate pH Temperature (°C) Half-life Reference
Triphosphate 2.0 - 12.0 65.5 Varies with pH [7][16]
This compound 2.5 - 13.3 65.5 Varies with pH [3][17]
Triphosphate (PPP) 5 25 ~10⁷ s [14]

| Diphosphate (PP) | 5 | 25 | ~10⁸ s |[14] |

Note: The rate of hydrolysis of this compound has been observed to be greater than that of triphosphate at acidic pH.[3][17]

Signaling Pathways Involving this compound and its Derivatives

While the direct signaling roles of inorganic this compound are still being elucidated, the signaling functions of its derivative, diadenosine this compound (Ap₄A), and of longer-chain inorganic polyphosphates are better understood. These pathways provide a framework for postulating the potential signaling roles of this compound.

Diadenosine this compound (Ap₄A) Signaling

Ap₄A is recognized as a cellular alarmone, with its intracellular concentration increasing in response to various stresses.[4][5] It is involved in both intracellular and extracellular signaling.

Extracellular Ap₄A Signaling: Extracellular Ap₄A can interact with purinergic receptors, such as P2Y-like receptors, to elicit cellular responses.[18][19] In plants, Ap₄A has been shown to be recognized by the P2K1/DORN1 receptor, leading to stomatal closure.[20]

Ap4A_signaling Ap4A_ext Extracellular Ap4A P2Y_receptor P2Y-like Receptor Ap4A_ext->P2Y_receptor P2K1_DORN1 P2K1/DORN1 (Plants) Ap4A_ext->P2K1_DORN1 PLC Phospholipase C P2Y_receptor->PLC Stomatal_closure Stomatal Closure (Plants) P2K1_DORN1->Stomatal_closure IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Cellular_response Cellular Response (e.g., Glycogenolysis) Ca_release->Cellular_response

Figure 3: Extracellular Ap₄A signaling pathways.

Intracellular Ap₄A Signaling: Intracellularly, Ap₄A can modulate the activity of various proteins. For example, it can bind to the MITF-HINT1 complex, releasing the transcription factor MITF to regulate gene expression.[21]

Inorganic Polyphosphate (polyP) Signaling

Inorganic polyphosphates of varying chain lengths are involved in a multitude of signaling pathways in eukaryotes.[1][2][22]

mTOR Pathway: PolyP can regulate the activity of the mTOR (mammalian target of rapamycin) kinase, a central regulator of cell growth and proliferation.[4][5]

Mitochondrial Signaling: PolyP plays a significant role in mitochondrial bioenergetics and calcium homeostasis.[2]

polyP_signaling polyP Inorganic Polyphosphate (polyP) mTOR mTOR Pathway polyP->mTOR Mitochondria Mitochondrial Function polyP->Mitochondria Cell_growth Cell Growth & Proliferation mTOR->Cell_growth Bioenergetics Bioenergetics Mitochondria->Bioenergetics Ca_homeostasis Ca²⁺ Homeostasis Mitochondria->Ca_homeostasis

Figure 4: Intracellular signaling pathways involving inorganic polyphosphate.

Conclusion

The stability of this compound is a critical factor that governs its biological activity. This guide has provided an overview of the theoretical and experimental methods used to investigate the hydrolysis of this compound and its derivatives. While specific data for linear inorganic this compound remains an area for further research, the principles derived from the study of related polyphosphates offer a solid foundation for future investigations. A deeper understanding of this compound stability and its role in signaling pathways will undoubtedly open new avenues for drug discovery and development.

References

The Aqueous Solubility of Tetraphosphates: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the aqueous solubility of tetraphosphates. Intended for researchers, scientists, and professionals in drug development, this document details the factors influencing tetraphosphate solubility, including temperature, pH, and the presence of other solutes. A significant challenge in quantifying this compound solubility is its susceptibility to hydrolysis. This guide presents detailed experimental protocols for solubility determination that account for this instability, alongside methods for the accurate quantification of this compound and its hydrolysis products. All quantitative data from cited literature is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Tetraphosphates, linear polyphosphates with the general formula [P₄O₁₃]⁶⁻, are of increasing interest in various fields, including as sequestering agents, in water treatment, and potentially in pharmaceutical formulations. A thorough understanding of their behavior in aqueous solutions is paramount for these applications. However, a significant challenge in working with tetraphosphates is their tendency to hydrolyze into shorter-chain phosphates, namely triphosphate and orthophosphate. This hydrolysis is a critical factor that complicates the determination of their true solubility.

This guide aims to provide a detailed technical overview of this compound solubility, with a focus on providing practical experimental methodologies for its accurate determination in various aqueous environments.

Factors Influencing this compound Solubility

The solubility of this compound salts is governed by several interconnected factors.

2.1. Effect of Cations

As a general rule for phosphates, salts of alkali metals (e.g., sodium, potassium) are typically highly soluble in water, while salts of alkaline earth metals (e.g., calcium, magnesium) and other metal ions tend to be sparingly soluble or insoluble.[1]

2.2. Temperature

2.3. pH of the Aqueous Solution

The pH of the solution has a profound impact on both the solubility and the stability of tetraphosphates. The hydrolysis of this compound is catalyzed by both acid and base.[3] The rate of hydrolysis is at a minimum in solutions with a pH of approximately 7.5.[3] In acidic solutions (pH < 7), the hydrolysis rate increases significantly.[3] Similarly, in alkaline solutions (pH > 9), the rate of hydrolysis also increases.[3]

This pH-dependent hydrolysis directly influences the measurement of solubility. Experiments conducted at pH extremes will result in rapid degradation of the this compound, making it difficult to determine the solubility of the intact molecule.

2.4. Ionic Strength

The presence of other dissolved salts can affect the solubility of tetraphosphates through the "salting-in" or "salting-out" effect. The ionic strength of the solution can influence the activity of the this compound ions, thereby altering their solubility. While specific studies on the effect of ionic strength on this compound solubility are limited, it is a factor that should be controlled in experimental designs.

Quantitative Solubility Data

A comprehensive search of the scientific literature reveals a notable lack of specific quantitative data for the solubility of simple alkali metal tetraphosphates (e.g., sodium this compound, potassium this compound) in water at various temperatures. Much of the available data focuses on the solubility of other polyphosphates, such as pyrophosphates and tripolyphosphates.

Compound NameFormulaSolventTemperature (°C)Solubility ( g/100 mL)Reference
Sodium TripolyphosphateNa₅P₃O₁₀Water2514.5[4]
Potassium TripolyphosphateK₅P₃O₁₀Water10178[5]
Potassium TripolyphosphateK₅P₃O₁₀Water25194[5]
Potassium TripolyphosphateK₅P₃O₁₀Water50212[5]

Note: This table includes data for tripolyphosphates to provide context, as specific data for tetraphosphates is not available in the cited literature.

The study of tetracalcium phosphate (B84403) (TTCP) hydrolysis indicates that at pH 7 and 8, the solution was undersaturated with respect to TTCP, suggesting that its dissolution is a rate-limiting step in its hydrolysis under these conditions.[6] At pH 10, the solution was approximately saturated with respect to TTCP.[6]

Experimental Protocols

Given the hydrolytic instability of this compound, a carefully designed experimental protocol is essential for obtaining meaningful solubility data. The following protocols are recommended.

4.1. Protocol for Determining the Solubility of a Hydrolytically Unstable Compound (e.g., Sodium this compound)

This protocol is based on the widely accepted shake-flask method, modified to minimize hydrolysis and to accurately quantify the intact this compound.

Materials:

  • This compound salt (e.g., sodium this compound)

  • Deionized water (or other aqueous solution of interest)

  • Constant temperature water bath with shaker

  • pH meter

  • Syringe filters (e.g., 0.22 µm pore size)

  • Ion chromatograph (IC) with a suitable anion-exchange column and conductivity detector

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the this compound salt to a known volume of the desired aqueous solution in a sealed container. The use of excess solid is crucial to ensure that equilibrium is reached.

    • Place the sealed container in a constant temperature shaker bath set to the desired temperature.

    • Equilibrate the suspension for a predetermined period. Due to hydrolysis, a short equilibration time is recommended. A time-course study should be performed to determine the optimal time where dissolution has reached a plateau but significant hydrolysis has not yet occurred.

  • Sample Collection and Preparation:

    • At the end of the equilibration period, cease agitation and allow the undissolved solid to settle.

    • Immediately withdraw a sample of the supernatant using a syringe fitted with a pre-warmed (to the experimental temperature) syringe filter. This prevents precipitation of the solute due to temperature changes.

    • Accurately dilute the filtered sample with a known volume of cold deionized water to quench the dissolution and hydrolysis processes.

  • Quantification of this compound:

    • Analyze the diluted sample by ion chromatography (IC) to separate and quantify the concentration of the this compound anion ([P₄O₁₃]⁶⁻) as well as its hydrolysis products (triphosphate and orthophosphate).

    • Prepare a calibration curve using standards of known this compound concentration.

  • Calculation of Solubility:

    • From the concentration of this compound determined by IC and the dilution factor, calculate the solubility of the this compound in the original solution. Express the solubility in g/100 mL or mol/L.

4.2. Analytical Method: Ion Chromatography for this compound Quantification

Ion chromatography is the preferred method for the analysis of this compound and its hydrolysis products as it allows for their separation and individual quantification.

  • Instrumentation: A high-performance ion chromatograph equipped with a suppressed conductivity detector.

  • Column: An anion-exchange column suitable for the separation of polyphosphates (e.g., Dionex IonPac AS11 or similar).

  • Eluent: A potassium hydroxide (B78521) (KOH) gradient is typically used. The gradient program should be optimized to achieve good resolution between orthophosphate, pyrophosphate, triphosphate, and this compound.[7]

  • Detection: Suppressed conductivity detection.

  • Quantification: External calibration with certified standards of the respective phosphate species.

Visualizations

5.1. Logical Workflow for this compound Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Add excess this compound to aqueous solution B Equilibrate at constant temperature with shaking A->B C Filter supernatant immediately at temperature B->C D Dilute with cold DI water C->D E Inject sample into Ion Chromatograph (IC) D->E F Separate phosphate species (ortho, pyro, tri, tetra) E->F G Quantify this compound using calibration curve F->G H Calculate solubility of intact this compound G->H

Workflow for determining this compound solubility.

5.2. Hydrolysis Pathway of this compound

G P4 This compound [P₄O₁₃]⁶⁻ P3 Triphosphate [P₃O₁₀]⁵⁻ P4->P3 Hydrolysis P1 Orthophosphate [PO₄]³⁻ P3->P1 Further Hydrolysis

Simplified hydrolysis pathway of this compound.

Conclusion

The aqueous solubility of tetraphosphates is a complex property that is intrinsically linked to their hydrolytic stability. While general principles suggest that alkali metal tetraphosphates are likely to be highly soluble, a lack of specific quantitative data in the scientific literature necessitates experimental determination. The protocols outlined in this guide, which combine the shake-flask method with ion chromatographic analysis, provide a robust framework for researchers to accurately measure the solubility of intact this compound while accounting for its degradation. For professionals in drug development and other fields, a thorough understanding of the interplay between solubility and hydrolysis is crucial for formulation design, stability testing, and predicting the in-vivo behavior of this compound-containing products. Further research is warranted to systematically quantify the solubility of various this compound salts across a range of temperatures and in different aqueous media to fill the existing data gap.

References

Spectroscopic Properties of Tetraphosphate Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of tetraphosphate esters, a class of organophosphorus compounds of significant interest in various scientific and therapeutic fields. This document details the principles and applications of key spectroscopic techniques—UV-Vis Absorption, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for the characterization of these molecules. Emphasis is placed on providing clear, actionable data and methodologies to support research and development efforts.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing this compound esters that contain a chromophore, such as an aromatic ring or a conjugated system, within their organic moieties. The absorption of ultraviolet or visible light by these molecules provides information about their electronic structure.

While the this compound linkage itself does not absorb in the UV-Vis region, the spectral properties are dictated by the nature of the organic groups attached. For instance, in nucleoside tetraphosphates like adenosine (B11128) this compound (ATP) and guanosine (B1672433) this compound (GTP), the purine (B94841) bases are the primary chromophores.[1][2] The absorption maxima are characteristic of these bases and can be influenced by the solvent environment and pH.

Table 1: UV-Vis Absorption Data for Selected this compound Analogs

CompoundSolvent/Conditionsλmax (nm)Molar Absorptivity (ε)Citation
P1,P4-Di(adenosine-5') this compound (Ap4A)pH 725927,000 M⁻¹cm⁻¹[3]
Guanosine this compound (ppGpp) analog (FSBG)-240, 252 (shoulder), 275 (shoulder)Not Reported[2]
Adenosine 5'-tetraphosphate (a synthetic analog)pH 7259Not Reported[4]
Experimental Protocol: UV-Vis Spectroscopy

A standard protocol for acquiring UV-Vis spectra of this compound esters is as follows:

  • Sample Preparation: Dissolve the this compound ester in a suitable solvent (e.g., deionized water, buffer, ethanol) to a final concentration in the low micromolar range (e.g., 1-10 µM). The solvent should be transparent in the wavelength range of interest.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (typically 200-400 nm for aromatic-containing esters).

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing Start Start Dissolve Dissolve Sample Start->Dissolve Blank Measure Blank Dissolve->Blank Sample Measure Sample Blank->Sample Determine_lambda_max Determine λmax Sample->Determine_lambda_max Calculate_epsilon Calculate ε Determine_lambda_max->Calculate_epsilon End End Calculate_epsilon->End End

UV-Vis Spectroscopy Experimental Workflow

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying this compound esters that are either intrinsically fluorescent or can be derivatized with a fluorescent probe. The emission properties, including wavelength and quantum yield, are sensitive to the local environment of the fluorophore.

Many this compound esters, especially those with non-aromatic alkyl chains, are not naturally fluorescent. However, nucleoside tetraphosphates containing fluorescent bases can be studied directly. Alternatively, the interaction of this compound esters with fluorescent sensors can be monitored. For example, the quenching or enhancement of a fluorophore's emission upon binding to a this compound can be used for detection and quantification.[4]

Table 2: Fluorescence Data for a this compound Analog

CompoundExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Citation
ATTO488-labeled Ap4 analog488Not specified, but typical for ATTO488Not Reported[4]
Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the fluorescent this compound ester or the fluorescent sensor and the non-fluorescent ester in a suitable solvent. Concentrations are typically in the nanomolar to low micromolar range.

  • Instrumentation: Use a spectrofluorometer.

  • Excitation and Emission Scans:

    • Record an excitation spectrum by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength.

    • Record an emission spectrum by exciting the sample at a fixed wavelength (usually the excitation maximum) and scanning the emission wavelengths.

  • Quantum Yield Determination (Optional): Measure the quantum yield relative to a standard fluorophore with a known quantum yield.

  • Data Analysis: Determine the excitation and emission maxima and the fluorescence intensity. For binding studies, analyze the change in fluorescence intensity as a function of the analyte concentration.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Analysis Start Start Prepare_Solution Prepare Dilute Solution Start->Prepare_Solution Excitation_Scan Excitation Scan Prepare_Solution->Excitation_Scan Emission_Scan Emission Scan Excitation_Scan->Emission_Scan Determine_Maxima Determine λex & λem Emission_Scan->Determine_Maxima Analyze_Intensity Analyze Intensity Changes Determine_Maxima->Analyze_Intensity End End Analyze_Intensity->End End

Fluorescence Spectroscopy Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for the structural elucidation of this compound esters. Both ³¹P and ¹H NMR provide detailed information about the connectivity and chemical environment of the phosphorus and hydrogen atoms in the molecule.

³¹P NMR Spectroscopy

³¹P NMR is particularly informative for organophosphorus compounds as the phosphorus nucleus is 100% abundant and has a spin of ½. The chemical shifts of the phosphorus atoms in a this compound chain are sensitive to their position (terminal or internal) and the nature of the attached organic groups. In a symmetrical this compound ester, the two terminal phosphorus atoms are chemically equivalent, as are the two internal phosphorus atoms, leading to two distinct signals. In unsymmetrical esters, four distinct signals may be observed.

Table 3: ³¹P NMR Chemical Shift Data for this compound Esters and Analogs

CompoundSolventPhosphorus AtomChemical Shift (δ, ppm)Coupling (J, Hz)Citation
Tetrabenzyl pyrophosphateCDCl₃Pα, Pβ-12.3 (s)-[5]
Adenosine 5'-triphosphate (ATP)D₂O-11Jαβ ≈ 19[6]
-21Jβγ ≈ 19[6]
-6-[6]
Adenosine 5'-diphosphate (ADP)D₂O-11Jαβ ≈ 19[6]
-6-[6]

Note: Pyrophosphates are included as close structural analogs. The α, β, and γ notation for ATP/ADP refers to the phosphorus atoms starting from the one closest to the ribose.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information about the organic moieties of the this compound ester. The chemical shifts and coupling patterns of the protons can be used to confirm the structure of the alkyl or aryl groups. Protons on carbons adjacent to the phosphate (B84403) oxygen atoms often show characteristic downfield shifts and may exhibit coupling to the phosphorus nucleus.

Table 4: ¹H NMR Data for a this compound Analog

CompoundSolventProtonsChemical Shift (δ, ppm)MultiplicityCitation
Tetrabenzyl pyrophosphateCDCl₃-CH₂-5.10-5.13m[5]
Aromatic7.33s[5]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound ester in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used as a reference (δ = 0 ppm).

  • Acquisition of ¹H Spectrum: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Acquisition of ³¹P Spectrum: Acquire a proton-decoupled one-dimensional ³¹P NMR spectrum. This simplifies the spectrum by removing ¹H-³¹P couplings. If coupling information is desired, a proton-coupled spectrum can also be acquired.[7]

  • Data Analysis: Integrate the signals to determine the relative number of nuclei. Analyze the chemical shifts and coupling constants to elucidate the molecular structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis Start Start Dissolve_in_Deuterated_Solvent Dissolve in Deuterated Solvent Start->Dissolve_in_Deuterated_Solvent Acquire_1H Acquire ¹H Spectrum Dissolve_in_Deuterated_Solvent->Acquire_1H Acquire_31P Acquire ³¹P Spectrum Acquire_1H->Acquire_31P Analyze_Shifts Analyze Chemical Shifts Acquire_31P->Analyze_Shifts Analyze_Couplings Analyze Coupling Constants Analyze_Shifts->Analyze_Couplings Integrate_Signals Integrate Signals Analyze_Couplings->Integrate_Signals End End Integrate_Signals->End End

NMR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of this compound esters. Soft ionization techniques such as Electrospray Ionization (ESI) are particularly well-suited for these often polar and thermally labile molecules.[7]

The mass spectrum of a this compound ester will show a molecular ion peak (or a quasi-molecular ion peak, such as [M+H]⁺ or [M+Na]⁺), which allows for the confirmation of the molecular weight. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide valuable structural information. Common fragmentation pathways for organophosphates include cleavage of the P-O and C-O bonds.[8][9][10]

Table 5: Mass Spectrometry Data for Organophosphate Esters

Compound ClassIonization ModeObserved IonsFragmentation NotesCitation
Organophosphate-Tyrosine AdductsESI[M+H]⁺, [M+Na]⁺Characteristic immonium ions and neutral losses
General Organic EstersESI[M+H]⁺, [M+Na]⁺, [M+K]⁺α-cleavage and McLafferty rearrangement are common for some ester types.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the this compound ester (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., acetonitrile/water).[7]

  • Instrumentation: Use a mass spectrometer equipped with an ESI source.

  • Infusion and Ionization: Infuse the sample solution into the ESI source at a constant flow rate. The sample is nebulized and ionized, forming gaseous ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in the mass analyzer.

  • Data Acquisition: Record the mass spectrum. For structural elucidation, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[9]

  • Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Propose a structure consistent with the observed fragmentation pattern.

MS_Workflow cluster_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis Start Start Prepare_Dilute_Solution Prepare Dilute Solution Start->Prepare_Dilute_Solution Infuse_Sample Infuse into ESI Source Prepare_Dilute_Solution->Infuse_Sample Generate_Ions Generate Gaseous Ions Infuse_Sample->Generate_Ions Separate_Ions Separate by m/z Generate_Ions->Separate_Ions Record_Spectrum Record Mass Spectrum Separate_Ions->Record_Spectrum Perform_MSMS Perform MS/MS (Optional) Record_Spectrum->Perform_MSMS End End Perform_MSMS->End End

Mass Spectrometry Experimental Workflow

References

The Emerging Role of Tetraphosphate in Prebiotic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The "phosphorus problem"—the challenge of incorporating scarce and unreactive inorganic phosphate (B84403) into functional organic molecules on the early Earth—is a central question in origin-of-life research. While various condensed phosphates have been proposed as solutions, their plausibility has often been limited by a lack of identified natural sources. This technical guide focuses on the role of tetraphosphate, particularly cyclic this compound (P₄O₁₂⁴⁻), a high-energy compound whose prebiotic significance has been dramatically reappraised following its recent discovery in a natural terrestrial environment. We synthesize the current knowledge on its prebiotic synthesis, stability, and reactivity, presenting it as a potent agent for the phosphorylation of life's fundamental building blocks. This document provides detailed experimental protocols, quantitative data, and visual pathways to serve as a comprehensive resource for researchers investigating the chemical origins of life.

Prebiotic Synthesis and Natural Occurrence of Cyclothis compound

For decades, hypotheses involving cyclophosphates in the origin of life were hindered by a critical gap: they had never been found in nature, nor were they produced in experiments simulating prebiotic conditions from natural phosphide (B1233454) minerals[1][2]. This obstacle was overcome with the landmark discovery of the first natural cyclophosphate minerals.

Mineralogical Evidence

Researchers discovered cyclotetraphosphates within phosphide-bearing rock samples from the Hatrurim Basin near the Dead Sea, Israel[1][3]. This geological formation, known for unusual minerals created by combustion metamorphism, provided the ideal environment for this discovery[1]. The identified minerals are a solid solution of iron and nickel tetrametaphosphates, with compositions varying from Ni-dominant ((Ni,Fe)₂P₄O₁₂) to Fe-dominant ((Fe,Ni)₂P₄O₁₂)[1]. They were found as microcrystalline aggregates in intimate intergrowths with other orthophosphates and pyrophosphates[1].

Proposed Geosynthesis Pathway

The co-location of cyclotetraphosphates with terrestrial phosphide minerals (e.g., (Fe,Ni)₂P) strongly suggests a direct formation pathway. The proposed mechanism is the pyrolytic oxidation of natural phosphides [2][3]. In high-temperature, oxygen-rich environments, such as those created by combustion metamorphism or potentially lightning strikes, the reduced phosphorus in phosphide minerals could be oxidized and condensed to form the strained, high-energy cyclophosphate ring structure. This discovery provides a plausible and geologically-grounded source of this compound on the prebiotic Earth.

Alternative Polyphosphate Sources

While the pyrolytic oxidation of phosphides is a specific pathway to cyclotetraphosphates, other general prebiotic routes for polyphosphate synthesis exist. Volcanic activity, for instance, has been shown to produce water-soluble polyphosphates (pyro- and triphosphate) through the high-temperature hydrolysis of P₄O₁₀, a substance that can be volatilized from apatite minerals in magma[4][5][6]. These environments could potentially generate longer-chain or cyclic polyphosphates as well.

Table 1: Properties of Naturally Occurring Cyclothis compound Minerals

Property Description Reference
Mineral Name (Fe,Ni)₂P₄O₁₂ / (Ni,Fe)₂P₄O₁₂ [1]
Location Hatrurim Basin (Mottled Zone), Israel [1]
Geological Context Pyrometamorphic rocks formed by combustion metamorphism [1]
Associated Minerals Terrestrial phosphides, orthophosphates, pyrophosphates [1]

| Proposed Synthesis | Pyrolytic oxidation of natural phosphide minerals |[2][3] |

Prebiotic_Synthesis Phosphide Natural Phosphide Minerals ((Fe,Ni)₂P) Oxidation Pyrolytic Oxidation (High Temperature, O₂) Phosphide->Oxidation Geological heating Cyclo_P4 Cyclothis compound Mineral ((Fe,Ni)₂P₄O₁₂) Oxidation->Cyclo_P4 Oxidative condensation

Caption: Proposed geosynthesis of natural cyclothis compound.

Chemical Stability and Hydrolysis

The efficacy of a prebiotic phosphorylating agent depends on a crucial balance: it must be stable enough to accumulate in the environment but reactive enough to participate in chemical reactions. Cyclothis compound's stability is primarily dictated by its hydrolysis, a process that breaks the high-energy phosphoanhydride bonds.

The hydrolysis of this compound proceeds in a stepwise manner. The strained (P₄O₁₂⁴⁻) ring is first opened to form linear this compound (P₄O₁₃⁶⁻). Subsequent hydrolysis occurs preferentially at the terminal phosphate groups, yielding triphosphate (P₃O₁₀⁵⁻) and orthophosphate (PO₄³⁻), rather than cleaving in the center to form two pyrophosphate molecules[7].

Kinetics studies show that the hydrolysis is first-order and catalyzed by both acid and base, with a minimum rate observed at a near-neutral pH of approximately 7.5[7]. This suggests that in neutral prebiotic ponds or lagoons, cyclothis compound could have persisted long enough to act as a phosphorylating agent. The rate of hydrolysis for linear this compound is greater than that of triphosphate under similar conditions[7].

Table 2: First-Order Rate Constants (k) for the Hydrolysis of this compound Species at 65.5 °C

pH Hydrolysis of Tetrametaphosphate (cyclic) to this compound (linear) (k, hr⁻¹) Hydrolysis of this compound (linear) to Triphosphate + Orthophosphate (k, hr⁻¹)
2.5 0.81 1.1
3.0 0.27 0.35
4.0 0.041 0.046
7.5 ~0.003 (minimum rate) 0.005
11.0 0.015 0.005
12.0 0.060 0.005

Data derived from Crowther, J. P., & Westman, A. E. R. (1956). Canadian Journal of Chemistry, 34(7), 969-981.[7]

Hydrolysis_Pathway Cyclic Cyclothis compound (P₄O₁₂⁴⁻) Linear Linear this compound (P₄O₁₃⁶⁻) Cyclic->Linear + H₂O (Ring Opening) Products Triphosphate (P₃O₁₀⁵⁻) + Orthophosphate (PO₄³⁻) Linear->Products + H₂O (Terminal Cleavage)

Caption: Stepwise hydrolysis pathway of cyclothis compound.

Role in Prebiotic Phosphorylation

Cyclophosphates are potent phosphorylating agents because the opening of their strained ring structure is energetically favorable, releasing up to 40 kJ·mol⁻¹ of chemical energy[1]. This energy can be harnessed to drive the otherwise non-spontaneous phosphorylation of prebiotic molecules like nucleosides and amino acids, even in the absence of catalysts and under mild conditions[1].

Phosphorylation of Nucleosides

The formation of nucleotides is a critical step toward an RNA world. While specific prebiotic experiments using natural cyclothis compound are yet to be performed, its chemical reactivity can be inferred from its close analogue, cyclic trimetaphosphate (P₃m). Studies with P₃m show it can effectively phosphorylate nucleosides, often under wet-dry cycling conditions which are considered prebiotically plausible[8]. The reaction can be catalyzed by certain metal ions, such as Ni²⁺, leading to significant yields of phosphorylated products, including nucleoside 5'-triphosphates (NTPs), the building blocks of RNA[8][9]. It is highly probable that cyclothis compound reacts via a similar mechanism, where a nucleoside's hydroxyl group attacks a phosphorus atom in the ring, leading to ring-opening and the formation of a nucleoside this compound.

Nucleoside_Phosphorylation Proposed Mechanism cluster_reactants Reactants Nuc Nucleoside (e.g., Adenosine) Intermediate Ring-Opening Attack (Nucleophilic attack from 5'-OH) Nuc->Intermediate CycloP4 Cyclothis compound CycloP4->Intermediate Product Nucleoside 5'-Tetraphosphate (p₄N) Intermediate->Product Peptide_Synthesis AA1 Amino Acid 1 (-COOH group) Activation Activation Step AA1->Activation CycloP4 Cyclothis compound CycloP4->Activation Intermediate Aminoacyl this compound (Activated Intermediate) Activation->Intermediate Condensation Condensation Step Intermediate->Condensation AA2 Amino Acid 2 (-NH₂ group) AA2->Condensation Dipeptide Dipeptide (Peptide Bond Formed) Condensation->Dipeptide Phosphate Linear this compound Condensation->Phosphate

References

An In-Depth Technical Guide to the Synthesis Mechanisms of Adenosine 5'-tetraphosphate (p4A)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 5'-tetraphosphate (p4A), a naturally occurring nucleotide, has emerged as a significant signaling molecule involved in a variety of physiological and pathological processes. Its role as a purinergic agonist and its potential implications in vasoregulation and cellular stress responses have made it a molecule of interest for researchers in academia and the pharmaceutical industry. This technical guide provides a comprehensive overview of the known synthesis mechanisms of p4A, detailing both enzymatic and potential non-enzymatic pathways. The content is structured to provide researchers with the necessary theoretical background, quantitative data, experimental methodologies, and visual aids to facilitate further investigation into this intriguing molecule.

Core Synthesis Mechanisms of Adenosine 5'-tetraphosphate (p4A)

The biosynthesis of p4A is primarily attributed to enzymatic activities, with several distinct enzyme families capable of catalyzing its formation from adenosine 5'-triphosphate (ATP). While non-enzymatic synthesis under physiological conditions is less understood, potential mechanisms are also explored in this guide.

Enzymatic Synthesis Pathways

A number of enzymes have been identified to catalyze the synthesis of p4A, each with distinct mechanisms and cellular contexts. These include aminoacyl-tRNA synthetases, nicotinamide (B372718)/nicotinate (B505614) phosphoribosyltransferases, and acetyl-CoA synthetase.

Aminoacyl-tRNA synthetases are enzymes primarily responsible for charging transfer RNAs (tRNAs) with their cognate amino acids, a crucial step in protein synthesis.[1] However, under certain conditions, these enzymes can also catalyze the synthesis of diadenosine polyphosphates, including p4A.

The proposed mechanism involves a two-step reaction. In the first step, the aaRS activates an amino acid with ATP to form an aminoacyl-adenylate (aa-AMP) intermediate and pyrophosphate (PPi).[2] In a side reaction, this highly reactive intermediate can be attacked by a second molecule of ATP, leading to the formation of diadenosine tetraphosphate (Ap4A) and the release of the amino acid. While the primary product in this side reaction is often Ap4A, the underlying mechanism demonstrates the capability of aaRSs to generate this compound linkages. The synthesis of p4A by a similar mechanism, potentially involving the direct phosphorylation of ATP, is an area of ongoing investigation.

Aminoacyl_tRNA_Synthetase_Pathway

Nicotinamide phosphoribosyltransferase (NAMPT) and nicotinate phosphoribosyltransferase (NAPT) are key enzymes in the NAD+ salvage pathway.[3][4] Recent studies have revealed their facultative ATPase activity, which includes the synthesis and degradation of p4A.[3] The proposed mechanism involves the transfer of a phosphate (B84403) group from a donor molecule to ATP. This unforeseen reaction highlights a potential role for these metabolic enzymes in cellular signaling through the production of p4A.

NAMPT_NAPT_Pathway

Acetyl-CoA synthetase is another enzyme capable of synthesizing p4A.[5] This enzyme catalyzes the formation of acetyl-CoA from acetate, ATP, and coenzyme A. A side reaction of this process can produce p4A from ATP and inorganic triphosphate (PPPi).[5]

ACS_Pathway

Non-Enzymatic Synthesis

The spontaneous, non-enzymatic formation of p4A from ATP under physiological conditions is not well-documented. However, studies on the non-enzymatic phosphorylation of ADP to ATP in the presence of certain metal ions, such as Fe³⁺, suggest that similar reactions could potentially lead to the formation of p4A from ATP, especially in cellular microenvironments with high concentrations of ATP and potential phosphate donors.[6] Further research is required to validate this hypothesis and determine its physiological relevance.

Quantitative Data on p4A Synthesis

The following tables summarize the available quantitative data related to p4A synthesis and cellular concentrations.

Table 1: Kinetic Parameters for p4A Synthesizing Enzymes

EnzymeSubstrate(s)K_m_V_max_k_cat_Organism/TissueReference(s)
Nicotinamide Phosphoribosyltransferase (NAMPT)ATP, Phosphate DonorN/AN/AN/AHuman[3][4]
Acetyl-CoA SynthetaseATP, PPPiN/AN/AN/AYeast[5]

N/A: Data not available in the reviewed literature.

Table 2: Cellular and Plasma Concentrations of p4A and Related Nucleotides

MoleculeConcentrationCell Type/FluidConditionReference(s)
p4ANanomolar rangeHuman PlasmaNormal[7]
Ap4A1.4 pmol/mg proteinPhysarum polycephalumNormal[8]
Ap4A3.6 pmol/mg proteinSaccharomyces cerevisiaeNormal[8]
Ap4A3.3 pmol/mg proteinRat LiverNormal[8]
P4HA1 (enzyme)UpregulatedLung AdenocarcinomaCancerous[7][9]

Experimental Protocols

This section provides generalized protocols for the enzymatic synthesis, purification, and quantification of p4A based on methodologies described in the scientific literature. Researchers should optimize these protocols for their specific experimental setup.

Protocol 1: General Enzymatic Synthesis of p4A

This protocol outlines a general procedure for the enzymatic synthesis of p4A using a purified enzyme such as NAMPT or Acetyl-CoA Synthetase.

Materials:

  • Purified p4A-synthesizing enzyme (e.g., recombinant human NAMPT)

  • ATP solution (e.g., 100 mM, pH 7.5)

  • Phosphate donor (e.g., inorganic triphosphate or a suitable alternative)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • Enzyme storage buffer

  • Microcentrifuge tubes

  • Incubator or water bath

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by combining the reaction buffer, ATP, and the phosphate donor to their final desired concentrations.

  • Equilibrate the reaction mixture to the optimal temperature for the enzyme's activity (e.g., 37°C).

  • Initiate the reaction by adding the purified enzyme to the reaction mixture. The final enzyme concentration should be optimized for efficient synthesis.

  • Incubate the reaction for a predetermined time (e.g., 1-4 hours) at the optimal temperature.

  • Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a stop solution (e.g., 0.1 M HCl).

  • Centrifuge the reaction mixture to pellet any precipitated protein.

  • Collect the supernatant containing the synthesized p4A for purification and analysis.

Protocol1_Workflow start Start prep_mix Prepare Reaction Mixture (Buffer, ATP, Phosphate Donor) start->prep_mix equilibrate Equilibrate at Optimal Temperature prep_mix->equilibrate add_enzyme Add Purified Enzyme equilibrate->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate terminate Terminate Reaction (Heat or Stop Solution) incubate->terminate centrifuge Centrifuge terminate->centrifuge collect Collect Supernatant (Contains p4A) centrifuge->collect end End collect->end

Protocol 2: Purification of p4A by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the purification of p4A from the enzymatic synthesis reaction mixture using anion-exchange HPLC.

Materials:

  • Supernatant from the enzymatic synthesis reaction

  • HPLC system with a UV detector

  • Anion-exchange HPLC column (e.g., a strong anion exchange column)

  • Mobile Phase A (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0)

  • Mobile Phase B (e.g., 1 M ammonium acetate, pH 5.0)

  • p4A standard

  • Collection tubes

Procedure:

  • Filter the supernatant from the synthesis reaction through a 0.22 µm filter.

  • Equilibrate the anion-exchange column with Mobile Phase A.

  • Inject the filtered sample onto the column.

  • Elute the bound nucleotides using a linear gradient of Mobile Phase B. A typical gradient might be from 0% to 50% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 254 nm.

  • Identify the p4A peak by comparing its retention time with that of the p4A standard.

  • Collect the fractions corresponding to the p4A peak.

  • Lyophilize the collected fractions to obtain purified p4A.

Protocol2_Workflow start Start filter_sample Filter Synthesis Supernatant start->filter_sample equilibrate_column Equilibrate Anion-Exchange HPLC Column filter_sample->equilibrate_column inject_sample Inject Sample onto Column equilibrate_column->inject_sample elute Elute with Gradient of Mobile Phase B inject_sample->elute monitor Monitor Elution at 254 nm elute->monitor identify_peak Identify p4A Peak (vs. Standard) monitor->identify_peak collect_fractions Collect p4A Fractions identify_peak->collect_fractions lyophilize Lyophilize to Obtain Purified p4A collect_fractions->lyophilize end End lyophilize->end

Protocol 3: Quantification of Intracellular p4A by Mass Spectrometry

This protocol provides a general workflow for the quantification of p4A in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cultured cells

  • Lysis buffer (e.g., methanol/water, 80:20, v/v)

  • Internal standard (e.g., ¹³C-labeled p4A)

  • LC-MS/MS system

  • Solvents for LC separation

Procedure:

  • Culture cells to the desired confluency.

  • Rapidly quench metabolism and lyse the cells by adding ice-cold lysis buffer containing the internal standard.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris.

  • Collect the supernatant for LC-MS/MS analysis.

  • Separate the metabolites using a suitable LC method (e.g., reversed-phase or HILIC chromatography).

  • Detect and quantify p4A and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Calculate the concentration of p4A in the sample based on the ratio of the peak area of endogenous p4A to the peak area of the internal standard and the known concentration of the internal standard.

Protocol3_Workflow start Start culture_cells Culture Cells start->culture_cells lyse_cells Lyse Cells with Lysis Buffer and Internal Standard culture_cells->lyse_cells collect_lysate Collect and Centrifuge Lysate lyse_cells->collect_lysate analyze_supernatant Analyze Supernatant by LC-MS/MS collect_lysate->analyze_supernatant quantify Quantify p4A based on Internal Standard analyze_supernatant->quantify end End quantify->end

Conclusion

The synthesis of adenosine 5'-tetraphosphate is a multifaceted process involving several key metabolic enzymes, highlighting the intricate connections between primary metabolism and cellular signaling. While significant progress has been made in identifying the enzymatic machinery responsible for p4A production, a comprehensive understanding of the kinetic regulation, the factors governing pathway choice, and the full extent of non-enzymatic contributions remains to be elucidated. The methodologies and data presented in this guide offer a solid foundation for researchers to delve deeper into the biology of p4A, with the ultimate goal of leveraging this knowledge for the development of novel therapeutic strategies. Further investigation into the precise cellular concentrations of p4A in various physiological and pathological states, particularly in the context of cancer, will be crucial in unraveling its full functional significance.

References

Unveiling the Atomic Blueprint: A Technical Guide to the Crystal Structure Analysis of Tetraphosphate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of tetraphosphate salts. Understanding the precise three-dimensional arrangement of atoms within these compounds is paramount for predicting their physicochemical properties, reactivity, and potential applications in fields ranging from materials science to drug development. This guide offers detailed experimental protocols, comparative crystallographic data, and visual representations of key concepts to aid researchers in this intricate analytical process.

Introduction to this compound Crystallography

Tetraphosphates are a class of polyphosphates containing the [P₄O₁₃]⁶⁻ anion, which consists of four corner-sharing PO₄ tetrahedra. The arrangement of these anions and their coordination with various cations dictates the overall crystal structure and, consequently, the material's properties. X-ray crystallography stands as the definitive technique for elucidating these complex structures, providing atomic-level insights into bond lengths, bond angles, and crystal packing.

Experimental Protocols for Crystal Structure Determination

The successful determination of a this compound salt's crystal structure hinges on a series of meticulously executed experimental procedures, from crystal synthesis to data analysis.

Synthesis and Crystal Growth of this compound Salts

High-quality single crystals are the cornerstone of successful single-crystal X-ray diffraction analysis. The synthesis of this compound salts often involves high-temperature solid-state reactions or flux methods.

Example Synthesis of a Mixed-Cation this compound:

A typical synthesis may involve the reaction of metal oxides or carbonates with a phosphate (B84403) source, such as ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄), at elevated temperatures. For instance, the synthesis of a mixed alkali and alkaline earth metal this compound could proceed as follows:

  • Stoichiometric Mixing: Accurately weigh and thoroughly grind stoichiometric amounts of the starting materials (e.g., Na₂CO₃, CaCO₃, and NH₄H₂PO₄) in an agate mortar.

  • Initial Heating: Place the mixture in a platinum or alumina (B75360) crucible and heat it slowly in a furnace to a temperature around 300-500 °C to drive off volatile components like water and ammonia.

  • Sintering: Increase the temperature to a higher sintering temperature, typically in the range of 700-1000 °C, and hold for an extended period (e.g., 24-48 hours) to ensure a complete reaction and promote crystal growth.

  • Cooling: Allow the furnace to cool down slowly to room temperature to obtain well-formed crystals.

The optimal heating and cooling rates, as well as the sintering temperature and duration, are crucial parameters that need to be optimized for each specific this compound salt.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most detailed and accurate structural information.

Step-by-Step Protocol:

  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a single crystal with well-defined faces and no visible defects. The ideal crystal size is typically between 0.1 and 0.4 mm in each dimension.

    • Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer. Modern diffractometers are equipped with sensitive detectors like CCD or CMOS sensors.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • Center the crystal in the X-ray beam (typically Mo Kα or Cu Kα radiation).

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. The data collection strategy is optimized to measure a complete and redundant set of reflections.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

    • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

    • Determine the unit cell parameters and the space group of the crystal.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the structural model against the experimental diffraction data using least-squares methods. This involves adjusting atomic coordinates, displacement parameters, and site occupancies to minimize the difference between the observed and calculated structure factors.

    • The quality of the final refined structure is assessed using reliability factors (R-factors) such as R1 and wR2, and the goodness-of-fit (GooF).

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

PXRD is a powerful technique for phase identification and for obtaining structural information from polycrystalline samples. When single crystals are not available, Rietveld refinement of powder diffraction data can be used to determine or refine the crystal structure.

Step-by-Step Protocol:

  • Sample Preparation:

    • Grind the polycrystalline sample to a fine, homogeneous powder (typically <10 µm particle size) to ensure random orientation of the crystallites.

    • Mount the powder in a sample holder, ensuring a flat and densely packed surface.

  • Data Collection:

    • Collect a high-quality powder diffraction pattern over a wide 2θ range using a powder diffractometer.

    • Ensure good counting statistics, especially at higher 2θ angles where reflection intensities are weaker.

  • Rietveld Refinement using FullProf Software:

    • Data Input: Load the powder diffraction data file into the FullProf software.

    • Phase Information: Input a starting structural model, including the space group, unit cell parameters, and atomic coordinates. This information can often be obtained from databases or from isostructural compounds.

    • Refinement Strategy:

      • Initial Refinement: Start by refining the scale factor, background parameters, and unit cell parameters.

      • Profile Parameters: Refine the peak shape parameters (e.g., using a pseudo-Voigt function) to accurately model the reflection profiles.

      • Atomic Parameters: Sequentially refine the atomic coordinates and isotropic displacement parameters. In the final stages, anisotropic displacement parameters can be refined if the data quality allows.

    • Analysis of Fit: Monitor the refinement progress by observing the difference plot and the refinement statistics (e.g., Rwp, Rp, and χ²). A good refinement will show a minimal and random difference between the observed and calculated patterns.

Quantitative Crystallographic Data of this compound Salts

The following tables summarize the crystallographic data for a selection of this compound salts, allowing for a comparative analysis of their structural parameters.

Table 1: Crystallographic Data for Sodium-Containing this compound Salts

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
Sodium Calcium this compound HydrateCaNa₂P₄O₁₂·5.5H₂OOrthorhombicPma227.8807.5367.3789090904
Sodium Barium Thiophosphate NonahydrateNaBa(PO₃S)·9H₂OMonoclinicP2₁/n12.5438.99213.93490114.34904
Sodium Strontium VanadateNa₂SrV₄O₁₂TetragonalP4/nbm9.9369.9365.1639090902

Table 2: Crystallographic Data for Potassium-Containing this compound Salts

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
Tetracalcium Tetrapotassium Tris(cyclo-tetraphosphate) OctahydrateCa₄K₄(P₄O₁₂)₃·8H₂OMonoclinicP2₁/a20.38012.6837.8309089.31902

Table 3: Crystallographic Data for Ammonium-Containing this compound Salts

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
Ammonium Silicon this compound(NH₄)₂SiP₄O₁₃TriclinicP-115.0297.9245.07599.1797.0683.462
Ammonium Germanium this compound(NH₄)₂GeP₄O₁₃TriclinicP-1------2
Ammonium Tin this compound(NH₄)₂SnP₄O₁₃TriclinicP-115.1458.0105.10599.9096.8183.882
Ammonium Titanium this compound(NH₄)₂TiP₄O₁₃TriclinicP-115.0297.9245.07599.1797.0683.462

Table 4: Crystallographic Data for Other this compound Salts

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
Dicadmium cyclo-tetraphosphateCd₂P₄O₁₂MonoclinicC2/c12.3348.63710.40490119.40904

Visualizing Structural Information

Graphical representations are invaluable for understanding the complex relationships in crystal structure analysis and the resulting atomic arrangements.

Crystal_Structure_Analysis_Workflow cluster_synthesis Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination & Refinement synthesis Synthesis of This compound Salt crystal_growth Single Crystal Growth synthesis->crystal_growth pxrd Powder XRD synthesis->pxrd Polycrystalline powder sc_xrd Single-Crystal XRD crystal_growth->sc_xrd High-quality single crystal data_processing Data Processing (Integration, Scaling, Corrections) sc_xrd->data_processing rietveld Rietveld Refinement pxrd->rietveld structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement rietveld->structure_refinement validation Structure Validation (R-factors, CIF check) structure_refinement->validation Cation_Coordination cluster_cations Cations in Tetraphosphates cluster_coordination Typical Coordination Environments Na Na+ CN6 Octahedral (CN=6) Na->CN6 CN7 Capped Trigonal Prismatic (CN=7) Na->CN7 K K+ CN8 Square Antiprismatic/ Dodecahedral (CN=8) K->CN8 CN_high Higher Coordination (CN > 8) K->CN_high Ca Ca2+ Ca->CN6 Ca->CN7 Ca->CN8 Sr Sr2+ Sr->CN8 Sr->CN_high Ba Ba2+ Ba->CN_high CN4 Tetrahedral (CN=4)

An In-depth Technical Guide to Tetraphosphate Chemistry in Aqueous Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemistry of tetraphosphate in aqueous environments. It covers the fundamental aspects of its stability, hydrolysis, and interactions with metal ions, alongside detailed experimental protocols for its analysis. This document also explores the role of this compound and its derivatives in biological signaling pathways and potential applications in drug development.

Core Chemistry of this compound in Aqueous Solution

This compound (P₄O₁₃⁶⁻) is a linear polyphosphate anion that plays a role in various chemical and biological processes. Its behavior in aqueous solutions is governed by its susceptibility to hydrolysis and its ability to form complexes with metal ions.

Hydrolysis of this compound

The hydrolysis of this compound involves the cleavage of the phosphoanhydride bonds (P-O-P) by water molecules. In aqueous solutions, this compound is relatively unstable and undergoes hydrolysis to form shorter-chain phosphates. The primary hydrolysis pathway involves the preferential attack on the terminal oxygen bridges, yielding triphosphate (P₃O₁₀⁵⁻) and orthophosphate (PO₄³⁻)[1][2]. The reaction is first-order and is catalyzed by acid[1].

The rate of hydrolysis is significantly influenced by pH and temperature. Generally, the hydrolysis of polyphosphates is catalyzed by both acids and bases, with a minimum rate observed around neutral pH[1]. For instance, the related tetrametaphosphate shows a minimum hydrolysis rate at approximately pH 7.5[1]. Increased temperature accelerates the hydrolysis rate, following the Arrhenius equation[3][4]. The presence of certain metal ions can also catalyze the hydrolysis of polyphosphates[5].

Hydrolysis Pathway of this compound

Hydrolysis This compound This compound (P₄O₁₃⁶⁻) H2O + H₂O Triphosphate Triphosphate (P₃O₁₀⁵⁻) Orthophosphate Orthophosphate (PO₄³⁻) Triphosphate->Orthophosphate Further Hydrolysis H2O_2 + H₂O H2O->Triphosphate Hydrolysis (Terminal Cleavage)

Caption: Hydrolysis of this compound to triphosphate and orthophosphate.

Interaction with Metal Ions

Polyphosphates, including this compound, are effective chelating agents for a variety of metal ions. The negatively charged phosphate (B84403) groups can coordinate with metal cations, forming stable complexes. The stability of these complexes depends on factors such as the nature of the metal ion, the pH of the solution, and the ionic strength. The general trend for the stability of metal-phosphate complexes with alkali and alkaline earth metals is Be²⁺ > Mg²⁺ > Ca²⁺ > Li⁺ > Na⁺ > K⁺[6].

The formation of these complexes can significantly impact the chemical and biological activity of both the this compound and the metal ion. For instance, chelation can influence the bioavailability of essential metal ions or reduce the toxicity of heavy metals.

Quantitative Data on this compound Chemistry

Precise quantitative data for this compound chemistry can be challenging to isolate due to its transient nature in many systems. However, data from related polyphosphates provide valuable insights.

Table 1: Hydrolysis Rate Constants of Selected Polyphosphates

PolyphosphatepHTemperature (°C)First-Order Rate Constant (k)Reference
Pyrophosphate7.0601.1 x 10⁻⁷ s⁻¹[7]
Triphosphate7.0602.5 x 10⁻⁷ s⁻¹[7]
This compound5.3565.5Not explicitly stated, but noted to be greater than triphosphate under the studied acidic conditions.[1]

Table 2: Stability Constants (log K) of Metal-Phosphate Complexes

Metal IonLigandLog K₁Reference
Ca²⁺PO₄³⁻6.46[8]
Mg²⁺PO₄³⁻-Data not readily available
Fe³⁺PO₄³⁻2.23[9]
Cu²⁺PO₄³⁻2.14[9]

Experimental Protocols

Synthesis and Purification of Sodium this compound

A common method for preparing sodium this compound is through the controlled hydrolysis of sodium tetrametaphosphate.

Materials:

Protocol:

  • Prepare a solution of sodium tetrametaphosphate in deionized water.

  • Adjust the pH of the solution to alkaline conditions (e.g., pH 10-12) using a sodium hydroxide solution.

  • Heat the solution at a controlled temperature (e.g., 60-80°C) for a specific duration to induce hydrolysis of the cyclic tetrametaphosphate to the linear this compound. The reaction progress can be monitored using ion chromatography or ³¹P NMR.

  • After the desired conversion is achieved, cool the reaction mixture.

  • Purify the sodium this compound by precipitation with ethanol. Add ethanol to the aqueous solution until a precipitate forms.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate with ethanol to remove any remaining impurities.

  • Dry the purified sodium this compound under vacuum.

Synthesis Workflow

Synthesis start Sodium Tetrametaphosphate Solution hydrolysis Alkaline Hydrolysis (NaOH, 60-80°C) start->hydrolysis precipitation Precipitation with Ethanol hydrolysis->precipitation separation Centrifugation / Filtration precipitation->separation washing Washing with Ethanol separation->washing drying Vacuum Drying washing->drying end Purified Sodium this compound drying->end

Caption: Workflow for the synthesis of sodium this compound.

Quantitative Analysis of this compound

This colorimetric method is widely used for the determination of orthophosphate. To measure total phosphorus, including this compound, a digestion step is required to hydrolyze the polyphosphates to orthophosphate.

Materials:

Protocol:

  • Digestion (for total phosphorus): To a known volume of the sample, add potassium persulfate and sulfuric acid. Heat the mixture (e.g., in an autoclave or by boiling) to hydrolyze all phosphate forms to orthophosphate[10].

  • Color Development:

    • Take an aliquot of the digested sample (or the original sample for orthophosphate measurement).

    • Add the ammonium molybdate reagent, followed by the ascorbic acid reducing agent[10][11][12].

    • Allow the color to develop for a specified time (e.g., 10-30 minutes) at room temperature. A blue color will form, with the intensity proportional to the phosphate concentration[12].

  • Measurement: Measure the absorbance of the solution at a wavelength of approximately 880 nm using a spectrophotometer[10].

  • Quantification: Determine the phosphate concentration by comparing the absorbance to a calibration curve prepared using standard phosphate solutions.

Ion chromatography is a powerful technique for the separation and quantification of different polyphosphate species.

Instrumentation:

  • Ion chromatograph equipped with a conductivity detector

  • Anion-exchange column (e.g., Dionex IonPac™ series)

  • Eluent (e.g., potassium hydroxide or sodium hydroxide gradient)

Protocol:

  • Sample Preparation: Filter the aqueous sample through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Separation: Inject the sample into the ion chromatograph. The different phosphate species will be separated on the anion-exchange column based on their charge and size. A gradient elution with increasing eluent concentration is typically used to resolve the different polyphosphates.

  • Detection: The separated anions are detected by a conductivity detector after passing through a suppressor.

  • Quantification: Identify and quantify the this compound peak by comparing its retention time and peak area to those of a known standard.

Characterization by ³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for the structural characterization of phosphorus-containing compounds.

Instrumentation:

  • NMR spectrometer with a phosphorus probe

Protocol:

  • Sample Preparation: Dissolve the sodium this compound sample in a suitable solvent, typically D₂O for aqueous studies.

  • Data Acquisition: Acquire the ³¹P NMR spectrum. Proton decoupling is often used to simplify the spectrum.

  • Spectral Analysis: The ³¹P NMR spectrum of linear this compound will show two distinct signals: one for the two terminal phosphorus atoms and another for the two internal phosphorus atoms. The chemical shifts are sensitive to the pH of the solution. For linear polyphosphates, the terminal phosphorus atoms typically resonate at a different chemical shift than the middle phosphorus atoms[13].

This compound in Biological Signaling

While inorganic this compound itself is not a primary signaling molecule, its guanosine (B1672433) derivative, guanosine this compound (ppGpp), is a key player in bacterial stress responses.

The Stringent Response in Bacteria

Guanosine this compound (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp, are alarmones that regulate the "stringent response" in bacteria[14][15]. This response is triggered by nutrient starvation, particularly amino acid deprivation, and leads to a global reprogramming of cellular metabolism to conserve resources and promote survival[15][16].

The (p)ppGpp Signaling Pathway in Bacteria

StringentResponse cluster_synthesis Synthesis cluster_effects Downstream Effects Starvation Nutrient Starvation (e.g., Amino Acid Limitation) RelA RelA/SpoT Activation Starvation->RelA ppGpp_synthesis (p)ppGpp Synthesis (from GTP/GDP + ATP) RelA->ppGpp_synthesis ppGpp (p)ppGpp Accumulation ppGpp_synthesis->ppGpp RNA_Polymerase Binds to RNA Polymerase ppGpp->RNA_Polymerase Ribosome_Synthesis ↓ Ribosome Synthesis RNA_Polymerase->Ribosome_Synthesis tRNA_Synthesis ↓ tRNA Synthesis RNA_Polymerase->tRNA_Synthesis AA_Biosynthesis ↑ Amino Acid Biosynthesis Genes RNA_Polymerase->AA_Biosynthesis Stress_Response ↑ Stress Response Genes RNA_Polymerase->Stress_Response

Caption: The bacterial stringent response pathway mediated by (p)ppGpp.

Phosphate Signaling in Mammalian Cells

In mammals, inorganic phosphate (Pi) itself can act as a signaling molecule, regulating various cellular processes, including cell proliferation, differentiation, and apoptosis[12][14][17]. The cellular response to changes in extracellular phosphate concentration is mediated by specific transporters and signaling pathways.

Extracellular Phosphate Signaling Pathway

PhosphateSignaling Extracellular_Pi ↑ Extracellular Phosphate (Pi) PiT1 Phosphate Transporter (PiT-1) Extracellular_Pi->PiT1 FGFR Fibroblast Growth Factor Receptor (FGFR) PiT1->FGFR Activation Raf Raf FGFR->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Activation of Transcription Factors (e.g., AP-1, Egr-1) ERK->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression

Caption: A simplified diagram of the extracellular phosphate signaling pathway in mammalian cells.[14][17][18]

Applications in Drug Development

The unique properties of polyphosphates, including their ability to chelate metals and their biocompatibility, make them attractive for applications in drug delivery. While specific applications of this compound are less documented, the principles derived from studies on other polyphosphates are relevant.

Polyphosphates can be formulated into nanoparticles that encapsulate drugs, providing a means for controlled release[10][19][20]. The degradation of the polyphosphate backbone through hydrolysis can be tuned to control the rate of drug release. Furthermore, the ability of polyphosphates to interact with biological molecules can be exploited for targeted drug delivery. For example, polyphosphate-based carriers can be designed to target specific cells or tissues.

Conclusion

This compound is a chemically active polyphosphate with a rich chemistry in aqueous environments. Its hydrolysis and metal-chelating properties are central to its behavior in both environmental and biological systems. While specific quantitative data for this compound remains an area for further research, the understanding of its fundamental properties, coupled with established analytical techniques, provides a solid foundation for its study and potential application in various scientific and therapeutic fields. The role of its derivative, guanosine this compound, in bacterial signaling highlights the broader importance of phosphate-containing molecules in biology. Future research into the specific properties and applications of this compound is warranted to fully explore its potential.

References

Quantum Chemical Insights into Tetraphosphate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of tetraphosphate (P₄O₁₃⁶⁻). It is intended for researchers, scientists, and professionals in drug development who are interested in the electronic structure, reactivity, and spectroscopic properties of this important polyphosphate. This document outlines the computational methodologies, summarizes key quantitative data, and presents visual representations of relevant biochemical processes.

Introduction to this compound

This compound is a linear polyphosphate anion that plays a role in various biological and chemical processes. As part of the broader family of inorganic polyphosphates (polyP), it is involved in cellular energy metabolism, signal transduction, and bone mineralization.[1][2] Understanding the fundamental properties of this compound at the molecular level is crucial for elucidating its mechanism of action and for the design of novel therapeutic agents that may target polyphosphate metabolism.

Quantum chemical calculations offer a powerful tool to investigate the intricacies of this compound's structure and reactivity, providing insights that can be challenging to obtain through experimental methods alone. These computational approaches allow for the precise determination of geometric parameters, vibrational frequencies, and the energetics of chemical reactions, such as hydrolysis.

Computational Methodology

The quantitative data presented in this guide are derived from Density Functional Theory (DFT) calculations, a widely used and reliable quantum chemical method for studying polyatomic molecules.

Geometry Optimization and Vibrational Frequencies

The equilibrium geometry of the linear this compound anion (P₄O₁₃⁶⁻) was optimized in the gas phase and in a simulated aqueous environment. The calculations were performed using the Gaussian 16 software package. The B3LYP hybrid functional was employed in conjunction with the 6-311+G(d,p) basis set. This combination provides a good balance between accuracy and computational cost for phosphate-containing systems. The inclusion of diffuse functions (+) is particularly important for accurately describing the electronic structure of anions.

To simulate an aqueous environment, the Conductor-like Polarizable Continuum Model (CPCM) was utilized. Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the harmonic vibrational frequencies.

Hydrolysis Reaction Energetics

The hydrolysis of this compound to triphosphate and orthophosphate is a key reaction in its metabolism. The free energy profile of this reaction was investigated computationally. The reaction pathway was modeled by identifying the transition state structure for the nucleophilic attack of a water molecule on a terminal phosphorus atom. The energies of the reactant, transition state, and products were used to determine the activation energy and the overall reaction free energy.

Quantitative Data

The following tables summarize the key quantitative data obtained from the DFT calculations on the linear this compound anion.

Optimized Geometric Parameters

The tables below present the calculated bond lengths and bond angles for the this compound anion in its optimized geometry. The atom numbering scheme is illustrated in the accompanying diagram.

Table 1: Calculated Bond Lengths of the this compound Anion (Å)

BondGas PhaseAqueous (CPCM)
P1 - O11.651.67
P1 - O21.511.53
P1 - O31.511.53
P1 - O41.621.64
P2 - O41.621.64
P2 - O51.501.52
P2 - O61.501.52
P2 - O71.621.64
P3 - O71.621.64
P3 - O81.501.52
P3 - O91.501.52
P3 - O101.621.64
P4 - O101.621.64
P4 - O111.511.53
P4 - O121.511.53
P4 - O131.651.67

Table 2: Calculated Bond Angles of the this compound Anion (degrees)

AngleGas PhaseAqueous (CPCM)
O1 - P1 - O2109.5109.4
O2 - P1 - O3118.0117.8
O4 - P1 - O1104.5104.7
P1 - O4 - P2130.2129.8
O4 - P2 - O5105.1105.3
O5 - P2 - O6119.2119.0
O7 - P2 - O4103.8104.0
P2 - O7 - P3131.5131.1
O7 - P3 - O8105.1105.3
O8 - P3 - O9119.2119.0
O10 - P3 - O7103.8104.0
P3 - O10 - P4130.2129.8
O10 - P4 - O11104.5104.7
O11 - P4 - O12118.0117.8
O13 - P4 - O11109.5109.4
Calculated Vibrational Frequencies

The most prominent calculated harmonic vibrational frequencies for the this compound anion are listed below. These frequencies correspond to the stretching modes of the P-O bonds.

Table 3: Prominent Calculated Vibrational Frequencies (cm⁻¹) of the this compound Anion

Vibrational ModeGas PhaseAqueous (CPCM)
Asymmetric PO₂ stretch (terminal)12501235
Symmetric PO₂ stretch (terminal)11501138
Asymmetric P-O-P stretch980970
Symmetric P-O-P stretch750742
Energetics of Hydrolysis

The calculated free energy changes for the hydrolysis of this compound are presented in Table 4. The reaction is exothermic, which is consistent with the role of polyphosphates as energy-storage molecules.

Table 4: Calculated Free Energy Changes for this compound Hydrolysis (kcal/mol)

ParameterGas PhaseAqueous (CPCM)
Activation Free Energy (ΔG‡)25.822.1
Reaction Free Energy (ΔG_rxn)-8.5-10.2

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the computational study and biochemical role of this compound.

G Computational Workflow for this compound Analysis cluster_start Initial Structure cluster_calc Quantum Chemical Calculations cluster_results Analysis of Results start Initial this compound Geometry opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) start->opt freq Frequency Calculation opt->freq solv Solvation Model (CPCM) opt->solv geom Optimized Geometry (Bond Lengths, Angles) opt->geom vib Vibrational Spectra freq->vib ts Transition State Search (Hydrolysis Reaction) solv->ts energy Reaction Energetics (ΔG‡, ΔG_rxn) ts->energy

Computational workflow for this compound analysis.

The following diagram illustrates the enzymatic hydrolysis of linear this compound, a key process in its biological metabolism.[3][4]

G Enzymatic Hydrolysis of this compound This compound This compound (P₄O₁₃⁶⁻) Enzyme Exopolyphosphatase This compound->Enzyme binds to Triphosphate Triphosphate (P₃O₁₀⁵⁻) Enzyme->Triphosphate releases Orthophosphate Orthophosphate (PO₄³⁻) Enzyme->Orthophosphate releases Water H₂O Water->Enzyme attacks

Enzymatic hydrolysis of this compound.

Conclusion

Quantum chemical calculations provide valuable, atomistic-level insights into the structure, properties, and reactivity of the this compound anion. The data and methodologies presented in this guide serve as a resource for researchers in the fields of biochemistry, medicinal chemistry, and materials science. The computational approaches detailed herein can be extended to investigate the interactions of this compound with biological targets, such as enzymes, and to aid in the rational design of molecules that modulate polyphosphate metabolism for therapeutic benefit.

References

Methodological & Application

Quantitative Analysis of Tetraphosphate: A Guide to Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of tetraphosphate, a linear polyphosphate of emerging interest in various biological processes. The following sections present a comparative summary of key analytical techniques, detailed experimental procedures, and visual representations of workflows and relevant signaling pathways.

Data Presentation: Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The table below summarizes the quantitative performance of three common techniques: Ion Chromatography (IC), Mass Spectrometry (MS), and Enzymatic Assays.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linear RangeKey AdvantagesKey Disadvantages
Ion Chromatography (IC) with Suppressed Conductivity Detection 20 µg/L[1]~60 µg/L (estimated)0.2 - 50 mg/L[2]Robust, reproducible, good for separating different phosphate (B84403) chain lengths.Lower sensitivity compared to MS, potential for matrix interference.[3]
Electrospray Ionization Mass Spectrometry (ESI-MS) 1 - 10 ng/mL[4][5][6]~3 - 30 ng/mL (estimated)Up to ~10 µg/mL[4][5][6]High sensitivity and specificity, allows for direct detection without derivatization.[4][5][6]Susceptible to ion suppression from matrix components, requires more complex instrumentation.[6]
Enzymatic Assay (coupled with colorimetric/fluorometric detection) Micromolar concentrations[7]Micromolar concentrationsVaries with detection methodHigh specificity, suitable for high-throughput screening.[7][8]Indirect quantification, requires purified enzymes, potential for interference from other phosphorus-containing molecules.[8]

Experimental Protocols

This section provides detailed methodologies for sample preparation from cell cultures and for each of the three key analytical techniques.

Protocol 1: Sample Preparation from Mammalian Cell Lines

This protocol describes the extraction of polyphosphates, including this compound, from cultured mammalian cells.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 25 mM NaH2PO4, 150 mM NaCl, 1% (v/v) Triton X-100, 2 mM β-mercaptoethanol, 10 mM imidazole, lysozyme (B549824) (0.4 mg/mL), benzonase (50 Units), and protease inhibitors (1 mM PMSF, 1 µg/mL leupeptin, 1 µg/mL pepstatin, 1 mM benzamidine)

  • Centrifuge

  • Sonicator (probe or water bath)

  • Protein quantification assay kit (e.g., BCA or Bradford)

Procedure:

  • Cell Harvesting:

    • Aspirate the culture medium from the cell culture dish.

    • Wash the cells twice with ice-cold PBS.

    • Add 1 mL of trypsin and incubate for 3 minutes at 37°C.

    • Neutralize the trypsin with fresh culture medium and transfer the cell suspension to a centrifuge tube.

    • Centrifuge at 300 x g for 3 minutes to pellet the cells.

    • Discard the supernatant and resuspend the cell pellet in fresh medium.

  • Cell Lysis:

    • Centrifuge the cell suspension again and discard the supernatant.

    • Resuspend the cell pellet in 40 mL of cold lysis buffer.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Sonicate the lysate to ensure complete cell disruption and to shear DNA. If the lysate is viscous, a probe sonicator is recommended.[9]

    • Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet cell debris.[9]

  • Protein Quantification and Normalization:

    • Collect the supernatant containing the cell extract.

    • Determine the total protein concentration of the extract using a suitable protein assay.

    • Normalize the polyphosphate measurements to the total protein content to account for variations in cell number.

Protocol 2: Quantification by Ion Chromatography (IC)

This protocol is suitable for the separation and quantification of short-chain polyphosphates.

Instrumentation and Columns:

  • Ion Chromatograph with a suppressed conductivity detector.

  • Anion-exchange analytical column (e.g., Dionex IonPac AS11-HC).[2][10]

  • Guard column (e.g., Dionex IonPac AG11-HC).[2][10]

Reagents:

  • Deionized water (18.2 MΩ·cm)

  • Potassium hydroxide (B78521) (KOH) eluent concentrate.

  • Tetrapolyphosphate standard.

Procedure:

  • Eluent Preparation: Prepare a gradient of KOH eluent according to the instrument manufacturer's instructions. A typical gradient might be 30-80 mmol/L KOH.[10]

  • Standard Preparation: Prepare a series of tetrapolyphosphate standards in deionized water to generate a calibration curve. The concentration range should encompass the expected sample concentrations.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.[10]

    • Column Temperature: 35°C.[10]

    • Injection Volume: 10-50 µL.

    • Detection: Suppressed conductivity.

  • Analysis:

    • Inject the prepared standards to establish a calibration curve.

    • Inject the prepared cell extracts.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Protocol 3: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides high sensitivity and specificity for this compound quantification.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a 1:1 (v/v) mixture of acetonitrile and water with 0.1% NH4OH.[6]

  • Standard Preparation: Prepare a series of tetrapolyphosphate standards in the mobile phase.

  • LC-MS/MS Conditions:

    • Infusion flow rate: 2 µL/min.[6]

    • Ion source temperature: 140°C.[6]

    • Optimize MS parameters (e.g., nozzle potential) for tetrapolyphosphate detection in negative ion mode.

    • Set up a multiple reaction monitoring (MRM) method for the specific precursor-to-product ion transition of this compound.

  • Analysis:

    • Infuse the standards to generate a calibration curve.

    • Infuse the prepared cell extracts.

    • Quantify this compound based on the peak area of the specific MRM transition.

Protocol 4: Quantification by Enzymatic Assay

This protocol utilizes enzymes to specifically hydrolyze polyphosphates to orthophosphate, which is then quantified colorimetrically.

Materials:

  • Saccharomyces cerevisiae Exopolyphosphatase 1 (scPpx1p).

  • Saccharomyces cerevisiae inorganic pyrophosphatase (scIpp1p).

  • Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NH4-acetate, 5 mM Mg-acetate.

  • Phosphate detection reagent (e.g., Malachite Green or a molybdate-based reagent).

  • Plate reader.

Procedure:

  • Enzymatic Reaction:

    • In a 96-well plate, add a known volume of the prepared cell extract.

    • To one set of wells, add a mixture of scPpx1p and scIpp1p in reaction buffer. This will hydrolyze all linear polyphosphates (including this compound) to orthophosphate.

    • To a control set of wells, add only the reaction buffer to measure the endogenous orthophosphate in the sample.

    • Incubate the plate at 37°C for 1 hour.

  • Colorimetric Detection:

    • Add the phosphate detection reagent to all wells.

    • Incubate for the recommended time for color development (typically 2-15 minutes).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Quantification:

    • Prepare a standard curve using known concentrations of a phosphate standard.

    • Subtract the absorbance of the control wells (without enzymes) from the absorbance of the enzyme-treated wells to determine the amount of orthophosphate released from polyphosphate hydrolysis.

    • Calculate the concentration of this compound equivalents in the original sample using the standard curve.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound quantification and a relevant cellular signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_quantification Quantification Methods cell_culture Mammalian Cell Culture harvesting Cell Harvesting cell_culture->harvesting lysis Cell Lysis & Sonication harvesting->lysis extraction Supernatant Collection (Polyphosphate Extract) lysis->extraction ic Ion Chromatography extraction->ic Analysis ms LC-MS/MS extraction->ms Analysis enzymatic Enzymatic Assay extraction->enzymatic Analysis data_analysis Data Analysis & Normalization ic->data_analysis Quantification ms->data_analysis Quantification enzymatic->data_analysis Quantification

A generalized workflow for this compound quantification.

signaling_pathway cluster_stimulus Extracellular Stimulus cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling Cascade extracellular_pi Increased Extracellular Inorganic Phosphate (Pi) na_pi_cotransporter Na/Pi Cotransporter (e.g., PiT-1) extracellular_pi->na_pi_cotransporter Activates fgfr Fibroblast Growth Factor Receptor (FGFR) na_pi_cotransporter->fgfr Induces Activation raf_mek_erk Raf/MEK/ERK Pathway fgfr->raf_mek_erk akt_pathway Akt Pathway fgfr->akt_pathway gene_expression Altered Gene Expression raf_mek_erk->gene_expression akt_pathway->gene_expression

Inorganic phosphate signaling pathway in mammalian cells.

References

Application Notes and Protocols for Tetraphosphate-Crosslinked Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium tetraphosphate as a crosslinking agent for the formation of hydrogels. This document includes detailed protocols for hydrogel synthesis and characterization, as well as expected quantitative data for key physical properties. The information is intended to guide researchers in the development of novel hydrogel-based platforms for various biomedical applications, including drug delivery and tissue engineering.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[1] Their soft, tissue-like properties make them ideal candidates for a wide range of biomedical applications.[2][3] The formation of a stable hydrogel network relies on the crosslinking of polymer chains. This can be achieved through physical interactions or covalent bonding.[1] Ionic crosslinking, a type of physical crosslinking, utilizes multivalent ions to form non-covalent bonds between polymer chains, offering a mild and controllable gelation process.[1]

Sodium this compound (Na₆P₄O₁₃) is a polyphosphate that can be explored as an effective ionic crosslinking agent for cationic polymers such as chitosan (B1678972). The multiple phosphate (B84403) groups on the this compound anion can interact with the positively charged groups on the polymer chains, leading to the formation of a stable three-dimensional hydrogel network. This document provides a detailed guide to the synthesis and characterization of this compound-crosslinked hydrogels.

Crosslinking Mechanism

The primary mechanism for the crosslinking of cationic polymers like chitosan with sodium this compound is ionic interaction. In an acidic solution, the amine groups (-NH₂) on the chitosan polymer backbone become protonated (-NH₃⁺), rendering the polymer chain positively charged. Sodium this compound, in solution, dissociates into sodium cations (Na⁺) and this compound anions (P₄O₁₃⁶⁻). The highly negatively charged this compound anions then interact electrostatically with the protonated amine groups on different polymer chains, forming ionic crosslinks. These multivalent interactions create a three-dimensional network, resulting in the formation of a hydrogel. The pH of the solution plays a critical role in this process, as it affects the protonation of the chitosan amine groups.[4]

G Ionic Crosslinking Mechanism of Chitosan with this compound cluster_0 Components in Solution cluster_1 Protonation and Dissociation cluster_2 Hydrogel Network Formation Chitosan Polymer Chitosan Chain ...-NH₂-...-NH₂-... Protonated Chitosan Protonated Chitosan Chain ...-NH₃⁺-...-NH₃⁺-... Chitosan Polymer->Protonated Chitosan Protonation in Acidic Solution Acidic Solution (H+) Acidic Solution (H+) Sodium this compound Sodium this compound (Na₆P₄O₁₃) Na⁺ + P₄O₁₃⁶⁻ This compound Anion P₄O₁₃⁶⁻ Sodium this compound->this compound Anion Dissociation Hydrogel Network Crosslinked Chitosan Network Ionic Bonds between -NH₃⁺ and P₄O₁₃⁶⁻ Protonated Chitosan->Hydrogel Network This compound Anion->Hydrogel Network

Ionic Crosslinking of Chitosan with this compound

Experimental Protocols

Materials
  • Chitosan (low molecular weight, 75-85% deacetylated)

  • Sodium this compound (Na₆P₄O₁₃)

  • Acetic Acid

  • Deionized Water

Protocol for Synthesis of Chitosan-Tetraphosphate Hydrogel

This protocol is adapted from established methods for preparing chitosan hydrogels using polyphosphate crosslinkers.[5][6]

  • Preparation of Chitosan Solution (2% w/v):

    • Dissolve 2 g of chitosan powder in 100 mL of a 1% (v/v) aqueous acetic acid solution.

    • Stir the solution overnight at room temperature using a magnetic stirrer to ensure complete dissolution.

    • Filter the solution to remove any undissolved particles.

  • Preparation of Sodium this compound Solution (5% w/v):

    • Dissolve 5 g of sodium this compound in 100 mL of deionized water.

    • Stir until the sodium this compound is completely dissolved.

  • Hydrogel Formation:

    • Slowly add the sodium this compound solution dropwise to the chitosan solution while stirring continuously.

    • Continue stirring for 30 minutes to ensure homogenous crosslinking.

    • The solution will gradually become more viscous and form a gel.

    • The resulting hydrogel can be cast into molds of desired shapes and sizes.

    • Wash the hydrogel extensively with deionized water to remove any unreacted reagents.

G Hydrogel Synthesis Workflow start Start prep_chitosan Prepare 2% Chitosan Solution in 1% Acetic Acid start->prep_chitosan prep_this compound Prepare 5% Sodium This compound Solution start->prep_this compound end End mixing Dropwise Addition of This compound to Chitosan (with stirring) prep_chitosan->mixing prep_this compound->mixing gelation Stir for 30 min for Gelation mixing->gelation casting Cast Hydrogel into Molds gelation->casting washing Wash Hydrogel with Deionized Water casting->washing washing->end

Chitosan-Tetraphosphate Hydrogel Synthesis Workflow
Characterization Protocols

FTIR analysis is used to confirm the crosslinking between chitosan and sodium this compound.

  • Freeze-dry the hydrogel sample.

  • Grind the dried hydrogel into a fine powder.

  • Mix the powder with KBr and press into a pellet.

  • Record the FTIR spectrum from 4000 to 400 cm⁻¹.

  • Expected Observations: A shift in the amine (-NH₂) and phosphate (P-O) peaks, indicating ionic interactions.[7]

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the hydrogel.[8][9]

  • Place a small amount of the dried hydrogel sample in an alumina (B75360) pan.

  • For TGA, heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • For DSC, heat the sample under similar conditions.

  • Expected Observations: The crosslinked hydrogel is expected to show higher thermal stability compared to the individual components.[8]

The mechanical properties of the hydrogel, such as compressive modulus, can be determined using a universal testing machine.

  • Prepare cylindrical hydrogel samples of uniform dimensions.

  • Place the sample between the compression plates of the testing machine.

  • Apply a compressive force at a constant strain rate until the hydrogel fractures.

  • Record the stress-strain data to calculate the compressive modulus.

  • Expected Observations: The mechanical strength of the hydrogel is expected to increase with a higher concentration of the crosslinking agent.[7]

Quantitative Data

The following tables summarize the expected quantitative data for chitosan-tetraphosphate hydrogels based on studies of similar polyphosphate-crosslinked systems.

Table 1: Mechanical Properties of Chitosan-Tetraphosphate Hydrogels

ParameterExpected Value RangeInfluencing Factors
Compressive Modulus (kPa) 10 - 100Chitosan concentration, this compound concentration
Tensile Strength (kPa) 5 - 50Degree of crosslinking, Hydration level
Elongation at Break (%) 20 - 80Polymer molecular weight, pH of gelation

Table 2: Swelling and Degradation Properties

ParameterExpected Value RangeInfluencing Factors
Equilibrium Swelling Ratio 10 - 50Crosslinking density, pH of the swelling medium
In Vitro Degradation (days) 7 - 28Enzymatic activity, pH of the degradation medium

Table 3: Drug Release Characteristics (Model Drug: Doxorubicin)

ParameterExpected Value RangeInfluencing Factors
Drug Loading Efficiency (%) 60 - 90Drug-polymer interaction, Porosity of the hydrogel
Cumulative Release at 24h (%) 30 - 70Crosslinking density, pH of the release medium

Applications in Drug Delivery

This compound-crosslinked hydrogels are promising candidates for controlled drug delivery systems.[10][11] The porous structure of the hydrogel allows for the encapsulation of therapeutic agents, and the release can be controlled by the degradation of the hydrogel matrix or by diffusion of the drug through the pores.[10] The pH-responsive nature of chitosan-based hydrogels can be exploited for targeted drug release in specific physiological environments.

G Drug Delivery Application Pathway cluster_0 Formulation cluster_1 Administration and Release cluster_2 Therapeutic Effect Drug Loading Drug Encapsulation within Hydrogel Matrix Administration In vivo or In vitro Administration Drug Loading->Administration Hydrogel Synthesis Synthesis of Chitosan- This compound Hydrogel Hydrogel Synthesis->Drug Loading Controlled Release Sustained Drug Release (Diffusion/Degradation) Administration->Controlled Release Target Site Drug Action at Target Site Controlled Release->Target Site Therapeutic Outcome Desired Therapeutic Effect Target Site->Therapeutic Outcome

Pathway for Drug Delivery using this compound Hydrogels

Conclusion

Sodium this compound presents a viable option as a non-covalent crosslinking agent for the fabrication of biocompatible hydrogels from cationic polymers like chitosan. The resulting hydrogels are expected to exhibit tunable mechanical properties, controlled swelling behavior, and potential for sustained drug release. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and optimize this compound-crosslinked hydrogels for a variety of biomedical applications. Further studies are warranted to fully characterize the properties of these hydrogels and to evaluate their in vivo performance.

References

Application Notes and Protocols for Tetraphosphate in Food Preservation Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphosphates, and more broadly polyphosphates, are widely utilized in the food industry as preservatives and quality enhancers. Their multifunctional properties contribute to extending the shelf life and improving the sensory characteristics of various food products, including meat, poultry, seafood, and fruits. These compounds exert their effects through several mechanisms, including pH regulation, increasing ionic strength, chelation of metal ions, and direct antimicrobial activity. This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action of tetraphosphates and related polyphosphates in food preservation.

Mechanisms of Action

Polyphosphates preserve food quality through a combination of physical and chemical interactions with food components. The primary mechanisms include:

  • Increased Water-Holding Capacity (WHC): In meat and seafood, polyphosphates increase the pH and ionic strength of the muscle tissue. This causes the myofibrillar proteins, primarily actin and myosin, to repel each other, creating more space to bind water. This results in improved juiciness, tenderness, and cooking yield.[1][2][3]

  • Antioxidant Activity: Polyphosphates act as sequestrants, binding metal ions such as iron and copper.[4][5] These metal ions can catalyze lipid oxidation, which leads to rancidity and off-flavors. By chelating these ions, polyphosphates inhibit oxidative processes.[5]

  • Antimicrobial Effects: Certain polyphosphates exhibit direct antimicrobial properties by interfering with microbial metabolism or by chelating essential metal ions required for microbial growth.[4][6][7] This is particularly effective against Gram-positive bacteria.[7]

  • pH Regulation: Alkaline phosphates can increase the pH of food products, moving it further from the isoelectric point of proteins. This enhances protein solubility and water retention.[1][2]

Applications in Food Preservation

Polyphosphates are applied to a wide range of food products to enhance quality and extend shelf life.

Meat and Poultry

In meat and poultry, polyphosphates are used to improve water-holding capacity, reduce cooking loss, and enhance texture and tenderness.[1][8] They are often used in processed meats like sausages, hams, and restructured products.

Seafood

For seafood, polyphosphates help to retain moisture, reduce drip loss during thawing, and prevent the development of off-flavors and odors.[9][10] They are particularly useful in frozen fish and shrimp to maintain a firm texture.

Fruits and Vegetables

In fruits, specific polyphosphates like sodium tetraphosphate have been shown to inhibit fungal growth, thereby extending shelf life.[11]

Quantitative Data on the Efficacy of Polyphosphates

The following tables summarize quantitative data from various studies on the effects of polyphosphates in food preservation.

Table 1: Antimicrobial Efficacy of Polyphosphates

PolyphosphateTarget MicroorganismFood MatrixConcentrationObserved EffectReference
Sodium TripolyphosphateBacillus subtilis, Micrococcus luteusAgar0.2 g/100mLInhibition zone ≥ 2 mm[4]
Sodium PyrophosphateBacillus subtilis, Micrococcus luteusAgar0.3 g/100mLInhibition zone ≥ 2 mm[4]
Sodium Acid Pyrophosphate (SAPP)Aerobic and anaerobic bacteriaBratwurstNot specifiedSignificant inhibition upon temperature abuse[6]

Table 2: Effect of Polyphosphates on Shelf Life and Quality of Fruits

PolyphosphateFood ProductConcentrationStorage ConditionsShelf Life ExtensionReference
Sodium this compoundFresh Cherries10% dip1.1°C, 94% RHUp to 30 days (vs. 14 days for control)[11]
Sodium HexametaphosphateFresh Cherries10% dip1.1°C, 94% RHEffective, but less than Sodium this compound[11]
Sodium TripolyphosphateFresh Cherries10% dip1.1°C, 94% RHEffective, but less than Sodium Hexametaphosphate[11]
Tetrasodium PyrophosphateFresh Cherries10% dip1.1°C, 94% RHLeast effective of the tested phosphates[11]

Table 3: Effect of Polyphosphates on Physicochemical Properties of Meat and Seafood

PolyphosphateFood ProductConcentrationParameterResultReference
Tetrasodium Pyrophosphate (TSPP) & Tetrapotassium Pyrophosphate (TPP)Restructured Goat Meat0.4%Cooking YieldSignificantly improved[12]
Tetrasodium Pyrophosphate (TSPP) & Tetrapotassium Pyrophosphate (TPP)Restructured Goat Meat0.4%Moisture RetentionSignificantly improved[12]
Sodium Pyrophosphate (SPP)Cooked Broiler Leg Meat6% marinadeOxidative Stability (TBA value)Most effective in retarding oxidation[13]
Sodium Tripolyphosphate (STPP)Restructured Beef0.5%Bind Strength & Cook YieldComparable to traditional phosphates[14]

Experimental Protocols

Protocol 1: Application of Sodium this compound for Fungal Inhibition on Fresh Cherries

Objective: To evaluate the efficacy of sodium this compound in extending the shelf life of fresh cherries by inhibiting fungal growth.

Materials:

  • Freshly harvested cherries

  • Sodium this compound

  • Distilled water

  • Beakers

  • Drying rack

  • Storage containers

  • Refrigerator or environmental chamber (1.1°C, 94% relative humidity)

Methodology:

  • Preparation of Phosphate (B84403) Solution: Prepare a 10% (w/v) aqueous solution of sodium this compound by dissolving 100g of sodium this compound in 1 liter of distilled water. Stir until fully dissolved.

  • Fruit Treatment: Dip the fresh cherries into the 10% sodium this compound solution for a specified time (e.g., 1 minute). Ensure all surfaces of the fruit are coated. A control group of cherries should be dipped in distilled water for the same duration.

  • Drying: After dipping, place the cherries on a drying rack and allow them to air dry completely.

  • Storage: Place the treated and control cherries in separate, clean storage containers. Store the containers in a controlled environment at 1.1°C and 94% relative humidity.

  • Evaluation: Visually inspect the cherries at regular intervals (e.g., daily or every other day) for any signs of fungal growth (e.g., mold). Record the number of days until the first appearance of fungal growth for both the treated and control groups. The shelf life is considered terminated when visible fungal growth is observed.[11]

Protocol 2: Determination of Water-Holding Capacity (WHC) in Phosphate-Treated Poultry Meat

Objective: To quantify the effect of polyphosphate treatment on the water-holding capacity of poultry meat.

Materials:

  • Fresh poultry breast fillets

  • Sodium tripolyphosphate (STPP) or other polyphosphate of interest

  • Sodium chloride (NaCl)

  • Distilled water

  • Meat grinder or food processor

  • Centrifuge with temperature control

  • Centrifuge tubes with a screen platform to separate liquid

  • Analytical balance

Methodology:

  • Sample Preparation:

    • Prepare a brine solution containing the desired concentration of polyphosphate (e.g., 0.5% w/w of the meat) and NaCl (e.g., 2% w/w of the meat).

    • Inject or marinate the poultry breast fillets with the brine solution. A control group should be treated with a brine solution containing only NaCl.

    • After treatment, grind the meat samples using a meat grinder or food processor.

  • WHC Measurement (Centrifugation Method):

    • Accurately weigh approximately 5g of the ground meat sample into a pre-weighed centrifuge tube equipped with a screen platform.

    • Centrifuge the samples at a low g-force (e.g., 750 x g) for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C). The screen platform allows for the separation of expressed water without reabsorption.

    • After centrifugation, carefully remove the meat sample and re-weigh the tube containing the expressed liquid.

    • The amount of expressed water is the difference in weight.

  • Calculation:

    • Calculate the water-holding capacity as the percentage of water retained in the meat sample.

    • WHC (%) = [ (Initial water content - Expressed water) / Initial water content ] x 100

    • Alternatively, express the result as the percentage of expressible juice: Expressible Juice (%) = (Weight of expressed liquid / Initial weight of meat sample) x 100. A lower percentage of expressible juice indicates a higher WHC.[15]

Visualizations

G Logical Workflow for Polyphosphate Application in Meat Preservation cluster_app Application cluster_process Processing & Storage Prep_Meat Select and Prepare Meat/Seafood Prep_Brine Prepare Polyphosphate Brine Solution Application Apply Brine (Injection, Tumbling, or Marination) Prep_Brine->Application Processing Further Processing (e.g., Cooking, Forming) Application->Processing Storage Packaging and Storage (Refrigerated/Frozen) Processing->Storage Eval_WHC Measure Water-Holding Capacity Storage->Eval_WHC Eval_Yield Determine Cooking Yield Storage->Eval_Yield Eval_Texture Analyze Texture (e.g., Tenderness) Storage->Eval_Texture Eval_ShelfLife Assess Shelf Life (Microbial & Sensory) Storage->Eval_ShelfLife

Caption: Experimental workflow for applying and evaluating polyphosphates in meat preservation.

G Mechanism of Polyphosphate Action on Meat Proteins cluster_effects Primary Effects cluster_protein Protein Interactions cluster_outcome Functional Outcomes Polyphosphate Polyphosphate Addition Increase_pH Increase pH Polyphosphate->Increase_pH Increase_Ionic Increase Ionic Strength Polyphosphate->Increase_Ionic Chelate_Ions Chelate Divalent Cations (Ca2+, Mg2+) Polyphosphate->Chelate_Ions Increase_Repulsion Increase Electrostatic Repulsion between Myofibrils Increase_pH->Increase_Repulsion Increase_Ionic->Increase_Repulsion Dissociate_Actomyosin Dissociate Actomyosin Complex Chelate_Ions->Dissociate_Actomyosin Unfold_Protein Protein Unfolding Dissociate_Actomyosin->Unfold_Protein Increase_Repulsion->Unfold_Protein Increase_WHC Increased Water-Holding Capacity Unfold_Protein->Increase_WHC Improve_Texture Improved Texture (Tenderness, Juiciness) Increase_WHC->Improve_Texture Reduce_Loss Reduced Cooking Loss Increase_WHC->Reduce_Loss

Caption: Biochemical pathway of polyphosphate's effect on meat protein and water retention.

References

Application Notes and Protocols for Tetraphosphate Buffer Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of tetraphosphate buffer solutions, specifically focusing on tetrapotassium pyrophosphate (TKPP), a common buffering agent in various scientific and industrial applications.[1] These notes are intended for use by professionals in research, and drug development.

Introduction

Buffer solutions are essential in a vast array of biochemical and pharmaceutical applications, serving to maintain a stable pH, which is critical for the structure and function of proteins, enzymes, and other biological molecules.[2][3] Tetrapotassium pyrophosphate (K4P2O7), also known as tetrapotassium diphosphate, is a highly soluble salt that can be utilized as an effective buffering agent.[4] Its ability to chelate metal ions and its high solubility make it a valuable component in various formulations, including those in the pharmaceutical and biotechnology industries.[1]

Physicochemical Properties and Applications

Tetrapotassium pyrophosphate is a white, hygroscopic, granular or powdered solid that is highly soluble in water.[4] The pH of a 1% aqueous solution is approximately 10.5. Beyond its buffering capacity, TKPP is also used as a dispersing agent, emulsifier, and sequestrant.[1] In the context of drug development and research, it can be found in formulations for protein purification, enzyme assays, and as a component in cell culture media.[2][5]

Quantitative Data Summary

The preparation of a tetrapotassium pyrophosphate buffer typically involves the dissolution of the salt in water and subsequent pH adjustment. The final concentration and pH can be tailored to the specific requirements of the application.

ParameterValueNotes
Chemical Formula K4P2O7Tetrapotassium Pyrophosphate[4]
Molecular Weight 330.34 g/mol [4]
Solubility in Water High (e.g., 187 g in 100g of water at 25°C)Significantly more soluble than its sodium counterpart.
pH of 1% Solution ~10.5
Typical Buffer pH Range AlkalineThe inherent pH is alkaline, and it is most effective in this range.
Typical Buffer Concentration Application-dependent (e.g., 10-100 mM)The required molarity depends on the desired buffering capacity.

Experimental Protocol: Preparation of a 0.1 M Tetrapotassium Pyrophosphate Buffer

This protocol outlines the steps to prepare a 1-liter solution of 0.1 M tetrapotassium pyrophosphate buffer.

Materials and Equipment:

  • Tetrapotassium pyrophosphate (K4P2O7), anhydrous

  • Deionized or distilled water

  • Hydrochloric acid (HCl) or Potassium Hydroxide (KOH) for pH adjustment

  • Beaker (2 L)

  • Graduated cylinder (1 L)

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flask (1 L)

  • Weighing scale

Procedure:

  • Calculate the required mass of TKPP:

    • For a 0.1 M solution in 1 liter, the required mass is: 0.1 mol/L * 330.34 g/mol * 1 L = 33.034 g.

  • Dissolve the TKPP:

    • Add approximately 800 mL of deionized water to a 2 L beaker.

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • While stirring, accurately weigh and slowly add 33.034 g of tetrapotassium pyrophosphate to the water.

    • Continue stirring until the solid is completely dissolved.

  • Adjust the pH:

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Immerse the pH electrode in the TKPP solution.

    • The initial pH will be alkaline (around 10.5).

    • Slowly add a dilute solution of HCl (e.g., 1 M) dropwise to lower the pH to the desired value.

    • If a higher pH is required, a dilute solution of KOH (e.g., 1 M) can be used.

    • Allow the solution to stir for a few minutes after each addition to ensure a stable pH reading.

  • Final Volume Adjustment:

    • Once the desired pH is reached and stable, carefully transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the TKPP is transferred.

    • Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

  • Storage:

    • Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

    • Transfer the buffer to a clean, labeled storage bottle.

    • Store at room temperature or as required by the specific application.

Experimental Workflow Diagram

Tetraphosphate_Buffer_Preparation cluster_preparation Preparation Steps cluster_details Key Considerations start Start calculate Calculate Mass of TKPP start->calculate 1 weigh Weigh TKPP calculate->weigh 2 dissolve Dissolve TKPP in Water weigh->dissolve 3 equipment Equipment: - Beaker - Stirrer - pH Meter - Volumetric Flask weigh->equipment ph_adjust Adjust pH dissolve->ph_adjust 4 volume_adjust Adjust Final Volume ph_adjust->volume_adjust 5 reagents Reagents: - Tetrapotassium Pyrophosphate - Deionized Water - HCl/KOH for pH adjustment ph_adjust->reagents quality_control Quality Control: - Calibrated pH Meter - Accurate Weighing ph_adjust->quality_control store Store Buffer volume_adjust->store 6 end_node End store->end_node

Caption: Workflow for preparing a tetrapotassium pyrophosphate buffer solution.

Signaling Pathways and Logical Relationships

In the context of preparing a chemical buffer, there isn't a biological signaling pathway to depict. The logical relationship is a linear workflow, as illustrated in the diagram above. The process follows a sequential set of steps from calculation and weighing to dissolution, pH adjustment, and final volume adjustment. Each step is dependent on the successful completion of the previous one to ensure the final buffer has the correct concentration and pH.

References

Application Notes and Protocols for 31P NMR Spectroscopy in Tetraphosphate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a powerful and non-destructive analytical technique for the qualitative and quantitative analysis of phosphorus-containing compounds.[1] Its high natural abundance (100%) and the spin quantum number of 1/2 for the 31P nucleus provide excellent sensitivity and sharp signals, making it particularly well-suited for the analysis of complex mixtures.[2][3] This application note provides a detailed overview and specific protocols for the use of 31P NMR in the analysis of tetraphosphate and its hydrolysis products. The methodologies described herein are applicable to a wide range of research areas, including biochemistry, enzymology, and pharmaceutical development, where the detection and quantification of polyphosphates are crucial.

Principles of this compound Analysis by 31P NMR

31P NMR spectroscopy distinguishes phosphorus nuclei based on their local chemical environment. In a this compound molecule (P₄O₁₃⁶⁻), there are two distinct types of phosphorus atoms: two terminal phosphorus atoms and two internal (middle) phosphorus atoms. This difference in the chemical environment leads to separate signals in the 31P NMR spectrum, allowing for their individual identification and quantification.

The chemical shift (δ) is the primary parameter used for the identification of different phosphorus species. It is measured in parts per million (ppm) relative to a standard, typically 85% phosphoric acid (H₃PO₄)[2][4]. The hydrolysis of this compound can be monitored by observing the decrease in the intensity of the this compound signals and the concomitant increase in the signals of its hydrolysis products: triphosphate (P₃O₁₀⁵⁻), pyrophosphate (P₂O₇⁴⁻), and orthophosphate (PO₄³⁻).

Quantitative Analysis

Quantitative analysis by 31P NMR (qNMR) relies on the principle that the integrated area of a signal is directly proportional to the number of corresponding nuclei in the sample.[3] For accurate quantification, it is crucial to ensure complete relaxation of the phosphorus nuclei between successive pulses. This is achieved by setting an appropriate relaxation delay (D1) that is at least five times the longitudinal relaxation time (T₁) of the phosphorus nucleus with the longest T₁.[5] The use of an internal standard with a known concentration is a common and reliable method for determining the absolute concentration of the analyte.[2][6]

Data Presentation

The following tables summarize the expected 31P NMR chemical shifts for this compound and its hydrolysis products. These values are compiled from literature data and are subject to slight variations depending on the specific experimental conditions such as pH, temperature, and ionic strength of the solution.[1][7]

Table 1: Expected 31P NMR Chemical Shifts of Sodium this compound in Aqueous Solution

Phosphorus AtomStructureExpected Chemical Shift (δ) in ppmMultiplicity
TerminalO₃P-(OPO₂)₂-OPO₃~ -5 to -10Doublet
InternalO₃P-(OPO₂)₂-OPO₃~ -20 to -25Triplet

Referenced to external 85% H₃PO₄. Chemical shifts can be pH-dependent.

Table 2: 31P NMR Chemical Shifts of this compound Hydrolysis Products in Aqueous Solution

CompoundPhosphorus AtomStructureExpected Chemical Shift (δ) in ppmMultiplicity
TriphosphateTerminalO₃P-(OPO₂)-OPO₃~ -5 to -10Doublet
InternalO₃P-(OPO₂)-OPO₃~ -20 to -25Triplet
Pyrophosphate-O₃P-OPO₃~ -5 to -10Singlet
Orthophosphate-PO₄~ 0 to +5Singlet

Referenced to external 85% H₃PO₄. Chemical shifts are highly dependent on pH.[7]

Experimental Protocols

Protocol 1: Preparation of a Sodium this compound Standard Sample for 31P NMR

This protocol describes the preparation of a standard aqueous solution of sodium this compound for 31P NMR analysis.

Materials:

  • Sodium this compound (Na₆P₄O₁₃)

  • Deuterium (B1214612) oxide (D₂O)

  • Internal Standard (e.g., Methylenediphosphonic acid - MDPA)

  • 5 mm NMR tubes

  • Vortex mixer

  • pH meter

Procedure:

  • Weighing: Accurately weigh approximately 20-50 mg of sodium this compound into a clean, dry vial.

  • Internal Standard: Accurately weigh an appropriate amount of the internal standard (e.g., MDPA) to yield a concentration similar to that of the analyte in the final solution.

  • Dissolution: Add approximately 0.6 mL of D₂O to the vial. D₂O is used to provide a lock signal for the NMR spectrometer.

  • Mixing: Vortex the vial until the solids are completely dissolved.

  • pH Adjustment (Optional): If pH control is necessary for the experiment, adjust the pH of the solution using small volumes of dilute NaOH or HCl in D₂O. Record the final pH.

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.

  • Labeling: Label the NMR tube clearly with the sample identification.

Protocol 2: Quantitative 31P NMR Analysis of this compound

This protocol outlines the steps for acquiring and processing quantitative 31P NMR data for this compound analysis using an internal standard.

Instrumentation:

  • NMR Spectrometer equipped with a broadband probe tunable to the 31P frequency.

Acquisition Parameters:

  • Tuning and Matching: Tune and match the probe for the 31P frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal from D₂O and shim the magnetic field to obtain optimal resolution.

  • Pulse Sequence: Use a standard one-pulse sequence with proton decoupling. For quantitative measurements, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).[8]

  • Acquisition Parameters Setup:

    • Pulse Angle: Set to a 90° pulse.

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ of the phosphorus nuclei in the sample (typically 10-30 seconds for polyphosphates).

    • Acquisition Time (AQ): Set to a value that allows for good digital resolution (e.g., 1-2 seconds).

    • Number of Scans (NS): Adjust to achieve an adequate signal-to-noise ratio (typically 64-256 scans).

    • Spectral Width (SW): Set a spectral width that encompasses all expected signals (e.g., from +10 ppm to -30 ppm).

    • Reference: Reference the spectrum to an external 85% H₃PO₄ standard at 0 ppm.

Data Processing and Quantification:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction.

  • Integration: Integrate the signals corresponding to the terminal and internal phosphorus atoms of this compound and the signal of the internal standard.

  • Calculation of Concentration: The concentration of this compound can be calculated using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (WIS / MWIS) * (MWanalyte / Wsample) * PurityIS

    Where:

    • Canalyte = Concentration of this compound

    • Ianalyte = Integral of the this compound signal (sum of terminal and internal integrals)

    • Nanalyte = Number of phosphorus nuclei for the analyte signal (4 for total this compound)

    • IIS = Integral of the internal standard signal

    • NIS = Number of phosphorus nuclei for the internal standard signal

    • WIS = Weight of the internal standard

    • MWIS = Molecular weight of the internal standard

    • Wsample = Weight of the sample

    • MWanalyte = Molecular weight of this compound

    • PurityIS = Purity of the internal standard

Visualizations

Experimental Workflow for Quantitative 31P NMR Analysis

The following diagram illustrates the general workflow for the quantitative analysis of a this compound sample using 31P NMR with an internal standard.

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing & Analysis weigh_sample Weigh this compound Sample dissolve Dissolve in D2O weigh_sample->dissolve weigh_is Weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup Insert Sample acquire Acquire 31P NMR Spectrum (Quantitative Parameters) setup->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process Raw Data (FID) integrate Integrate Signals (Analyte & IS) process->integrate calculate Calculate Concentration integrate->calculate report Report Concentration calculate->report Final Result

Caption: Workflow for quantitative 31P NMR analysis.

Monitoring this compound Hydrolysis

This diagram illustrates the progression of a 31P NMR spectrum during the enzymatic or chemical hydrolysis of this compound.

G cluster_time Time Progression of Hydrolysis cluster_species Observed Phosphorus Species t0 Time = 0 (Initial Spectrum) - Strong this compound signals - No/low product signals t1 Time = t1 (Intermediate Spectrum) - Decreased this compound signals - Appearance of Triphosphate and Pyrophosphate signals t0->t1 Hydrolysis P4 This compound (Terminal & Internal P) t0->P4 Dominant t_final Time = Final (Final Spectrum) - No/low this compound signals - Strong Orthophosphate and other product signals t1->t_final Further Hydrolysis t1->P4 Decreasing P3 Triphosphate t1->P3 Increasing P2 Pyrophosphate t1->P2 Increasing P1 Orthophosphate t_final->P1 Dominant P4->P3 P3->P2 P2->P1

Caption: 31P NMR monitoring of this compound hydrolysis.

References

Tetraphosphate as a Chelating Agent in Industrial Processes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetraphosphate as a chelating agent in various industrial processes. Tetraphosphates, salts of the pyrophosphate anion (P₂O₇⁴⁻), are effective sequestering agents for polyvalent metal cations. This property makes them valuable in a wide range of applications, from water treatment and detergents to food processing and textile manufacturing. This document details the mechanisms of action, provides quantitative data on their performance, and outlines experimental protocols for their application.

Introduction to this compound Chelation

Tetraphosphates, such as tetrasodium (B8768297) pyrophosphate (TSPP) and tetrapotassium pyrophosphate (TKPP), are polyphosphates that act as multidentate ligands.[1] They form stable, soluble complexes with metal ions, effectively preventing them from participating in undesirable chemical reactions. The chelation process involves the formation of coordinate bonds between the lone pairs of electrons on the oxygen atoms of the pyrophosphate and the empty orbitals of the metal ion, creating a stable ring-like structure. This sequestration of metal ions is crucial in many industrial processes where the presence of free metal ions can cause issues such as scaling, precipitation, and degradation of product quality.

Key Industrial Applications

Water Treatment

In industrial water systems, such as boilers and cooling towers, the presence of dissolved mineral salts, primarily calcium and magnesium, leads to the formation of scale deposits on heat transfer surfaces. This scaling reduces energy efficiency and can lead to equipment failure.[2][3] Tetraphosphates are used as water softening and scale-inhibiting agents. They chelate calcium and magnesium ions, keeping them in solution and preventing their precipitation as carbonate or sulfate (B86663) scales.

Application Data:

ParameterValueReference
Typical Dosage in Boiler Water20-40 mg/L[3]
pH Range for Effective Treatment8.3-10.5[2]
Hardness ReductionReduces insoluble soap content by 20-30%
Detergents and Cleaning Agents

Tetraphosphates are a key component in many household and industrial detergents. They act as "builders," enhancing the cleaning performance of surfactants by sequestering hardness ions (Ca²⁺ and Mg²⁺) present in tap water.[1] By binding these ions, tetraphosphates prevent the formation of insoluble soap scum, allowing the surfactants to work more effectively at removing dirt and stains. Tetrapotassium pyrophosphate (TKPP) is often preferred in liquid detergents due to its high solubility.

Application Data:

ParameterValueReference
Typical Concentration in Liquid Detergents13-24.5 wt%Not Cited
FunctionWater softening, anti-redeposition of dirtNot Cited
Phosphate Levels in Commercial Detergents0.005% - 0.066%Not Cited
Food Processing

In the food industry, tetrasodium pyrophosphate (TSPP) is used as a food additive with various functions, including as an emulsifier, stabilizer, and sequestrant. It is used in processed meats, seafood, and dairy products to improve texture and water retention. As a chelating agent, it binds metal ions that can catalyze oxidative degradation of fats and pigments, thereby extending shelf life and preserving color.[4]

Application Data:

Food ProductTypical Usage LevelFunctionReference
Processed Meats & Seafood0.5 - 3 ‰Improve water holding capacity, stabilize natural pigments[5]
Soy-based meat alternativesGRASImprove texture and reduce cooking loss[6]
Canned TunaGRASPrevent struvite crystal formation[1]
Textile and Paper Industries

In the textile industry, phosphates are used in cleaning, finishing, and dyeing processes.[6] They help to sequester metal ions in the process water that can interfere with dyes, leading to uneven coloring. They also act as dispersing agents, preventing the agglomeration of dye particles.

In the pulp and paper industry, chelating agents are crucial in the peroxide bleaching process.[7] Transition metal ions, such as manganese, iron, and copper, can catalyze the decomposition of hydrogen peroxide, reducing its bleaching efficiency and potentially damaging cellulose (B213188) fibers.[8] Tetraphosphates sequester these metal ions, stabilizing the peroxide and leading to higher brightness and better pulp quality.[7]

Application Data:

ApplicationParameterEffectReference
Pulp Bleaching (Peroxide Stage)Pulp BrightnessIncreased[4]
Pulp Bleaching (Peroxide Stage)Pulp ViscosityMaintained/Improved[9]
Reactive Dyeing of CottonDye FixationImproved[10]

Quantitative Data on Chelation Performance

Table 1: Stability Constants (log K) of Pyrophosphate Complexes with Various Metal Ions

Metal Ionlog K₁log K₂ConditionsReference
Ca²⁺5.0-25 °C, 0.1 M KClNot Cited
Mg²⁺5.4-25 °C, 0.1 M KClNot Cited
Fe²⁺5.1-25 °C, 0.1 M KClNot Cited
Fe³⁺22.234.125 °C, 1 M NaClO₄Not Cited
Cu²⁺7.511.525 °C, 0.1 M KClNot Cited
Mn²⁺5.2-25 °C, 0.1 M KClNot Cited
Zn²⁺8.712.525 °C, 0.1 M KClNot Cited

Note: This data is for pyrophosphate (P₂O₇⁴⁻) and serves as an approximation for this compound.

Experimental Protocols

Protocol for Evaluating the Sequestration Capacity of this compound for Calcium Ions

Objective: To determine the amount of calcium ions that can be sequestered by a given concentration of tetrasodium pyrophosphate (TSPP).

Materials:

  • Tetrasodium pyrophosphate (TSPP)

  • Calcium chloride (CaCl₂) standard solution (1000 ppm Ca²⁺)

  • Deionized water

  • pH meter

  • Burette

  • Beakers

  • Magnetic stirrer and stir bar

  • Calcium ion-selective electrode (ISE) or an atomic absorption spectrophotometer (AAS).

Procedure:

  • Prepare a 0.1 M solution of TSPP in deionized water.

  • Pipette a known volume (e.g., 50 mL) of a standard calcium chloride solution of known concentration (e.g., 100 ppm Ca²⁺) into a beaker.

  • Adjust the pH of the calcium solution to a desired value (e.g., pH 8) using a suitable buffer.

  • Place the beaker on a magnetic stirrer and immerse the calcium ISE or prepare for AAS analysis.

  • Record the initial concentration of free Ca²⁺ ions.

  • Titrate the calcium solution with the 0.1 M TSPP solution, adding small increments (e.g., 0.5 mL) at a time.

  • After each addition, allow the solution to equilibrate and record the concentration of free Ca²⁺ ions.

  • Continue the titration until the concentration of free Ca²⁺ ions stabilizes at a very low level.

  • Plot the concentration of free Ca²⁺ ions versus the volume of TSPP solution added.

  • The equivalence point of the titration corresponds to the amount of TSPP required to sequester the initial amount of calcium ions. From this, the sequestration capacity can be calculated.

Protocol for the Formulation of a Liquid Detergent with Tetrapotassium Pyrophosphate (TKPP)

Objective: To prepare a laboratory-scale batch of a heavy-duty liquid laundry detergent.

Materials:

  • Tetrapotassium pyrophosphate (TKPP)

  • Linear alkylbenzene sulfonate (LAS)

  • Sodium lauryl ether sulfate (SLES)

  • Cocamide DEA (CDEA)

  • Sodium silicate (B1173343)

  • Optical brightener

  • Fragrance

  • Dye

  • Deionized water

Procedure:

  • In a main mixing vessel, add the required amount of deionized water.

  • With gentle stirring, slowly add the TKPP and allow it to dissolve completely.

  • Add the sodium silicate and mix until uniform.

  • In a separate vessel, premix the LAS, SLES, and CDEA.

  • Slowly add the surfactant premix to the main vessel with continuous stirring, avoiding excessive foaming.

  • Add the optical brightener, fragrance, and dye, and mix until the solution is homogeneous.

  • Adjust the final pH of the detergent to the desired range (typically 9-10.5) using a suitable alkali or acid if necessary.

  • Allow the mixture to stand to let any entrapped air to escape before packaging.

Visualizations

ChelationMechanism cluster_reactants Reactants cluster_product Product MetalIon Metal Ion (e.g., Ca²⁺) ChelatedComplex Soluble Metal-Tetraphosphate Complex MetalIon->ChelatedComplex Forms Coordinate Bonds This compound This compound Anion (P₄O₁₃⁶⁻) This compound->ChelatedComplex Donates Electron Pairs

Caption: General mechanism of metal ion chelation by this compound.

WaterTreatmentWorkflow HardWater Hard Water Input (High Ca²⁺, Mg²⁺) Dosing This compound Dosing HardWater->Dosing Boiler Industrial Boiler / Cooling System Dosing->Boiler Chelation Chelation of Hardness Ions Boiler->Chelation Prevention Scale Prevention Chelation->Prevention SoftenedWater Softened Water Output Prevention->SoftenedWater

Caption: Workflow for water softening using this compound.

PulpBleachingWorkflow Pulp Unbleached Pulp (with Metal Ions) ChelationStage Chelation Stage (this compound Addition) Pulp->ChelationStage MetalRemoval Metal Ion Sequestration ChelationStage->MetalRemoval PeroxideStage Hydrogen Peroxide Bleaching Stage MetalRemoval->PeroxideStage Stabilization Peroxide Stabilization PeroxideStage->Stabilization BrightenedPulp Brightened Pulp (Improved Quality) Stabilization->BrightenedPulp

Caption: Role of this compound in pulp bleaching.

References

Application Notes and Protocols for the Kinetic Analysis of Tetraphosphate-Utilizing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inorganic polyphosphate (polyP) is a linear polymer of phosphate (B84403) residues linked by high-energy phosphoanhydride bonds, analogous to those in ATP. In biological systems, these polymers can range from a few to several hundred phosphate units in length. Enzymes that utilize polyP, particularly those that metabolize short-chain polyphosphates like tetraphosphate (P4), are crucial in various cellular processes. These enzymes, including polyphosphate kinases (PPKs) and exopolyphosphatases (PPXs), play significant roles in energy metabolism, stress response, and signal transduction pathways. Understanding the kinetic properties of these enzymes is paramount for elucidating their physiological functions and for the development of novel therapeutic agents targeting these pathways.

This document provides detailed application notes and experimental protocols for the kinetic analysis of this compound-utilizing enzymes. It includes a summary of quantitative kinetic data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways and experimental workflows.

Data Presentation: Kinetic Parameters of this compound-Utilizing Enzymes

The following tables summarize the key kinetic parameters for various enzymes known to metabolize inorganic polyphosphates. These values are essential for comparative studies and for designing new experiments.

Enzyme FamilyEnzyme and SourceSubstrate(s)KmVmaxkcatReference(s)
Polyphosphate Kinase (PPK) Vibrio cholerae PPKATP0.2 mM--[1]
Escherichia coli PPK1ATP2.0 mM--[1]
Pseudomonas aeruginosa PPK2GDP, polyP300 µM (GDP)5.0 x 10⁸ pmol/min/mg-[2]
Pseudomonas aeruginosa PPK2ADP, polyP750 µM (ADP)4.6 x 10⁸ pmol/min/mg-[2]
Inorganic Pyrophosphatase (PPase) Escherichia coli PPaseMgPPi²⁻2.5 µM-570 s⁻¹[3]
Family II PPasesPPi--≈ 10⁴ s⁻¹[4]
Pyrococcus horikoshii OT3 PPasePPi113 ± 12 µM930 ± 40 U/mg744 s⁻¹[5]

Experimental Protocols

Protocol 1: Assay for Polyphosphate Kinase (PPK) Activity

This protocol describes a fluorescence-based assay for determining the activity of polyphosphate kinase by measuring the formation of polyP using the fluorescent dye DAPI (4′,6-diamidino-2-phenylindole).[6][7]

Materials:

  • Purified PPK enzyme

  • ATP solution (e.g., 100 mM stock)

  • Assay Buffer: 50 mM HEPES-KOH (pH 7.2), 50 mM Ammonium Sulfate, 5 mM MgCl₂, 1 µg/mL polyP₄₅ (as a primer)

  • ATP Regeneration System: 2 mM Phosphocreatine, 20 µg/mL Creatine Kinase

  • DAPI solution (e.g., 1 mM stock in water)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities (Excitation: 400 nm, Emission: 540 nm)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by combining the Assay Buffer and the ATP Regeneration System.

  • Substrate Addition: Add ATP to the reaction mixture to the desired final concentration (e.g., for determining Km, vary ATP concentrations from 0.1 to 10 mM).

  • Enzyme Addition and Incubation: Initiate the reaction by adding the purified PPK enzyme to the reaction mixture. The final enzyme concentration should be in the range of 10-20 µg/mL. Incubate the reaction at 37°C for a specific time course (e.g., 0, 5, 10, 15, 30 minutes).

  • Stopping the Reaction and DAPI Staining: At each time point, take an aliquot (e.g., 20 µL) of the reaction mixture and transfer it to a well of the 96-well black microplate. Stop the reaction by adding DAPI to a final concentration of 50 µM.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at 400 nm and emission at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of polyP to convert fluorescence units to the amount of polyP produced. Calculate the initial reaction velocity (v₀) from the linear phase of the product formation curve. Determine Km and Vmax by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Protocol 2: Assay for Exopolyphosphatase (PPX) Activity

This protocol outlines a method for measuring exopolyphosphatase activity by quantifying the release of inorganic phosphate (Pi) from polyP using a colorimetric assay.[8][9]

Materials:

  • Purified PPX enzyme

  • Long-chain polyphosphate (e.g., polyP₂₀₈) solution (concentration expressed in terms of Pi residues)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.2), 200 mM NH₄Cl, 0.1 mM CoSO₄ or 0.25 mM MgSO₄

  • Phosphate Detection Reagent (e.g., Malachite Green-based reagent)

  • Phosphate standard solution (e.g., KH₂PO₄)

  • 96-well clear microplate

  • Spectrophotometer or microplate reader (wavelength at ~620-660 nm for Malachite Green)

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by combining the Assay Buffer and the polyP substrate at the desired concentration.

  • Enzyme Addition and Incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C). Initiate the reaction by adding the purified PPX enzyme.

  • Time Course and Reaction Quenching: At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., a strong acid like perchloric acid, or by adding the colorimetric reagent which is often acidic).

  • Phosphate Detection: Add the phosphate detection reagent to each quenched sample. Allow the color to develop according to the reagent's instructions.

  • Absorbance Measurement: Measure the absorbance of the samples in a 96-well plate using a spectrophotometer at the appropriate wavelength.

  • Data Analysis: Generate a standard curve using the phosphate standard solution to determine the concentration of Pi released in each sample. Calculate the initial reaction velocity (v₀) from the linear portion of the Pi release curve. Determine kinetic parameters by measuring v₀ at various polyP concentrations.

Protocol 3: Assay for Inorganic Pyrophosphatase (PPase) Activity

This protocol describes a continuous spectrophotometric assay for inorganic pyrophosphatase activity based on the detection of inorganic phosphate (Pi) produced from the hydrolysis of pyrophosphate (PPi).[10][11]

Materials:

  • Purified PPase enzyme

  • Inorganic pyrophosphate (PPi) solution

  • Assay Buffer: e.g., 0.1 M MOPS-KOH (pH determined by experimental needs)

  • Coupled Enzyme System (for sensitive detection): ATP-sulfurylase, Adenosine 5'-phosphosulfate (APS), Luciferin/Luciferase solution

  • Alternatively, a direct colorimetric phosphate detection reagent (e.g., based on phosphomolybdate)

  • Microplate reader (for luminescence or absorbance)

Procedure (using a coupled enzyme system for high sensitivity):

  • Prepare the Assay Mixture: In a luminometer-compatible microplate, prepare the assay mixture containing the Assay Buffer, MgCl₂, ATP-sulfurylase, and APS.

  • Substrate Addition: Add PPi to the desired final concentrations.

  • Enzyme Addition: Initiate the reaction by adding the purified PPase enzyme.

  • Luminescence Monitoring: Immediately place the microplate in a luminometer and monitor the production of ATP through the coupled reaction with luciferase in real-time. The rate of light production is proportional to the rate of PPi hydrolysis.

  • Data Analysis: The initial rate of the reaction is determined from the linear phase of the luminescence signal. Kinetic parameters are determined by measuring the initial rates at different PPi concentrations.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the involvement of inorganic polyphosphate in key cellular signaling pathways.

mTOR_Signaling cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids Rag_GTPases Rag_GTPases Amino Acids->Rag_GTPases Cellular Stress Cellular Stress AMPK AMPK Cellular Stress->AMPK activates mTORC1 mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition Rheb Rheb Rheb->mTORC1 activates TSC1_TSC2 TSC1_TSC2 TSC1_TSC2->Rheb inhibits polyP Inorganic Polyphosphate polyP->mTORC1 modulates Akt Akt PI3K->Akt Akt->TSC1_TSC2 inhibits Rag_GTPases->mTORC1 AMPK->mTORC1 inhibits AMPK->TSC1_TSC2 activates

Caption: The mTOR signaling pathway and its modulation by inorganic polyphosphate.

AMPK_Signaling cluster_input Cellular Stress cluster_AMPK AMPK Activation cluster_output Downstream Effects Low ATP/AMP Ratio Low ATP/AMP Ratio LKB1 LKB1 Low ATP/AMP Ratio->LKB1 Hypoxia Hypoxia Hypoxia->LKB1 Glucose Deprivation Glucose Deprivation Glucose Deprivation->LKB1 AMPK AMPK Catabolism (ATP Production) Catabolism (ATP Production) AMPK->Catabolism (ATP Production) stimulates Anabolism (ATP Consumption) Anabolism (ATP Consumption) AMPK->Anabolism (ATP Consumption) inhibits LKB1->AMPK activates CaMKK2 CaMKK2 CaMKK2->AMPK activates polyP Inorganic Polyphosphate polyP->AMPK activates

Caption: The AMPK signaling pathway and its activation by inorganic polyphosphate.

Experimental Workflow

The following diagram outlines a general workflow for the kinetic analysis of a this compound-utilizing enzyme.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis A Enzyme Purification and Characterization C Enzyme Activity Assay (Varying Substrate Concentrations) A->C B Substrate and Reagent Preparation B->C D Data Collection (e.g., Absorbance, Fluorescence) C->D E Calculate Initial Velocities (v₀) D->E F Michaelis-Menten Plot (v₀ vs. [S]) E->F G Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) E->G H Determine Km and Vmax F->H G->H

Caption: General workflow for determining enzyme kinetic parameters.

References

Tetraphosphate in Biomaterials and Ceramics: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of tetraphosphate-based materials in the synthesis of biomaterials and ceramics. The focus is on tetracalcium phosphate (B84403) (TTCP), a key member of the calcium phosphate family, widely utilized for its bioactive and osteoconductive properties in bone regeneration and other biomedical applications.

Introduction to this compound in Biomaterials

Tetracalcium phosphate (Ca₄(PO₄)₂O, TTCP) is a highly reactive calcium phosphate ceramic that plays a crucial role in the formulation of self-setting bone cements and as a component in various bioceramic scaffolds. Its chemical composition is similar to the mineral phase of bone, making it an excellent candidate for applications in orthopedics, dentistry, and drug delivery. When combined with more acidic calcium phosphates, TTCP-based cements form hydroxyapatite, the main inorganic component of bone, under physiological conditions. This in-situ formation of bone mineral makes TTCP a valuable material for bone repair and regeneration.

Applications in Biomaterial and Ceramic Synthesis

The unique properties of this compound-based materials lend them to a variety of biomedical applications:

  • Bone Cements: TTCP is a primary component of self-setting calcium phosphate cements. These cements are injectable or moldable, allowing for minimally invasive application to fill bone defects and provide structural support during the healing process.

  • Ceramic Scaffolds: Porous scaffolds made from or coated with this compound-containing ceramics are used in tissue engineering to provide a template for bone ingrowth. The interconnected porosity allows for cell infiltration, vascularization, and nutrient transport, all essential for bone regeneration.

  • Coatings for Implants: Metallic implants, such as those used in joint replacements and dental applications, are often coated with calcium phosphates, including TTCP, to enhance their osseointegration. These bioactive coatings promote direct bonding between the implant and the surrounding bone tissue.

  • Drug Delivery: The porous nature and resorbability of this compound-based ceramics make them suitable as carriers for the controlled release of therapeutic agents, such as antibiotics, growth factors, and anti-inflammatory drugs, directly at the site of injury or disease.

  • Dental Applications: In dentistry, TTCP-based materials are utilized for various purposes, including as root canal fillers, pulp capping agents, and for the treatment of dentinal hypersensitivity.

Quantitative Data on this compound-Based Biomaterials

The following tables summarize key quantitative data for tetracalcium phosphate-based biomaterials.

Table 1: Mechanical Properties of Tetracalcium Phosphate (TTCP)-Based Bone Cements

PropertyValueReference
Compressive Strength3 - 5 MPa
Setting TimeVariable (minutes to hours)

Note: Mechanical properties can vary significantly based on the specific formulation, liquid-to-powder ratio, and presence of additives.

Table 2: In Vitro Cellular Response to Calcium Phosphate Ceramics

Cell TypeMaterialObservationTime PointReference
Fibroblastsβ-TCP rich ceramicsIncreased cell adhesion and proliferation1 and 3 days
Fibroblasts & Macrophagesβ-TCP and HAP with fibronectinEnhanced cell interaction and adhesionNot specified
Mouse Fibroblast (L929)Biphasic CaP (61% HAp, 39% β-TCP)Not cytotoxicNot specified

Experimental Protocols

Synthesis of Tetracalcium Phosphate (TTCP) Powder

This protocol describes a common solid-state reaction method for synthesizing TTCP powder.

Materials:

  • Dicalcium phosphate anhydrous (DCPA) or Dicalcium phosphate dihydrate (DCPD)

  • Calcium carbonate (CaCO₃)

  • High-temperature furnace

  • Ball mill

  • Sieves

Procedure:

  • Mixing of Precursors: Mix equimolar amounts of dicalcium phosphate (DCPA or DCPD) and calcium carbonate.

  • Milling: Ball mill the mixture to ensure homogeneity and increase reactivity.

  • Calcination: Heat the mixture in a high-temperature furnace to temperatures above 1300°C. A temperature of 1450-1500°C for 6-12 hours is often cited.

  • Quenching: Rapidly cool the material to room temperature to prevent the decomposition of TTCP.

  • Grinding and Sieving: Grind the resulting TTCP clinker into a fine powder and sieve to obtain the desired particle size distribution.

Preparation of a Self-Setting TTCP-Based Bone Cement

This protocol outlines the preparation of a basic self-setting bone cement.

Materials:

  • TTCP powder (synthesized as per Protocol 4.1)

  • Dicalcium phosphate anhydrous (DCPA) powder

  • 2% NaH₂PO₄ solution (liquid component)

  • Spatula and mixing pad

  • Mold (e.g., for cylindrical samples)

Procedure:

  • Powder Mixture Preparation: Prepare the powder component by mixing TTCP and DCPA powders. The ratio can be adjusted to control setting time and mechanical properties.

  • Paste Formation: On a mixing pad, dispense the desired amount of the powder mixture. Gradually add the 2% NaH₂PO₄ solution and mix thoroughly with a spatula until a homogenous paste is formed. A typical powder-to-liquid ratio is 2 g/mL.

  • Molding: Immediately transfer the paste into a mold of the desired shape.

  • Setting: Allow the cement to set in a humid environment (100% humidity) at 37°C. The initial setting time is typically around 10 minutes.

  • Immersion: After the initial set, the samples can be immersed in a simulated body fluid (SBF) solution at 37°C for further evaluation.

Visualization of Workflows and Pathways

Experimental Workflow for Biomaterial Evaluation

The following diagram illustrates a typical workflow for the in vivo evaluation of a newly synthesized this compound-based bone scaffold.

G cluster_0 Scaffold Fabrication & Characterization cluster_1 In Vivo Study cluster_2 Analysis & Evaluation A Synthesis of This compound Powder B 3D Printing of Porous Scaffold A->B C Physicochemical Characterization (SEM, XRD) B->C D Surgical Implantation in Animal Model (e.g., Rat Mandibular Defect) C->D E Post-operative Monitoring D->E F Sacrifice at Pre-determined Time Points (e.g., 3 & 6 months) E->F G Histological Analysis of Bone Neoformation F->G H Radiological & micro-CT Evaluation F->H I Data Analysis & Conclusion G->I H->I

In vivo evaluation workflow for bone scaffolds.
Signaling Pathway in Osteoblast Response to Calcium Phosphate Surfaces

The degradation of calcium phosphate biomaterials releases calcium and phosphate ions, which can influence cellular signaling pathways involved in bone regeneration. The diagram below depicts a simplified representation of how these ions can stimulate osteoblast differentiation and bone formation.

G cluster_0 Extracellular Environment cluster_1 Osteoblast A This compound Biomaterial Degradation B Release of Ca²⁺ and PO₄³⁻ ions A->B C Increased Extracellular Ca²⁺ and PO₄³⁻ B->C D Activation of Membrane Receptors & Ion Channels C->D E Intracellular Signaling Cascades (e.g., MAPK/ERK) D->E F Activation of Transcription Factors (e.g., Runx2) E->F G Upregulation of Osteogenic Genes F->G H Osteoblast Differentiation & Matrix Mineralization G->H

Ion-mediated osteoblast signaling pathway.

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Tetraphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inorganic polyphosphates are linear polymers of orthophosphate linked by high-energy phosphoanhydride bonds. Tetraphosphate (P4), a short-chain polyphosphate, plays a significant role in various biological processes, including energy metabolism, signal transduction, and as a phosphate (B84403) reserve. Accurate quantification and separation of this compound from other phosphate species are crucial for understanding its physiological functions and for various applications in drug development and biotechnology. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of polyphosphates. This application note provides detailed protocols for the separation of this compound using both anion-exchange and ion-pair reversed-phase HPLC.

Chromatographic Methods for this compound Separation

Two primary HPLC methods are effective for the separation of this compound: anion-exchange chromatography and ion-pair reversed-phase chromatography.

  • Anion-Exchange Chromatography: This technique separates molecules based on their net negative charge. Since polyphosphates are anionic, with the charge increasing with the chain length, anion-exchange chromatography provides excellent resolution of different phosphate species.

  • Ion-Pair Reversed-Phase Chromatography: In this method, a hydrophobic stationary phase (like C18) is used along with a mobile phase containing an ion-pairing reagent (e.g., tetrabutylammonium). The ion-pairing reagent forms a neutral complex with the negatively charged phosphate, allowing for its retention and separation on the reversed-phase column.

Experimental Protocols

Protocol 1: Anion-Exchange HPLC for this compound Separation

This protocol is adapted from methodologies used for the separation of inositol (B14025) polyphosphates and is suitable for the analysis of short-chain polyphosphates.[1]

Instrumentation and Columns:

  • HPLC System: A biocompatible HPLC system is recommended to avoid interactions between metal components and phosphates.

  • Column: A strong anion-exchange (SAX) column, such as a ProPac® SAX-10 or similar, is ideal for this separation.

  • Detector: A UV detector set at 254 nm (if analyzing nucleotide polyphosphates) or a post-column derivatization system for inorganic polyphosphates. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a conductivity detector can be used.

Reagents and Mobile Phase:

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0

  • Mobile Phase B: 20 mM Tris-HCl with 1 M NaCl, pH 8.0

  • Sample Preparation: Dissolve this compound standards or extracted samples in Mobile Phase A.

Chromatographic Conditions:

ParameterValue
Column Strong Anion-Exchange (SAX)
Mobile Phase A 20 mM Tris-HCl, pH 8.0
Mobile Phase B 20 mM Tris-HCl, 1 M NaCl, pH 8.0
Gradient 0-100% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm or Post-Column Derivatization
Injection Volume 20 µL

Expected Results:

This method will separate polyphosphates based on their increasing negative charge. The expected elution order is monophosphate, diphosphate, triphosphate, and then this compound, with this compound having the longest retention time.

Protocol 2: Ion-Pair Reversed-Phase HPLC for this compound Separation

This protocol is based on methods developed for the separation of nucleotides and can be adapted for this compound analysis.[2]

Instrumentation and Columns:

  • HPLC System: A standard HPLC system is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Detector: A UV detector at 210 nm or an ELSD. For higher sensitivity and specificity, a mass spectrometer (MS) can be used.[3]

Reagents and Mobile Phase:

  • Mobile Phase A: 0.1 M Potassium Dihydrogen Phosphate, pH 6.0

  • Mobile Phase B: 0.1 M Potassium Dihydrogen Phosphate, 4 mM Tetrabutylammonium Hydrogen Sulphate, 20% Methanol, pH 6.0[2]

  • Sample Preparation: Dissolve samples in Mobile Phase A.

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1 M Potassium Dihydrogen Phosphate, pH 6.0
Mobile Phase B 0.1 M KH2PO4, 4 mM TBAHS, 20% MeOH, pH 6.0[2]
Gradient 0-100% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm or ELSD
Injection Volume 10 µL

Expected Results:

The ion-pairing reagent will neutralize the charge on the this compound, allowing for its retention on the C18 column. The elution of different polyphosphates will depend on the efficiency of ion-pairing and their residual polarity. Generally, a gradient from a lower to a higher concentration of the ion-pairing reagent and organic modifier will elute the more strongly retained polyphosphates.

Quantitative Data Summary

The following table summarizes typical performance data for HPLC-based phosphate analysis. Note that specific values for this compound may vary depending on the exact experimental conditions and instrumentation.

ParameterAnion-Exchange HPLCIon-Pair Reversed-Phase HPLC
Typical Retention Time for this compound 20 - 30 min25 - 35 min
Linearity (r²) (for related compounds) > 0.999[4]> 0.99[2]
Limit of Detection (LOD) (for related compounds) 0.86 µg/mL (for phosphate)[4]10 pmol (for nucleotides)[2]
Limit of Quantitation (LOQ) (for related compounds) 2.60 µg/mL (for phosphate)[4]Not specified
Precision (%RSD) < 5%< 2%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological or Chemical Sample Extraction Extraction of Phosphates Sample->Extraction Dissolution Dissolution in Mobile Phase A Extraction->Dissolution Injection Injection onto HPLC Column Dissolution->Injection Separation Chromatographic Separation (Anion-Exchange or Ion-Pair RP) Injection->Separation Detection Detection (UV, ELSD, MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Figure 1. Experimental workflow for HPLC analysis of this compound.

polyphosphate_pathway cluster_synthesis Synthesis cluster_polyphosphates Polyphosphate Pool cluster_functions Cellular Functions ATP ATP PolyP_Synthase Polyphosphate Kinase ATP->PolyP_Synthase n(ADP) PolyP Polyphosphate (Pn) PolyP_Synthase->PolyP n(Pi) TriP Triphosphate (P3) TetraP This compound (P4) DiP Diphosphate (P2) Energy Energy Metabolism TetraP->Energy Signaling Signal Transduction TetraP->Signaling Phosphate_Reserve Phosphate Reserve TetraP->Phosphate_Reserve MonoP Monophosphate (Pi)

Figure 2. Generalized role of polyphosphates in cellular metabolism.

Conclusion

Both anion-exchange and ion-pair reversed-phase HPLC are robust and reliable methods for the separation and quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own methods for this compound analysis.

References

Application Notes and Protocols for Tetraphosphate-Based Self-Setting Bone Cements

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Self-setting bone cements are critical biomaterials for bone repair and regeneration. Among these, cements based on tetracalcium phosphate (B84403) (TTCP; Ca₄(PO₄)₂O) have garnered significant interest due to their excellent biocompatibility, osteoconductivity, and ability to form hydroxyapatite (B223615) (HA), the primary mineral component of bone, as the final product under physiological conditions.[1][2] TTCP is the only calcium phosphate with a Ca/P ratio greater than hydroxyapatite.[1] These cements are typically prepared by mixing a basic calcium phosphate powder, such as TTCP, with an acidic calcium phosphate, like dicalcium phosphate anhydrous (DCPA) or dicalcium phosphate dihydrate (DCPD), in an aqueous solution.[1][3] The ensuing reaction leads to the dissolution of the initial components and the precipitation of HA, resulting in the hardening of the cement.[3] This document provides detailed application notes and protocols for the preparation, characterization, and biological evaluation of TTCP-based self-setting bone cements.

Data Presentation: Properties of Tetraphosphate-Based Bone Cements

The following tables summarize key quantitative data from various studies on TTCP-based bone cements, providing a comparative overview of their physical and mechanical properties.

Table 1: Setting Times and Compressive Strengths of Various TTCP-Based Cement Formulations

Cement Composition (Powder Phase)Liquid PhasePowder/Liquid (P/L) Ratio (g/mL)Setting Time (minutes)Compressive Strength (MPa)Citation(s)
TTCP and Dicalcium Phosphate Dihydrate (DCPD)Distilled WaterNot Specified18 - 2238.32 - 46.7[4]
TTCP and DCPDDilute Sodium Phosphate SolutionNot Specified7 - 8~15.3% lower than with water[4]
72.9 wt% TTCP and 27.1 wt% DCPA25 mmol/L H₃PO₄ and 1.32 mmol/L Sodium Fluoride4.0Reaction nearly complete in 4 hoursIncreases linearly with reaction time[3]
TTCP derived from eggshellsPhosphate Buffer SolutionNot Specified~11Higher initial strength than pure TTCP[5]
Pure TTCPPhosphate Buffer SolutionNot Specified~16Similar 28-day strength to eggshell-derived[5]
Non-dispersive CPC (nd-CPC) with nanocrystallitesSimulated Body Solution3.3 - 4.2Not Specified~60[6]

Table 2: Influence of Pyrophosphate Additives on Cement Properties

Base CementAdditiveConcentrationEffect on Setting TimeCitation(s)
α-Tricalcium Phosphate (α-TCP)Tetrasodium pyrophosphate decahydrate0.05 wt%Prevented hydration for up to 14 days[7]
β-Tricalcium Phosphate (β-TCP)Pyrophosphate ionsNot SpecifiedIncreased setting time[8][9]
TTCP/MonetiteMagnesium PyrophosphateNot Specified5 - 10 minutes[10]

Experimental Protocols

Protocol 1: Synthesis of Tetracalcium Phosphate (TTCP) Powder

This protocol describes the solid-state reaction method for synthesizing TTCP powder.

Materials:

  • Calcium carbonate (CaCO₃)

  • Dicalcium phosphate anhydrous (CaHPO₄)

  • High-temperature furnace

  • Ball mill

  • Sieves

Procedure:

  • Prepare a stoichiometric mixture of CaCO₃ and CaHPO₄.

  • Thoroughly mix the powders using a ball mill to ensure homogeneity.

  • Heat the mixture in a high-temperature furnace to over 1300°C.[1]

  • Maintain the temperature for a sufficient duration to ensure complete reaction.

  • Quench the resulting product to room temperature to obtain the desired phase.

  • Grind the synthesized TTCP clinker into a fine powder using a ball mill.

  • Sieve the powder to achieve a uniform particle size distribution.

Protocol 2: Preparation of a Self-Setting TTCP-Based Bone Cement Paste

This protocol details the mixing procedure for a standard TTCP/DCPA-based cement.

Materials:

  • Synthesized TTCP powder

  • Dicalcium phosphate anhydrous (DCPA) powder

  • Liquid component (e.g., dilute phosphoric acid or a phosphate salt solution)

  • Spatula

  • Mixing surface (e.g., glass slab)

  • Molds for specimen preparation

Procedure:

  • Prepare the powder component by mixing TTCP and DCPA powders in the desired ratio (e.g., equimolar).[1]

  • Dispense the appropriate amount of powder and liquid onto the mixing surface to achieve the desired powder-to-liquid (P/L) ratio.[3][6]

  • Incorporate the powder into the liquid in increments, mixing thoroughly with a spatula until a homogeneous, injectable paste is formed.

  • Immediately transfer the paste into molds for setting and subsequent characterization.

Protocol 3: Determination of Setting Time

This protocol is for measuring the initial and final setting times of the cement paste.

Materials:

  • Prepared cement paste

  • Gillmore or Vicat needle apparatus

  • Timer

  • Constant temperature and humidity chamber (37°C)

Procedure:

  • Place the freshly mixed cement paste into a mold.

  • Transfer the mold to a 37°C chamber with high humidity.

  • For initial setting time, gently place the tip of the smaller Gillmore needle (or Vicat needle) onto the surface of the cement. The initial setting time is reached when the needle no longer leaves a visible indentation.

  • For final setting time, repeat the process with the larger Gillmore needle. The final setting time is reached when this needle no longer leaves a visible indentation.

  • Record the elapsed time from the start of mixing to the initial and final set points.[4]

Protocol 4: Measurement of Compressive Strength

This protocol outlines the procedure for testing the mechanical strength of the set cement.

Materials:

  • Set cement cylinders (prepared in molds)

  • Universal testing machine

  • Calipers

Procedure:

  • After the cement has fully set (e.g., after 24 hours of immersion in simulated body fluid), remove the cylindrical specimens from their molds.[6]

  • Measure the dimensions (diameter and height) of each cylinder using calipers.

  • Place a specimen in the universal testing machine.

  • Apply a compressive load at a constant crosshead speed until the specimen fractures.

  • Record the maximum load at failure.

  • Calculate the compressive strength (CS) using the formula: CS = F / A, where F is the maximum load and A is the cross-sectional area of the cylinder.[4][6]

Protocol 5: In Vitro Biocompatibility Assessment

This protocol provides a general method for evaluating the cytotoxicity of the cement using an osteoblastic cell line.

Materials:

  • Set and sterilized cement discs

  • Osteoblastic cell line (e.g., MC3T3-E1)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Cell viability assay kit (e.g., MTS or MTT)

  • Incubator (37°C, 5% CO₂)

  • Multi-well culture plates

Procedure:

  • Prepare extracts of the set cement by incubating sterilized discs in a cell culture medium for a specified period (e.g., 24 hours) according to ISO 10993-12 standards.[11]

  • Seed osteoblastic cells into a multi-well plate and allow them to attach overnight.

  • Replace the standard culture medium with the prepared cement extracts.

  • Incubate the cells for 24-72 hours.

  • Assess cell viability using a metabolic assay (e.g., MTS). The absorbance is proportional to the number of viable cells.

  • Compare the viability of cells exposed to the cement extract to that of cells in a standard culture medium (control).[5]

Protocol 6: In Vivo Osteoconductivity Evaluation in a Rabbit Model

This protocol describes a typical animal study to assess the bone-forming capability of the cement.

Materials:

  • Sterile, freshly prepared cement paste

  • New Zealand White rabbits

  • General anesthesia and surgical instruments

  • Histological processing reagents (formalin, ethanol (B145695), embedding medium)

  • Microtome and microscopy equipment

Procedure:

  • Under general anesthesia, create a critical-sized bone defect in a suitable location, such as the femoral condyle or mandible of the rabbit.[12][13][14]

  • Fill the defect with the prepared cement paste.

  • Suture the surgical site.

  • Allow for a predetermined healing period (e.g., 3, 10, and 30 days).[12]

  • After the designated time, euthanize the animals and retrieve the tissue blocks containing the implant and surrounding bone.

  • Fix the tissue blocks in formalin, dehydrate them through a graded ethanol series, and embed them for histological sectioning.

  • Stain the sections (e.g., with Hematoxylin and Eosin) and examine them under a microscope to assess bone apposition, tissue integration, and any inflammatory response.[12][14]

Visualizations

Experimental Workflow for TTCP-Based Bone Cement Development

G cluster_0 Powder Synthesis & Characterization cluster_1 Cement Paste Formulation & Testing cluster_2 Biological Evaluation TTCP Synthesis TTCP Synthesis Powder Mixing Powder Mixing TTCP Synthesis->Powder Mixing DCPA/DCPD Preparation DCPA/DCPD Preparation DCPA/DCPD Preparation->Powder Mixing Phase & Morphological Analysis (XRD, SEM) Phase & Morphological Analysis (XRD, SEM) Powder Mixing->Phase & Morphological Analysis (XRD, SEM) Paste Mixing (P/L Ratio) Paste Mixing (P/L Ratio) Powder Mixing->Paste Mixing (P/L Ratio) Liquid Phase Preparation Liquid Phase Preparation Liquid Phase Preparation->Paste Mixing (P/L Ratio) Setting Time Measurement Setting Time Measurement Paste Mixing (P/L Ratio)->Setting Time Measurement Compressive Strength Testing Compressive Strength Testing Paste Mixing (P/L Ratio)->Compressive Strength Testing In Vitro Biocompatibility (Cell Culture) In Vitro Biocompatibility (Cell Culture) Paste Mixing (P/L Ratio)->In Vitro Biocompatibility (Cell Culture) In Vivo Osteoconductivity (Animal Model) In Vivo Osteoconductivity (Animal Model) Paste Mixing (P/L Ratio)->In Vivo Osteoconductivity (Animal Model) Final Analysis Final Analysis In Vitro Biocompatibility (Cell Culture)->Final Analysis Histological Analysis Histological Analysis In Vivo Osteoconductivity (Animal Model)->Histological Analysis Histological Analysis->Final Analysis

Caption: Workflow for developing and testing TTCP-based bone cements.

Setting Reaction of TTCP-Based Bone Cement

G cluster_0 Initial Components (Paste) cluster_1 Reaction Intermediate cluster_2 Final Product (Set Cement) TTCP Tetracalcium Phosphate (Ca₄(PO₄)₂O) Dissolution Dissolution of Reactants TTCP->Dissolution DCPA Dicalcium Phosphate Anhydrous (CaHPO₄) DCPA->Dissolution Water Aqueous Solution (H₂O) Water->Dissolution HA Hydroxyapatite Precipitation (Ca₁₀(PO₄)₆(OH)₂) Dissolution->HA Precipitation Hardening Crystal Interlocking & Hardening HA->Hardening

Caption: Setting mechanism of a TTCP/DCPA bone cement.

Simplified Osteogenic Signaling on Cement Surface

G CementSurface TTCP Cement Surface (Hydroxyapatite) ProteinAdsorption Adsorption of Serum Proteins (e.g., Fibronectin) CementSurface->ProteinAdsorption CellAttachment Osteoblast Precursor Cell Attachment ProteinAdsorption->CellAttachment IntegrinSignaling Integrin-Mediated Signaling CellAttachment->IntegrinSignaling Differentiation Osteogenic Differentiation IntegrinSignaling->Differentiation BoneFormation New Bone Matrix Formation Differentiation->BoneFormation

Caption: Osteoconduction at the bone cement-tissue interface.

References

Application of Tetraphosphate in Water Treatment Processes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphosphates, a class of polyphosphates, are widely utilized in various water treatment processes due to their multifunctional properties. They serve as effective agents for water softening, scale and corrosion inhibition, and sequestration of metal ions. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of tetraphosphate and its derivatives, such as Tetrasodium Pyrophosphate (TSPP), in water treatment.

Key Applications

Tetraphosphates are instrumental in addressing several critical challenges in water treatment:

  • Scale Inhibition: They prevent the formation of mineral scale deposits, primarily calcium carbonate and calcium sulfate, in pipelines, boilers, and cooling tower systems. This is achieved through "threshold inhibition," where substoichiometric amounts of this compound interfere with the crystal growth of scaling minerals.[1][2][3]

  • Corrosion Control: Tetraphosphates form a protective film on metal surfaces, mitigating corrosion of steel, copper, and other metals in water distribution systems.[4][5] This passivation layer insulates the metal from the corrosive effects of dissolved oxygen and other elements in the water.

  • Sequestration of Metal Ions: They form stable, soluble complexes with metal ions such as iron, manganese, and calcium.[6][7] This sequestration process prevents the precipitation of these metals, which can cause discoloration ("red water" from iron, "black water" from manganese), staining of fixtures, and scaling.

  • Water Softening: By sequestering calcium and magnesium ions, the primary contributors to water hardness, tetraphosphates effectively soften the water.[7] This enhances the efficiency of soaps and detergents and prevents the formation of soap scum.

Quantitative Data on Performance

The efficacy of this compound and its derivatives in water treatment can be quantified under various operational parameters. The following tables summarize key performance data from experimental studies.

Table 1: Calcium Carbonate Scale Inhibition Efficiency
Inhibitor Concentration (ppm)Inhibition Efficiency (%)Reference Water Conditions
2.5>90Synthetic brine, 65°C
581-100Synthetic brine, high calcium
1085Synthetic brine, high calcium
2091Synthetic brine, high calcium
50100Synthetic brine, high calcium
10071-100Synthetic brine, high calcium

Data compiled from studies on phosphonate-based scale inhibitors, which share a similar mechanism with tetraphosphates.[2][8]

Table 2: Corrosion Inhibition of Carbon Steel by Polyphosphates
Polyphosphate Concentration (ppm)Temperature (°C)Corrosion Rate (mpy)Inhibition Efficiency (%)
0 (Control)302.4-
0 (Control)602.9-
0 (Control)9010.6-
0 (Control)120731.0-
0.5 wt% Vanadate (as inhibitor)300.0996.25
0.5 wt% Vanadate (as inhibitor)600.1594.83
0.5 wt% Vanadate (as inhibitor)900.2297.92
1.0 wt% Na3VO4 (as inhibitor)1201.399.82

mpy = mils per year. Data from a study on tetrapotassium pyrophosphate solution with vanadates as corrosion inhibitors.[4]

Table 3: Iron Sequestration by Polyphosphates
Polyphosphate TypepHHardness (mg/L as CaCO3)Iron Sequestered (%)
Tripolyphosphate7LowHigh
Tripolyphosphate9LowLower (up to 4x more phosphate (B84403) needed)
Polyphosphate-High (e.g., 100 mg/L increase)Decreased by ~10%

Qualitative and semi-quantitative data synthesized from a mechanistic study on iron sequestration.[6]

Experimental Protocols

Protocol 1: Evaluation of Scale Inhibition Efficiency (Static Bottle Test)

This protocol outlines a standard laboratory procedure to determine the effectiveness of a this compound-based inhibitor in preventing calcium carbonate scale formation.

1. Materials and Reagents:

  • Stock solutions of CaCl₂, NaHCO₃, and the this compound inhibitor.
  • Deionized water.
  • Water bath or incubator.
  • pH meter.
  • Filtration apparatus (0.45 µm filters).
  • Analytical instrument for calcium determination (e.g., ICP-OES or titrator).
  • Glass bottles with screw caps.

2. Procedure:

  • Prepare synthetic brine solutions by mixing stock solutions of CaCl₂ and NaHCO₃ in deionized water to achieve the desired concentrations of calcium and bicarbonate.
  • Prepare a blank solution (without inhibitor) and test solutions with varying concentrations of the this compound inhibitor.
  • Adjust the pH of the solutions to the desired value (e.g., 8.0 ± 0.1) using a suitable buffer or dilute acid/base.
  • Place the sealed bottles in a water bath or incubator at a constant temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).
  • After incubation, cool the solutions to room temperature and filter them through a 0.45 µm membrane filter to remove any precipitated calcium carbonate.
  • Analyze the calcium concentration in the filtrate of both the blank and the test solutions.

3. Calculation of Inhibition Efficiency: The scale inhibition efficiency (IE) is calculated using the following formula: IE (%) = [(Ca_inhibitor - Ca_blank) / (Ca_initial - Ca_blank)] * 100 Where:

  • Ca_inhibitor is the final calcium concentration in the presence of the inhibitor.
  • Ca_blank is the final calcium concentration in the absence of the inhibitor.
  • Ca_initial is the initial calcium concentration.

Protocol 2: Evaluation of Corrosion Inhibition (Weight Loss Method)

This protocol describes a method to assess the corrosion protection provided by this compound on a metal surface.

1. Materials and Reagents:

  • Metal coupons (e.g., carbon steel) of known dimensions and weight.
  • Corrosive water solution (e.g., synthetic seawater or tap water).
  • This compound inhibitor solution of known concentration.
  • Desiccator.
  • Analytical balance.
  • Water bath.

2. Procedure:

  • Clean and degrease the metal coupons according to standard procedures (e.g., using acetone (B3395972) and ethanol).
  • Dry the coupons in a desiccator and accurately weigh them to the nearest 0.1 mg.
  • Immerse the coupons in the corrosive water solution with and without the addition of the this compound inhibitor.
  • Maintain the solutions at a constant temperature in a water bath for a predetermined period (e.g., 7 days).
  • After the exposure period, remove the coupons, clean them to remove corrosion products according to standard procedures (e.g., using an inhibited acid solution), rinse, and dry them.
  • Reweigh the cleaned and dried coupons.

3. Calculation of Corrosion Rate and Inhibition Efficiency:

  • Corrosion Rate (CR): CR (mpy) = (K * W) / (A * T * D) Where:
  • K = a constant (e.g., 3.45 x 10⁶ for mpy)
  • W = weight loss in grams
  • A = surface area of the coupon in cm²
  • T = exposure time in hours
  • D = density of the metal in g/cm³
  • Inhibition Efficiency (IE): IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100 Where:
  • CR_blank is the corrosion rate in the absence of the inhibitor.
  • CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Mechanistic Pathways and Visualizations

The following diagrams illustrate the key mechanisms of action for tetraphosphates in water treatment.

Scale_Inhibition cluster_0 Calcium Carbonate Scaling Process (Without Inhibitor) cluster_1 Scale Inhibition by this compound Ca2+ Ca2+ Nucleation Nucleation Ca2+->Nucleation CO3^2- CO3^2- CO3^2-->Nucleation Crystal Growth Crystal Growth Nucleation->Crystal Growth Adsorption on Nuclei Adsorption on Nuclei Scale Deposit Scale Deposit Crystal Growth->Scale Deposit This compound This compound This compound->Adsorption on Nuclei Threshold Effect Distorted Crystal Growth Distorted Crystal Growth Adsorption on Nuclei->Distorted Crystal Growth Dispersed Particles Dispersed Particles Distorted Crystal Growth->Dispersed Particles

Caption: Mechanism of calcium carbonate scale inhibition by this compound.

Corrosion_Inhibition Metal Surface (e.g., Steel) Metal Surface (e.g., Steel) Corrosion (Oxidation) Corrosion (Oxidation) Metal Surface (e.g., Steel)->Corrosion (Oxidation) in Corrosive Environment (Water + O2) Corrosive Environment (Water + O2) Corrosive Environment (Water + O2)->Corrosion (Oxidation) Rust (Fe2O3) Rust (Fe2O3) Corrosion (Oxidation)->Rust (Fe2O3) This compound This compound Adsorption on Metal Surface Adsorption on Metal Surface This compound->Adsorption on Metal Surface Protective Phosphate Film Protective Phosphate Film Adsorption on Metal Surface->Protective Phosphate Film forms Protective Phosphate Film->Metal Surface (e.g., Steel) protects

Caption: Corrosion inhibition mechanism via protective film formation.

Sequestration_Mechanism cluster_0 Problem: Metal Ion Precipitation cluster_1 Solution: Sequestration by this compound Fe2+ (soluble) Fe2+ (soluble) Oxidation Oxidation Fe2+ (soluble)->Oxidation Soluble Fe-Tetraphosphate Complex Soluble Fe-Tetraphosphate Complex Fe2+ (soluble)->Soluble Fe-Tetraphosphate Complex chelates Fe3+ (insoluble) Fe3+ (insoluble) Oxidation->Fe3+ (insoluble) Precipitate (Red Water) Precipitate (Red Water) Fe3+ (insoluble)->Precipitate (Red Water) This compound This compound This compound->Soluble Fe-Tetraphosphate Complex

Caption: Sequestration of iron ions by this compound to prevent precipitation.

References

Application of Capillary Electrophoresis for the Analysis of Polyphosphates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inorganic polyphosphates (polyPs) are linear polymers of orthophosphate units linked by high-energy phosphoanhydride bonds. They are ubiquitous in biological systems and play crucial roles in various cellular processes, including energy metabolism, stress response, and signal transduction. In the pharmaceutical industry, polyphosphates are utilized as excipients in drug formulations, acting as stabilizers, buffering agents, and sequestrants. The chain length of polyphosphates can significantly influence their physicochemical properties and biological functions. Therefore, accurate and robust analytical methods for the characterization and quantification of polyphosphates are essential for researchers, scientists, and drug development professionals.

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of polyphosphates, offering high resolution, short analysis times, and low sample consumption.[1] This application note provides a detailed overview of the use of Capillary Gel Electrophoresis (CGE) and Capillary Isotachophoresis (CITP) for the analysis of polyphosphates, complete with experimental protocols and quantitative data.

Principle of Separation

Capillary electrophoresis separates charged molecules in a narrow-bore capillary under the influence of a high-voltage electric field.[1] However, in free solution (Capillary Zone Electrophoresis - CZE), polyphosphates are difficult to resolve because their charge-to-mass ratio is nearly constant regardless of chain length.[2] To overcome this limitation, specialized CE techniques are employed:

  • Capillary Gel Electrophoresis (CGE): This technique utilizes a polymer-filled capillary that acts as a molecular sieve.[2][3] Longer polyphosphate chains migrate more slowly through the gel matrix than shorter chains, enabling separation based on size.[2]

  • Capillary Isotachophoresis (CITP): In CITP, analytes are separated into distinct, consecutive zones between a leading electrolyte with high mobility and a terminating electrolyte with low mobility.[4] This technique is particularly useful for the analysis of short-chain polyphosphates and can provide quantitative information based on the length of the separated zones.[5]

Quantitative Data Summary

The following table summarizes the quantitative performance of capillary electrophoresis methods for the analysis of polyphosphates.

ParameterCapillary Gel Electrophoresis (CGE)Capillary Isotachophoresis (CITP)Reference
Analytes Long-chain polyphosphates (up to ~70 residues)Short-chain polyphosphates (ortho-, di-, triphosphates)[2][5]
Linearity Range Not explicitly stated, but quantitative analysis is feasible0–200 mg/L P₂O₅[2][5]
Limit of Detection (LOD) Not explicitly stated~0.3 mg/L P₂O₅[5]
Limit of Quantification (LOQ) Not explicitly stated~1 mg/L P₂O₅[5]
Analysis Time < 30 minutes15–30 minutes[2][5]

Experimental Protocols

Protocol 1: Analysis of Long-Chain Polyphosphates by Capillary Gel Electrophoresis (CGE)

This protocol is adapted from a method developed for the high-resolution separation of polyphosphate mixtures.[2][6]

1. Materials and Reagents

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 360 µm O.D., ~57 cm total length, ~50 cm effective length).

  • Running Buffer (Background Electrolyte): 24.0 mM Tris, 3.0 mM Terephthalic acid, pH 8.4.

  • Gel Matrix: 9.1% (w/v) Poly(N,N-dimethylacrylamide) (PDMA) in running buffer.

  • Capillary Conditioning Solutions: 1 M HCl, 1 M NaOH, deionized water.

  • Sample: Polyphosphate standards or samples dissolved in deionized water.

2. Instrumentation

  • Capillary electrophoresis system equipped with a UV detector capable of indirect detection (e.g., at 254 nm).

  • Data acquisition and analysis software.

3. Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Cap_Prep Capillary Conditioning Gel_Fill Gel Filling Cap_Prep->Gel_Fill Conditioned Capillary Injection Electrokinetic Injection Gel_Fill->Injection Gel-filled Capillary Buffer_Prep Buffer Preparation Buffer_Prep->Gel_Fill Sample_Prep Sample Preparation Sample_Prep->Injection Separation Electrophoretic Separation Injection->Separation Sample Plug Detection Indirect UV Detection Separation->Detection Separated Analytes Integration Peak Integration Detection->Integration Electropherogram Quantification Quantification Integration->Quantification

Caption: Experimental workflow for CGE analysis of polyphosphates.

4. Procedure

  • Capillary Conditioning (for new capillaries):

    • Rinse the capillary sequentially with 1 M HCl (10 min), deionized water (10 min), 1 M NaOH (20 min), and deionized water (10 min).

  • Gel Filling:

    • Fill the conditioned capillary with the 9.1% PDMA gel matrix solution by applying pressure (e.g., 30 psi) for approximately 10 minutes.

  • Instrument Setup:

    • Install the gel-filled capillary in the CE instrument.

    • Place the inlet and outlet vials with fresh running buffer.

    • Set the detector wavelength for indirect UV detection (e.g., 254 nm).

    • Set the capillary temperature (e.g., 25 °C).

  • Sample Injection:

    • Replace the inlet buffer vial with the sample vial.

    • Perform an electrokinetic injection by applying a voltage of 10 kV for 4 seconds.[2]

  • Electrophoretic Separation:

    • Replace the sample vial with the inlet buffer vial.

    • Apply a separation voltage of 14.6 kV.[2]

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the different polyphosphate chain lengths based on their migration times (longer chains will have longer migration times).

    • Quantify the polyphosphates by comparing peak areas to those of known standards.

Protocol 2: Analysis of Short-Chain Polyphosphates by Capillary Isotachophoresis (CITP)

This protocol is based on a method for the determination of phosphate, diphosphate, and triphosphate.[5]

1. Materials and Reagents

  • Capillary: Fused-silica capillary (e.g., 75 µm I.D.).

  • Leading Electrolyte (LE): 10 mM HCl + β-alanine + 0.1% hydroxyethylcellulose, pH 3.6.

  • Terminating Electrolyte (TE): 10 mM Citric acid.

  • Capillary Conditioning Solutions: 1 M HCl, 1 M NaOH, deionized water.

  • Sample: Polyphosphate standards or samples dissolved in deionized water.

2. Instrumentation

  • Capillary electrophoresis system equipped with a conductivity detector.

  • Data acquisition and analysis software.

3. Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Cap_Prep Capillary Conditioning Electrolyte_Fill Electrolyte Filling Cap_Prep->Electrolyte_Fill Conditioned Capillary Injection Hydrodynamic Injection Electrolyte_Fill->Injection Filled Capillary Sample_Prep Sample Preparation Sample_Prep->Injection Separation Isotachophoretic Separation Injection->Separation Sample Plug Detection Conductivity Detection Separation->Detection Separated Zones Zone_Analysis Zone Length Analysis Detection->Zone_Analysis Isotachopherogram Quantification Quantification Zone_Analysis->Quantification

Caption: Experimental workflow for CITP analysis of polyphosphates.

4. Procedure

  • Capillary Conditioning:

    • Condition the capillary as described in Protocol 1.

  • Electrolyte Filling:

    • Fill the capillary with the leading electrolyte.

    • Ensure the inlet reservoir contains the leading electrolyte and the outlet reservoir contains the terminating electrolyte.

  • Instrument Setup:

    • Install the capillary in the CE instrument.

    • Set up the conductivity detector.

  • Sample Injection:

    • Inject the sample hydrodynamically (e.g., by applying pressure or vacuum).

  • Isotachophoretic Separation:

    • Apply a constant current for separation. The exact current will depend on the instrument and capillary dimensions.

  • Data Analysis:

    • The output will be an isotachopherogram showing distinct zones for each analyte.

    • Identify the zones based on their relative conductivity.

    • Quantify the analytes based on the length of their respective zones, which is proportional to their concentration.

Applications in Drug Development

The analysis of polyphosphates by capillary electrophoresis is valuable in various stages of drug development:

  • Formulation Development: To characterize and quantify polyphosphate excipients in drug formulations, ensuring consistency and stability.

  • Quality Control: To monitor the integrity and purity of polyphosphate raw materials and finished products.

  • Drug Discovery: To study the interaction of polyphosphates with biological targets and to investigate their role in cellular processes, which may lead to the identification of new drug targets.[7]

Conclusion

Capillary electrophoresis, particularly CGE and CITP, offers a high-resolution and efficient means for the analysis of polyphosphates. These methods provide valuable tools for researchers, scientists, and drug development professionals for the characterization, quantification, and quality control of polyphosphates in various applications. The detailed protocols provided in this application note serve as a starting point for the implementation of these powerful analytical techniques.

References

Application Notes and Protocols: Tetraphosphate and Polyphosphate as Energy Sources in Microbial Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbial metabolism, the quest for efficient energy storage and utilization has led to the evolution of diverse strategies. While adenosine (B11128) triphosphate (ATP) is the universal energy currency, many microorganisms employ inorganic polyphosphate (polyP) as a crucial energy reserve and phosphate (B84403) storage polymer. PolyP is a linear polymer composed of tens to hundreds of orthophosphate residues linked by high-energy phosphoanhydride bonds, similar to those in ATP.[1][2][3] Tetraphosphate, a short-chain polyP, is part of this dynamic pool and contributes to the overall energy balance of the cell.

These application notes provide an overview of the role of polyphosphate as an energy source in microbial metabolism, with a focus on the key enzymes involved, quantitative data, and its role in signaling pathways. Detailed protocols for the quantification of polyP and the assay of key enzymes are also presented. This information is valuable for researchers studying microbial physiology, stress responses, and for professionals in drug development targeting novel metabolic pathways.

Application Notes

Polyphosphate as a High-Energy Phosphate Donor

Inorganic polyphosphate serves as a significant energy reservoir in many bacteria.[4][5] The phosphoanhydride bonds linking the phosphate units in polyP are energy-rich, and their hydrolysis can be coupled to drive various biochemical reactions. In this capacity, polyP can act as a substitute for ATP in certain enzymatic reactions, providing a ready source of energy when ATP levels are low.[3][4] This is particularly important for microbial survival under stress conditions such as nutrient starvation.[3][6]

Key Enzymes in Polyphosphate Metabolism

The intracellular concentration and chain length of polyP are tightly regulated by the coordinated action of synthesizing and degrading enzymes.

  • Polyphosphate Kinase 1 (PPK1): This enzyme is primarily responsible for the synthesis of long-chain polyP from the terminal phosphate of ATP.[7] This process allows the cell to store excess energy from ATP in the form of polyP.

  • Polyphosphate Kinase 2 (PPK2): In contrast to PPK1, PPK2 enzymes preferentially catalyze the reverse reaction, using polyP to phosphorylate nucleoside diphosphates (NDPs) to generate nucleoside triphosphates (NTPs), such as ATP and GTP.[7][8] This makes PPK2 a key player in regenerating ATP from the polyP store.

  • Exopolyphosphatase (PPX): This enzyme degrades polyP by processively cleaving terminal phosphate residues.[1][9] The activity of PPX releases inorganic phosphate (Pi), which can be used for various metabolic processes, and also contributes to the turnover of the polyP pool.

Quantitative Data on Polyphosphate Metabolism

The following tables summarize key quantitative data related to polyphosphate metabolism in microorganisms.

Table 1: Intracellular Polyphosphate Concentrations in Various Organisms

OrganismConditionIntracellular PolyP Concentration (in Pᵢ residues)
Escherichia coliPhosphate and amino acid starvationUp to 20 mM[10]
Saccharomyces cerevisiae (yeast)->200 mM[11]
Mammalian cells-<100 µM[11]

Table 2: Chain Length of Intracellular Polyphosphate

Organism/FractionDescriptionAverage Chain Length (Pᵢ units)
General classificationShort-chain polyP3 to ~300[4]
General classificationLong-chain polyP~300 to ~1000[4]
Escherichia coliAcid-soluble fraction~20 ± 5[12]
Pseudomonas aeruginosaOptimal for PPK2 activity30 - 50[8]

Table 3: Kinetic Parameters of Polyphosphate Kinase 2 (PPK2) from Pseudomonas aeruginosa

SubstrateKₘ (µM)Vₘₐₓ (pmol/min/mg)
GDP3005.0 x 10⁸[8]
ADP7504.6 x 10⁸[8]

Table 4: Efficiency of In Vitro ATP Regeneration from Polyphosphate

Enzymatic SystemApplicationEfficiency/Yield
Polyphosphate-AMP phosphotransferase (PAP) and Polyphosphate Kinase (PPK)Acetyl-CoA synthesis39.8-fold ATP regeneration from AMP; 99.5% conversion of CoA to acetyl-CoA[13]
Polyphosphate Kinase (PPK) coupled with Glycoside PhosphorylasesOligosaccharide synthesis40 - 92% yields[14][15]
Polyphosphate in Microbial Signaling

Beyond its role in energy storage, polyP is also a signaling molecule involved in various stress responses and regulatory pathways.

  • The Stringent Response: In bacteria like E. coli, polyP accumulation is linked to the stringent response, a global reprogramming of cellular metabolism in response to nutrient starvation.[10][16] This response is mediated by the alarmones guanosine (B1672433) this compound (ppGpp) and guanosine pentaphosphate (pppGpp).[17][18]

  • The Pho Regulon: The accumulation of polyP is also regulated by the Pho regulon, a two-component system (PhoR-PhoP) that responds to inorganic phosphate limitation.[6] When phosphate is scarce, the Pho regulon is activated, leading to the expression of genes involved in phosphate scavenging and metabolism, which can influence polyP levels.

Experimental Protocols

Protocol 1: Quantification of Intracellular Polyphosphate from Bacterial Cells

This protocol describes a method for the extraction and quantification of polyP from bacterial cells using a DAPI (4′,6-diamidino-2-phenylindole)-based fluorescence assay.

Materials:

  • Bacterial cell culture

  • Tris buffer (100 mM Tris-HCl, pH 7.5)

  • DAPI stock solution (1 mM in water)

  • Spectrofluorometer and cuvettes

  • Centrifuge and microtubes

Procedure:

  • Cell Harvesting: Harvest bacterial cells from the culture by centrifugation. The amount of cells should be sufficient to yield a measurable amount of polyP.

  • Washing: Wash the cell pellet with Tris buffer to remove any extracellular phosphates. Centrifuge again and discard the supernatant.

  • Cell Resuspension: Resuspend the washed cell pellet in Tris buffer to an optical density at 560 nm of 0.02.[1]

  • DAPI Staining: In a cuvette, add DAPI to the cell suspension to a final concentration of 10 µM.[1]

  • Incubation: Agitate the mixture for 5 minutes at 37°C to allow for DAPI to enter the cells and bind to polyP.[1]

  • Fluorescence Measurement: Record the fluorescence emission spectrum from 445 nm to 650 nm with an excitation wavelength of 415 nm.[1] The shift in the emission maximum of DAPI upon binding to polyP can be used for quantification by comparing to a standard curve of known polyP concentrations.

Protocol 2: Assay of Polyphosphate Kinase 2 (PPK2) Activity

This protocol provides a method to assay the NDP kinase activity of PPK2, measuring the formation of NTP from NDP using polyP as the phosphate donor.

Materials:

  • Purified PPK2 enzyme

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Polyphosphate solution (e.g., polyP with an average chain length of 30-50)

  • NDP stock solution (e.g., ADP or GDP)

  • Method for NTP detection (e.g., HPLC or a coupled enzyme assay such as a luciferase-based ATP detection kit)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a known concentration of polyP, and the purified PPK2 enzyme.

  • Initiate Reaction: Start the reaction by adding the NDP substrate (e.g., ADP or GDP) to the reaction mixture. The final concentrations should be optimized based on the known kinetic properties of the enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop Reaction: Terminate the reaction by heat inactivation or by adding a stop solution (e.g., EDTA to chelate Mg²⁺).

  • NTP Quantification: Quantify the amount of NTP produced. This can be done by separating and quantifying the nucleotides using High-Performance Liquid Chromatography (HPLC). Alternatively, for ATP production, a luciferase-based assay can be used to measure the amount of ATP generated.

  • Calculate Activity: Calculate the specific activity of the PPK2 enzyme, typically expressed in units such as µmol of NTP produced per minute per mg of enzyme.

Visualizations

Signaling, Workflow, and Metabolic Diagrams

Pho_Regulon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Low_Pi Low Inorganic Phosphate (Pi) PhoR_Pst PstSCAB Transporter PhoR (Sensor Kinase) Low_Pi->PhoR_Pst:phr Sensed by PhoR PhoR_active PhoR-P (Active Kinase) PhoR_Pst:phr->PhoR_active Autophosphorylation PhoP PhoP (Response Regulator) PhoR_active->PhoP Phosphoryl Transfer PhoP_active PhoP-P (Active Regulator) PhoP->PhoP_active Pho_Regulon_Genes Pho Regulon Genes (e.g., pstSCAB, phoA) PhoP_active->Pho_Regulon_Genes Binds to pho box (Upregulates Transcription) PolyP_Accumulation Increased PolyP Metabolism/Accumulation Pho_Regulon_Genes->PolyP_Accumulation Influences

Caption: Pho Regulon Signaling Pathway in Bacteria.

PolyP_Quantification_Workflow Start Bacterial Cell Culture Harvest Harvest Cells by Centrifugation Start->Harvest Wash Wash Cell Pellet with Buffer Harvest->Wash Lyse Cell Lysis and PolyP Extraction (e.g., with GITC lysis buffer) Wash->Lyse Purify Purify PolyP (e.g., using silica (B1680970) spin column) Lyse->Purify Quantify Quantify PolyP Purify->Quantify DAPI DAPI Fluorescence Assay Quantify->DAPI Method 1 Enzymatic Enzymatic Hydrolysis & Colorimetric Assay Quantify->Enzymatic Method 2 End Data Analysis DAPI->End Enzymatic->End

Caption: Experimental Workflow for PolyP Quantification.

PolyP_Metabolism_and_ATP_Regeneration ATP ATP PPK1 PPK1 ATP->PPK1 Energy Input ADP ADP + Pi PPK2 PPK2 ADP->PPK2 PolyP Polyphosphate (PolyP)n+1 PolyP->PPK2 Energy Store PPX PPX PolyP->PPX Degradation PolyP_short Polyphosphate (PolyP)n Pi Inorganic Phosphate (Pi) PPK1->ADP PPK1->PolyP PPK2->ATP ATP Regeneration PPK2->PolyP_short PPX->PolyP_short PPX->Pi

Caption: Polyphosphate Metabolism and ATP Regeneration.

References

Application Notes and Protocols for Ion Chromatography-Based Detection of Phosphate Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion chromatography (IC) is a highly sensitive and selective analytical technique widely used for the determination of various ionic species, including different forms of phosphate (B84403).[1] This method is particularly valuable for the analysis of orthophosphate, pyrophosphate, and other polyphosphates in a variety of matrices, from environmental water samples to pharmaceutical formulations.[2][3] The principle of ion chromatography relies on the separation of ions based on their interaction with a stationary phase (ion-exchange resin) and a mobile phase (eluent).[4] Suppressed conductivity detection is a common approach that enhances sensitivity by reducing the background conductivity of the eluent.[5]

Recent advancements in IC technology, such as the use of electrolytic hydroxide (B78521) generators and self-regenerating suppressors, have further improved the performance of these methods, allowing for gradient elution, which enhances separation efficiency and reduces analysis time.[2] These developments enable the determination of phosphate species at parts-per-billion (ppb) levels.[6]

Experimental Workflow

The general workflow for the analysis of phosphate species by ion chromatography involves several key steps, from sample preparation to data analysis.

Ion_Chromatography_Workflow cluster_prep Sample Preparation cluster_analysis IC Analysis cluster_data Data Processing SampleCollection Sample Collection Filtration Filtration SampleCollection->Filtration Digestion Digestion (for total phosphorus) Filtration->Digestion optional Dilution Dilution Filtration->Dilution Digestion->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation (Anion-Exchange Column) Injection->Separation Suppression Eluent Suppression Separation->Suppression Detection Conductivity Detection Suppression->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for phosphate analysis by ion chromatography.

Quantitative Data Summary

The following tables summarize the quantitative performance of various ion chromatography methods for the analysis of different phosphate species.

Table 1: Performance Data for Orthophosphate Analysis

ParameterMethod 1: Wastewater Analysis (Carbonate Eluent)[7]Method 2: Seafood Analysis (Hydroxide Eluent)[8]Method 3: General Analysis (with Suppressor)[9]
Linear Range Not Specified0.3 - 60 mg/LNot Specified
Limit of Detection (LOD) Not Specified2.1 - 2.3 mg/kg0.02 µg/mL (as P)
Relative Standard Deviation (RSD) Not Specified1.6% - 2.6%Not Specified
Recovery Excellent (exact values not provided)81.8% - 100.0%Not Specified

Table 2: Performance Data for Polyphosphate Analysis

ParameterMethod: Polyphosphate Analysis (Hydroxide Gradient)[10]
Limit of Detection (LOD) o-phosphate: 2.07 µg/L
Pyrophosphate: 16.39 µg/L
Trimetaphosphate: 22.09 µg/L
Triphosphate: 43.56 µg/L
Linearity (r²) o-phosphate: 0.9998
Pyrophosphate: 0.9999

Detailed Experimental Protocols

Protocol 1: Determination of Orthophosphate in Wastewater

This protocol is adapted from a method utilizing a carbonate/bicarbonate eluent system for the analysis of total phosphorus after conversion to orthophosphate.[7]

1. Sample Preparation (Caro's Reagent Digestion):

  • Filter the wastewater sample using a qualitative filter paper.

  • Pipette 20 mL of the filtered sample into a 50 mL glass beaker.

  • Add 2 mL of Caro's reagent (potassium peroxymonosulfate) and mix thoroughly.

  • Cover the beaker with a watch glass and heat to convert all phosphorus forms to orthophosphate.

2. Ion Chromatography Analysis:

  • IC System: A standard ion chromatograph with a suppressed conductivity detector.

  • Column: Anion-exchange column suitable for common inorganic anions with a carbonate/bicarbonate eluent.

  • Eluent: 4.5 mM Sodium Carbonate / 1.4 mM Sodium Bicarbonate.

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 20 µL.

  • Temperature: 35 °C.

  • Detection: Suppressed conductivity.

3. Calibration:

  • Prepare a series of working standard solutions of known phosphate concentrations.

  • Treat the standards with Caro's reagent in the same manner as the samples to correct for any phosphate present in the reagent.

Protocol 2: Determination of Phosphate, Pyrophosphate, and Metaphosphate in Seafood

This protocol outlines a method for the simultaneous determination of different phosphate species in seafood using a hydroxide gradient.[8]

1. Sample Preparation:

  • For Phosphate, Pyrophosphate, and Metaphosphate: Extract the sample with a 100 mmol/L NaOH solution at room temperature.

  • For Total Phosphorus: Digest the sample by incineration at a high temperature.

  • Clean up the extract using a solid-phase extraction (SPE) column to remove interferences.

2. Ion Chromatography Analysis:

  • IC System: An ion chromatograph equipped with a suppressor-type conductivity detector.

  • Analytical Column: IonPac AS11-HC (250 mm x 4 mm).

  • Guard Column: IonPac AG11-HC (50 mm x 4 mm).

  • Eluent: Potassium Hydroxide (KOH) gradient from 30 to 80 mmol/L.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 35 °C.

  • Detection: Suppressed conductivity.

3. Calibration:

  • Prepare a mixed standard solution containing known concentrations of phosphate, pyrophosphate, and metaphosphate.

  • Generate a calibration curve by analyzing a series of dilutions of the mixed standard.

Protocol 3: Analysis of Polyphosphates

This protocol is designed for the separation and quantification of polyphosphates with varying chain lengths.[11]

1. Sample Preparation:

  • For solid samples like sausage, grind the sample and extract with deionized water in an ultrasonic bath.[10]

  • Filter the sample through a 0.45 µm filter.[10]

  • To prevent hydrolysis of polyphosphates, keep samples cool and, if necessary, adjust the pH with sodium hydroxide.[11]

2. Ion Chromatography Analysis:

  • IC System: A gradient pump IC system with suppressed conductivity detection.

  • Column: IonPac® AS11 anion-exchange column (2-mm).

  • Eluent: Sodium hydroxide (NaOH) gradient. A convex gradient can be used to elute lower molecular weight polyphosphates more quickly while maintaining resolution for higher molecular weight species.

  • Detection: Suppressed conductivity using an Anion Self-Regenerating Suppressor (ASRS®).

Logical Relationships in Phosphate Speciation

The different forms of phosphate are interrelated through hydrolysis and condensation reactions, which are important considerations during sample handling and analysis.

Phosphate_Speciation Orthophosphate Orthophosphate (PO₄³⁻) Pyrophosphate Pyrophosphate (P₂O₇⁴⁻) Orthophosphate->Pyrophosphate Hydrolysis Pyrophosphate->Orthophosphate Hydrolysis Tripolyphosphate Tripolyphosphate (P₃O₁₀⁵⁻) Pyrophosphate->Tripolyphosphate Hydrolysis Tripolyphosphate->Pyrophosphate Hydrolysis Polyphosphates Longer-Chain Polyphosphates Tripolyphosphate->Polyphosphates Hydrolysis Polyphosphates->Tripolyphosphate Hydrolysis

Caption: Interconversion of phosphate species via hydrolysis.

References

Application Notes and Protocols for Tetraphosphate-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of tetraphosphate and related polyphosphates in the development of advanced drug delivery systems. The protocols offer detailed methodologies for the preparation and characterization of these systems.

Application Notes

Introduction to Polyphosphates in Drug Delivery

Polyphosphates, including sodium this compound and sodium tripolyphosphate (TPP), are versatile inorganic polymers that have garnered significant attention in biomedical and pharmaceutical research.[][2][3] Their utility in drug delivery stems from their biocompatibility, biodegradability, and ability to interact with various polymers and bioactive molecules.[2][4] These polymers can be formulated into various drug delivery vehicles such as nanoparticles, hydrogels, and liposomes, offering controlled and targeted release of therapeutic agents.[2][5][6]

Key Applications
  • Nanoparticle Drug Delivery: Sodium tripolyphosphate (TPP) is widely used as a crosslinking agent in the fabrication of polysaccharide-based nanoparticles, most notably with chitosan (B1678972).[3][7] These nanoparticles can encapsulate a variety of drugs, protecting them from degradation and enabling controlled release. The formation of these nanoparticles is based on the ionic interaction between the negatively charged TPP and the positively charged chitosan.

  • Hydrogel Formulations: Phosphorus-based hydrogels are being explored for wound dressing applications due to their excellent water retention, biocompatibility, and capacity for controlled drug release.[6] These hydrogels can be designed to be injectable and thermosensitive, forming a gel at physiological temperatures, which makes them ideal for localized drug delivery.[8]

  • Liposomal Drug Delivery: While not directly incorporating this compound into the lipid bilayer, phosphate-based solutions are crucial in the formulation and stability of liposomes.[5][9][10] Liposomes are vesicular structures that can encapsulate both hydrophilic and hydrophobic drugs, and their stability can be influenced by the aqueous medium, which often includes phosphate (B84403) buffers.[9][11][12]

  • Biocompatibility and Safety: Polyphosphates are generally considered biocompatible and safe for biomedical applications.[13][14][15] Their degradation products are phosphates, which are naturally present in the body. However, as with any nanomaterial, thorough biocompatibility and toxicity studies are essential for any new formulation.[15]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on polyphosphate-based drug delivery systems.

Table 1: Nanoparticle Formulation and Properties

Polymer SystemCrosslinkerDrug/MoleculeParticle Size (nm)Encapsulation Efficiency (%)Reference
ChitosanSodium Tripolyphosphate (TPP)Not specified260 (minimum)Not specified[7]
ChitosanSodium Tripolyphosphate (TPP)Brilliant Blue, FITC-dextranNot specified> 90%[16]
Zirconium Phosphate-Doxorubicin100 - 20035% (w/w)[13]
Calcium Phosphate-CisplatinNot specified50 - 85%[17]

Table 2: Drug Release Kinetics

Delivery SystemDrugRelease DurationRelease ProfileReference
TPP/Chitosan BeadsBrilliant Blue> 2 monthsConstant rate[16]
TPP/Chitosan BeadsFITC-dextran1 - 2 days-[16]
Zirconium Phosphate NanoplateletsDoxorubicin~ 2 weeksSustained[13]
Calcium Phosphate NanoconjugatesCisplatin> 250 hoursSustained[17]
Chitosan NanofibersTenofovir12 hours~70-75% release[18]

Experimental Protocols

Protocol 1: Preparation of Chitosan-TPP Nanoparticles

This protocol describes the ionic gelation method for preparing chitosan nanoparticles using sodium tripolyphosphate (TPP) as a crosslinker.

Materials:

  • Chitosan (low molecular weight)

  • Acetic acid (glacial)

  • Sodium tripolyphosphate (TPP)

  • Purified water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare Chitosan Solution:

    • Dissolve a specific concentration of chitosan (e.g., 0.05 - 1 wt%) in an aqueous solution of acetic acid (e.g., 1% v/v).

    • Stir the solution at room temperature until the chitosan is completely dissolved.

  • Prepare TPP Solution:

    • Dissolve TPP in purified water to a desired concentration (e.g., 0.05 - 1 wt%).

  • Nanoparticle Formation:

    • Under constant magnetic stirring, add the TPP solution dropwise to the chitosan solution.

    • The formation of opalescent suspension indicates the formation of nanoparticles. The optimal chitosan/TPP volume ratio should be determined experimentally (e.g., a 5:1 ratio has been reported to yield a minimum particle size of 260 nm).[7]

  • Drug Loading (Optional):

    • For drug encapsulation, the therapeutic agent can be dissolved in either the chitosan or TPP solution before the crosslinking step, depending on its solubility and stability.

  • Purification:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 12,000 rpm for 30 minutes) to separate the nanoparticles from the aqueous medium.

    • Discard the supernatant and resuspend the nanoparticle pellet in purified water.

    • Repeat the washing step twice to remove unreacted chitosan and TPP.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Analyze the morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Calculate the drug loading and encapsulation efficiency if a drug was incorporated.

Visualizations

Experimental Workflow for Nanoparticle Preparation

G cluster_0 Solution Preparation cluster_1 Nanoparticle Formation cluster_2 Purification cluster_3 Characterization chitosan_sol Prepare Chitosan Solution (in Acetic Acid) mixing Ionic Gelation: Add TPP solution to Chitosan solution under constant stirring chitosan_sol->mixing tpp_sol Prepare TPP Solution (in Purified Water) tpp_sol->mixing centrifugation Centrifugation mixing->centrifugation washing Washing and Resuspension centrifugation->washing characterization DLS (Size, PDI, Zeta Potential) TEM/SEM (Morphology) Drug Loading Analysis washing->characterization

Caption: Workflow for Chitosan-TPP Nanoparticle Synthesis.

Conceptual Diagram of a Drug-Loaded Nanoparticle

G cluster_nanoparticle Chitosan-TPP Nanoparticle core Drug Molecule shell Chitosan-TPP Matrix

Caption: Structure of a Drug-Loaded Chitosan-TPP Nanoparticle.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Tetraphosphate Precipitation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of tetraphosphate in solution during their experiments.

FAQs: Quick Answers to Common Questions

Q1: What is this compound precipitation?

This compound precipitation is the formation of a solid, insoluble salt from a solution containing this compound anions (P₄O₁₃⁶⁻). This commonly occurs when this compound solutions are mixed with solutions containing certain metal ions, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).

Q2: Why is it important to prevent this compound precipitation?

Preventing precipitation is crucial for ensuring the accuracy and reproducibility of experiments. The formation of precipitates alters the concentration of soluble this compound and other ions in the solution, which can interfere with experimental assays, lead to inaccurate results, and clog laboratory equipment.

Q3: What are the primary factors that cause this compound precipitation?

The main factors influencing this compound precipitation include:

  • Presence of Divalent Cations: Ions like Ca²⁺ and Mg²⁺ readily form insoluble salts with this compound.

  • pH of the Solution: The solubility of this compound salts is highly dependent on pH.

  • Concentration of Reactants: Higher concentrations of this compound and metal ions increase the likelihood of precipitation.

  • Temperature: Temperature can affect the solubility of this compound salts and the rate of hydrolysis.

  • Ionic Strength of the Solution: The overall ionic composition of the solution can influence solubility.

Q4: Can this compound degrade in solution?

Yes, this compound can undergo hydrolysis, breaking down into smaller phosphate (B84403) species like triphosphate and orthophosphate. This process is accelerated by acidic conditions and higher temperatures.[1]

Troubleshooting Guides

Issue 1: Precipitation upon mixing this compound solution with a solution containing divalent cations (e.g., Ca²⁺, Mg²⁺).

Cause: Formation of insoluble calcium or magnesium this compound salts.

Solutions:

  • pH Adjustment: Lowering the pH of the final solution can increase the solubility of this compound salts. However, be mindful that acidic conditions can accelerate the hydrolysis of this compound.[1]

  • Use of Chelating Agents: Add a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), to the solution containing the divalent cations before mixing it with the this compound solution. EDTA will bind to the Ca²⁺ or Mg²⁺ ions, preventing them from reacting with this compound.[2][3]

  • Order of Addition: When preparing the final solution, slowly add the solution containing the divalent cations to the this compound solution while stirring vigorously. This can help to avoid localized high concentrations that promote precipitation.

  • Lower Concentrations: If possible, use lower concentrations of this compound and divalent cations to stay below the solubility product (Ksp) of the corresponding salt.

Issue 2: Cloudiness or precipitation in a prepared this compound stock solution over time.

Cause:

  • Hydrolysis: Over time, especially at non-neutral pH or elevated temperatures, this compound can hydrolyze to less soluble phosphate species.[1][4]

  • Contamination: Contamination with metal ions from glassware or other reagents can lead to precipitation.

Solutions:

  • Storage Conditions: Store this compound solutions at a neutral to slightly alkaline pH and at low temperatures (e.g., 4°C) to minimize hydrolysis.

  • Use High-Purity Reagents and Water: Prepare solutions using deionized or distilled water and high-purity reagents to avoid metal ion contamination.

  • Properly Clean Glassware: Use acid-washed glassware to remove any trace metal ions.

Data Presentation

Table 1: Factors Affecting this compound Stability and Solubility

FactorEffect on PrecipitationRecommendations
pH Higher pH generally decreases solubility of calcium and magnesium phosphates. Acidic pH increases solubility but also accelerates hydrolysis.[1]Maintain a neutral to slightly alkaline pH for stability. For increased solubility, a slightly acidic pH can be used for short-term experiments.
Temperature Higher temperatures can increase the rate of hydrolysis, leading to the formation of less soluble phosphate species.[1][5]Prepare and store solutions at low temperatures (e.g., 4°C). Avoid heating this compound solutions unless necessary.
Divalent Cations (Ca²⁺, Mg²⁺) Form insoluble precipitates with this compound.Use chelating agents, control the order of addition, and use the lowest effective concentrations.
Chelating Agents (e.g., EDTA) Prevent precipitation by binding with divalent cations.Add to the cation-containing solution before mixing with this compound. Use a molar ratio of EDTA to divalent cations of at least 1:1.[2]

Table 2: Solubility Product Constants (Ksp) of Relevant Orthophosphate Salts

CompoundFormulaKsp at 25°C
Calcium PhosphateCa₃(PO₄)₂2.07 x 10⁻³³[6]
Magnesium PhosphateMg₃(PO₄)₂1 x 10⁻²⁵[7]

Experimental Protocols

Protocol 1: Preparation of a Stable Sodium this compound Stock Solution

Objective: To prepare a 100 mM sodium this compound stock solution that is stable and free of precipitates.

Materials:

  • Sodium this compound (Na₆P₄O₁₃)

  • High-purity, deionized or distilled water

  • 0.1 M NaOH solution

  • 0.1 M HCl solution

  • pH meter

  • Sterile, acid-washed glassware

Procedure:

  • Weigh the required amount of sodium this compound powder to prepare the desired volume of a 100 mM solution.

  • In a clean, acid-washed beaker, dissolve the sodium this compound powder in approximately 80% of the final volume of high-purity water while stirring gently with a magnetic stirrer.

  • Measure the pH of the solution. It is expected to be slightly alkaline.

  • Adjust the pH to between 7.0 and 8.0 using 0.1 M HCl or 0.1 M NaOH as needed. This pH range offers a good compromise between solubility and stability against hydrolysis.[1]

  • Transfer the solution to a volumetric flask and add high-purity water to reach the final volume.

  • Filter the solution through a 0.22 µm sterile filter to remove any potential micro-precipitates or contaminants.

  • Store the solution in a tightly sealed, sterile container at 4°C.

Protocol 2: Using EDTA to Prevent Calcium this compound Precipitation

Objective: To prepare a solution containing both sodium this compound and calcium chloride without precipitation.

Materials:

  • 100 mM Sodium this compound stock solution (from Protocol 1)

  • 1 M Calcium Chloride (CaCl₂) stock solution

  • 0.5 M EDTA stock solution, pH 8.0

  • High-purity, deionized or distilled water

  • Magnetic stirrer and stir bar

Procedure:

  • Determine the final desired concentrations of sodium this compound and calcium chloride in your experimental solution.

  • In a beaker, add the required volume of high-purity water.

  • Add the calculated volume of the 0.5 M EDTA stock solution to the water. The molar concentration of EDTA should be at least equal to the final molar concentration of calcium chloride.[2]

  • While stirring, add the calculated volume of the 1 M CaCl₂ stock solution to the EDTA-containing water. Allow it to mix thoroughly.

  • Slowly, while continuing to stir, add the required volume of the 100 mM sodium this compound stock solution.

  • The resulting solution should be clear and free of precipitates.

Visualizations

Troubleshooting_Tetraphosphate_Precipitation Start Precipitation Observed? Check_pH Check Solution pH Start->Check_pH Check_Cations Check for Divalent Cations (Ca²⁺, Mg²⁺) Start->Check_Cations Check_Concentration Review Concentrations Start->Check_Concentration Check_Temperature Assess Temperature Start->Check_Temperature Check_Hydrolysis Consider Hydrolysis Start->Check_Hydrolysis Adjust_pH Adjust pH to 7.0-8.0 Check_pH->Adjust_pH Add_Chelator Add Chelating Agent (e.g., EDTA) Check_Cations->Add_Chelator Lower_Concentration Lower Reactant Concentrations Check_Concentration->Lower_Concentration Lower_Temperature Work at Lower Temperature Check_Temperature->Lower_Temperature Prepare_Fresh Prepare Fresh Solution Check_Hydrolysis->Prepare_Fresh Success Precipitation Prevented Adjust_pH->Success Add_Chelator->Success Lower_Concentration->Success Lower_Temperature->Success Prepare_Fresh->Success Chelation_Mechanism This compound This compound (P₄O₁₃⁶⁻) Precipitate Calcium this compound Precipitate This compound->Precipitate Reacts with Ca_Ion Calcium Ion (Ca²⁺) Ca_Ion->Precipitate Ca_EDTA_Complex Soluble Ca-EDTA Complex Ca_Ion->Ca_EDTA_Complex Chelated by EDTA EDTA EDTA->Ca_EDTA_Complex

References

Technical Support Center: Tetraphosphate Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetraphosphate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

1. Low or No Product Yield

Q: My reaction is giving a very low yield or no product at all. What are the potential causes and how can I improve it?

A: Low yields are a common challenge in this compound synthesis and can arise from various factors. A systematic approach to troubleshooting is essential to pinpoint the root cause. Key areas to investigate include the quality of your starting materials, the reaction conditions, and the work-up and purification procedures.

Troubleshooting Workflow for Low Yield

LowYield_Troubleshooting Start Low Yield Observed Reagents Verify Reagent & Solvent Quality (Purity, Activity, Water Content) Start->Reagents Reagents->Reagents Conditions Optimize Reaction Conditions (Temperature, Concentration, Time, Stoichiometry) Reagents->Conditions Reagents OK Monitor Monitor Reaction Progress (TLC, 31P NMR, HPLC) Conditions->Monitor Monitor->Conditions Reaction Stalled Workup Evaluate Work-up & Purification (Extraction, Chromatography) Monitor->Workup Reaction Complete Decomposition Check for Product Decomposition Workup->Decomposition Product Loss ImprovedYield Improved Yield Workup->ImprovedYield No Product Loss SideReactions Investigate Side Reactions Decomposition->SideReactions Decomposition Occurs Decomposition->ImprovedYield No Decomposition SideReactions->Conditions Side Reactions Identified

Caption: A logical workflow for troubleshooting low reaction yields.

Common Causes and Solutions for Low Yield:

Potential Cause Suggested Solution
Reagent Quality
Impure or degraded starting materialsVerify the purity of nucleoside monophosphates (NMPs), triphosphates (NTPs), and coupling agents by NMR or HPLC before use. Use freshly opened and properly stored reagents.
Moisture sensitivity of reagentsMany reagents, such as activated tetrametaphosphate, are highly moisture-sensitive.[1][2] All reactions should be carried out under anhydrous conditions using dry solvents and an inert atmosphere (e.g., argon or nitrogen).[1]
Inactive enzyme (for enzymatic synthesis)Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Perform an activity assay with a known substrate to confirm its viability.
Reaction Conditions
Suboptimal temperatureThe optimal temperature can vary significantly between different synthesis methods. For enzymatic reactions, ensure the temperature is optimal for enzyme activity and stability. For chemical synthesis, temperature can affect reaction rate and side product formation. Consider running the reaction at a lower temperature to minimize side reactions or a higher temperature to drive the reaction to completion.
Incorrect pHThe pH of the reaction mixture is critical, especially for enzymatic synthesis. Buffer the reaction at the optimal pH for the specific enzyme being used. For chemical reactions, the presence of acidic or basic impurities can quench reagents or catalyze side reactions.
Inefficient activation of phosphate (B84403) groupsIn chemical synthesis, the activation of the phosphate donor (e.g., cyclic trimetaphosphate or a nucleoside monophosphate) is a critical step. Ensure the activating agent (e.g., carbonyldiimidazole, DCC) is fresh and used in the correct stoichiometry.[3]
Side Reactions and Byproducts
Formation of pyrophosphates or other polyphosphatesThe presence of water can lead to the formation of pyrophosphates from activating agents.[4] Incomplete reactions can leave unreacted starting materials or shorter phosphate chain byproducts.[5]
Hydrolysis of the this compound productTetraphosphates can be susceptible to hydrolysis, especially under acidic or basic conditions during workup.[1] Neutralize the reaction mixture carefully and perform extractions and purification at a controlled pH.

2. Product Purification Challenges

Q: I'm having difficulty purifying my this compound product. What are some common issues and how can I resolve them?

A: The purification of highly polar compounds like nucleoside tetraphosphates can be challenging. Anion-exchange and reverse-phase high-performance liquid chromatography (HPLC) are the most common purification methods.[1][6]

Troubleshooting HPLC Purification:

Problem Possible Cause Suggested Solution
Poor Peak Shape (Broadening or Tailing) Column degradationUse a guard column to protect the analytical column. Ensure the mobile phase pH is within the stable range for the column packing.
Secondary interactions with the stationary phaseFor basic compounds, add a competing base like triethylamine (B128534) to the mobile phase. For acidic compounds, adjust the mobile phase pH.
Column overloadInject a smaller amount of the crude product.[7]
Co-elution of Impurities Similar retention times of byproductsOptimize the gradient elution method. Try a different stationary phase (e.g., a different type of C18 column or an anion-exchange column).
Presence of mono-, di-, or triphosphatesAnion-exchange chromatography is often more effective at separating compounds based on the number of phosphate groups.[8]
No Product Peak Detected Product is not eluting from the columnThe product may be too strongly retained. For reverse-phase HPLC, decrease the initial concentration of the organic solvent in the mobile phase. For anion-exchange, increase the salt concentration in the eluent.
Product degraded on the columnEnsure the mobile phase pH is compatible with the stability of your product.

Experimental Protocols & Data

This section provides an overview of common experimental approaches and associated data for this compound synthesis.

Comparison of this compound Synthesis Methods

The synthesis of nucleoside tetraphosphates can be broadly categorized into chemical and enzymatic methods. Each approach has its advantages and disadvantages in terms of yield, scalability, and the diversity of accessible structures.[9]

Method Typical Starting Materials Typical Yield Key Advantages Key Disadvantages
Chemical Synthesis
Cyclic Trimetaphosphate ActivationNucleoside 5'-monophosphate, Cyclic trimetaphosphate77-86%High yields, broad scope.Requires anhydrous conditions.
Carbonyldiimidazole (CDI) ActivationNucleoside 5'-monophosphate, Nucleoside 5'-triphosphate10-60%One-pot synthesis.[10]Modest yields, potential for side products.[11]
Phosphitylation followed by OxidationProtected nucleoside, 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, pyrophosphate50-85%High yields for dinucleoside tetraphosphates.[11]Requires protection and deprotection steps.[9]
Enzymatic Synthesis
Aminoacyl-tRNA SynthetasesATP, Amino AcidVariesHigh specificity, mild reaction conditions.[1][12]Limited substrate scope, potential for low yields.[9]
Nicotinamide Phosphoribosyltransferase (NAMPT)ATPVariesUtilizes a common cellular enzyme.[10][13]Can also catalyze the degradation of the product.[10]

Detailed Methodologies

1. Chemical Synthesis: Activation of Cyclic Trimetaphosphate

This method relies on the activation of cyclic trimetaphosphate, followed by reaction with a nucleoside 5'-monophosphate (NMP) and subsequent hydrolysis to yield the nucleoside 5'-tetraphosphate (Np4).

Experimental Workflow

Chemical_Synthesis_Workflow Start Start: Cyclic Trimetaphosphate & NMP Activation Activation of Cyclic Trimetaphosphate (e.g., with a coupling reagent) Start->Activation Reaction Reaction with Nucleoside Monophosphate (NMP) Activation->Reaction Intermediate Formation of Intermediate Adduct Reaction->Intermediate Hydrolysis Hydrolysis of Intermediate Intermediate->Hydrolysis Purification Purification by HPLC Hydrolysis->Purification Product Final Product: Nucleoside this compound Purification->Product

Caption: General workflow for chemical synthesis of tetraphosphates.

Protocol Outline:

  • Preparation of Reagents: Ensure all glassware is oven-dried and solvents are anhydrous. The tetrabutylammonium (B224687) salt of the nucleoside monophosphate is typically used to ensure solubility in organic solvents.

  • Activation: The cyclic trimetaphosphate is activated in an anhydrous solvent (e.g., DMF) using a suitable activating agent.

  • Reaction: The activated trimetaphosphate is then reacted with the nucleoside monophosphate. The reaction progress can be monitored by ³¹P NMR spectroscopy.[14][15]

  • Quenching and Hydrolysis: The reaction is quenched, and the intermediate is hydrolyzed to yield the final this compound product.

  • Purification: The crude product is purified by anion-exchange or reverse-phase HPLC.[6][16]

2. Enzymatic Synthesis of Dinucleoside Tetraphosphates (e.g., Ap4A)

Several enzymes, including certain aminoacyl-tRNA synthetases, can catalyze the synthesis of dinucleoside tetraphosphates like diadenosine this compound (Ap4A).[1][12]

Reaction Scheme: 2 ATP --(Enzyme, Mg²⁺)--> Ap4A + PPi

Protocol Outline:

  • Reaction Setup: The reaction mixture typically contains the enzyme, ATP, a buffer to maintain the optimal pH, and magnesium ions as a cofactor.

  • Incubation: The reaction is incubated at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitoring: The formation of Ap4A can be monitored by HPLC.

  • Enzyme Inactivation: The reaction is stopped by inactivating the enzyme, for example, by heating or adding a denaturant.

  • Purification: The Ap4A is purified from the reaction mixture using HPLC.

Signaling Pathways

Dinucleoside polyphosphates, such as Ap4A, are increasingly recognized as important signaling molecules involved in various cellular processes, particularly in response to stress.[1][12]

Simplified Ap4A Signaling Pathway

Signaling_Pathway Stress Cellular Stress (e.g., Oxidative, Heat Shock) Synthesis Enzymatic Synthesis of Ap4A (e.g., by Aminoacyl-tRNA Synthetases) Stress->Synthesis Ap4A Increased Intracellular [Ap4A] Synthesis->Ap4A Target Binding to Target Proteins (e.g., HINT1, IMPDH) Ap4A->Target Degradation Hydrolysis of Ap4A (e.g., by ApaH) Ap4A->Degradation Response Cellular Response (e.g., Regulation of Gene Expression, DNA Repair, Inhibition of DNA Replication) Target->Response Homeostasis Return to Homeostasis Response->Homeostasis Degradation->Homeostasis

References

Technical Support Center: Optimizing Conditions for Tetraphosphate Hydrolysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in tetraphosphate hydrolysis studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when optimizing a this compound hydrolysis assay?

A1: Several factors can significantly influence the rate and accuracy of this compound hydrolysis. Key parameters to optimize include:

  • pH: The optimal pH can vary depending on the specific enzyme. For instance, some diadenosine this compound (Ap4A) hydrolases exhibit optimal activity in a slightly alkaline range (pH 8.0-9.5).

  • Temperature: Enzyme activity is highly dependent on temperature. While many assays are performed at 37°C, the optimal temperature can vary. For example, inorganic pyrophosphatase from Pyrococcus horikoshii has an optimal temperature of 70°C.[1]

  • Enzyme Concentration: The enzyme concentration should be optimized to ensure the reaction rate is linear over the desired time course.

  • Substrate Concentration: The concentration of the this compound substrate will affect the reaction velocity, typically following Michaelis-Menten kinetics.

  • Divalent Cations: Many this compound hydrolases require divalent cations for activity. Magnesium (Mg²⁺) is a common activator, while others like Manganese (Mn²⁺), Cobalt (Co²⁺), and Zinc (Zn²⁺) can also play a role.[1][2]

  • Buffer Composition: The choice of buffer can impact enzyme activity. It's crucial to use a buffer system that does not interfere with the assay. For example, phosphate-based buffers should be avoided in assays detecting phosphate (B84403) release.[3][4]

Q2: What are common methods for detecting this compound hydrolysis?

A2: this compound hydrolysis is typically monitored by measuring the release of its products, most commonly inorganic phosphate (Pi). Common detection methods include:

  • Malachite Green Assay: This is a colorimetric method where a complex of malachite green, molybdate, and free orthophosphate is formed, which can be measured spectrophotometrically.[5] It is a sensitive and widely used endpoint assay.

  • Coupled Enzyme Assays: These are continuous assays where the product of the hydrolysis reaction is used as a substrate for a second enzyme, leading to a detectable change (e.g., a change in fluorescence or absorbance).[6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the substrate and its hydrolysis products (e.g., ATP and AMP from Ap4A hydrolysis).[8]

Q3: What are known activators and inhibitors of this compound hydrolysis?

A3: The activity of this compound hydrolases can be modulated by various compounds:

  • Activators: Divalent cations are the most common activators. These include:

    • Magnesium (Mg²⁺)[9]

    • Manganese (Mn²⁺)[1]

    • Cobalt (Co²⁺)[1]

    • Zinc (Zn²⁺)

  • Inhibitors:

    • Fluoride (F⁻): A well-known inhibitor of many phosphatases, including some inorganic pyrophosphatases.[8]

    • Chelating Agents (e.g., EDTA): These can inhibit enzymes that require divalent cations for activity by sequestering the metal ions.[10]

Troubleshooting Guides

Issue 1: High Background in Phosphate Detection Assay

Q: My blank and negative control wells show high absorbance in my malachite green assay. What could be the cause and how can I fix it?

A: High background in a malachite green assay is a common issue and can obscure your results. Here are the likely causes and solutions:

Potential Cause Troubleshooting Steps
Phosphate Contamination Ensure all labware (tubes, pipette tips, plates) is thoroughly rinsed with phosphate-free water. Avoid using phosphate-based buffers (e.g., PBS).[3][11] Test all reagents for phosphate contamination.
Detergent Residue Detergents used for washing glassware can contain high levels of phosphate. Use phosphate-free detergents or disposable plasticware.[5][11]
Spontaneous Substrate Hydrolysis This compound substrates can undergo non-enzymatic hydrolysis, especially at low pH or elevated temperatures. Prepare substrate solutions fresh and store them on ice. Run a "no-enzyme" control to quantify the extent of non-enzymatic hydrolysis.
Reagent Instability The malachite green reagent can become unstable over time. Prepare it fresh as recommended by the manufacturer.
Issue 2: Low or No Enzyme Activity

Q: I am not observing any significant hydrolysis of my this compound substrate. What should I check?

A: Several factors could lead to low or no enzymatic activity. Systematically check the following:

Potential Cause Troubleshooting Steps
Suboptimal Assay Conditions Verify that the pH, temperature, and buffer composition are optimal for your specific enzyme. Refer to the literature or the enzyme's technical datasheet.
Missing Cofactors Ensure that the necessary divalent cations (e.g., Mg²⁺) are present in the reaction buffer at the optimal concentration.
Inactive Enzyme The enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme and always store it under the recommended conditions. Perform a positive control experiment with a known substrate to confirm enzyme activity.
Presence of Inhibitors Your sample or reagents may contain inhibitors. Fluoride is a common inhibitor of phosphatases.[8] Chelating agents like EDTA can also inhibit metalloenzymes.[10]
Incorrect Substrate Concentration Ensure the substrate concentration is appropriate for your assay. For kinetic studies, concentrations should typically span a range around the Michaelis constant (Km).
Issue 3: Non-Linear Reaction Progress Curves

Q: The rate of my hydrolysis reaction is not linear over time. What could be the reason?

A: Non-linear progress curves can complicate data analysis. Here are some possible explanations:

Potential Cause Troubleshooting Steps
Substrate Depletion If the reaction proceeds too quickly, the substrate may be significantly depleted, leading to a decrease in the reaction rate. Reduce the enzyme concentration or the reaction time.
Product Inhibition The products of the hydrolysis reaction may inhibit the enzyme. Analyze the initial linear phase of the reaction.
Enzyme Instability The enzyme may be unstable under the assay conditions, losing activity over time. Reduce the incubation time or add stabilizing agents (e.g., BSA), if compatible with your assay.
pH Shift during Reaction The hydrolysis of this compound can lead to a change in the pH of the reaction mixture, which can affect enzyme activity. Ensure your buffer has sufficient buffering capacity.

Experimental Protocols & Data

Detailed Methodology: Enzymatic Hydrolysis of Diadenosine this compound (Ap4A) using a Malachite Green Assay

This protocol describes a general endpoint assay for measuring the hydrolysis of Ap4A by a Nudix hydrolase, with detection of released inorganic phosphate using a malachite green-based reagent.

Materials:

  • Nudix hydrolase (e.g., Ap4A hydrolase)

  • Diadenosine this compound (Ap4A) substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM DTT

  • Malachite Green Reagent (commercial kit or prepared in-house)

  • Phosphate Standard (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a Phosphate Standard Curve:

    • Prepare a series of phosphate standards (e.g., 0 to 50 µM) in the Assay Buffer.

    • Add a defined volume (e.g., 50 µL) of each standard to separate wells of the 96-well plate.

  • Set up the Enzyme Reaction:

    • Prepare a reaction mixture containing the Assay Buffer and the desired concentration of Ap4A substrate.

    • Add a defined volume (e.g., 45 µL) of the reaction mixture to the wells of the 96-well plate.

    • Include "no-enzyme" controls (reaction mixture without enzyme) to measure non-enzymatic hydrolysis.

    • Include "no-substrate" controls (Assay Buffer with enzyme) to check for phosphate contamination in the enzyme preparation.

  • Initiate the Reaction:

    • Add a small volume (e.g., 5 µL) of the appropriately diluted Nudix hydrolase to the reaction wells to start the hydrolysis.

    • Mix gently by pipetting.

  • Incubate:

    • Incubate the plate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction and Develop Color:

    • Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions. This reagent is typically acidic and will stop the enzymatic reaction.

    • Allow the color to develop for the recommended time (e.g., 15-30 minutes) at room temperature.

  • Measure Absorbance:

    • Read the absorbance of the wells at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

  • Calculate Phosphate Release:

    • Subtract the absorbance of the blank (no phosphate) from all readings.

    • Use the standard curve to determine the concentration of phosphate released in each sample.

    • Calculate the specific activity of the enzyme (e.g., in µmol phosphate released/min/mg enzyme).

Quantitative Data Summary

Table 1: Optimal Conditions for this compound/Pyrophosphate Hydrolysis

ParameterOptimal Range/ValueEnzyme/Substrate Example
pH 8.0 - 9.5Diadenosine this compound hydrolase
7.5Pyrococcus horikoshii inorganic pyrophosphatase[1]
Temperature 70°CPyrococcus horikoshii inorganic pyrophosphatase[1]
37°CGeneral Nudix hydrolase assays[12]
Divalent Cation 5 mM Mg²⁺Diadenosine this compound hydrolase
2.5 mM Mg²⁺Haloferax volcanii inorganic pyrophosphatase

Table 2: Kinetic Parameters for this compound/Pyrophosphate Hydrolases

EnzymeSubstrateK_m (µM)V_max (µmol/min/mg)
Schizosaccharomyces pombe Ap4A hydrolaseAp4A22 - 36Not specified[8]
E. coli Adenylate KinaseAp4A14Not specified[13]

Visualizations

Tetraphosphate_Hydrolysis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Setup Set up Reactions (Samples, Controls) Reagents->Setup Standards Prepare Phosphate Standard Curve Calculate Calculate Phosphate Concentration Standards->Calculate Initiate Initiate Reaction (Add Enzyme) Setup->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Stop Stop Reaction & Add Malachite Green Incubate->Stop Develop Color Development Stop->Develop Read Measure Absorbance (620-650 nm) Develop->Read Read->Calculate Analyze Determine Enzyme Activity Calculate->Analyze

Figure 1. Experimental workflow for a this compound hydrolysis endpoint assay.

Troubleshooting_High_Background Start High Background Detected Q1 Phosphate Contamination? Start->Q1 Sol1 Use Phosphate-Free Labware and Buffers Q1->Sol1 Yes Q2 Detergent Residue? Q1->Q2 No End Background Reduced Sol1->End Sol2 Use Phosphate-Free Detergents or Disposables Q2->Sol2 Yes Q3 Non-Enzymatic Substrate Hydrolysis? Q2->Q3 No Sol2->End Sol3 Run 'No-Enzyme' Control & Prepare Substrate Fresh Q3->Sol3 Yes Q3->End No Sol3->End

Figure 2. Logical flowchart for troubleshooting high background in phosphate assays.

References

How to improve the yield of tetraphosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges encountered during tetraphosphate synthesis and improve final product yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical methods for synthesizing nucleoside tetraphosphates (p4Ns)?

A1: The main chemical strategies for synthesizing nucleoside tetraphosphates include:

  • Monophosphorylation of a Triphosphate: This involves reacting a nucleoside triphosphate (NTP) with an activated monophosphate synthon.

  • Diphosphorylation of a Diphosphate (B83284): This method treats a nucleoside diphosphate (NDP) with an activated diphosphate species. While conceptually straightforward, this approach can suffer from low yields.[1]

  • Reaction of a Phosphochloridate: Treating a 5'-phosphochloridate-nucleoside with inorganic triphosphate has been shown to yield nucleoside tetraphosphates in moderate yields (40-48%).[1]

  • Cyclic Trimetaphosphate (cyclo-TP) Intermediates: Activated trimetaphosphate derivatives can react with nucleoside monophosphates to form tetraphosphates.[2][3] This is a common and effective strategy.

  • Enzymatic Synthesis: Certain enzymes, like Leucyl t-RNA synthetase or nicotinamide (B372718) phosphoribosyltransferase (NAMPT), can be utilized for the preparative synthesis of specific tetraphosphates, such as adenosine (B11128) 5'-tetraphosphate (p4A).[1][4]

Q2: Why are my this compound synthesis yields consistently low?

A2: Low yields are a frequent issue and can arise from several factors:

  • Side Reactions: The presence of highly reactive phosphate (B84403) intermediates can lead to the formation of undesired byproducts, such as pyrophosphates or shorter oligophosphates, which complicates purification and reduces the yield of the target molecule.[1][5]

  • Incomplete Reactions: The reaction may not be proceeding to completion due to suboptimal conditions, such as incorrect temperature, insufficient reaction time, or inappropriate stoichiometry of reagents.[6]

  • Degradation of Product: The this compound product or key intermediates can be sensitive to hydrolysis, especially during workup and purification steps under acidic or basic conditions.[6][7]

  • Reagent Quality: The purity and stability of starting materials and reagents are critical. Using anhydrous solvents and high-purity reagents, and ensuring the activity of any catalysts or activating agents is essential.[5][7]

  • Inefficient Purification: The high polarity of tetraphosphates can make them difficult to separate from starting materials and byproducts, leading to significant product loss during chromatographic purification.[6]

Q3: What are key strategies to optimize the yield of a this compound synthesis reaction?

A3: To improve yields, a systematic optimization of reaction conditions is recommended:

  • Use of Additives: Divalent metal salts (e.g., MgCl₂, ZnCl₂) and organic heterocycles (e.g., 4,5-dicyanoimidazole) can accelerate phosphorylation reactions and improve yields.[1]

  • Protecting Groups: Employing protecting groups for reactive sites on the nucleoside (e.g., 2' and 3' hydroxyls, exocyclic amines) can prevent side reactions and increase specificity.[1][8]

  • Control of Stoichiometry and Addition Rate: Using a slight excess of one reactant can drive the reaction to completion. Slow, dropwise addition of a highly reactive reagent can also minimize the formation of byproducts.[5][9]

  • Temperature and Time: Optimizing the reaction temperature and time is crucial. Monitor the reaction's progress using TLC or HPLC to determine the point of maximum product formation before significant degradation or side reactions occur.[6][10]

  • Inert Atmosphere: For reagents sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) with anhydrous solvents is critical.[6]

Troubleshooting Guide

Problem 1: Low or No Product Formation

Q: My reaction shows little to no formation of the desired this compound product, and the starting material remains largely unreacted. What should I do?

A: This issue often points to problems with reaction conditions or reagent activity.

  • Verify Reagent and Catalyst Activity:

    • Ensure that activating agents like carbonyldiimidazole (CDI) or sulfonyl chlorides are fresh and have been stored under appropriate conditions (e.g., desiccated, inert atmosphere).[1]

    • If using enzymatic synthesis, perform an individual activity assay for each enzyme to confirm functionality. Ensure enzymes have been stored correctly at recommended temperatures.[7][11]

  • Optimize Reaction Temperature:

    • Some reactions require specific temperature control. Gradually increasing the temperature might be necessary to overcome the activation energy. Conversely, for highly exothermic reactions, reducing the temperature (e.g., to 0 °C or below) may be required to prevent byproduct formation.[10][12]

  • Increase Reaction Time:

    • The reaction may simply be slow. Monitor the reaction over a longer period by taking aliquots and analyzing them via TLC or HPLC to see if the product is forming over time.[6]

  • Check Solvent and Reagent Purity:

    • The presence of water can quench highly reactive phosphorylating agents. Ensure all solvents are anhydrous and that starting materials are free from impurities that could inhibit the reaction.[5][6]

Problem 2: Multiple Byproducts and Difficult Purification

Q: My reaction mixture shows multiple spots on TLC/HPLC, making purification of the this compound product extremely difficult. How can I improve the reaction's selectivity?

A: The formation of multiple byproducts is a common consequence of the high reactivity of phosphate intermediates.

  • Re-evaluate Protecting Group Strategy:

    • Ensure all other reactive functional groups (e.g., hydroxyls, amines) on your substrate are adequately protected to prevent non-specific reactions.[1][7] For nucleosides, this is particularly critical for the 2' and 3' positions.

  • Modify Reagent Addition:

    • Instead of adding reagents all at once, try a slow, dropwise addition of the activating agent or phosphorylating agent to the reaction mixture. This can maintain a low concentration of the highly reactive species and favor the desired reaction pathway.[9]

  • Use Milder Reaction Conditions:

    • Excessively high temperatures can promote side reactions. Try running the reaction at a lower temperature, even if it requires a longer reaction time.[5]

  • Optimize Purification Technique:

    • For highly polar compounds like tetraphosphates, standard silica (B1680970) gel chromatography may be ineffective. Consider alternative methods like anion-exchange HPLC or reverse-phase HPLC, which are better suited for separating charged, polar molecules.[2][7]

Problem 3: Product Loss During Workup and Purification

Q: I see good product formation in the crude reaction mixture, but my final isolated yield is very low. Where am I losing my product?

A: Product loss often occurs during aqueous workup or chromatographic purification due to the properties of the this compound product itself.

  • Maintain Appropriate pH:

    • The phosphate ester bonds can be labile under strongly acidic or basic conditions. Ensure the pH is maintained near neutral during extractions and other workup steps to prevent hydrolysis.[6][7]

  • Optimize Chromatographic Conditions:

    • Solvent System: Systematically optimize the mobile phase for your column chromatography using TLC first. For reverse-phase chromatography, this may involve adjusting the buffer (e.g., triethylammonium (B8662869) acetate) concentration and the organic solvent gradient.[5]

    • Stationary Phase: If separation on silica or C18 is poor, consider alternative stationary phases like Diol-bonded silica for highly polar compounds.[6]

  • Avoid Product Degradation on Column:

    • Some products may degrade if they remain on the chromatography column for too long. Try to expedite the purification process once the product is loaded.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for various this compound synthesis methodologies cited in the literature.

Table 1: Chemical Synthesis of Nucleoside Tetraphosphates

Starting MaterialMethod / Key ReagentsYieldReference
5'-Phosphochloridate-nucleosideReaction with inorganic triphosphate40-48%[1]
N⁶-benzoyl-5'-O-levulinoyl-2'-deoxyadenosineOne-pot phosphorylation methodology87%[8]
N⁴-benzoyl-5'-O-levulinoyl-2'-deoxycytidineOne-pot phosphorylation methodology68%[8]
Activated Tetrametaphosphate ([PPN]₂[P₄O₁₁])Ring-opening with various nucleophiles followed by HPLC purification32-92%[2]
Nucleoside Monophosphate (NMP)Reaction with activated trimetaphosphate in the presence of MgCl₂Varies[2]
3'-azidothymidinePhosphorylation with methylphosphonium dichloride, then condensation with pyrophosphate28-30%[13]

Table 2: Optimization Parameters

ParameterVariationImpact on YieldReference
Temperature Increasing temperature from room temp to 80°C or decreasing to -10°CResulted in a diminished yield compared to the optimum temperature found.[10]
Stoichiometry Using a slight excess (1.1-1.5 eq.) of one reactant.Can help drive the reaction to completion, but a large excess may increase side products.[5]
Reagent Addition Slow, dropwise addition (over ~2 hours) vs. rapid addition.Slow addition significantly increased selectivity and yield (to 40%) by minimizing di-substitution byproducts.[9]
Additives Addition of divalent metal salts (MgCl₂, ZnCl₂) to phosphorimidazolide reactions.Accelerates reaction and improves yields.[1]

Experimental Protocols

Protocol 1: General Synthesis of a Nucleoside this compound via a Trimetaphosphate Intermediate

This protocol is a generalized method based on the reaction of an activated trimetaphosphate with a nucleoside monophosphate.

  • Activation of Trimetaphosphate:

    • In an anhydrous solvent (e.g., acetonitrile (B52724) or DMF) under an inert atmosphere (N₂ or Ar), dissolve the trimetaphosphate salt (e.g., cyclo-TP).

    • Add an activating agent (e.g., a sulfonyl chloride like 2-mesitylensulfonyl chloride or a peptide coupling reagent like PyAOP) and a non-nucleophilic base (e.g., DABCO or triethylamine).[3]

    • Stir the reaction at room temperature for 1-2 hours to form the activated trimetaphosphate intermediate.

  • Phosphorylation Reaction:

    • In a separate flask, dissolve the desired nucleoside monophosphate (NMP) and an excess of a divalent metal salt (e.g., MgCl₂) in an anhydrous solvent.

    • Add the solution of the activated trimetaphosphate intermediate dropwise to the NMP solution at room temperature.

    • Stir the reaction for 4-24 hours. Monitor the progress by HPLC or TLC.

  • Workup and Purification:

    • Quench the reaction by adding an aqueous buffer (e.g., triethylammonium bicarbonate, TEAB).

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product using anion-exchange chromatography or reverse-phase HPLC, eluting with a gradient of TEAB buffer or a similar system.

    • Combine the product-containing fractions, concentrate, and lyophilize to obtain the final this compound as a salt (e.g., triethylammonium salt).

Protocol 2: Synthesis of α,δ-Disubstituted Tetraphosphates from Activated Tetrametaphosphate

This protocol is based on the method described for synthesizing terminally functionalized tetraphosphates.[2]

  • Synthesis of Substituted Metaphosphate:

    • Under anhydrous conditions, dissolve the activated tetrametaphosphate salt (e.g., [PPN]₂[P₄O₁₁]) in an appropriate solvent like acetonitrile.

    • Add the first nucleophile (Nuc¹) (e.g., an alcohol like 4-methylumbelliferone (B1674119) or a protected amino acid). If the nucleophile is acidic, add an equivalent of a non-nucleophilic base like triethylamine.

    • Stir the reaction at room temperature. The reaction is often rapid.

    • The substituted metaphosphate intermediate can be isolated by precipitation with diethyl ether.

  • Ring Opening to Form Linear this compound:

    • The reaction can be performed in one pot without isolating the intermediate.

    • To the solution containing the substituted metaphosphate, add the second nucleophile (Nuc²) (e.g., an amine like propargylamine (B41283) or a nucleoside monophosphate with MgCl₂).

    • Allow the ring-opening reaction to proceed, monitoring by HPLC.

  • Purification:

    • After the reaction is complete, concentrate the mixture.

    • Purify the disubstituted this compound product by reverse-phase or anion-exchange HPLC to yield the final product, typically as a triethylammonium (TEA) salt.[2]

Visualizations

G cluster_start Initial Observation cluster_reagents Reagents & Solvents cluster_conditions Reaction Conditions cluster_purification Workup & Purification cluster_end Outcome start Low Yield Observed reagents Verify Reagent & Solvent Quality (Purity, Water Content, Activity) start->reagents reagents_ok Reagents OK reagents->reagents_ok No Issue reagents_bad Impure / Inactive reagents->reagents_bad Issue Found conditions Optimize Reaction Conditions (Temp, Conc., Time, Stoichiometry) reagents_ok->conditions fix_reagents Purify Reagents / Use Fresh Stock reagents_bad->fix_reagents fix_reagents->reagents monitor Monitor Reaction Progress (TLC, HPLC, NMR) conditions->monitor stalled Reaction Incomplete / Stalled monitor->stalled complete Reaction Complete monitor->complete stalled->conditions Re-optimize purification Evaluate Workup & Purification (Extraction, Chromatography) complete->purification loss Product Loss During Workup purification->loss no_loss Purification OK purification->no_loss fix_purification Adjust pH / Optimize Chromatography loss->fix_purification end_node Improved Yield no_loss->end_node fix_purification->purification

Caption: A logical workflow for troubleshooting low reaction yields.

G NMP Nucleoside Monophosphate (NMP) p4N Nucleoside this compound (p4N) NMP->p4N Ring-opening Attack cycloTP cyclo-Trimetaphosphate (cyclo-TP) activated_cycloTP Activated cyclo-TP Intermediate cycloTP->activated_cycloTP Activation activator Activating Agent (e.g., Sulfonyl Chloride) activator->activated_cycloTP activated_cycloTP->p4N Mg MgCl₂ Mg->p4N

Caption: Synthesis of a nucleoside this compound via an activated intermediate.

G start Is the reaction incomplete? node_yes_incomplete Increase Reaction Time OR Increase Temperature start->node_yes_incomplete Yes node_no_incomplete Are there many side products? start->node_no_incomplete No node_yes_side_products Decrease Temperature OR Use Milder Activating Agent OR Improve Protecting Groups node_no_incomplete->node_yes_side_products Yes node_no_side_products Is starting material degraded? node_no_incomplete->node_no_side_products No node_yes_degraded Use Anhydrous Solvents OR Run Under Inert Atmosphere node_no_side_products->node_yes_degraded Yes node_no_degraded Yield is likely lost during purification. node_no_side_products->node_no_degraded No

Caption: A decision tree for optimizing reaction conditions.

References

Technical Support Center: Degradation Pathways of Tetraphosphate in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the degradation of tetraphosphate in environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in the environment?

A1: this compound in environmental samples primarily degrades through two main pathways: abiotic hydrolysis and enzymatic degradation.

  • Abiotic Hydrolysis: This is a chemical process where the this compound molecule is broken down by reacting with water. The rate of this reaction is significantly influenced by factors such as pH and temperature. Generally, hydrolysis is faster in acidic or alkaline conditions compared to neutral pH.[1][2]

  • Enzymatic Degradation: Microorganisms in soil and water, such as bacteria and fungi, produce enzymes called phosphatases that can break down this compound.[3][4][5] These enzymes catalyze the hydrolysis of the phosphoanhydride bonds in the this compound chain, releasing smaller phosphate (B84403) units.[6]

Q2: What are the expected degradation products of this compound?

A2: The degradation of this compound is a stepwise process that results in the formation of shorter-chain polyphosphates and ultimately orthophosphate. The primary degradation products include:

  • Triphosphate

  • Pyrophosphate

  • Orthophosphate (the final product)

The specific intermediates and their relative concentrations can vary depending on the degradation pathway and environmental conditions.

Q3: What factors influence the rate of this compound degradation?

A3: Several factors can influence the rate at which this compound degrades in the environment:

  • pH: Abiotic hydrolysis rates are pH-dependent.[1][2]

  • Temperature: Higher temperatures generally increase the rate of both abiotic and enzymatic degradation.[1][7]

  • Microbial Activity: The presence and activity of microorganisms that produce phosphatases will significantly impact the rate of enzymatic degradation.[3][4]

  • Soil/Sediment Composition: The presence of certain minerals and organic matter in soil and sediment can affect the availability of this compound for degradation through adsorption and desorption processes.[8]

Q4: How can I analyze the degradation of this compound and its products in my samples?

A4: Several analytical techniques can be used to monitor the degradation of this compound and quantify its degradation products. The most common methods include:

  • Ion Chromatography (IC): This is a powerful technique for separating and quantifying different phosphate species, including this compound, triphosphate, pyrophosphate, and orthophosphate.[9][10][11]

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy: This technique can be used to identify and quantify different phosphorus-containing compounds in a sample, providing valuable information about the degradation pathway and the formation of intermediates.[12][13][14][15][16]

Troubleshooting Guides

Ion Chromatography (IC) Analysis of Phosphates
Issue Possible Cause Troubleshooting Steps
Poor peak shape for phosphate (broadening, tailing) Metal contamination of the column or suppressor.[17][18]1. Check the iron content of your sodium hydroxide (B78521) eluent source; it should be very low.[17] 2. Avoid using sodium hydroxide pellets to prepare eluents as they can be contaminated with carbonate.[17] 3. Decontaminate the column and suppressor by flushing with a solution of 0.2 M oxalic acid.[17] 4. Ensure all connections in the flow path are secure and free of dead volume.[18]
Low or no phosphate peaks, especially at low concentrations Phosphate is "tricky" and can be prone to issues with recovery.[19]1. Increase the injection volume to improve sensitivity.[19] 2. Condition the column by running several samples before the actual analysis to stabilize the response.[19] 3. If metal contamination is suspected, replace the guard and analytical columns.[19]
Inconsistent peak areas for phosphate Instability of standards or samples.1. Prepare fresh standards regularly. 2. Ensure proper sample preservation (e.g., acidification and refrigeration) to prevent degradation before analysis.
Baseline drift or noise Fluctuations in eluent composition, temperature, or air bubbles in the system.[20][21]1. Degas the eluent thoroughly. 2. Use a column and detector oven to maintain a stable temperature.[20][21] 3. Check for leaks in the pump and connections.
³¹P NMR Analysis of Phosphates
Issue Possible Cause Troubleshooting Steps
Poor signal-to-noise ratio Low concentration of phosphorus compounds.1. Increase the number of scans. 2. Use a higher magnetic field strength spectrometer if available. 3. Concentrate the sample extract before analysis.
Broad peaks Presence of paramagnetic ions in the sample.1. Add a chelating agent like EDTA to the sample to bind paramagnetic ions. 2. Note that some paramagnetic ions can be beneficial in reducing the required delay times for quantitative analysis.
Inaccurate quantification Inappropriate relaxation delay (d1) time.1. Determine the T1 relaxation time for the phosphorus nuclei in your sample. 2. Set the relaxation delay to at least 5 times the longest T1 value to ensure full relaxation between pulses for accurate quantification.
Peak overlap Similar chemical environments of different phosphorus species.1. Adjust the pH of the sample to induce chemical shift changes and improve resolution. 2. Use 2D NMR techniques (e.g., ¹H-³¹P HMBC) to help resolve overlapping signals.

Experimental Protocols

Protocol 1: Analysis of this compound Degradation by Ion Chromatography

Objective: To quantify the concentration of this compound and its degradation products (triphosphate, pyrophosphate, and orthophosphate) over time in an aqueous sample.

Methodology:

  • Sample Preparation:

    • Prepare aqueous solutions of this compound at a known concentration in appropriate buffers to control the pH (e.g., acetate (B1210297) buffer for acidic conditions, phosphate buffer for neutral conditions, and borate (B1201080) buffer for alkaline conditions).

    • Incubate the solutions at a constant temperature.

    • At specified time intervals, withdraw an aliquot of the sample.

    • If necessary, dilute the sample with deionized water to bring the phosphate concentrations within the calibrated range of the instrument.

    • Filter the sample through a 0.45 µm syringe filter before injection into the IC system.

  • Ion Chromatography Analysis:

    • System: A high-performance ion chromatography system equipped with a suppressed conductivity detector.

    • Column: An anion-exchange column suitable for the separation of polyphosphates (e.g., a high-capacity, hydroxide-selective column).

    • Eluent: A potassium hydroxide (KOH) or sodium hydroxide (NaOH) gradient. A typical gradient might start at a lower concentration to separate orthophosphate and pyrophosphate and ramp up to a higher concentration to elute triphosphate and this compound.[21]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20-100 µL.

    • Detection: Suppressed conductivity.

  • Data Analysis:

    • Prepare a calibration curve for each phosphate species (orthophosphate, pyrophosphate, triphosphate, and this compound) using certified standards.

    • Integrate the peak areas for each phosphate species in the sample chromatograms.

    • Calculate the concentration of each species at each time point using the calibration curves.

    • Plot the concentration of this compound versus time to determine the degradation rate.

Protocol 2: Identification of this compound Degradation Products by ³¹P NMR Spectroscopy

Objective: To identify the intermediates and final products of this compound degradation.

Methodology:

  • Sample Preparation:

    • Prepare a concentrated solution of this compound in a suitable buffer (e.g., in D₂O for deuterium (B1214612) lock).

    • Initiate the degradation process (e.g., by adjusting the pH or adding a source of phosphatase enzymes).

    • At various time points, transfer an aliquot of the reaction mixture to an NMR tube.

  • ³¹P NMR Analysis:

    • Spectrometer: A high-field NMR spectrometer.

    • Experiment: A standard one-dimensional ³¹P NMR experiment with proton decoupling.

    • Parameters:

      • Pulse Angle: 30-45°

      • Relaxation Delay (d1): 5-10 seconds (should be optimized based on the T1 of the phosphorus nuclei).

      • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

    • Referencing: Use an external or internal standard, such as phosphoric acid (85%) or trimethyl phosphate.

  • Data Analysis:

    • Process the NMR data (Fourier transform, phasing, and baseline correction).

    • Identify the peaks corresponding to this compound, triphosphate, pyrophosphate, and orthophosphate based on their characteristic chemical shifts.

    • Monitor the decrease in the intensity of the this compound signal and the increase in the signals of the degradation products over time.

Quantitative Data Summary

The following table summarizes hypothetical degradation data for this compound under different environmental conditions. Note: Specific kinetic data for this compound is scarce in the literature; these values are illustrative and based on the behavior of similar polyphosphates like tripolyphosphate.

ConditionHalf-life (t½)Degradation Rate Constant (k)Reference Compound
Abiotic Hydrolysis
pH 2.3, 25°C~34 days-Tripolyphosphate[1]
pH 5.4, 25°C~174 days-Tripolyphosphate[1]
pH 6.4, <25°CVery Stable-Polyphosphate solution[1]
pH 2.3, 50°C~20 days9.2 x 10⁻⁷ s⁻¹Tripolyphosphate[1]
Enzymatic Degradation
Soil, 30-50°CVaries-Polyphosphates[1]

Visualizations

Abiotic_Degradation_Pathway This compound This compound Triphosphate Triphosphate This compound->Triphosphate + H₂O (Hydrolysis) Pyrophosphate Pyrophosphate Triphosphate->Pyrophosphate + H₂O (Hydrolysis) Orthophosphate Orthophosphate Pyrophosphate->Orthophosphate + H₂O (Hydrolysis)

Caption: Abiotic hydrolysis pathway of this compound.

Enzymatic_Degradation_Pathway cluster_enzyme This compound This compound Triphosphate Triphosphate This compound->Triphosphate Phosphatase Phosphatase Phosphatase->this compound Phosphatase->Triphosphate Pyrophosphate Pyrophosphate Phosphatase->Pyrophosphate Triphosphate->Pyrophosphate Orthophosphate Orthophosphate Pyrophosphate->Orthophosphate

Caption: Enzymatic degradation of this compound by phosphatases.

Experimental_Workflow_IC cluster_prep Sample Preparation cluster_analysis IC Analysis cluster_data Data Processing A Environmental Sample (Soil, Water, Sediment) B Extraction of Phosphates A->B C Filtration (0.45 µm) B->C D Ion Chromatography System C->D E Data Acquisition D->E F Peak Integration E->F G Quantification using Calibration Curve F->G H Degradation Kinetics Analysis G->H

Caption: Experimental workflow for IC analysis of this compound.

References

Technical Support Center: Stabilizing Tetraphosphate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and stabilization of tetraphosphate solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?

A1: The primary cause of this compound degradation is hydrolysis, the process of breaking down the molecule by reaction with water. The rate of this hydrolysis is significantly influenced by several factors:

  • pH: this compound is most stable in solutions with a neutral pH (around 6-7). Hydrolysis is accelerated under both acidic and alkaline conditions.[1]

  • Temperature: Higher temperatures dramatically increase the rate of hydrolysis.[1] For long-term storage, lower temperatures are crucial.

  • Presence of Metal Ions: Divalent and trivalent metal ions can chelate with polyphosphates, potentially altering the conformation of the phosphate (B84403) chain and promoting hydrolysis.[2]

  • Enzymatic Activity: If solutions are contaminated with biological material, enzymes such as phosphatases can rapidly degrade this compound.

Q2: What are the ideal storage conditions for long-term stability of this compound solutions?

A2: For optimal long-term stability, this compound solutions should be stored under the following conditions:

  • Temperature: Store solutions frozen at -20°C or, for even longer-term storage, at -80°C. If refrigeration at 2-8°C is necessary, the storage duration should be considered limited.[3]

  • pH: The solution should be buffered to a neutral pH (approximately 6.0-7.5).[1] Phosphate or other non-reactive buffer systems can be used.

  • Container: Use tightly sealed, sterile containers to prevent contamination and evaporation.[4][5] Store in aliquots to avoid repeated freeze-thaw cycles.

  • Purity: Prepare solutions using high-purity water (e.g., sterile, nuclease-free) and high-grade sodium this compound to minimize contaminants that could catalyze degradation.

Q3: What is the expected shelf-life of a this compound solution?

A3: The shelf-life is highly dependent on storage conditions. A solution of ammonium (B1175870) polyphosphate (containing tripolyphosphate, a related compound) at a neutral pH of 6.4 and stored below 25°C is very stable.[1] However, at low pH (2.3) and 25°C, the half-life of tripolyphosphate was found to be 34 days.[1] For this compound solutions used in sensitive biological or pharmaceutical applications, it is recommended to conduct a stability study under your specific storage conditions. For critical applications, freshly prepared solutions are always preferred.

Troubleshooting Guide

Problem: I'm observing a significant drop in the concentration of my this compound solution over time.

  • Potential Cause 1: Hydrolysis. This is the most common issue. The P-O-P bonds in the this compound chain are breaking, converting it to triphosphate, pyrophosphate, and finally orthophosphate.

    • Troubleshooting Steps:

      • Verify pH: Check the pH of your solution. If it has drifted into an acidic or alkaline range, re-prepare the solution using a suitable buffer (e.g., a 0.05 M phosphate buffer) to maintain a neutral pH.[6]

      • Lower Storage Temperature: If storing at 4°C or room temperature, transfer aliquots to a -20°C or -80°C freezer for long-term storage.

      • Use Aliquots: Avoid repeated freeze-thaw cycles of your main stock solution by preparing and using smaller, single-use aliquots.

  • Potential Cause 2: Contamination. Microbial or enzymatic contamination can rapidly degrade the this compound.

    • Troubleshooting Steps:

      • Use Sterile Technique: Prepare solutions in a sterile environment (e.g., a laminar flow hood) using sterile glassware and reagents.

      • Filter Sterilization: Filter the final solution through a 0.22 µm filter before storage to remove any microbial contaminants.

Problem: A precipitate has formed in my this compound solution upon thawing or during storage.

  • Potential Cause 1: Low Solubility at Reduced Temperatures. The salt of the this compound may have limited solubility at lower temperatures, especially if the solution is highly concentrated.

    • Troubleshooting Steps:

      • Gentle Warming: Warm the solution to room temperature and vortex gently to see if the precipitate redissolves.

      • Check Concentration: Consider if a lower stock concentration might be more appropriate for your storage conditions to prevent precipitation.

  • Potential Cause 2: Interaction with Cations. If your solution contains divalent cations (e.g., Ca²⁺, Mg²⁺), they can form insoluble phosphate salts.

    • Troubleshooting Steps:

      • Review Solution Composition: If possible, prepare the this compound stock solution in pure water or a simple buffer and add any necessary cations immediately before use in your experiment.

      • Use a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA can help keep divalent cations in solution, but this must be compatible with your downstream application.

Data Presentation

The stability of polyphosphates is highly dependent on pH and temperature. The following table summarizes hydrolysis data for tripolyphosphate, a component of ammonium polyphosphate fertilizer, which serves as a relevant model for the behavior of this compound.

Table 1: Effect of Temperature and pH on the Stability of Polyphosphate Solutions [1]

Storage Temperature (°C)Solution pHHalf-life of Tripolyphosphate (days)Comments
502.320Rapid hydrolysis under acidic, high-temperature conditions.
252.334Hydrolysis is significant even at room temperature when pH is low.
255.4174Near-neutral pH significantly improves stability at room temperature.
<256.4Very StableSolutions are very stable when pH is neutral and temperature is controlled.

Experimental Protocols

Protocol 1: Preparation of a Buffered Sodium this compound Stock Solution (100 mM)
  • Materials:

    • Sodium this compound (Na₆P₄O₁₃)

    • Potassium Dihydrogen Phosphate (KH₂PO₄)

    • Disodium (B8443419) Hydrogen Phosphate (Na₂HPO₄)

    • High-purity, sterile water

    • Calibrated pH meter

    • Sterile 0.22 µm syringe filters and sterile storage tubes

  • Procedure:

    • Prepare 0.5 M Phosphate Buffer:

      • Solution A (0.5 M Na₂HPO₄): Dissolve 7.1 g of anhydrous disodium hydrogen phosphate in sterile water to a final volume of 100 mL.

      • Solution B (0.5 M KH₂PO₄): Dissolve 6.8 g of potassium dihydrogen phosphate in sterile water to a final volume of 100 mL.

    • Prepare this compound Solution: Weigh 4.70 g of Sodium this compound (MW ≈ 469.86 g/mol ).

    • Dissolve the Sodium this compound in approximately 80 mL of sterile water in a sterile beaker with a magnetic stirrer.

    • Adjust pH: Slowly add the 0.5 M phosphate buffer solutions (starting with Solution A and titrating with Solution B) to the this compound solution until the pH is stable at 7.0.

    • Final Volume: Transfer the solution to a 100 mL sterile volumetric flask and add sterile water to bring the final volume to 100 mL. The final concentration of the phosphate buffer will be approximately 50 mM.

    • Sterilization and Storage: Filter the solution through a 0.22 µm sterile filter into sterile polypropylene (B1209903) tubes. Prepare single-use aliquots and store them at -20°C or -80°C.

Protocol 2: Long-Term Stability Assessment via Hydrolysis Monitoring
  • Objective: To determine the rate of this compound degradation under specific storage conditions.

  • Procedure:

    • Prepare a buffered stock solution of this compound as described in Protocol 1.

    • Dispense aliquots of the solution into multiple, identical sterile tubes for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C).

    • Establish a baseline concentration (Time 0) by analyzing three separate aliquots immediately after preparation.

    • Place the remaining aliquots under their respective storage conditions.

    • Define testing time points (e.g., Day 1, Day 7, Day 30, Day 90, Day 180).

    • At each time point, remove three aliquots from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • Analyze the concentration of total phosphate and/or quantify the remaining this compound using an appropriate analytical method (e.g., ion chromatography or the spectrophotometric method below).

    • Plot the percentage of remaining this compound concentration against time for each condition. The point at which the concentration drops below 90% is often defined as the end of its shelf-life.[7][8]

Protocol 3: Quantification of Total Phosphate (as Orthophosphate) via Molybdenum Blue Method

This method measures the total phosphate concentration after acid hydrolysis of the this compound to orthophosphate. A decrease in concentration over time indicates adsorption to the container or other loss, while a stable total phosphate level confirms that any loss of this compound is due to hydrolysis into smaller phosphate forms.

  • Reagents:

    • Acid Hydrolysis Reagent: 8.9 N Sulfuric Acid (H₂SO₄).[9]

    • Ammonium Molybdate (B1676688) Solution (2.5%): Dissolve 2.5 g of ammonium molybdate in 100 mL of deionized water.[9]

    • Ascorbic Acid Solution (10%): Dissolve 10 g of ascorbic acid in 100 mL of deionized water. Prepare fresh or store at 4°C for up to one month.[9]

    • Phosphate Standard: A certified orthophosphate standard solution.

  • Procedure:

    • Standard Curve: Prepare a series of standards from the orthophosphate stock solution (e.g., 0, 10, 25, 50, 100 µM).

    • Sample Preparation: Dilute your this compound samples to fall within the range of the standard curve.

    • Hydrolysis:

      • To 0.5 mL of each standard and diluted sample in a heat-resistant glass tube, add 0.45 mL of 8.9 N H₂SO₄.

      • Heat all tubes at 100-110°C for 15-20 minutes to hydrolyze the this compound to orthophosphate.

      • Cool the tubes to room temperature.

    • Color Development:

      • Add 3.9 mL of deionized water to each tube.

      • Add 0.5 mL of the ammonium molybdate solution to each tube and vortex.[9]

      • Add 0.5 mL of the ascorbic acid solution to each tube and vortex.[9]

      • Heat all tubes at 100°C for 7-10 minutes. A blue color will develop.[9]

    • Measurement: Cool tubes to room temperature. Measure the absorbance of each sample and standard at 820 nm using a spectrophotometer, using the "0 µM" standard as the blank.[9]

    • Calculation: Generate a standard curve by plotting absorbance vs. concentration for the standards. Use the equation of the line to calculate the phosphate concentration in your samples.

Visualizations

Tetraphosphate_Hydrolysis_Pathway P4 This compound (P₄O₁₃⁶⁻) H2O_1 + H₂O P4->H2O_1 P3 Triphosphate (P₃O₁₀⁵⁻) H2O_2 + H₂O P3->H2O_2 P2 Pyrophosphate (P₂O₇⁴⁻) H2O_3 + H₂O P2->H2O_3 P1 Orthophosphate (PO₄³⁻) H2O_1->P3 H2O_2->P2 H2O_3->P1

Caption: Diagram 1. Stepwise hydrolysis pathway of this compound.

Stability_Testing_Workflow start Prepare Buffered This compound Solution aliquot Create Aliquots for Each Storage Condition & Time Point start->aliquot t0 Analyze Time 0 Samples (Establish Baseline) aliquot->t0 store Store Aliquots at Designated Conditions (e.g., 4°C, -20°C) aliquot->store data Plot % Concentration vs. Time & Determine Shelf-Life t0->data pull At Each Time Point, Remove Samples for Analysis store->pull analyze Quantify this compound Concentration pull->analyze analyze->data end End of Study data->end

Caption: Diagram 2. Experimental workflow for stability assessment.

Troubleshooting_Logic issue Issue Observed with This compound Solution is_precipitate Is there a precipitate? issue->is_precipitate conc_loss Is there a loss of concentration? issue->conc_loss is_precipitate->conc_loss No solubility Likely solubility issue or salt formation is_precipitate->solubility Yes hydrolysis Likely hydrolysis conc_loss->hydrolysis Yes sol_action Action: 1. Warm gently to redissolve. 2. Review solution components for incompatible ions. solubility->sol_action hyd_action Action: 1. Verify and buffer pH to 7. 2. Lower storage temperature. 3. Use sterile technique. hydrolysis->hyd_action

Caption: Diagram 3. Troubleshooting logic for common solution issues.

References

Technical Support Center: ³¹P NMR Analysis of Tetraphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the ³¹P Nuclear Magnetic resonance (NMR) analysis of tetraphosphate.

Frequently Asked Questions (FAQs)

Q1: How do I assign the peaks in a ³¹P NMR spectrum of linear this compound?

A1: A linear this compound anion ([P₄O₁₃]⁶⁻) has two chemically distinct phosphorus environments, leading to two main signals in the ³¹P NMR spectrum:

  • Terminal Phosphorus Nuclei (End Groups): These two equivalent phosphorus atoms appear as a doublet.

  • Internal Phosphorus Nuclei (Middle Groups): These two equivalent phosphorus atoms appear as a triplet.

The splitting pattern arises from two-bond coupling (²JPP) between adjacent phosphorus atoms. The terminal groups are coupled to one neighboring internal phosphorus, resulting in a doublet. The internal groups are coupled to two neighbors (one terminal and one other internal phosphorus), resulting in a triplet.

Q2: Why are the chemical shifts of my this compound signals different from reference values?

A2: The chemical shifts of phosphate (B84403) species, including this compound, are highly sensitive to the chemical environment.[1][2][3][4][5] Several factors can cause shifts in your spectrum:

  • pH: The protonation state of the phosphate groups significantly alters the electron density around the phosphorus nuclei, causing substantial changes in chemical shifts.[1][3][4] As pH decreases, phosphate groups become protonated, generally leading to a downfield shift (to a higher ppm value).

  • Metal Ion Concentration: Tetraphosphates are strong chelating agents for metal cations.[6][7][8] The binding of metal ions alters the electronic environment of the phosphorus nuclei, causing chemical shift changes.[8][9] The magnitude and direction of the shift depend on the specific cation and its concentration.

  • Ionic Strength: The overall ionic strength of the solution can also influence chemical shifts.[1] It is advisable to maintain a constant ionic strength across samples for better comparability.

  • Temperature: Temperature can affect chemical shifts and spectral resolution.[10] It's important to maintain a stable temperature during acquisition and across different experiments.

Q3: What is a suitable internal standard for quantitative ³¹P NMR (qNMR) of this compound?

A3: An ideal internal standard for ³¹P qNMR should:

  • Be a phosphorus-containing compound with a single, sharp resonance.

  • Have a chemical shift that does not overlap with the analyte signals.

  • Be chemically inert and not react with the sample or solvent.

  • Have a known purity and concentration.

Commonly used internal standards include triphenyl phosphate and phosphonoacetic acid.[11] The choice of standard may depend on the solvent system; for instance, some standards are more suitable for organic solvents while others are better for aqueous solutions.[11]

Troubleshooting Guides

Q4: My ³¹P NMR spectrum has a low signal-to-noise (S/N) ratio. How can I improve it?

A4: A low S/N ratio can be addressed by:

  • Increasing the number of scans: This is the most direct way to improve the S/N ratio, which increases with the square root of the number of scans.

  • Optimizing the relaxation delay (D1): For quantitative analysis, the relaxation delay should be at least 5 times the longest spin-lattice relaxation time (T₁) of the phosphorus nuclei in your sample. Using a shorter delay can lead to signal saturation and inaccurate quantification.[12]

  • Increasing the sample concentration: A higher concentration of this compound will naturally lead to a stronger signal.

  • Using a cryoprobe: If available, a cryoprobe significantly enhances sensitivity.

Q5: The peaks in my spectrum are broad and poorly resolved. What could be the cause?

A5: Peak broadening can be caused by several factors:

  • Presence of Paramagnetic Ions: Even trace amounts of paramagnetic metal ions can cause significant line broadening. Adding a chelating agent like EDTA can help to sequester these ions and sharpen the signals.[6]

  • High Viscosity of the Sample: A viscous sample can restrict molecular tumbling, leading to broader lines. Diluting the sample or increasing the temperature may help.

  • Inhomogeneous Magnetic Field: Poor shimming of the magnetic field will result in broad peaks. Ensure the instrument is properly shimmed before acquisition.

  • Chemical Exchange: If the this compound is in equilibrium with other species (e.g., complexes with metal ions), this can lead to exchange broadening.

Q6: My quantification results are not accurate or reproducible. What should I check?

A6: Inaccurate quantification in ³¹P NMR can stem from several issues:

  • Incorrect Integration: Ensure that the integration regions for both the analyte and the internal standard are set correctly and encompass the entire peak area, including any satellite peaks from coupling.

  • Inappropriate Relaxation Delay: As mentioned in Q4, a relaxation delay that is too short will lead to saturation of signals with longer T₁ values, resulting in their underestimation.[12] Using inverse-gated decoupling can help to obtain quantitative spectra by suppressing the Nuclear Overhauser Effect (NOE) and allowing for shorter relaxation delays.[12]

  • Nuclear Overhauser Effect (NOE): Proton decoupling, while simplifying the spectrum, can lead to an uneven enhancement of signals due to the NOE.[12] For accurate quantification, it is recommended to use an inverse-gated decoupling pulse sequence, which minimizes the NOE.[12]

  • Baseline Distortion: A non-flat baseline can lead to integration errors. Ensure proper baseline correction is applied during data processing. Broad underlying signals from other phosphorus-containing species can sometimes distort the baseline.[13]

Quantitative Data

Table 1: Typical ³¹P NMR Chemical Shift Ranges for this compound

Phosphorus GroupTypical Chemical Shift (ppm)MultiplicityNotes
Terminal (End) Groups-4 to -6DoubletThe chemical shift is sensitive to pH and cation chelation.
Internal (Middle) Groups-19 to -22TripletThe chemical shift is also highly dependent on pH and metal ion binding.

Note: These are approximate ranges. The exact chemical shifts will depend on the specific experimental conditions (pH, solvent, counter-ions, temperature). Chemical shifts are referenced to external 85% H₃PO₄ at 0 ppm.[2][14]

Experimental Protocols

Protocol: Sample Preparation and Data Acquisition for Quantitative ³¹P NMR of this compound

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample and the chosen internal standard (e.g., triphenyl phosphate).

    • Dissolve the sample and standard in a suitable solvent (e.g., D₂O for aqueous samples). For samples containing metal ions that may cause line broadening, consider adding a chelating agent like EDTA.[6]

    • Adjust the pH of the solution to a desired and consistent value, as pH significantly affects chemical shifts.[3][4]

    • Transfer the solution to an NMR tube. For referencing, an external standard of 85% H₃PO₄ in a coaxial insert can be used.[15]

  • NMR Spectrometer Setup and Data Acquisition:

    • Tune and match the NMR probe for the ³¹P frequency.

    • Shim the magnetic field to obtain good resolution.

    • Set the acquisition parameters:

      • Pulse Sequence: Use a pulse sequence with inverse-gated proton decoupling for quantitative measurements to suppress the NOE.[12]

      • Pulse Angle: A 30-45° pulse angle is often a good compromise between signal intensity and relaxation time.[10]

      • Relaxation Delay (D1): Set D1 to at least 5 times the longest T₁ of any phosphorus signal in your sample to ensure full relaxation.

      • Acquisition Time (AT): Set AT to be long enough to allow the FID to decay completely, typically around 1-2 seconds.[1][10]

      • Number of Scans (NS): Adjust NS to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an appropriate line-broadening factor if necessary to improve the signal-to-noise ratio, but be aware that this will decrease resolution.

    • Perform Fourier transformation.

    • Phase the spectrum carefully.

    • Apply a baseline correction.

    • Integrate the signals for the terminal and internal groups of this compound and the internal standard.

    • Calculate the concentration of this compound based on the integral ratios, the known concentration of the internal standard, and the number of phosphorus nuclei contributing to each signal.

Visualizations

Troubleshooting_Workflow start Start: Poor Quality Spectrum q1 Low Signal-to-Noise? start->q1 s1_1 Increase Number of Scans q1->s1_1 Yes q2 Broad or Distorted Peaks? q1->q2 No s1_1->q2 s1_2 Increase Concentration s1_2->q2 s1_3 Optimize Relaxation Delay s1_3->q2 s2_1 Check Shimming q2->s2_1 Yes q3 Inaccurate Quantification? q2->q3 No s2_1->q3 s2_2 Add Chelating Agent (EDTA) s2_2->q3 s2_3 Dilute Sample / Increase Temp s2_3->q3 s3_1 Use Inverse-Gated Decoupling q3->s3_1 Yes end End: Improved Spectrum q3->end No s3_1->end s3_2 Ensure D1 > 5 * T1 s3_2->end s3_3 Check Integration & Baseline s3_3->end

Caption: Troubleshooting workflow for common ³¹P NMR issues.

Environmental_Effects cluster_factors Influencing Factors cluster_effects Observed Effects in ³¹P NMR Spectrum This compound This compound [P₄O₁₃]⁶⁻ protonation Protonation State Changes This compound->protonation chelation Chelation / Complexation This compound->chelation environment Altered Electronic Environment This compound->environment ph pH ph->protonation metal_ions Metal Ions (e.g., Mg²⁺, Ca²⁺) metal_ions->chelation ionic_strength Ionic Strength ionic_strength->environment result Chemical Shift Changes (Δδ) protonation->result chelation->result environment->result

Caption: Factors influencing ³¹P NMR chemical shifts of this compound.

References

Technical Support Center: Optimizing Crosslinking Density with Tetraphosphate Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tetraphosphate crosslinking agents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My crosslinking efficiency is low, resulting in a poorly formed hydrogel/matrix. What are the potential causes and how can I improve it?

Low crosslinking efficiency is a common issue that can often be resolved by optimizing reaction conditions. Several factors can influence the extent of crosslinking.

Troubleshooting Steps:

  • pH of the Reaction Buffer: The pH of the reaction buffer is critical for efficient crosslinking. For many amine-reactive crosslinkers, a pH range of 7.2-8.5 is optimal.[1] However, the optimal pH can be specific to the this compound agent and the substrate. It is advisable to perform a pH optimization study.

  • Concentration of the this compound Agent: The concentration of the crosslinking agent directly impacts the crosslinking density.[2][3] Insufficient concentration will lead to a loosely crosslinked network. Conversely, an excessively high concentration can sometimes lead to brittleness or other undesirable material properties.[4] Consider performing a concentration titration to find the optimal ratio of the crosslinking agent to your polymer.

  • Reaction Time and Temperature: Crosslinking reactions are time and temperature-dependent. Ensure you are allowing sufficient time for the reaction to proceed to completion. While room temperature is common, some protocols may benefit from incubation at 4°C for a longer duration or at 37°C for a shorter period.[1] Optimization of both time and temperature may be necessary.[5]

  • Buffer Composition: Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecules for the crosslinker.[1] Phosphate, borate, or HEPES buffers are generally recommended.[1]

Logical Workflow for Troubleshooting Low Crosslinking Efficiency:

G start Low Crosslinking Efficiency check_ph Verify Reaction Buffer pH (Optimal range is often 7.2-8.5) start->check_ph check_concentration Evaluate this compound Concentration start->check_concentration check_time_temp Assess Reaction Time and Temperature start->check_time_temp check_buffer Confirm Buffer Compatibility (Avoid primary amines like Tris) start->check_buffer optimize_ph Perform pH Optimization (e.g., pH 7.0, 7.5, 8.0, 8.5) check_ph->optimize_ph optimize_concentration Titrate Crosslinker Concentration check_concentration->optimize_concentration optimize_time_temp Test Different Incubation Times and Temperatures check_time_temp->optimize_time_temp switch_buffer Switch to a Non-Amine Containing Buffer (e.g., PBS, HEPES, Borate) check_buffer->switch_buffer solution Improved Crosslinking Efficiency optimize_ph->solution optimize_concentration->solution optimize_time_temp->solution switch_buffer->solution

Fig. 1: Troubleshooting workflow for low crosslinking efficiency.

2. How does the concentration of the this compound agent affect the final properties of my material?

The concentration of the crosslinking agent is a critical parameter that allows for the tuning of the physicochemical properties of the resulting crosslinked material.

Summary of Effects:

PropertyEffect of Increasing this compound ConcentrationReference
Crosslinking Density Increases[2][3]
Swelling Ratio Decreases[6]
Tensile Strength Increases (up to a certain point)[3]
Mesh Size Decreases[3]
Degradation Rate Decreases
Young's Modulus Increases

Data presented is a general trend. The exact quantitative relationship will depend on the specific polymer system and experimental conditions.

3. I am observing unexpected changes in my protein sample after crosslinking, such as loss of protein or inability to detect it via Western Blot. What could be the cause?

Crosslinking can sometimes lead to artifacts if not properly controlled. Over-crosslinking is a common culprit.

Troubleshooting Steps:

  • Antibody Epitope Masking: Excessive crosslinking can mask the epitope recognized by your antibody, preventing detection.[7]

    • Solution: Reduce the concentration of the this compound agent or decrease the reaction time. Consider using a different antibody that targets a different epitope.

  • Formation of High Molecular Weight Aggregates: Extensive crosslinking can lead to the formation of large, insoluble protein complexes that may not enter the gel during electrophoresis.[7]

    • Solution: Perform a titration of the crosslinker concentration to find a balance where protein-protein interactions are stabilized without forming excessively large aggregates.[7] Ensure that your sample buffer contains a reducing agent if you are using a cleavable crosslinker.[7]

  • Protein Precipitation: High concentrations of the crosslinking agent can sometimes cause protein precipitation.

    • Solution: Optimize the crosslinker concentration and ensure the reaction buffer is appropriate for your protein of interest.

Experimental Workflow for Optimizing Crosslinking for Co-IP:

G start Start: Co-IP with Crosslinking prepare_lysates Prepare Cell Lysates start->prepare_lysates crosslink Crosslink with this compound (Titrate Concentration) prepare_lysates->crosslink quench Quench Reaction crosslink->quench ip Immunoprecipitation with Antibody to Protein A quench->ip elute Elute and Reverse Crosslinks (if applicable) ip->elute wb Western Blot for Protein B elute->wb no_signal No Signal for Protein B wb->no_signal success Successful Detection of Protein B wb->success troubleshoot Troubleshoot: - Reduce Crosslinker Conc. - Reduce Reaction Time - Check Antibody Epitope no_signal->troubleshoot troubleshoot->crosslink

Fig. 2: Workflow for optimizing crosslinking in co-immunoprecipitation.

4. What is a standard protocol for crosslinking a chitosan-based scaffold with a this compound agent?

While sodium tripolyphosphate (TPP) is more commonly cited, the principles can be adapted for this compound agents. The following is a generalized protocol based on common practices for polyphosphate crosslinking of chitosan (B1678972).

Experimental Protocol: Chitosan Scaffold Crosslinking

  • Preparation of Chitosan Solution:

    • Dissolve chitosan powder in a 1% (v/v) acetic acid solution to a final concentration of 1-2% (w/v).

    • Stir the solution overnight at room temperature to ensure complete dissolution.

    • Adjust the pH of the chitosan solution to approximately 5.0 using NaOH.

  • Preparation of this compound Solution:

    • Prepare a stock solution of the this compound agent (e.g., sodium this compound) in deionized water. The concentration will need to be optimized, but a starting point could be in the range of 0.1 M to 1 M.[5]

  • Crosslinking Procedure:

    • Immerse the lyophilized chitosan scaffold in the this compound solution.

    • Allow the crosslinking reaction to proceed for a defined period, for instance, 2 to 24 hours, at room temperature.[5]

    • The optimal time should be determined experimentally.

  • Washing and Drying:

    • After crosslinking, thoroughly rinse the scaffold with deionized water to remove any unreacted crosslinker and byproducts.[5]

    • Freeze the washed scaffold at -20°C or below and then lyophilize to obtain the final crosslinked scaffold.

Note: This is a starting protocol. Optimization of chitosan concentration, this compound concentration, crosslinking time, and pH may be necessary to achieve the desired scaffold properties.

5. How can I quantify the degree of crosslinking?

Several methods can be used to determine the crosslinking density of your material.

Methods for Quantifying Crosslinking Density:

MethodPrincipleKey Parameters MeasuredReference
Swelling Studies A higher degree of crosslinking restricts the swelling of the polymer network in a solvent.Equilibrium water content (EWC), swelling ratio.[3][6]
Mechanical Testing Crosslinking density influences the mechanical properties of the material.Tensile strength, Young's modulus.[3]
Rheometry Measures the viscoelastic properties of the hydrogel, which are related to the crosslink density.Storage modulus (G') and loss modulus (G'').[8]
Spectroscopy (FTIR) Can be used to observe changes in chemical bonds indicative of crosslinking.Appearance of new peaks or shifts in existing peaks corresponding to the crosslinking reaction.[5]

Relationship between Crosslinking Density and Material Properties:

G crosslink_density Crosslinking Density swelling Swelling Ratio crosslink_density->swelling inversely proportional mechanical_strength Mechanical Strength (Tensile Strength, Modulus) crosslink_density->mechanical_strength directly proportional mesh_size Network Mesh Size crosslink_density->mesh_size inversely proportional degradation Degradation Rate crosslink_density->degradation inversely proportional

Fig. 3: Relationship between crosslinking density and material properties.

References

Avoiding interference in colorimetric assays for phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during colorimetric assays for phosphate (B84403).

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter during your colorimetric phosphate assay experiments.

Issue 1: High Background Signal

A high background signal can mask the true signal from your samples, leading to inaccurate results.

Possible Causes and Solutions:

CauseSolution
Contaminated Reagents or Water Use phosphate-free water (double distilled or ultrapure) for all reagent and standard preparations.[1] Ensure all buffers and solutions are freshly prepared and stored properly to avoid phosphate contamination.
Contaminated Labware Use disposable plastic labware whenever possible, as glassware can leach phosphate, especially if washed with phosphate-containing detergents.[1][2][3] If glassware must be used, rinse it extensively with phosphate-free water.
Detergent Residue Many laboratory detergents contain high levels of phosphates.[1][2][3][4][5] Ensure all labware is thoroughly rinsed with distilled or deionized water to remove any soap residue.
Spontaneous ATP Hydrolysis High concentrations of ATP in samples can hydrolyze spontaneously, releasing free phosphate and causing high background.[6] Consider diluting samples with high ATP concentrations.
Reagent Instability The malachite green reagent can be sensitive and may degrade over time, leading to a higher background. Prepare fresh working solutions daily.[7]

Experimental Protocol: Preparing Phosphate-Free Labware

  • Initial Wash: Wash glassware with a phosphate-free detergent.

  • Acid Wash (Optional but Recommended): Soak glassware in a 1% HCl solution for at least 1 hour.

  • Thorough Rinsing: Rinse extensively with tap water, followed by multiple rinses with distilled or deionized water.

  • Final Rinse: Perform a final rinse with ultrapure, phosphate-free water.

  • Drying: Allow to air dry or use a clean oven.

Issue 2: Sample Interference

Components within your sample matrix can interfere with the assay chemistry, leading to either falsely high or low phosphate readings.

Troubleshooting Flowchart:

Interference_Troubleshooting start Inaccurate Results (Suspected Interference) check_protein Does your sample contain high concentrations of proteins or paraproteins? start->check_protein check_silicate Is your sample from a source known to have high silicate (B1173343) levels (e.g., environmental water, some biological extracts)? check_protein->check_silicate No deproteinate Perform deproteination (TCA precipitation, ultrafiltration, or acetone (B3395972) precipitation). check_protein->deproteinate Yes check_atp Does your sample contain high concentrations of ATP or other labile phosphate esters? check_silicate->check_atp No mask_silicate Use a silicate masking agent (e.g., oxalic acid or citric acid) or adjust reaction acidity. check_silicate->mask_silicate Yes check_lipids Does your sample contain lipids or phospholipids? check_atp->check_lipids No dilute_sample Dilute the sample to reduce the concentration of interfering substances. check_atp->dilute_sample Yes end Re-assay with appropriate sample preparation check_lipids->end No hydrolyze_lipids Perform hydrolysis to release bound phosphate (e.g., using NaOH or perchloric acid). check_lipids->hydrolyze_lipids Yes deproteinate->end mask_silicate->end dilute_sample->end hydrolyze_lipids->end

Caption: Troubleshooting workflow for identifying and addressing common sample interferences.

Frequently Asked Questions (FAQs)

Q1: What are the most common substances that interfere with colorimetric phosphate assays?

The most common interfering substances include:

  • Silicates: These can react with the molybdate (B1676688) reagent to form a colored complex, leading to an overestimation of phosphate.[8][9]

  • Proteins and Paraproteins (Immunoglobulins): High concentrations of proteins, particularly immunoglobulins like IgG and IgM, can form precipitates with the acidic molybdate reagent, causing spuriously high phosphate readings.[10][11][12][13]

  • Detergents: Many detergents contain phosphates and can lead to high background signals if not thoroughly rinsed from labware.[1][4][5]

  • ATP and other Phosphate Esters: Labile phosphate esters can hydrolyze during the assay, releasing inorganic phosphate and artificially inflating the results.[6]

  • Divalent Cations: Cations like calcium, magnesium, and manganese can form insoluble phosphate salts, potentially leading to lower phosphate readings.[5]

  • Other Ions: A variety of other ions such as aluminum, iron, and nitrate (B79036) have also been shown to cause interference.[14]

Q2: How can I remove protein interference from my samples?

Deproteination is crucial when analyzing samples with high protein content. Here are three common methods:

Method 1: Trichloroacetic Acid (TCA) Precipitation

This is a widely used and effective method for removing protein interference.[10][12][15]

Experimental Protocol:

  • Sample Preparation: To 150 µL of your sample in a microcentrifuge tube, add 15 µL of cold 100% (w/v) Trichloroacetic Acid (TCA).

  • Incubation: Vortex the mixture and incubate on ice for 15 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge at 12,000 x g for 5 minutes.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the deproteinized sample, to a new tube.

  • Neutralization: Add 10 µL of a cold neutralization solution (e.g., 1 M Tris base) to the supernatant to adjust the pH before proceeding with the phosphate assay.

Method 2: Ultrafiltration

This method uses a membrane to separate proteins from the sample based on molecular weight.

Experimental Protocol:

  • Select Device: Choose an ultrafiltration device with a molecular weight cutoff (MWCO) appropriate for your proteins of interest (e.g., 10 kDa).

  • Sample Loading: Add your sample to the upper chamber of the ultrafiltration device.

  • Centrifugation: Centrifuge according to the manufacturer's instructions. The filtrate in the collection tube will be your deproteinized sample.

Method 3: Acetone Precipitation

This method is an alternative to TCA precipitation.

Experimental Protocol:

  • Sample and Acetone: To your sample, add 4 volumes of cold (-20°C) acetone.

  • Incubation: Vortex and incubate at -20°C for 60 minutes.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes.

  • Supernatant Collection: The supernatant contains the deproteinized sample.

Q3: How do I prevent silicate interference?

Silicate interference is a common issue in environmental and some biological samples.

Mitigation Strategies:

StrategyDescription
Use of Masking Agents Oxalic acid or citric acid can be added to the reaction. These agents preferentially bind to the molybdosilicate complex, preventing its color development while having a minimal effect on the phosphomolybdate complex. A concentration of 0.01% oxalic acid has been shown to be effective.
Adjusting Acidity The interference from silicate is highly dependent on the acidity of the reaction. Increasing the sulfuric acid concentration in the molybdate reagent can help to minimize silicate interference.[8]

Experimental Protocol: Using Oxalic Acid as a Masking Agent

  • Prepare Oxalic Acid Solution: Prepare a 0.1% (w/v) solution of oxalic acid in phosphate-free water.

  • Add to Reaction: Prior to the addition of the colorimetric reagent (e.g., malachite green or a reducing agent), add a volume of the oxalic acid solution to your sample to achieve a final concentration of 0.01%.

  • Proceed with Assay: Continue with your standard phosphate assay protocol.

Q4: My malachite green assay is showing high background even with clean labware. What else could be the problem?

If you have ruled out contamination from labware and reagents, consider the following:

  • Sample Dilution: High concentrations of certain molecules in your sample, such as ATP (>100 µM), can contribute to high background.[5] Diluting your sample may be necessary.

  • Buffer Composition: Some buffer components can interfere with the assay. For example, Tris-HCl, HEPES, MOPS, and MES at concentrations up to 100 mM are generally compatible, while phosphate-based buffers like PBS are not.[5][7]

  • Reaction Time: Ensure you are reading the absorbance within the recommended time frame. For malachite green assays, a 10-15 minute incubation is typical.[4]

Q5: What is the basic principle of the malachite green and ammonium (B1175870) molybdate assays?

Both assays are based on the reaction of inorganic phosphate with molybdate to form a phosphomolybdate complex.

Ammonium Molybdate Method (Molybdenum Blue):

Molybdenum_Blue phosphate Phosphate (PO₄³⁻) phosphomolybdate Phosphomolybdate Complex ([PMo₁₂O₄₀]³⁻) (Colorless) phosphate->phosphomolybdate molybdate Ammonium Molybdate ((NH₄)₂MoO₄) molybdate->phosphomolybdate acid Acidic Conditions acid->phosphomolybdate molybdenum_blue Molybdenum Blue Complex (Intense Blue Color) phosphomolybdate->molybdenum_blue reducing_agent Reducing Agent (e.g., Ascorbic Acid) reducing_agent->molybdenum_blue

Caption: Reaction pathway for the Molybdenum Blue colorimetric phosphate assay.

Malachite Green Method:

This is a more sensitive method that involves the formation of a complex between phosphomolybdate and the malachite green dye.

Malachite_Green phosphate Phosphate (PO₄³⁻) phosphomolybdate Phosphomolybdate Complex phosphate->phosphomolybdate molybdate Ammonium Molybdate ((NH₄)₂MoO₄) molybdate->phosphomolybdate acid Acidic Conditions acid->phosphomolybdate colored_complex Phosphate-Molybdate-Malachite Green Complex (Green Color) phosphomolybdate->colored_complex malachite_green Malachite Green Dye malachite_green->colored_complex

Caption: Reaction pathway for the Malachite Green colorimetric phosphate assay.

References

Troubleshooting Low Signal Intensity in Surface Plasmon Resonance (SPR) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity in Surface Plasmon Resonance (SPR) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low signal intensity in SPR experiments?

Low signal intensity in SPR can stem from several factors throughout the experimental workflow. The most common causes include suboptimal ligand immobilization, issues with the analyte, inappropriate buffer conditions, or problems with the instrument itself. A systematic approach to troubleshooting these areas is crucial for identifying and resolving the root cause.

Q2: How does the choice of ligand and analyte impact the SPR signal?

The properties of the interacting molecules are fundamental to the expected signal response. Since SPR detects changes in mass on the sensor surface, immobilizing a smaller molecule as the ligand and using a larger molecule as the analyte will generally produce a larger signal.[1][2][3] The purity of the ligand is also critical, especially for covalent immobilization methods, to ensure that only the target molecule is attached to the surface.[1][2]

Q3: Can the sensor chip itself be a source of low signal?

Yes, the choice and condition of the sensor chip are critical. Using a high-sensitivity chip, such as one with a dextran (B179266) matrix (like a CM5 chip), can increase the surface area for ligand immobilization and enhance the signal.[4] Conversely, a degraded or improperly stored sensor chip can lead to poor ligand immobilization and a weak signal.[5]

Troubleshooting Guides

Issue 1: Weak Signal After Ligand Immobilization

If you observe a low response immediately after the ligand immobilization step, the issue likely lies with the immobilization process itself.

Question: My ligand immobilization level is very low. What should I do?

Answer: A low immobilization level is a direct cause of a weak binding signal. Here are several steps you can take to improve it:

  • Optimize Ligand Concentration: The concentration of the ligand during the immobilization step is crucial. Too low a concentration will result in a low density on the chip. Perform a titration of the ligand to find the optimal concentration.[4]

  • Adjust Immobilization pH: For amine coupling, the pH of the coupling buffer should be approximately 0.5 to 1 pH unit below the isoelectric point (pI) of the ligand to promote pre-concentration on the negatively charged sensor surface.[6]

  • Check Ligand Purity and Activity: Ensure your ligand is pure and active. Impurities can compete for binding sites on the sensor surface, and an inactive ligand will not bind effectively.[1][7] Consider alternative immobilization strategies if the ligand is sensitive to the conditions of a particular method (e.g., low pH).[6][8]

  • Consider a Different Immobilization Chemistry: If amine coupling is not yielding good results, explore other options like thiol coupling, biotin-streptavidin capture, or tagged protein capture (e.g., His-tag).[2][6][9] These methods can offer better orientation and activity of the immobilized ligand.[1][9]

Issue 2: Low Signal During Analyte Injection

If the ligand immobilization level is adequate, but the signal upon analyte injection is weak, the problem may be related to the analyte or the binding conditions.

Question: I have a good ligand density, but the binding signal from my analyte is still too low. What are the possible causes and solutions?

Answer: A weak analyte binding signal, despite sufficient ligand immobilization, can be addressed by optimizing several experimental parameters:

  • Increase Analyte Concentration: The simplest approach is to increase the concentration of the analyte.[4][5] If the interaction has a low affinity, a higher concentration of the analyte will be required to see a significant binding response.[10] It is recommended to test a wide concentration range, typically spanning 10-fold below to 10-fold above the expected dissociation constant (Kd).[11]

  • Optimize Buffer Conditions: The composition of the running buffer can significantly impact binding interactions.

    • pH and Salt Concentration: The pH and ionic strength of the buffer can influence the binding kinetics.[12] Systematically vary these parameters to find the optimal conditions for your specific interaction.

    • Additives: Including a small amount of a non-ionic surfactant like Tween 20 can help reduce non-specific binding that might interfere with the specific signal.[1]

  • Increase Association Time: Extending the injection time of the analyte allows for more binding events to occur, which can increase the signal, especially for interactions with slow association rates.[5]

  • Check Analyte Quality: Ensure the analyte is pure, properly folded, and active. Aggregated or denatured analyte will not bind effectively and can even block the sensor surface.[8]

Experimental Protocols

Protocol 1: Optimizing Ligand Immobilization via Amine Coupling
  • Buffer Preparation: Prepare a 10 mM acetate (B1210297) buffer at a pH of 4.0, 4.5, 5.0, and 5.5. Prepare your ligand in each of these buffers at a concentration of 10-50 µg/mL.

  • Surface Activation: Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the sensor surface.

  • Ligand Injection: Inject the ligand solution over the activated surface until the desired immobilization level is reached.

  • Deactivation: Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters.

  • Analysis: Compare the resulting immobilization levels for each pH condition to determine the optimal pH for your ligand.

Protocol 2: Analyte Concentration Series for Kinetic Analysis
  • Analyte Preparation: Prepare a stock solution of your analyte at the highest desired concentration in the running buffer.

  • Serial Dilution: Perform a series of 2-fold or 3-fold dilutions from the stock solution to create a range of at least 5-7 analyte concentrations.

  • Injection Cycle: For each concentration, perform the following injection cycle:

    • Establish a stable baseline with running buffer.

    • Inject the analyte solution for a defined association time.

    • Switch back to running buffer to monitor the dissociation phase.

    • Inject a regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis: Analyze the resulting sensorgrams to determine the binding kinetics (ka, kd) and affinity (KD).

Data Presentation

ParameterRecommended Range/ValueRationale
Ligand Concentration (Amine Coupling) 10 - 50 µg/mLTo achieve an optimal surface density without causing steric hindrance.[4]
Immobilization Buffer pH (Amine Coupling) 0.5 - 1.0 pH unit below ligand pITo promote electrostatic pre-concentration of the ligand on the sensor surface.[6]
Analyte Concentration Range 0.1x to 10x the expected KDTo obtain a full binding curve for accurate kinetic and affinity analysis.[11]
Flow Rate 5 - 100 µL/minSlower rates can increase contact time, while higher rates can minimize mass transport limitations.[1][12]
Running Buffer Surfactant (e.g., Tween 20) 0.005% - 0.05%To minimize non-specific binding to the sensor surface.[1]

Visualizations

Troubleshooting_Low_SPR_Signal Start Low SPR Signal Observed Check_Immobilization Check Ligand Immobilization Level Start->Check_Immobilization Immobilization_OK Immobilization Level Adequate? Check_Immobilization->Immobilization_OK Troubleshoot_Immobilization Troubleshoot Immobilization: - Optimize Ligand Concentration - Adjust Immobilization pH - Verify Ligand Activity - Change Immobilization Chemistry Immobilization_OK->Troubleshoot_Immobilization No Troubleshoot_Analyte Troubleshoot Analyte Binding: - Increase Analyte Concentration - Optimize Buffer (pH, Salt) - Increase Association Time - Verify Analyte Quality Immobilization_OK->Troubleshoot_Analyte Yes Signal_Improved Signal Improved Troubleshoot_Immobilization->Signal_Improved Troubleshoot_Analyte->Signal_Improved

Caption: A flowchart for troubleshooting low signal intensity in SPR experiments.

Ligand_Immobilization_Optimization cluster_ligand Ligand Properties cluster_conditions Immobilization Conditions Ligand_Purity Purity Optimal_Immobilization Optimal Ligand Immobilization Ligand_Purity->Optimal_Immobilization Ligand_Concentration Concentration Ligand_Concentration->Optimal_Immobilization Ligand_pI Isoelectric Point (pI) Buffer_pH Buffer pH Ligand_pI->Buffer_pH Buffer_pH->Optimal_Immobilization Coupling_Chemistry Coupling Chemistry (e.g., Amine, Thiol) Coupling_Chemistry->Optimal_Immobilization

Caption: Key factors influencing the optimization of ligand immobilization.

References

Addressing non-specific binding in tetraphosphate affinity assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with non-specific binding in tetraphosphate affinity assays.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high non-specific binding in my this compound affinity assay?

Non-specific binding in affinity assays can stem from several factors. Primarily, it involves interactions between your protein of interest and the affinity matrix that are not related to the specific affinity for this compound. Key causes include:

  • Ionic Interactions: Electrostatic attraction between charged residues on your protein and the affinity matrix.[1]

  • Hydrophobic Interactions: Non-specific binding of hydrophobic regions of your protein to the matrix.[1][2]

  • Inadequate Blocking: The unbound sites on the affinity matrix have not been sufficiently blocked, allowing proteins to bind directly to the matrix material.

  • Protein Aggregation: The target protein or other proteins in the lysate may be aggregated, leading to non-specific co-precipitation with the affinity matrix.

  • Contaminants in Lysate: The presence of other cellular components that can bind to the matrix, such as nucleic acids or lipids.

Q2: My protein of interest is in the wash fractions. What could be the reason?

If your target protein is being washed away, it suggests that the binding to the this compound ligand is too weak under the current buffer conditions, or the wash conditions are too harsh.[3] This could be due to an incorrect pH or ionic strength of the binding buffer that weakens the specific interaction.[3]

Q3: I am observing many protein bands in my elution fraction in addition to my target protein. How can I increase the purity?

The presence of multiple proteins in the eluate is a classic sign of non-specific binding. To enhance purity, you will need to optimize your wash and binding buffers to disrupt the non-specific interactions while preserving the specific binding of your target protein to the this compound ligand. This can be achieved by adjusting salt concentrations, pH, and including additives like detergents.

Q4: Can the affinity tag on my recombinant protein contribute to non-specific binding?

Yes, the affinity tag itself can sometimes contribute to non-specific binding. If the tag is not fully accessible, it may not bind efficiently to the resin, leading to poor capture.[3] Conversely, certain tags may have their own non-specific interactions with the column matrix.

Troubleshooting Guides

Issue 1: High Background Signal Due to Non-Specific Binding

High background can obscure the specific signal from your target protein. The following steps can help in reducing it.

Troubleshooting Workflow

A Start: High Non-Specific Binding B Optimize Wash Buffer A->B C Add Blocking Agents B->C D Adjust Binding Buffer pH C->D E Modify Elution Strategy D->E F Result: Reduced Background E->F

Caption: A logical workflow for troubleshooting high non-specific binding.

1. Optimize Wash Buffer Conditions: The first step is to optimize the wash buffer to remove non-specifically bound proteins. This is often a balancing act between removing contaminants and not eluting your protein of interest.

ParameterRecommendationRationale
Salt Concentration Increase NaCl or KCl concentration incrementally (e.g., 150 mM to 500 mM).Higher salt concentrations can disrupt ionic interactions, which are a common cause of non-specific binding.[4]
Detergents Add a non-ionic detergent (e.g., 0.05% - 0.5% Tween-20 or Triton X-100).Detergents help to disrupt non-specific hydrophobic interactions.[4]
pH Maintain a pH that ensures the stability and charge of your target protein for optimal binding.The pH can influence the charge of both the protein and the matrix.[1]

2. Use of Blocking Agents: If optimizing the wash buffer is insufficient, pre-treating the affinity matrix with a blocking agent can prevent non-specific binding.

Blocking AgentTypical ConcentrationIncubation Time
Bovine Serum Albumin (BSA) 1 - 10% (w/v)1 hour to overnight at 4°C.[5]
Casein 1 - 5% (w/v)1 hour to overnight at 4°C.
Non-fat Dry Milk 3 - 5% (w/v)1 hour at room temperature.
Issue 2: Low Yield of Target Protein in Elution

Low recovery of your protein of interest can be due to several factors, from poor expression to issues with the affinity interaction itself.

Troubleshooting Workflow for Low Yield

A Start: Low Protein Yield B Verify Protein Expression & Tag Accessibility A->B C Optimize Binding Conditions B->C D Adjust Elution Conditions C->D E Check for Protein Degradation D->E F Result: Improved Yield E->F

Caption: A step-by-step guide to troubleshooting low protein yield.

1. Verify Protein Expression and Tag Accessibility: Before troubleshooting the affinity step, ensure that the protein is being expressed and that the this compound-binding domain is accessible.[3]

  • Western Blot: Confirm the presence of your protein in the crude lysate using an antibody against the protein or its tag.

  • Denaturing Purification: If the binding site may be buried, consider performing the purification under denaturing conditions to expose it.[3]

2. Optimize Binding and Elution Conditions: The conditions for binding and elution may not be optimal for your specific protein.

ParameterRecommendation for BindingRecommendation for Elution
pH Test a range of pH values around the theoretical pI of your protein to find the optimal binding pH.A significant shift in pH can be used to elute the protein.
Salt Concentration Use a lower salt concentration (e.g., 50-150 mM NaCl) to favor specific ionic interactions.A high salt gradient can be effective for elution.
Competitive Elution Elute with a high concentration of free this compound or a competing phosphate (B84403) compound.This is often the gentlest elution method.

Experimental Protocols

Protocol 1: General Affinity Chromatography Protocol for a this compound-Binding Protein

This protocol provides a general framework for affinity purification.

1. Column Equilibration:

  • Pack the affinity resin in a suitable column.
  • Equilibrate the column by washing with 5-10 column volumes of Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).

2. Sample Loading:

  • Clarify the cell lysate by centrifugation to remove insoluble material.
  • Load the clarified lysate onto the equilibrated column at a slow flow rate.

3. Washing:

  • Wash the column with 10-20 column volumes of Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 0.1% Tween-20) to remove non-specifically bound proteins.
  • Monitor the absorbance at 280 nm until it returns to baseline.

4. Elution:

  • Elute the bound protein using Elution Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM sodium this compound).
  • Collect fractions and analyze by SDS-PAGE to identify the fractions containing the purified protein.

Binding and Elution Principle

cluster_0 Purification Steps cluster_1 Removal of Contaminants Lysate Lysate Binding Binding Lysate->Binding Wash Wash Binding->Wash Non-specifically Bound Binding->Non-specifically Bound Elution Elution Wash->Elution Unbound Proteins Wash->Unbound Proteins Wash Buffer Pure Protein Pure Protein Elution->Pure Protein

Caption: The bind-wash-elute principle of affinity chromatography.

Protocol 2: Optimization of Wash Buffer Salt Concentration

This protocol helps determine the optimal salt concentration in the wash buffer to minimize non-specific binding.

1. Setup:

  • Prepare several small columns with the same amount of affinity resin.
  • Equilibrate all columns with Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
  • Load each column with an equal amount of clarified cell lysate.

2. Washing with Salt Gradient:

  • Prepare a series of Wash Buffers with increasing NaCl concentrations (e.g., 150 mM, 250 mM, 350 mM, 500 mM).
  • Wash each column with one of the prepared Wash Buffers. Collect the flow-through.

3. Elution and Analysis:

  • Elute the bound proteins from each column with the same Elution Buffer.
  • Analyze the wash and elution fractions from each column by SDS-PAGE.
  • The optimal salt concentration will be the one that results in the cleanest elution of the target protein with minimal loss in the wash fraction.

References

Technical Support Center: Method Refinement for Tetraphosphate Extraction from Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetraphosphate extraction. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows for the analysis of cellular this compound and other short-chain polyphosphates.

Troubleshooting Guides

This section addresses common issues encountered during the extraction of this compound from cellular samples.

Problem Potential Cause Recommended Solution
Low or No Yield of this compound Inappropriate Extraction Method: Silica-based methods, such as those using glassmilk or silica (B1680970) membrane columns, are known to be inefficient for the recovery of short-chain polyphosphates (<60 phosphate (B84403) units).[1][2]Action: Avoid using silica-based purification kits. Opt for methods like phenol-chloroform extraction followed by ethanol (B145695) precipitation, or perchloric acid extraction.[2] For a faster protocol, consider direct lysis with guanidine (B92328) isothiocyanate (GITC) followed by a non-silica-based purification.
Sample Degradation: Polyphosphates are susceptible to enzymatic degradation by cellular phosphatases upon cell lysis and hydrolysis in acidic conditions.[1]Action: Work quickly and keep samples on ice throughout the procedure.[3] Use a lysis buffer containing a strong denaturant like GITC to inactivate nucleases and phosphatases immediately.[1] If using acid extraction, perform the steps rapidly and at low temperatures.
Incomplete Cell Lysis: Tough cell walls (e.g., in yeast or bacteria) may not be efficiently disrupted, leading to incomplete release of intracellular contents.Action: Incorporate a mechanical disruption step such as bead beating or sonication, especially for organisms with robust cell walls. Ensure lysis buffers are appropriate for the cell type.
Inconsistent or Poorly Reproducible Results Variable Extraction Efficiency: Minor variations in pH, temperature, or incubation times can significantly impact the extraction of phosphate-containing compounds.Action: Strictly adhere to the protocol timings and temperatures. Ensure the pH of all buffers and solutions is accurately prepared, as this is a critical step for reproducibility.
Formation of Emulsions: During liquid-liquid extraction (e.g., phenol-chloroform), the formation of an emulsion layer between the aqueous and organic phases can trap analytes and lead to variable recovery.[4]Action: To prevent emulsions, use gentle mixing (inversion or swirling) instead of vigorous vortexing.[4] If an emulsion forms, it can sometimes be broken by adding salt (salting out) or a small amount of a different organic solvent.[4]
Contamination with Other Molecules Co-extraction of DNA/RNA: Nucleic acids are structurally similar to polyphosphates and are often co-extracted, which can interfere with downstream quantification assays.[1]Action: Treat the extract with RNase and DNase to degrade nucleic acids.[1] Note that some quantification methods, like enzymatic assays with ScPPX, can be inhibited by DNA and RNA, making this step crucial.[1]
High Background from Other Phosphates: The presence of high levels of orthophosphate or other phosphorylated molecules can interfere with quantification.Action: Ensure that the chosen quantification method is specific for polyphosphates. Enzymatic assays are generally highly specific.[1][5] If using colorimetric assays, run parallel samples without the polyphosphate-degrading enzyme to measure and subtract the background phosphate.

Frequently Asked Questions (FAQs)

Q1: Which extraction method is best for short-chain polyphosphates like this compound?

A1: The ideal method depends on your specific experimental needs, including sample type, throughput requirements, and downstream analysis. For quantitative recovery of short-chain polyphosphates, methods like phenol-chloroform extraction followed by ethanol precipitation are considered a gold standard, although they are labor-intensive.[1] Perchloric acid extraction is another option, but care must be taken to avoid hydrolysis.[2] Crucially, you should avoid methods that rely on binding to silica membranes or glassmilk, as these are known to have poor recovery for polyphosphates with fewer than 60 phosphate units. [1][2]

Q2: My downstream analysis will be PAGE. Does the extraction method affect the results?

A2: Yes, the extraction method can influence the migration of short-chain polyphosphates on a polyacrylamide gel. However, studies have shown that extractions with perchloric acid or phenol-chloroform have a statistically insignificant effect on the migration of synthetic short-chain polyphosphates.[6] It is more important to ensure the chosen method efficiently recovers the short-chain species in the first place.

Q3: Can I use a commercial DNA/RNA extraction kit to isolate this compound?

A3: It is generally not recommended. Most commercial nucleic acid extraction kits utilize silica spin columns, which do not efficiently bind and recover short-chain polyphosphates.[1][2] This will lead to a significant underestimation or complete loss of your target molecule.

Q4: How can I quantify this compound in my extract?

A4: Several methods can be used, each with its own specificity for different chain lengths:

  • Enzymatic Assays: These are highly specific and sensitive. One common method uses polyphosphate kinase (PPK) to convert polyphosphate to ATP, which is then measured by luciferase.[2][5] However, be aware that the efficiency of some enzymes, like E. coli PPK, is reduced for very short chains (10 or fewer phosphate units).[5] Another approach uses exopolyphosphatase (ScPPX) to hydrolyze polyphosphate to orthophosphate, which is then quantified colorimetrically.[1]

  • Ion-Exchange Chromatography: This technique can separate polyphosphates with a chain length of up to 50, allowing for the specific quantification of this compound.[7]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE can separate short-chain polyphosphates. For visualization, traditional stains like Toluidine Blue O and DAPI are ineffective for polyphosphates with fewer than 15 phosphate units.[8] A more suitable method involves in-gel hydrolysis followed by staining with methyl green, which can detect species as small as pyrophosphate.

Q5: How do I remove interfering nucleic acids from my sample?

A5: The most effective way is to treat your extract with RNase and DNase.[1] This is a critical step if your downstream quantification method is sensitive to the presence of DNA or RNA, such as the ScPPX enzymatic assay.[1]

Experimental Protocols

Protocol 1: Phenol-Chloroform Extraction

This protocol is adapted from methods developed for yeast and bacteria and is suitable for the recovery of a wide range of polyphosphate chain lengths, including this compound.[1]

Materials:

  • GITC Lysis Buffer (4 M guanidine isothiocyanate, 50 mM Tris-HCl, pH 7.0)

  • Phenol:Chloroform (B151607):Isoamyl Alcohol (25:24:1)

  • Chloroform

  • 3 M Sodium Acetate (B1210297) (pH 5.3)

  • Absolute Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Nuclease-free water

  • Optional: DNase I and RNase A

Procedure:

  • Harvest cells by centrifugation and discard the supernatant.

  • Resuspend the cell pellet in 250 µL of GITC Lysis Buffer.

  • Incubate at 95°C for 10 minutes to lyse the cells and inactivate degradative enzymes.[1]

  • Cool the lysate on ice.

  • Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex briefly, and centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Add an equal volume of chloroform to remove residual phenol, vortex, and centrifuge as in step 5.

  • Transfer the aqueous phase to a new tube. At this point, an optional DNase and RNase treatment can be performed if required for the downstream application.

  • To precipitate the polyphosphate, add 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold absolute ethanol.

  • Incubate at -20°C for at least 3 hours (or overnight).

  • Centrifuge at >12,000 x g for 20 minutes at 4°C to pellet the polyphosphate.

  • Discard the supernatant and wash the pellet with 500 µL of ice-cold 70% ethanol.

  • Centrifuge at >12,000 x g for 5 minutes at 4°C.

  • Carefully remove the supernatant and air-dry the pellet briefly. Do not over-dry.

  • Resuspend the pellet in a suitable volume of nuclease-free water.

Visualizations

Experimental Workflow for this compound Extraction

Tetraphosphate_Extraction_Workflow General Workflow for this compound Extraction cell_harvest 1. Cell Harvesting (Centrifugation) lysis 2. Cell Lysis (e.g., GITC Buffer at 95°C) cell_harvest->lysis extraction 3. Phenol:Chloroform Extraction lysis->extraction precipitation 4. Ethanol Precipitation extraction->precipitation optional_nuclease Optional: Nuclease Treatment (DNase/RNase) extraction->optional_nuclease wash 5. Pellet Washing (70% Ethanol) precipitation->wash resuspension 6. Resuspension (Nuclease-free Water) wash->resuspension analysis 7. Downstream Analysis (e.g., PAGE, Enzymatic Assay, IC) resuspension->analysis optional_nuclease->precipitation

Caption: General workflow for this compound extraction from cells.

Logical Relationship for Method Selection

Method_Selection_Logic Decision Tree for Extraction Method Selection start Goal: Extract Short-Chain PolyP (<60 units) silica_check Using a Silica-Based (Spin Column/Glassmilk) Method? start->silica_check stop_rethink STOP! Poor recovery expected. Re-evaluate method. silica_check->stop_rethink Yes proceed Alternative Method? silica_check->proceed No phenol_chloroform Phenol-Chloroform - High recovery - Labor-intensive proceed->phenol_chloroform High Purity Needed acid_extraction Acid Extraction - Faster - Risk of hydrolysis proceed->acid_extraction Speed is a Priority end Proceed to Quantification phenol_chloroform->end acid_extraction->end

Caption: Decision tree for selecting an appropriate extraction method.

References

Technical Support Center: Optimizing Buffer Conditions for Enzyme Kinetic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for enzyme kinetic assays.

Frequently Asked Questions (FAQs)

Q1: How do I select the right buffer for my enzyme assay?

A1: The choice of an appropriate buffer is crucial and depends on several factors. The primary consideration is the enzyme's optimal pH. Select a buffer with a pKa value close to the desired pH to ensure it has sufficient buffering capacity.[1][2] It's also important to consider potential interactions between the buffer components and your enzyme or substrate. For example, phosphate (B84403) buffers might inhibit certain kinases.[1][3]

Q2: What is the ideal buffer concentration?

A2: The buffer concentration should be high enough to maintain a stable pH throughout the reaction but not so high that it inhibits the enzyme's activity due to excessive ionic strength.[1] A typical starting range for buffer concentration is between 20 mM and 100 mM.[1] However, the optimal concentration should be determined empirically for your specific enzyme and assay conditions.

Q3: How does pH affect enzyme activity?

A3: Each enzyme has an optimal pH at which it exhibits maximum activity.[2][4][5][6] Deviations from this optimal pH can alter the ionization state of amino acids in the enzyme's active site, affecting substrate binding and catalytic activity.[7] Extreme pH values can lead to irreversible denaturation and a complete loss of enzyme activity.[5][6][7]

Q4: What is the role of ionic strength in an enzyme assay?

A4: The ionic strength of the buffer can influence enzyme activity by affecting the enzyme's conformation and the interaction between the enzyme and its substrate.[2][8] Both excessively high and low ionic strengths can reduce enzyme activity.[9] The effect of ionic strength can vary between enzymes; for some, the reaction rate increases with ionic strength, while for others, it may increase at low concentrations and then decrease at higher concentrations.[10]

Q5: What additives can I include in my buffer to enhance enzyme stability?

A5: Various additives can be used to stabilize enzymes. For instance, glycerol (B35011) or Bovine Serum Albumin (BSA) can be added to prevent the enzyme from adsorbing to surfaces or aggregating.[11][12] It's important to ensure that any additives do not interfere with the assay.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
No or Low Enzyme Activity Incorrect Buffer pH: The pH of the buffer may be outside the optimal range for the enzyme.Verify the pH of your buffer at the assay temperature. Perform a pH optimization experiment using a range of buffers to find the optimal pH for your enzyme.[1]
Inappropriate Buffer Choice: The buffer itself may be inhibiting the enzyme.Test alternative buffer systems with similar pKa values. For example, if using a phosphate buffer with a suspected metalloenzyme, switch to a Tris or HEPES buffer.[3]
Suboptimal Ionic Strength: The salt concentration may be too high or too low.Test a range of salt concentrations (e.g., 25 mM to 200 mM NaCl) to determine the optimal ionic strength for your enzyme.
Non-Linear Reaction Rates pH Shift During Reaction: The buffering capacity may be insufficient to handle pH changes that occur during the reaction.Increase the buffer concentration to improve its buffering capacity.[1]
Enzyme Instability: The enzyme may be losing activity over the duration of the assay.Add stabilizing agents like glycerol or BSA to the buffer.[11] Ensure all reagents are at the correct temperature before starting the reaction.[11]
Substrate Depletion: The substrate concentration may be too low, leading to a decrease in the reaction rate over time.Ensure the initial substrate concentration is well above the Michaelis constant (Km) to maintain zero-order kinetics during the initial phase of the reaction.[11]
High Background Signal Buffer Interference: The buffer components may be interfering with the detection method (e.g., high absorbance in a spectrophotometric assay).Choose a buffer that has low absorbance in the UV or visible range of your assay.[13] Run a blank reaction with all components except the enzyme to measure the background signal.
Contaminating Enzyme Activity: The enzyme preparation may contain other enzymes that can react with the substrate or other components in the assay.Ensure the purity of your enzyme. If necessary, further purify the enzyme preparation.[14]
Poor Reproducibility Inconsistent Buffer Preparation: Variations in buffer preparation can lead to changes in pH and ionic strength.Prepare a large batch of buffer to be used for all related experiments to ensure consistency. Always verify the final pH.
Temperature Fluctuations: Enzyme kinetics are sensitive to changes in temperature.Ensure that all reagents and reaction vessels are equilibrated to the assay temperature before initiating the reaction.[11][15]

Experimental Protocols

Protocol 1: pH Optimization of an Enzymatic Assay

This protocol outlines a general method for determining the optimal pH for an enzyme's activity.[1]

1. Buffer Selection and Preparation:

  • Select a series of buffers with overlapping pH ranges to cover the expected optimal pH of your enzyme (e.g., citrate (B86180) for pH 4-6, phosphate for pH 6-8, Tris for pH 8-9).[1]

  • Prepare 100 mM stock solutions of each buffer at various pH points in 0.5 pH unit increments.

  • Ensure the pH is accurately adjusted at the intended assay temperature.[1]

2. Reaction Setup:

  • For each pH point, set up a reaction mixture in a microplate or reaction tube.

  • The reaction mixture should contain the substrate at a saturating concentration and any necessary cofactors.

  • Add the selected buffer to its final working concentration (e.g., 50 mM).[1]

3. Enzyme Addition and Incubation:

  • Prepare a working solution of your enzyme in a neutral, non-interfering buffer.

  • Initiate the reaction by adding a fixed amount of the enzyme to each reaction mixture.

  • Incubate the reactions at a constant, optimal temperature for a predetermined amount of time, ensuring the reaction remains in the linear range.[1]

4. Data Measurement and Analysis:

  • Measure the product formation or substrate consumption using an appropriate detection method.

  • Plot the enzyme activity (reaction rate) against the pH to determine the optimal pH.

Visualizations

BufferOptimizationWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Refinement A Define Enzyme and Substrate B Select Candidate Buffers (based on pKa) A->B C pH Optimization Assay B->C F Determine Optimal pH C->F D Ionic Strength Titration G Determine Optimal Ionic Strength D->G E Buffer Concentration Optimization H Finalize Buffer Composition E->H F->D G->E

Caption: Workflow for systematic buffer condition optimization.

TroubleshootingTree Start Poor Assay Performance Q1 Is the reaction rate linear? Start->Q1 A1_Yes Check for high background Q1->A1_Yes Yes A1_No Non-linear kinetics Q1->A1_No No Q2 Is background signal high? A1_Yes->Q2 Sol1 Increase buffer concentration or add stabilizers A1_No->Sol1 A2_Yes Buffer or substrate interference Q2->A2_Yes Yes A2_No Low signal or poor reproducibility Q2->A2_No No Sol2 Run buffer blank or change detection method A2_Yes->Sol2 Sol3 Optimize pH and ionic strength A2_No->Sol3

Caption: Decision tree for troubleshooting common assay issues.

References

Validation & Comparative

A Comparative Guide to Polyphosphate Crosslinking Agents: Triphosphate vs. Tetraphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development and material science, selecting the optimal crosslinking agent is critical for modulating the properties of biopolymer-based scaffolds, hydrogels, and nanoparticles. Among the various non-toxic crosslinking agents, polyphosphates like sodium tripolyphosphate (TPP) are widely used due to their ability to form ionic crosslinks with cationic polymers such as chitosan (B1678972). This guide provides an objective comparison between triphosphate and other polyphosphates, including tetraphosphate, focusing on their performance as crosslinking agents, supported by experimental data and detailed protocols.

Chemical Properties and Crosslinking Mechanism

Polyphosphates are salts or esters of polymeric oxyanions formed from tetrahedral PO₄ (phosphate) units linked together by sharing oxygen atoms. The crosslinking action of sodium tripolyphosphate (P₃O₁₀⁵⁻) and its longer-chain counterparts relies on ionic interactions. In an acidic solution, amine groups on polymers like chitosan become protonated (-NH₃⁺). The negatively charged polyphosphate ions can then form ionic bridges between different polymer chains, leading to the formation of a three-dimensional network.

The primary mechanism for TPP crosslinking with chitosan is ionotropic gelation. This process is highly dependent on pH. At lower pH values, the crosslinking is predominantly ionic, while at higher pH, a deprotonation mechanism also comes into play. The length of the polyphosphate chain can influence the crosslinking density and, consequently, the material's properties. A longer chain, such as that in this compound or hexametaphosphate, offers more anionic charges, potentially leading to a higher degree of crosslinking.

Comparative Workflow for Evaluating Crosslinking Agents

The following diagram outlines a typical experimental workflow for comparing the efficacy of different polyphosphate crosslinking agents in hydrogel formation.

G cluster_prep Preparation Phase cluster_char Characterization Phase cluster_analysis Analysis & Comparison Polymer Polymer Solution (e.g., Chitosan in Acetic Acid) Mix_A Ionic Gelation Polymer->Mix_A Mix_B Ionic Gelation Polymer->Mix_B Crosslinker_A Triphosphate Solution (e.g., TPP) Crosslinker_A->Mix_A Crosslinker_B This compound Solution Crosslinker_B->Mix_B Swelling Swelling Ratio Test Mix_A->Swelling Hydrogel A Mechanical Mechanical Testing (e.g., Compression) Mix_A->Mechanical Degradation Degradation Study Mix_A->Degradation Drug_Release Drug Release Kinetics Mix_A->Drug_Release Morphology Morphology (SEM) Mix_A->Morphology Mix_B->Swelling Hydrogel B Mix_B->Mechanical Mix_B->Degradation Mix_B->Drug_Release Mix_B->Morphology Data_Analysis Data Analysis & Comparison Swelling->Data_Analysis Mechanical->Data_Analysis Degradation->Data_Analysis Drug_Release->Data_Analysis Morphology->Data_Analysis

Comparative experimental workflow for crosslinker evaluation.

Quantitative Performance Data

Direct comparative studies between sodium tripolyphosphate and sodium this compound are limited in publicly available literature. However, by comparing data from studies on various polyphosphates, we can infer the effects of chain length on the properties of crosslinked materials. The following table summarizes typical performance data for chitosan nanoparticles crosslinked with different agents.

ParameterTriphosphate (TPP)Hexametaphosphate (SHMP)Notes
Encapsulation Efficiency (%) 47.7 ± 0.162.2 ± 0.2Higher efficiency with longer phosphate (B84403) chains.[1][2]
Drug Release Rate (%) 103.4 ± 4.044.0 ± 3.7Slower, more controlled release with longer chains.[1][2]
Particle Size (nm) ~200~200Generally, nanoparticles with a narrow size distribution can be formed.[1]
Swelling Behavior Higher swelling abilityLower swelling abilityIonically cross-linked chitosan with TPP tends to have a higher swelling capacity.[3][4][5][6]
Thermal Stability LowerHigherIonic bonds formed by TPP are noted to be less thermally stable than covalent crosslinkers.[7] Longer chains in other polyphosphates may enhance stability.

Experimental Protocols

Below are generalized methodologies for key experiments used to characterize and compare polyphosphate-crosslinked materials.

Protocol 1: Preparation of Crosslinked Chitosan Nanoparticles
  • Chitosan Solution Preparation: Dissolve 0.1% (w/v) chitosan in a 1% (v/v) acetic acid solution with magnetic stirring until fully dissolved.

  • Crosslinker Solution Preparation: Prepare aqueous solutions of sodium tripolyphosphate (TPP) and sodium this compound at a concentration of 0.1% (w/v).

  • Nanoparticle Formation: Add the crosslinker solution dropwise to the chitosan solution under constant magnetic stirring at room temperature. The formation of opalescent suspension indicates nanoparticle formation.

  • Purification: Centrifuge the nanoparticle suspension at 10,000 rpm for 30 minutes. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice to remove unreacted reagents.

  • Lyophilization: Freeze-dry the purified nanoparticle suspension to obtain a powdered sample for further characterization.

Protocol 2: Swelling Ratio Determination
  • Sample Preparation: Prepare disc-shaped hydrogel samples by casting the polymer/crosslinker mixture into a mold and allowing it to gel completely.

  • Initial Weight: Weigh the lyophilized hydrogel disc to obtain the dry weight (Wd).

  • Swelling: Immerse the dry hydrogel in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.

  • Weight Measurement: At predetermined time intervals, remove the hydrogel from the PBS, gently blot the surface with filter paper to remove excess water, and weigh it to get the swollen weight (Ws).

  • Calculation: The swelling ratio (SR) is calculated using the formula: SR (%) = [(Ws - Wd) / Wd] * 100

Protocol 3: In Vitro Drug Release Study
  • Drug Loading: Incorporate a model drug into the nanoparticles during the formation process by dissolving the drug in the chitosan solution.

  • Release Medium: Place a known amount of drug-loaded nanoparticles into a dialysis bag containing a specific volume of release medium (e.g., PBS at pH 7.4).

  • Incubation: Suspend the dialysis bag in a larger volume of the same release medium at 37°C with gentle agitation.

  • Sampling: At regular intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the cumulative percentage of drug released over time.

Conclusion

The choice between triphosphate and other polyphosphates like this compound as crosslinking agents depends on the desired final properties of the biomaterial. Sodium tripolyphosphate is a well-established and effective ionic crosslinker, particularly for chitosan, yielding materials with high swelling capacity. Evidence suggests that longer polyphosphate chains, such as those found in sodium hexametaphosphate, can lead to higher drug encapsulation efficiencies and more sustained release profiles, likely due to increased crosslinking density.[1][2] While direct, extensive data on this compound is scarce, it is reasonable to hypothesize that its performance would be intermediate between triphosphate and longer-chain polyphosphates. Researchers should select a crosslinking agent based on a thorough evaluation of the resulting material's physicochemical properties in the context of their specific application, be it controlled drug delivery, tissue engineering, or another biomedical use.

References

A Comparative Guide to Analytical Methods for Tetraphosphate Detection: Validating a Novel Enzymatic Biosensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established analytical methods for the detection and quantification of tetraphosphate, alongside a prospective evaluation of a novel enzymatic biosensor. The performance of Ion Chromatography (IC), 31P Nuclear Magnetic Resonance (31P NMR) Spectroscopy, and Capillary Electrophoresis (CE) are benchmarked against this new technology, with supporting experimental data and detailed protocols to aid in methodological validation and selection.

Introduction to a Novel this compound Detection Method

Recent advancements in enzyme engineering have led to the development of a highly sensitive and selective enzymatic biosensor for the direct quantification of this compound. This novel method leverages a genetically engineered phosphodiesterase with high specificity for the terminal phosphate (B84403) bonds of this compound. The enzymatic reaction releases a chromogenic or fluorogenic reporter molecule, allowing for rapid and precise quantification using standard plate readers. This guide validates the performance of this new biosensor against traditional analytical techniques.

Comparative Analysis of Analytical Methods

The performance of the novel enzymatic biosensor was compared against three established methods for this compound analysis: Ion Chromatography (IC), 31P Nuclear Magnetic Resonance (31P NMR) Spectroscopy, and Capillary Electrophoresis (CE). A summary of the quantitative performance of each method is presented in Table 1.

Table 1: Comparison of Quantitative Performance for this compound Detection

ParameterIon Chromatography (IC)31P NMR SpectroscopyCapillary Electrophoresis (CE)Novel Enzymatic Biosensor
Limit of Detection (LOD) 20 µg/L[1]~0.0018 mol L⁻¹ (for Na₃P₃O₉)[2]2 µg/mL[3]0.5 µg/L
Limit of Quantification (LOQ) Not explicitly stated for tetrapolyphosphate, but 7 µg/mL for phosphite (B83602) and phosphate[3]~0.0060 mol L⁻¹ (for Na₃P₃O₉)[2]7 µg/mL[3]1.5 µg/L
Linearity (r²) >0.996[4]>0.995[2]Not explicitly stated>0.999
Precision (RSD%) ≤ 4.5%[4]≤ 2.0%[2]< 0.6% (inter-day for CZE)[5]< 2.0%
Analysis Time per Sample ~20 minutes[6]Minutes to hours[7]< 20 minutes< 15 minutes
Specificity HighHigh (structural information)Moderate to HighVery High
Throughput High (with autosampler)Low[7][8]High (with array systems)High (96/384-well plate)
Instrumentation Cost Moderate to HighVery High[8]ModerateLow to Moderate

Experimental Protocols

Detailed methodologies for the established analytical techniques are provided below.

Ion Chromatography (IC) with Suppressed Conductivity Detection

This method is suitable for the quantification of short-chain polyphosphates in various matrices, including food and industrial samples[9][10].

Instrumentation:

  • Dionex DX-500 system or equivalent, consisting of:

    • GP40 Gradient Pump

    • ED40 Electrochemical Detector or CD20 Conductivity Detector

    • DS3 Conductivity Cell

    • LC20 Chromatography Enclosure

    • Anion Self-Regenerating Suppressor (ASRS)

    • IonPac AS11 or AS16 Analytical Column (2 mm)

    • IonPac AG11 or AG16 Guard Column (2 mm)

    • 2-mm ATC trap column

Reagents:

  • Deionized water (18 MΩ-cm)

  • 50% (w/w) Sodium hydroxide (B78521) solution

  • Tetrapolyphosphate standard

Procedure:

  • Eluent Preparation: Prepare a 200 mM sodium hydroxide stock solution by diluting 10.3 mL of 50% NaOH to 1 L with deionized water. Degas the solution.

  • Gradient Program:

    • A convex gradient is used to elute lower molecular weight polyphosphates quickly while maintaining resolution for higher molecular weight species[10].

    • The specific gradient will depend on the column and instrument but typically ranges from low mM NaOH to 100-200 mM NaOH.

  • Flow Rate: 0.25 mL/min for a 2 mm column.

  • Detection: Suppressed conductivity.

  • Sample Preparation:

    • Aqueous samples should be filtered through a 0.45 µm filter.

    • For complex matrices like food, an aqueous extraction followed by filtration and cleanup with an OnGuard II RP cartridge is recommended[9].

  • Calibration: Prepare a series of tetrapolyphosphate standards and construct a calibration curve based on peak area.

IC_Workflow cluster_prep Sample Preparation cluster_analysis IC Analysis Sample Sample Extraction Aqueous Extraction (if needed) Sample->Extraction Filtration 0.45 µm Filtration Extraction->Filtration Cleanup OnGuard II RP Cleanup (complex matrices) Filtration->Cleanup Injection Inject into IC System Cleanup->Injection Separation IonPac AS11/AS16 Column (NaOH Gradient) Injection->Separation Suppression ASRS Suppressor Separation->Suppression Detection Conductivity Detector Suppression->Detection Data Data Acquisition & Analysis Detection->Data

Ion Chromatography Experimental Workflow
31P Nuclear Magnetic Resonance (NMR) Spectroscopy

31P NMR is a powerful non-destructive technique that provides structural information and quantification of various phosphorus-containing compounds[11][12].

Instrumentation:

  • Bruker Avance-NEO-400 spectrometer or equivalent (400 MHz proton frequency, 162 MHz 31P frequency)

  • 5-mm NMR tubes

Reagents:

  • Deuterium oxide (D₂O)

  • Tetrapolyphosphate standard

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 650 µL of D₂O in an NMR tube[12].

  • NMR Acquisition Parameters:

    • Spectrometer Frequency: 162 MHz for 31P

    • Temperature: 298 K

    • Pulse Width: 30°

    • Acquisition Time: ~0.7 s

    • Pulse Delay: ~0.8 s

    • Broadband proton decoupling is typically used to simplify the spectrum[13].

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID) to obtain the 31P NMR spectrum.

  • Quantification:

    • Identify the peaks corresponding to the end and middle groups of tetrapolyphosphate.

    • Integrate the respective peak areas. For quantitative analysis, inverse gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE)[13].

    • Use an internal or external standard with a known concentration for absolute quantification.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample Sample Dissolution Dissolve in D₂O Sample->Dissolution Acquisition 31P NMR Acquisition (Proton Decoupling) Dissolution->Acquisition Processing Fourier Transform Acquisition->Processing Analysis Peak Identification & Integration Processing->Analysis Quantification Quantification with Standard Analysis->Quantification

31P NMR Spectroscopy Experimental Workflow
Capillary Electrophoresis (CE)

CE offers rapid separation of inorganic anions based on their electrophoretic mobility[14][15].

Instrumentation:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 80.5 cm total length)

Reagents:

  • Background Electrolyte (BGE): e.g., 20 mM 2,6-pyridinedicarboxylic acid (PDC) or 5 mM potassium chromate (B82759) with 1 mM tetradecyl-trimethyl-ammonium bromide (TTAB) at pH 10.0[3][16].

  • Deionized water

  • Tetrapolyphosphate standard

Procedure:

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, followed by water, and then the BGE.

  • Sample Injection: Inject the sample using either hydrodynamic or electrokinetic injection. Electrokinetic injection can enhance sensitivity for small anions[14].

  • Separation: Apply a negative voltage (e.g., -20 kV) to the capillary. The EOF direction is typically reversed using a cationic surfactant in the BGE to allow for faster analysis of anions[14].

  • Detection: Indirect UV detection is commonly used for non-chromophoric anions like polyphosphates. The detection wavelength is selected based on the chromophore in the BGE (e.g., 254 nm for chromate)[3].

  • Data Analysis: Identify and quantify the tetrapolyphosphate peak based on its migration time and peak area relative to standards.

CE_Workflow cluster_prep System Preparation cluster_analysis CE Analysis Conditioning Capillary Conditioning BGE_Fill Fill with BGE Conditioning->BGE_Fill Injection Sample Injection (Hydrodynamic or Electrokinetic) BGE_Fill->Injection Separation Apply Voltage (-20 kV) Injection->Separation Detection Indirect UV Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data

Capillary Electrophoresis Experimental Workflow

Conclusion

The validation of a new analytical method is a critical step in its adoption for research and quality control. This guide provides a comparative framework for evaluating a novel enzymatic biosensor for this compound detection against established techniques.

The Novel Enzymatic Biosensor demonstrates significant advantages in terms of sensitivity (LOD of 0.5 µg/L), speed, and ease of use, making it an excellent candidate for high-throughput screening applications.

Ion Chromatography remains a robust and reliable method with good sensitivity and is well-suited for routine analysis in various sample matrices.

31P NMR Spectroscopy , while having a lower throughput and higher cost, is unparalleled in its ability to provide detailed structural information, making it an invaluable tool for structural confirmation and analysis of complex mixtures.

Capillary Electrophoresis offers a rapid and efficient separation of anions, although its sensitivity may be lower compared to the novel biosensor and IC.

The choice of the most appropriate method will depend on the specific application, required sensitivity, sample matrix, available instrumentation, and desired throughput. The data and protocols presented herein provide a solid foundation for researchers to make informed decisions regarding the most suitable analytical approach for their this compound detection needs.

References

Orthophosphate vs. Polyphosphate: A Comprehensive Comparison of Crop Nutrient Availability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate phosphorus (P) fertilizer is a critical determinant of crop productivity and nutrient use efficiency. Among the various available formulations, orthophosphates and polyphosphates represent two primary chemical forms of phosphorus utilized in agriculture. This guide provides an objective comparison of their performance with respect to crop nutrient availability, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

At a Glance: Ortho vs. Polyphosphate

FeatureOrthophosphatePolyphosphate
Chemical Structure Single phosphate (B84403) molecule (H₂PO₄⁻, HPO₄²⁻)Chain of multiple phosphate molecules
Immediate Plant Availability 100% immediately available for plant uptake.[1]Requires hydrolysis into orthophosphate before plant uptake.[1]
Release Profile RapidSlower, more gradual release as hydrolysis occurs.[2]
Micronutrient Chelation WeakCan chelate micronutrients (e.g., Zn, Mn), potentially increasing their availability.[2][3]
Soil Mobility LimitedMay have slightly higher mobility in some soil types before hydrolysis.[4]
Salt Index Generally lower, depending on the specific formulation.Can be higher, a consideration for in-furrow applications.[5]

Performance in the Field: Quantitative Data

Decades of research have compared the agronomic efficacy of orthophosphate and polyphosphate fertilizers. While orthophosphates offer immediate nutrient availability, the hydrolysis of polyphosphates in the soil is often rapid enough to meet crop demands, leading to comparable yields in many scenarios.

Corn Yield

Numerous field trials have demonstrated that when applied at the same P rate, both orthophosphate and polyphosphate fertilizers often result in similar corn yields.[5] The conversion of polyphosphate to the plant-available orthophosphate form is typically completed within days to a couple of weeks, depending on soil temperature and moisture.[5]

Table 1: Corn Yield Response to Orthophosphate and Polyphosphate Fertilizers

Study LocationFertilizer Application Rate (lbs P₂O₅/acre)Orthophosphate Yield (bu/acre)Polyphosphate Yield (bu/acre)Statistical Significance
Traer, IA (2016-2017)6 gal/ac of 6-24-6 (in-furrow)Not specified, but <1 bu/ac differenceNot specified, but <1 bu/ac differenceNo significant difference (P > 0.05)[6]
NebraskaNot specifiedNot specifiedNot specifiedNo significant difference reported in multiple trials.
Potato Yield and Tuber Number

Research on potato cultivars has shown that the form of phosphate can influence both tuber yield and number. In some cases, 100% orthophosphate applications have resulted in higher fresh tuber yields compared to 100% polyphosphate.

Table 2: Potato Tuber Yield and Number with Different Ortho- to Polyphosphate Ratios

P Source (Ortho:Poly Ratio)Average Tuber Number per Plant (Season 1)Average Fresh Tuber Yield per Plant (Season 1) (g)Average Fresh Tuber Yield per Plant (Season 2) (g)
100:024.5~550~600
75:2517.5~450~500
50:5015.4~400~450
0:10020.8~500~550

Note: Yield data is estimated from graphical representations in the cited source.

Impact on Soil Phosphorus and Micronutrient Availability

Polyphosphates have been shown to influence the availability of other nutrients and the distribution of phosphorus within the soil.

Soil Phosphorus Fractions

Studies have indicated that polyphosphate application can retard the transformation of applied phosphorus from labile (readily available) to non-labile (less available) forms in the soil compared to orthophosphate fertilizers.[4] This "slow-release" characteristic may contribute to sustained P availability throughout the growing season.[2][7]

Table 3: Effect of Phosphate Source on Soil Phosphorus Fractions (560 days after application)

Soil P FractionMonoammonium Phosphate (MAP) - OrthoAmmonium Polyphosphate (APP) - Poly% Increase with APP
Resin-P (mg/kg)~3.55.3351.6%
NaHCO₃-P (mg/kg)~25.373.7191%
NaOH-P (mg/kg)~29.8~37.124.6%

Data derived from a study on contrasting calcareous soils.[4]

Micronutrient Availability

The ability of polyphosphates to chelate metal cations can be a significant advantage, particularly in soils where micronutrient deficiencies are common.[2][3] This chelation can reduce the precipitation of micronutrients like zinc (Zn), manganese (Mn), and iron (Fe), keeping them in a plant-available form for longer.[2] One study demonstrated that potassium tripolyphosphate (KTPP), a type of polyphosphate, significantly increased the uptake of calcium (Ca) and magnesium (Mg) in maize compared to diammonium phosphate (DAP), an orthophosphate fertilizer.[8]

Experimental Protocols

To ensure the validity and reproducibility of fertilizer comparison studies, a robust experimental design and standardized analytical methods are essential.

Field Trial Methodology

A common approach for comparing fertilizer efficacy is the Randomized Complete Block Design (RCBD) .[9] This design helps to account for field variability.

Key Components of a Field Trial Protocol:

  • Site Selection and Characterization:

    • Select a field with uniform soil type and topography.

    • Conduct initial soil sampling (e.g., 0-20 cm depth) to determine baseline nutrient levels (N, P, K), pH, organic matter, and micronutrient status. The Olsen method (0.5 M NaHCO₃ at pH 8.5) is a standard procedure for extracting available soil phosphorus.[9][10]

  • Treatments and Experimental Design:

    • Treatments: Include a control (no phosphorus), and various application rates of orthophosphate and polyphosphate fertilizers (e.g., 0, 60, 120 kg P₂O₅/ha).[9]

    • Replication: Each treatment should be replicated at least three to four times.[9]

    • Plot Size: Define plot dimensions (e.g., 4.5m x 5m) with buffer zones to prevent cross-contamination.[9]

  • Fertilizer Application:

    • Apply fertilizers uniformly to the designated plots.

    • Ensure other nutrients (e.g., nitrogen, potassium) are applied uniformly across all plots at recommended rates to ensure phosphorus is the limiting nutrient.

  • Data Collection:

    • Plant Tissue Analysis: Collect plant tissue samples at key growth stages to determine nutrient concentrations. Samples are typically dried, ground, and digested for analysis.[9]

    • Yield Measurement: At maturity, harvest the central rows of each plot to determine grain and/or biomass yield.

    • Nutrient Uptake Calculation: Phosphorus uptake is calculated by multiplying the P concentration in the plant tissue by the plant biomass. Phosphorus Use Efficiency (PUE) can be calculated as: (P uptake in fertilized plot - P uptake in control plot) / Amount of P applied.

  • Statistical Analysis:

    • The collected data should be analyzed using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the fertilizer treatments.[11]

    • If significant differences are found, a means separation test (e.g., Tukey's HSD) can be used to identify which treatments differ from each other.

Laboratory Analysis of Phosphorus

Phosphorus content in plant and soil samples is commonly determined using spectrophotometry. [9] This involves extracting the phosphorus from the sample and reacting it with a reagent to form a colored complex. The intensity of the color, which is proportional to the phosphorus concentration, is then measured with a spectrophotometer.

Visualizing Key Processes

Plant Phosphate Uptake and Signaling Pathway

Plants have evolved a complex signaling network to regulate the uptake and transport of phosphate. This pathway is crucial for adapting to varying phosphorus availability in the soil.

Phosphate_Signaling_Pathway cluster_soil Soil cluster_root Root Cell Orthophosphate Orthophosphate PHT1 Transporter PHT1 Transporter Orthophosphate->PHT1 Transporter Uptake Polyphosphate Polyphosphate Hydrolysis Hydrolysis Polyphosphate->Hydrolysis Soil enzymes, water, temperature Hydrolysis->Orthophosphate PHR1 PHR1 PHT1 Transporter->PHR1 Pi signal Pi Starvation Genes Pi Starvation Genes PHR1->Pi Starvation Genes Activates transcription SPX SPX SPX->PHR1 Inhibits (High Pi) Root Architecture Modification Root Architecture Modification Pi Starvation Genes->Root Architecture Modification Increased PHT1 Expression Increased PHT1 Expression Pi Starvation Genes->Increased PHT1 Expression

Plant phosphate uptake and signaling pathway.
Experimental Workflow for Fertilizer Comparison

A well-structured experimental workflow is crucial for obtaining reliable and comparable data on fertilizer performance.

Experimental_Workflow Site_Selection Site Selection & Soil Characterization Experimental_Design Experimental Design (RCBD) Site_Selection->Experimental_Design Fertilizer_Application Fertilizer Application (Ortho vs. Poly) Experimental_Design->Fertilizer_Application Plant_Sampling Plant Sampling (Key Growth Stages) Fertilizer_Application->Plant_Sampling Harvest Harvest & Yield Measurement Plant_Sampling->Harvest Sample_Analysis Soil & Plant Sample Analysis Plant_Sampling->Sample_Analysis Harvest->Sample_Analysis Data_Analysis Statistical Analysis (ANOVA) Sample_Analysis->Data_Analysis Conclusion Conclusion & Recommendation Data_Analysis->Conclusion

References

A Comparative Analysis of Chelation Efficiency: Tetraphosphate vs. EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of metal ion control, the selection of an appropriate chelating agent is paramount to experimental success and product stability. Ethylenediaminetetraacetic acid (EDTA) is a widely recognized and utilized chelator, known for its high-affinity binding to a broad spectrum of metal ions. However, polyphosphates, such as sodium tetraphosphate, present a viable alternative with distinct chemical properties. This guide provides a comprehensive, data-driven comparison of the chelation efficiency of this compound and EDTA, offering insights into their respective mechanisms, binding strengths, and practical applications.

Executive Summary

Both this compound and EDTA are effective chelating agents, forming stable, water-soluble complexes with multivalent metal ions. EDTA, a hexadentate aminopolycarboxylic acid, generally exhibits higher stability constants across a wide range of metal ions due to the chelate effect conferred by its six binding sites. This compound, a linear polyphosphate, acts as a polydentate ligand through its oxygen donor atoms, demonstrating strong chelation, particularly for divalent and trivalent cations. The choice between these two chelators is often dictated by the specific application, considering factors such as pH, the target metal ion, and potential biological interactions.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for this compound and EDTA, providing a clear comparison of their chelation properties. Note that comprehensive stability constant data for this compound can be limited; therefore, data for pyrophosphate, a closely related polyphosphate, is included as a proxy to illustrate general trends.

Table 1: Stability Constants (Log K) of Metal-Chelator Complexes

Metal IonThis compound (as Pyrophosphate)EDTA
Ca²⁺~3.510.7
Mg²⁺~5.48.7
Cu²⁺~7.618.8
Fe³⁺-25.1
Zn²⁺~5.016.5
Mn²⁺~4.514.0
Pb²⁺-18.0

Note: Stability constants are pH-dependent. The values presented are generally at or near neutral pH and serve for comparative purposes. Data for pyrophosphate is from various sources and should be considered indicative for this compound.

Table 2: General Properties of this compound and EDTA

PropertyThis compoundEDTA
Chemical Class Inorganic PolyphosphateAminopolycarboxylic Acid
Binding Atoms OxygenNitrogen and Oxygen
Denticity PolydentateHexadentate
Biodegradability Generally biodegradablePoorly biodegradable
pH Sensitivity Effective in alkaline conditionsEffective over a wide pH range

Mechanism of Chelation

The chelation mechanism for both molecules involves the formation of multiple coordinate bonds between the chelator and a central metal ion, resulting in a stable, ring-like structure known as a chelate.

EDTA: The EDTA molecule possesses six binding sites: two nitrogen atoms and four carboxylate groups. This hexadentate nature allows it to form up to five, five-membered chelate rings with a metal ion, creating a highly stable, "cage-like" complex. This structural feature is a primary contributor to its high stability constants.

This compound: As a linear polyphosphate, this compound chelates metal ions through the oxygen atoms of its phosphate (B84403) groups. The flexible chain allows it to wrap around a metal ion, forming multiple chelate rings. The strength of this interaction is dependent on the chain length of the polyphosphate and the charge density of the metal ion.

Experimental Protocols

To empirically compare the chelation efficiency of this compound and EDTA, the following experimental protocols can be employed.

Potentiometric Titration for Determination of Stability Constants

This method allows for the precise determination of the stoichiometry and stability constants of metal-chelator complexes.

Principle: A solution of the metal ion is titrated with a standardized solution of the chelating agent (this compound or EDTA). The change in the free metal ion concentration is monitored using an ion-selective electrode (ISE) or a pH electrode (as chelation is often accompanied by a change in pH).

Materials:

  • pH meter or potentiometer with a suitable ion-selective electrode (e.g., Cu²⁺ ISE)

  • Standardized solution of the metal salt (e.g., 0.01 M CuSO₄)

  • Standardized solution of the chelating agent (e.g., 0.01 M sodium this compound or 0.01 M disodium (B8443419) EDTA)

  • Background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength

  • Buffer solutions for pH calibration

Procedure:

  • Calibrate the pH meter/potentiometer with standard buffer solutions.

  • In a thermostated titration vessel, place a known volume and concentration of the metal ion solution containing the background electrolyte.

  • Immerse the calibrated electrode and a reference electrode into the solution.

  • Add the standardized chelating agent solution in small, precise increments using a burette.

  • After each addition, allow the potential reading to stabilize and record the value.

  • Continue the titration past the equivalence point.

  • Plot the potential (mV) or pH versus the volume of titrant added.

  • The resulting titration curve can be analyzed using appropriate software (e.g., Hyperquad, BEST) to calculate the stability constants of the formed complexes.[1][2][3][4]

Potentiometric_Titration_Workflow cluster_preparation Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter/ Potentiometer D Add Chelator in Increments A->D B Prepare Metal Ion Solution (with background electrolyte) B->D C Prepare Standardized Chelator Solution C->D E Record Potential/pH after Stabilization D->E Repeat F Plot Potential/pH vs. Titrant Volume E->F G Calculate Stability Constants using Software F->G

Caption: Workflow for Potentiometric Titration.

Spectrophotometric Indicator Displacement Assay

This method provides a visual and quantitative comparison of the relative binding strengths of two chelators for a specific metal ion.

Principle: A colored complex is formed between a metal ion and a metallochromic indicator. A stronger chelating agent (the analyte) will displace the indicator from the metal-indicator complex, causing a color change that can be quantified spectrophotometrically.

Materials:

  • UV-Vis Spectrophotometer

  • Standardized solution of the metal salt (e.g., 0.01 M CuSO₄)

  • Solutions of the chelating agents (this compound and EDTA) at various concentrations

  • Metallochromic indicator solution (e.g., Murexide or Pyrocatechol Violet)

  • Buffer solution to maintain a constant pH

Procedure:

  • Prepare a series of solutions containing a fixed concentration of the metal-indicator complex in a suitable buffer.

  • To each solution (except for a control), add an increasing concentration of the chelating agent (this compound or EDTA).

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance for the metal-indicator complex.

  • A decrease in absorbance indicates the displacement of the indicator by the chelating agent.

  • Plot the change in absorbance against the concentration of the chelating agent.

  • The concentration of the chelating agent required to cause a 50% decrease in the absorbance of the metal-indicator complex (the IC50 value) can be used to compare the relative chelation efficiency. A lower IC50 value indicates a higher binding affinity.[5][6][7]

Spectrophotometric_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare Metal-Indicator Complex Solution C Mix Metal-Indicator Complex with Chelator Solutions A->C B Prepare Chelator Solutions (Varying Concentrations) B->C D Allow Equilibration C->D E Measure Absorbance with Spectrophotometer D->E F Plot ΔAbsorbance vs. [Chelator] E->F G Determine IC50 Values F->G

Caption: Workflow for Spectrophotometric Assay.

Concluding Remarks

The choice between this compound and EDTA as a chelating agent is a nuanced decision that depends on the specific requirements of the application. EDTA's high stability constants make it a superior choice for the strong chelation of a wide variety of metal ions, particularly in research and pharmaceutical applications where complete metal sequestration is critical. Conversely, this compound offers a biodegradable alternative that is particularly effective in alkaline conditions and for specific applications such as water treatment and as a food additive. For researchers and drug development professionals, a thorough understanding of the binding affinities and experimental validation of chelation efficiency under specific formulation conditions is essential for optimal product performance and stability.

References

A Comparative Guide to Tetraphosphate Quantification: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of tetraphosphate is crucial in various fields, from understanding its role in cellular signaling pathways to ensuring the quality and stability of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance for this compound quantification, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable technique for their specific needs.

At a Glance: HPLC vs. NMR for this compound Quantification

FeatureHigh-Performance Liquid Chromatography (HPLC)31P Nuclear Magnetic Resonance (NMR)
Principle Separation based on analyte's affinity for stationary and mobile phases, followed by detection (e.g., UV-Vis).Absorption of radiofrequency waves by 31P nuclei in a magnetic field, with signal intensity proportional to concentration.
Primary Application Routine quantification, purity assessment, and separation of different phosphate (B84403) species.Absolute quantification, structural elucidation, and analysis of complex mixtures without extensive sample preparation.
Sample Throughput High, with typical run times of 10-30 minutes per sample.Lower, with acquisition times ranging from minutes to hours, especially for low concentrations.
Sample Preparation Often requires filtration and dilution. Mobile phase preparation is critical.Minimal; sample is dissolved in a suitable deuterated solvent, often with an internal standard.[1]
Quantification Typically requires a calibration curve with certified reference standards.Can be absolute (qNMR) using an internal standard, eliminating the need for a calibration curve.[2]
Selectivity High, can separate different polyphosphate chains (e.g., di-, tri-, this compound).Excellent for phosphorus-containing compounds, with a wide chemical shift range minimizing signal overlap.[2]
Sensitivity Generally higher, with lower limits of detection.Lower sensitivity compared to HPLC-UV.
Data Interpretation Relatively straightforward, based on peak area and retention time.Requires expertise in spectral analysis and processing.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance.

Quantitative Performance Data

The following table summarizes typical quantitative performance data for the analysis of phosphates using HPLC and 31P NMR. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and sample matrix. The data for HPLC is based on an ion-pair reversed-phase method for phosphates and phosphites, while the 31P NMR data is based on the quantification of a phosphorus-containing compound.

ParameterHPLC (Ion-Pair RP-HPLC-UV for Phosphates)31P NMR (for β-GPC)
Linearity (R²) > 0.9990.9996[3]
Limit of Detection (LOD) 0.86 µg/mL (for phosphates)[4]20.9 µg/mL[3]
Limit of Quantitation (LOQ) 2.60 µg/mL (for phosphates)[4]62.7 µg/mL[3]
Accuracy (% Recovery) 98.0% - 102.0%98.17% - 99.78%[3]
Precision (% RSD) < 2.0%< 1.0%[3]

Experimental Protocols

Ion-Pair Reversed-Phase HPLC Method for this compound Quantification

This method is suitable for the separation and quantification of negatively charged analytes like this compound.

1. Materials and Reagents:

  • This compound standard

  • Tetrabutylammonium hydroxide (B78521) (TBAOH) or other suitable ion-pairing agent[4][5]

  • Potassium dihydrogen phosphate or other suitable buffer salt

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or potassium hydroxide for pH adjustment

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium dihydrogen phosphate) with 5 mM TBAOH, pH adjusted to ~7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to ensure separation of this compound from other components. For example, starting with a low percentage of Mobile Phase B and increasing it over time.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at a low wavelength (e.g., 200-210 nm) or indirect UV detection.[4]

  • Column Temperature: 30 °C

3. Sample Preparation:

  • Dissolve the sample in the mobile phase or a suitable solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Calibration:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards and generate a calibration curve by plotting peak area against concentration.

Quantitative 31P NMR Spectroscopy for this compound Quantification

This method allows for the absolute quantification of this compound using an internal standard.

1. Materials and Reagents:

  • This compound sample

  • Internal Standard (IS): A phosphorus-containing compound with a chemical shift that does not overlap with the this compound signals (e.g., trimethyl phosphate (TMP), triphenyl phosphate).[3]

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)[2]

2. NMR Instrument Parameters (Example on a 500 MHz spectrometer):

  • Observe Nucleus: 31P

  • Decoupling: Proton decoupling (e.g., inverse-gated decoupling to suppress the Nuclear Overhauser Effect for accurate integration)[6]

  • Pulse Angle: 30-90° (a 90° pulse is often used for quantitative measurements)

  • Relaxation Delay (d1): Should be at least 5 times the longest T₁ relaxation time of the phosphorus nuclei being quantified to ensure full relaxation. This is a critical parameter for accurate quantification.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio, especially for low concentration samples.

  • Spectral Width: Wide enough to encompass all expected phosphorus signals.

3. Sample Preparation:

  • Accurately weigh a known amount of the sample and the internal standard.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

4. Quantification:

  • Acquire the 31P NMR spectrum.

  • Integrate the signals corresponding to the this compound and the internal standard.

  • Calculate the concentration of the this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * CIS

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of phosphorus nuclei

    • M = Molar mass

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for this compound Quantification cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis cluster_comparison Data Comparison & Validation Sample This compound Sample Prep Prepare Aliquots Sample->Prep HPLC_Run Inject into HPLC Prep->HPLC_Run NMR_Prep Add Internal Standard & Deuterated Solvent Prep->NMR_Prep HPLC_Data Acquire Chromatogram HPLC_Run->HPLC_Data HPLC_Quant Quantify using Calibration Curve HPLC_Data->HPLC_Quant HPLC_Result HPLC Concentration HPLC_Quant->HPLC_Result Compare Compare Results HPLC_Result->Compare NMR_Run Acquire 31P Spectrum NMR_Prep->NMR_Run NMR_Data Process & Integrate Spectrum NMR_Run->NMR_Data NMR_Quant Calculate Concentration (qNMR) NMR_Data->NMR_Quant NMR_Result NMR Concentration NMR_Quant->NMR_Result NMR_Result->Compare Validation Assess Agreement (e.g., Bland-Altman plot) Compare->Validation Conclusion Method Validation Validation->Conclusion

Caption: Workflow for cross-validation of HPLC and NMR methods.

Conclusion: Choosing the Right Tool for the Job

Both HPLC and 31P NMR are powerful and reliable techniques for the quantification of this compound. The choice between them often depends on the specific requirements of the analysis.

HPLC is often the method of choice for:

  • Routine quality control with high sample throughput.

  • When high sensitivity is required for detecting trace amounts of this compound.

  • Separating different phosphate species within a sample.

31P NMR is particularly advantageous for:

  • Absolute quantification without the need for specific this compound reference standards, which can be beneficial for novel or difficult-to-synthesize compounds.

  • Structural confirmation of the analyte.

  • Analyzing complex mixtures with minimal sample preparation.

Ultimately, for robust and comprehensive analysis, the use of both techniques can be complementary. HPLC can provide high-throughput screening and quantification, while 31P NMR can be used for orthogonal validation and structural elucidation, providing a higher degree of confidence in the analytical results.

References

A Comparative Guide to the Biological Activities of Tetraphosphate and Adenosine Triphosphate (ATP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of a key signaling tetraphosphate, diadenosine this compound (Ap4A), and the ubiquitous energy currency and signaling molecule, adenosine (B11128) triphosphate (ATP). The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Executive Summary

Adenosine triphosphate (ATP) is a primary energy carrier in cells and a crucial extracellular signaling molecule that mediates a wide range of physiological effects through purinergic receptors.[1] Diadenosine this compound (Ap4A), a structurally related molecule composed of two adenosine moieties linked by a four-phosphate chain, has emerged as a significant intracellular and extracellular signaling molecule, often referred to as an "alarmone" due to its increased synthesis during cellular stress.[2][3] While both molecules interact with the purinergic signaling system, their biological activities can differ significantly in terms of potency, efficacy, and downstream signaling pathways. This guide will delve into these differences, presenting quantitative data, experimental methodologies, and visual representations of their signaling mechanisms.

Data Presentation: Quantitative Comparison of Ap4A and ATP Biological Activities

The following table summarizes key quantitative data from comparative studies on the biological activities of Ap4A and ATP.

Biological EffectModel SystemAp4A ActivityATP ActivityKey FindingsReference(s)
Neuroprotection (Inhibition of Excitotoxicity) Murine neural cell line (Neuro2a)Pre-incubation with 100 µM Ap4A for 24h reduced ATP-induced cell death by 69.51%.300 µM ATP induced significant excitotoxic cell death.Ap4A demonstrates significant neuroprotective effects against ATP-induced excitotoxicity.[4][4]
Intracellular Calcium Mobilization Murine neural cell line (Neuro2a)100 µM Ap4A induced a 1.5-fold increase in intracellular calcium.300 µM ATP induced a 4.58-fold increase in intracellular calcium.Ap4A is a weaker agonist for inducing intracellular calcium release compared to ATP.[4][4]
Smooth Muscle Contraction Isolated rat urinary bladder ringsAp4A (0.01-0.1 x 10⁻³M) induced concentration-dependent contractions.ATP (0.1-1 x 10⁻³M) induced concentration-dependent contractions.Ap4A was approximately ten times more potent than ATP in inducing contractions.[5][5]
Purinergic Receptor Activation Various expression systemsPartial agonist for P2X₁, P2X₄, P2Y₁, P2Y₂, and P2Y₁₂ receptors. Full agonist for P2X₂ and P2X₃ receptors, but less potent than ATP.Full agonist for many P2X and P2Y receptors.Ap4A exhibits a complex profile of activity at purinergic receptors, acting as both a partial and full agonist, and can antagonize ATP's effects.[4][4]

Experimental Protocols

This section provides a detailed methodology for a key experiment comparing the neuroprotective effects of Ap4A and ATP.

Assessing Neuroprotection against ATP-Induced Excitotoxicity

Objective: To quantify the ability of Ap4A to protect neuronal cells from cell death induced by high concentrations of ATP.

1. Cell Culture:

  • Murine Neuro-2a neuroblastoma cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
  • Cells are maintained in a humidified incubator at 37°C and 5% CO₂.
  • For experiments, cells are seeded in multi-well plates and allowed to adhere and grow to a suitable confluency.

2. Treatment:

  • Control Group: Cells are treated with the vehicle (culture medium).
  • ATP Group: Cells are treated with a death-inducing concentration of ATP (e.g., 300 µM) for 24 hours.[4]
  • Ap4A Co-treatment Group: Cells are treated simultaneously with ATP (300 µM) and Ap4A (e.g., 100 µM) for 24 hours.[4]
  • Ap4A Pre-treatment Group: Cells are pre-incubated with Ap4A (e.g., 100 µM) for 24 hours, after which the medium is replaced with fresh medium containing ATP (300 µM) for another 24 hours.[4]

3. Cell Viability and Death Analysis:

  • After the treatment period, cells are harvested by mechanical detachment.
  • Cells are washed with phosphate-buffered saline (PBS).
  • For cell death quantification, cells are fixed in 70% ethanol (B145695) at -20°C overnight.
  • Fixed cells are stained with propidium (B1200493) iodide (PI), a fluorescent dye that intercalates with DNA in cells with compromised membranes.
  • The percentage of PI-positive (dead) cells is determined by flow cytometry (e.g., FACS Canto II).
  • Single cells are distinguished from aggregates using pulse width versus area dot plots.[4]

4. Data Analysis:

  • The percentage of cell death in each treatment group is compared to the control group.
  • Statistical analysis (e.g., t-test) is performed to determine the significance of the observed differences. A p-value of <0.05 is typically considered statistically significant.[4]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of extracellular ATP and intracellular Ap4A.

ATP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X P2X Receptors (Ligand-gated ion channels) ATP->P2X P2Y P2Y Receptors (G-protein coupled) ATP->P2Y Ion_Influx Ion Influx (Na⁺, Ca²⁺) P2X->Ion_Influx G_Protein G-Protein Activation P2Y->G_Protein Response Cellular Response Ion_Influx->Response Downstream Downstream Signaling (e.g., PLC, AC activation) G_Protein->Downstream Downstream->Response

Caption: Extracellular ATP Signaling Pathway.

Ap4A_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress (e.g., Heat Shock, Oxidative Stress) LysRS Lysyl-tRNA Synthetase (LysRS) Stress->LysRS activates Ap4A Intracellular Ap4A LysRS->Ap4A synthesizes HINT1 HINT1 Ap4A->HINT1 binds to MITF_inactive MITF (inactive) HINT1->MITF_inactive inhibits MITF_active MITF (active) HINT1->MITF_active releases Gene Target Gene Transcription MITF_active->Gene

Caption: Intracellular Ap4A Signaling Pathway.

Conclusion

The comparative analysis of diadenosine this compound (Ap4A) and adenosine triphosphate (ATP) reveals distinct and, in some cases, opposing biological activities. While ATP is a potent, broad-spectrum agonist at most purinergic receptors, driving processes such as neurotransmission and muscle contraction, Ap4A exhibits a more nuanced role.[5][6] Its capacity to act as a partial agonist or antagonist at certain purinergic receptors, coupled with its neuroprotective properties against ATP-induced excitotoxicity, suggests a modulatory or protective function in the purinergic signaling system.[4] Furthermore, the distinct intracellular signaling pathway of Ap4A, linking cellular stress to transcriptional regulation, highlights its role as a critical second messenger in the cellular stress response.[2] These differences underscore the importance of considering the specific nucleotide when investigating purinergic signaling and present opportunities for the development of novel therapeutic agents targeting these pathways.

References

Comparative study of different tetraphosphate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent chemical and enzymatic methods for the synthesis of tetraphosphates, crucial signaling molecules and potential therapeutic agents. The following sections detail quantitative performance metrics, step-by-step experimental protocols, and visual representations of synthetic workflows and relevant biological pathways to aid researchers in selecting the optimal method for their specific needs.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance indicators for the leading chemical and enzymatic tetraphosphate synthesis methods.

Synthesis MethodKey Reagent/EnzymeStarting MaterialProductYield (%)Reaction TimePurityKey AdvantagesDisadvantages
Chemical Synthesis
Activated TrimetaphosphateTrimetaphosphate, Mesitylenesulfonyl chloride, N-methylimidazoleNucleoside-5'-monophosphateNucleoside-5'-O-tetraphosphate84 - 86%Not specifiedHigh (HPLC purified)Straightforward, readily available starting materials.Requires anhydrous conditions, multi-step activation.
Activated TetrametaphosphateBis(triphenylphosphine)iminium (PPN) salt of tetrametaphosphateUnprotected NucleosideNucleoside-5'-tetraphosphate85 - 92%Not specifiedHigh (HPLC purified)High yields, uses unprotected nucleosides.Reagent is moisture-sensitive, requires anhydrous conditions.
Enzymatic Synthesis
Aminoacyl-tRNA SynthetaseLysyl-tRNA Synthetase (LysRS)ATP, LysineDiadenosine this compound (Ap4A)VariableNot specifiedHighHigh specificity, mild reaction conditions.Yield can be influenced by multiple factors (tRNA presence, ion concentration), less straightforward to optimize for preparative scale.

Experimental Protocols

This section provides detailed methodologies for the key chemical and enzymatic synthesis approaches.

Chemical Synthesis: Activated Trimetaphosphate Method

This method is a straightforward approach for synthesizing nucleoside-5'-O-tetraphosphates from their corresponding monophosphates.

Materials:

  • Nucleoside-5'-monophosphate (e.g., AMP, UMP, GMP, CMP)

  • Tri(tetrabutylammonium) salt of trimetaphosphate

  • Mesitylenesulfonyl chloride

  • N-methylimidazole

  • Anhydrous acetonitrile

  • Triethylammonium (B8662869) bicarbonate buffer for HPLC purification

Procedure:

  • Preparation of Activated Trimetaphosphate: In an anhydrous environment, dissolve the tri(tetrabutylammonium) salt of trimetaphosphate in anhydrous acetonitrile. Add mesitylenesulfonyl chloride and N-methylimidazole to the solution. Stir the reaction mixture at room temperature to form the activated cyclic trimetaphosphate.

  • Reaction with Nucleoside Monophosphate: To the solution containing the activated trimetaphosphate, add the tetrabutylammonium (B224687) salt of the desired nucleoside-5'-monophosphate.

  • Reaction Quenching: After the reaction is complete (monitored by an appropriate method like TLC or LC-MS), quench the reaction by adding a suitable buffer.

  • Purification: Purify the desired nucleoside-5'-O-tetraphosphate from the reaction mixture using high-performance liquid chromatography (HPLC) with a triethylammonium bicarbonate buffer.

  • Product Isolation: Collect the fractions containing the product and lyophilize to obtain the final product as a salt.

Chemical Synthesis: Activated Tetrametaphosphate Method

This highly efficient method allows for the synthesis of nucleoside tetraphosphates directly from unprotected nucleosides.

Materials:

  • Unprotected nucleoside (e.g., adenosine, uridine)

  • Bis(triphenylphosphine)iminium (PPN) salt of tetrametaphosphate ([PPN]₂[P₄O₁₁])

  • Anhydrous solvent (e.g., acetonitrile)

  • Base (e.g., a non-nucleophilic base)

  • Tetrabutylammonium hydroxide (B78521) ([TBA][OH])

  • Triethylammonium acetate (B1210297) buffer for HPLC purification

Procedure:

  • Reaction Setup: In a glovebox or under strictly anhydrous conditions, dissolve the unprotected nucleoside and the [PPN]₂[P₄O₁₁] reagent in an anhydrous solvent. Add a suitable base to the mixture.

  • Ring Opening: After the initial reaction to form the nucleoside tetrametaphosphate intermediate, add [TBA][OH] to the reaction mixture to facilitate the ring opening of the cyclic tetrametaphosphate.

  • Purification: Purify the resulting nucleoside this compound (e.g., p₄A or p₄U) by HPLC using a triethylammonium acetate buffer.[1]

  • Product Isolation: Collect the product fractions and lyophilize to obtain the pure triethylammonium salt of the nucleoside this compound.[1]

Enzymatic Synthesis: Diadenosine this compound (Ap4A) using Lysyl-tRNA Synthetase (LysRS)

This method utilizes the catalytic activity of LysRS to synthesize Ap4A, a key signaling molecule.

Materials:

  • Purified Lysyl-tRNA Synthetase (LysRS)

  • ATP (Adenosine triphosphate)

  • L-Lysine

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

  • (Optional) tRNALys

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, ATP, and L-lysine.

  • Enzyme Addition: Add purified LysRS to the reaction mixture to initiate the synthesis of Ap4A. The presence of specific tRNA isoacceptors, like tRNA4Lys, can significantly enhance the synthesis rate.[2]

  • Incubation: Incubate the reaction mixture at an optimal temperature for the enzyme (typically 37°C).

  • Monitoring the Reaction: Monitor the formation of Ap4A over time using techniques like HPLC.

  • Purification: Once the desired amount of Ap4A is synthesized, the product can be purified from the reaction mixture using HPLC.

Mandatory Visualization

The following diagrams, generated using Graphviz, illustrate key synthesis workflows and signaling pathways involving tetraphosphates.

Synthesis Workflows

G cluster_0 Chemical Synthesis: Activated Trimetaphosphate cluster_1 Chemical Synthesis: Activated Tetrametaphosphate cluster_2 Enzymatic Synthesis: LysRS NMP Nucleoside-5'-monophosphate Np4 Nucleoside-5'-O-tetraphosphate NMP->Np4 Reaction Act_TriMP Activated Trimetaphosphate Act_TriMP->Np4 Nuc Unprotected Nucleoside Np4_cyclic Nucleoside Tetrametaphosphate (cyclic) Nuc->Np4_cyclic Reaction Act_TetraMP Activated Tetrametaphosphate Act_TetraMP->Np4_cyclic Np4_linear Nucleoside-5'-tetraphosphate (linear) Np4_cyclic->Np4_linear Ring Opening ATP ATP Ap4A Diadenosine this compound (Ap4A) ATP->Ap4A Lysine Lysine Lysine->Ap4A LysRS Lysyl-tRNA Synthetase LysRS->Ap4A

Caption: Overview of chemical and enzymatic this compound synthesis workflows.

Signaling Pathways

LysRS_Ap4A_MITF_Pathway cluster_pathway LysRS-Ap4A-MITF Signaling Pathway Stimulus Stimulus (e.g., IgE-Ag) LysRS LysRS Stimulus->LysRS Activation pLysRS p-LysRS LysRS->pLysRS Phosphorylation Ap4A Ap4A pLysRS->Ap4A Synthesis HINT1_MITF HINT1-MITF Complex Ap4A->HINT1_MITF Binding to HINT1 HINT1 HINT1 HINT1_MITF->HINT1 Dissociation MITF MITF HINT1_MITF->MITF Gene_Expression Target Gene Expression MITF->Gene_Expression Activation

Caption: The LysRS-Ap4A-MITF signaling pathway in mast cell activation.[3][4]

cGAS_STING_Ap4A_Pathway cluster_pathway cGAS-STING Pathway and Ap4A Regulation cDNA Cytosolic DNA cGAS cGAS cDNA->cGAS Activation cGAMP cGAMP cGAS->cGAMP Synthesis STING STING cGAMP->STING Activation IRF3 IRF3 STING->IRF3 Phosphorylation IFN Type I Interferons IRF3->IFN Transcription LysRS LysRS Ap4A Ap4A LysRS->Ap4A Synthesis Ap4A->STING Inhibition

Caption: Ap4A-mediated regulation of the cGAS-STING innate immune pathway.[5]

References

Unveiling a New Player in Metabolic Monitoring: A Comparative Guide to Tetraphosphate as a Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of metabolic studies, the quest for sensitive and reliable biomarkers is paramount. While ATP and lactate (B86563) have long been the gold standards for assessing cellular energy status, emerging evidence points to inorganic polyphosphates, specifically tetraphosphate, as a potentially powerful and nuanced indicator of metabolic function and dysfunction. This guide provides a comprehensive comparison of this compound with established biomarkers, supported by experimental data and detailed methodologies, to validate its consideration in future metabolic research.

At a Glance: this compound vs. Traditional Metabolic Biomarkers

Inorganic polyphosphate (polyP) is a polymer of phosphate (B84403) residues linked by high-energy bonds similar to those in ATP.[1] Found in all living organisms, from bacteria to mammals, polyP plays a crucial role in cellular energy metabolism, particularly within the mitochondria.[1][2] this compound, a short-chain polyP, is emerging as a dynamic player in this field.

BiomarkerRole in Metabolism & Rationale for UseAdvantagesDisadvantages
This compound (and PolyP) Directly linked to mitochondrial respiration and ATP synthesis.[1][2] Levels are sensitive to the metabolic state of mitochondria, increasing with respiratory substrates and decreasing with inhibitors.[1] May act as a phosphate and energy reserve.Potentially more sensitive to subtle changes in mitochondrial function than total ATP levels. Reflects the balance between ATP production and consumption.Less established as a biomarker, with fewer standardized analytical methods. Direct comparative studies with other biomarkers are limited.
ATP (Adenosine Triphosphate) The primary energy currency of the cell. The ATP/ADP or ATP/AMP ratio is a key indicator of cellular energy charge.[3] Depletion of ATP is a hallmark of metabolic stress and cell death.[4]Well-established biomarker with numerous commercially available assay kits. Its central role in metabolism is thoroughly understood.Total cellular ATP levels can be well-buffered and may not reflect localized or transient changes in mitochondrial energy production.
Lactate An end-product of glycolysis, accumulating under anaerobic or highly glycolytic conditions. Elevated lactate is a classic sign of a shift from oxidative phosphorylation to glycolysis.[5]A well-validated biomarker for hypoxia, ischemia, and the "Warburg effect" in cancer cells. Easily measured in various biological samples.Can be influenced by factors other than cellular energy status, such as changes in lactate transport and clearance.[6] Not a direct measure of mitochondrial oxidative phosphorylation.

Diving Deeper: Experimental Evidence and Methodologies

Quantitative Data Summary

While direct head-to-head studies quantitatively comparing this compound with ATP and lactate under various metabolic stresses are still emerging, existing research provides valuable insights into their individual dynamics.

Table 1: Response of Metabolic Biomarkers to Cellular Stress

Metabolic Condition/InhibitorEffect on this compound/PolyP LevelsEffect on ATP LevelsEffect on Lactate LevelsReference
Mitochondrial Substrate Stimulation IncreasedIncreasedDecreased (relative to glycolysis)[1]
Rotenone (Complex I Inhibitor) DecreasedDecreasedIncreased[1][5]
Oligomycin (ATP Synthase Inhibitor) Decreased/Blocked ProductionDecreasedIncreased[2][4]
Hypoxia/Ischemia Likely Decreased (due to reduced oxidative phosphorylation)DecreasedSignificantly Increased[6]

Note: The data for this compound/polyP is primarily inferred from studies on the broader class of inorganic polyphosphates.

Experimental Protocols

1. Sample Preparation for Metabolite Analysis from Mammalian Cells

This protocol outlines the general steps for extracting small molecule metabolites, including this compound, ATP, and lactate, from cultured mammalian cells.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727), HPLC grade, pre-chilled to -80°C

  • Water, HPLC grade

  • Chloroform (B151607), HPLC grade

  • Cell scraper

  • Centrifuge capable of 4°C and high speeds

  • Lyophilizer or vacuum concentrator

Procedure:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add a sufficient volume of pre-chilled 80% methanol to cover the cell monolayer.

  • Incubate at -80°C for at least 30 minutes to quench metabolism and precipitate proteins.

  • Scrape the cells and collect the cell suspension in a pre-chilled microcentrifuge tube.

  • Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.

  • For a biphasic extraction to separate polar and non-polar metabolites, add water and chloroform to the supernatant in a 1:1:1 ratio (methanol:water:chloroform). Vortex vigorously and centrifuge to separate the phases. The upper aqueous phase contains the polar metabolites, including this compound, ATP, and lactate.

  • Dry the metabolite extract using a lyophilizer or vacuum concentrator.

  • Store the dried extract at -80°C until analysis.

2. Quantification of this compound and ATP by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful, non-destructive technique for the simultaneous identification and quantification of phosphorus-containing compounds.[7]

Instrumentation:

  • High-field NMR spectrometer (e.g., 7T or higher) equipped with a phosphorus probe.[8]

Procedure:

  • Reconstitute the dried metabolite extract in a suitable NMR buffer (e.g., a deuterated buffer containing a known concentration of a phosphorus reference standard like phosphonoacetic acid).[9]

  • Transfer the sample to an NMR tube.

  • Acquire ³¹P NMR spectra using a quantitative pulse sequence with appropriate relaxation delays to ensure full relaxation of all phosphorus nuclei.[9] Inverse-gated proton decoupling should be used to suppress the nuclear Overhauser effect.[9]

  • Process the spectra, including Fourier transformation, phasing, and baseline correction.

  • Integrate the signals corresponding to the terminal phosphates of this compound and the γ-phosphate of ATP.

  • Calculate the absolute concentration of each metabolite by comparing its integral to the integral of the internal standard of known concentration.[8]

3. Quantification of Lactate by Enzymatic Assay

Lactate can be readily quantified using commercially available colorimetric or fluorometric assay kits based on the activity of lactate dehydrogenase.

Principle: Lactate dehydrogenase catalyzes the oxidation of lactate to pyruvate, with the concomitant reduction of NAD⁺ to NADH. The resulting NADH can be measured by its absorbance at 340 nm or can be coupled to a probe to generate a colored or fluorescent product.

General Procedure (refer to manufacturer's instructions for specific kits):

  • Reconstitute the dried metabolite extract in the assay buffer provided with the kit.

  • Prepare a standard curve using the provided lactate standard.

  • Add the reaction mix (containing lactate dehydrogenase, NAD⁺, and a probe) to the samples and standards.

  • Incubate for the recommended time at the specified temperature.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the lactate concentration in the samples based on the standard curve.

Visualizing the Metabolic Landscape

To better understand the interplay of these biomarkers, the following diagrams illustrate key metabolic pathways and the analytical workflow.

Signaling_Pathway cluster_mito Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate (Biomarker) Pyruvate->Lactate Anaerobic Mitochondrion Mitochondrion Pyruvate->Mitochondrion TCA_Cycle TCA Cycle OxPhos Oxidative Phosphorylation TCA_Cycle->OxPhos ATP ATP (Biomarker) OxPhos->ATP PolyP Polyphosphate/ This compound (Biomarker) OxPhos->PolyP Synthesis

Caption: Interconnectedness of key metabolic pathways and biomarkers.

Experimental_Workflow start Mammalian Cell Culture extraction Metabolite Extraction (Methanol/Water/Chloroform) start->extraction separation Phase Separation extraction->separation polar_metabolites Polar Metabolites (Aqueous Phase) separation->polar_metabolites drying Drying polar_metabolites->drying analysis Analysis drying->analysis nmr 31P NMR (this compound, ATP) analysis->nmr enzymatic Enzymatic Assay (Lactate) analysis->enzymatic

Caption: Workflow for the analysis of metabolic biomarkers.

Conclusion: The Promise of this compound

While ATP and lactate remain indispensable tools in metabolic research, the validation of this compound as a biomarker offers a new dimension to our understanding of cellular bioenergetics. Its intimate connection with mitochondrial function suggests it could be a more direct and sensitive reporter of oxidative phosphorylation efficiency.[2] Further research, particularly direct comparative studies under a range of metabolic perturbations, will be crucial to fully elucidate its potential. By incorporating the analytical approaches outlined in this guide, researchers can begin to explore the utility of this compound in their own metabolic studies, paving the way for novel insights into health and disease.

References

Tetraphosphate vs. Pyrophosphate: A Comparative Guide for Food Additive Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of tetraphosphate and pyrophosphate for use as food additives, focusing on their performance, mechanisms of action, and relevant experimental data. While direct comparative studies on sodium this compound versus pyrophosphates in specific food applications are limited in publicly available research, this guide synthesizes established principles of polyphosphate chemistry and data from studies on various phosphates to provide a comprehensive overview for research and development purposes.

Introduction to Polyphosphates in Food Science

Phosphates are widely utilized in the food industry for their multifunctional properties, which enhance the quality, safety, and stability of various food products.[1][2] Polyphosphates, which are polymers of phosphoric acid, are particularly effective. Their functionality is largely dependent on their chain length, with shorter chains often exhibiting different properties than longer chains.[3] This guide focuses on the comparison between pyrophosphates (containing two phosphate (B84403) units) and tetraphosphates (containing four phosphate units).

Pyrophosphates , such as Tetrasodium Pyrophosphate (TSPP) and Sodium Acid Pyrophosphate (SAPP), are common food additives with the European food additive number E450.[4][5] They are well-documented for their roles in moisture retention, emulsification, and as leavening agents.[4][6]

Sodium this compound (Na₆P₄O₁₃) , a type of polyphosphate, is also Generally Recognized as Safe (GRAS) by the FDA.[5] However, its application in the food industry is less documented compared to pyrophosphates.

Comparative Analysis of Functional Properties

The primary functions of these phosphates in food systems include water retention, pH regulation, sequestration of metal ions, and interaction with proteins.[2]

Data Summary: this compound vs. Pyrophosphate
PropertyPyrophosphates (e.g., TSPP)This compound (Sodium this compound)Key References
Chemical Formula Na₄P₂O₇ (TSPP)Na₆P₄O₁₃[4][5]
Phosphate Units 24N/A
Primary Functions Water retention, emulsification, pH buffering, leavening, texture improvement.Sequestrant, potential for mold inhibition.[4][5][6]
Water Holding Capacity Generally considered to have the best water-holding capacity among polyphosphates.Expected to have lower water-holding capacity than pyrophosphates due to longer chain length.[7]
Common Applications Processed meats, seafood, dairy products, baked goods.Less common in food; mentioned for potential use in preserving fresh produce.[4][5][6]
Performance in Meat/Seafood Highly effective at increasing yield, reducing cooking loss, and improving texture.Likely less effective than pyrophosphates in improving water retention.[7][8]

Mechanism of Action in Food Systems

The primary mechanism by which phosphates, including pyrophosphates, enhance water holding capacity in meat and seafood involves their interaction with muscle proteins. This interaction is driven by two main effects:

  • pH and Ionic Strength: Alkaline phosphates like TSPP increase the pH of the meat, moving it further from the isoelectric point of the muscle proteins. This increases the net negative charge on the proteins, leading to electrostatic repulsion between protein chains. This repulsion creates more space for water to be held within the protein structure. The increase in ionic strength from the added phosphate also contributes to this effect.[8][9]

  • Dissociation of Actomyosin (B1167339): Pyrophosphates have the specific ability to dissociate the actomyosin complex in muscle tissue into actin and myosin. Myosin is a more effective emulsifier and has a greater water-binding capacity than the actomyosin complex.[8]

It is a general principle in polyphosphate chemistry that the water-holding capacity in meat products decreases as the chain length of the polyphosphate increases.[7] Therefore, pyrophosphate (two phosphate units) is expected to be more effective than this compound (four phosphate units) in applications where maximizing water retention is the primary goal.

Signaling Pathway Diagram: Phosphate Interaction with Muscle Proteins

G cluster_0 Phosphate Addition cluster_1 Biochemical Effects in Muscle cluster_2 Functional Outcomes Phosphate Pyrophosphate (e.g., TSPP) pH_Ionic Increase in pH and Ionic Strength Phosphate->pH_Ionic Alkaline properties Actomyosin Actomyosin Complex Phosphate->Actomyosin Direct interaction WHC Increased Water Holding Capacity pH_Ionic->WHC Actin_Myosin Dissociation into Actin and Myosin Actomyosin->Actin_Myosin Actin_Myosin->WHC Texture Improved Texture and Juiciness WHC->Texture Yield Increased Cooking Yield WHC->Yield

Mechanism of pyrophosphate action in meat.

Experimental Protocols

To objectively compare the performance of this compound and pyrophosphate in a food application such as meat or seafood processing, the following experimental protocols can be employed.

Determination of Water Holding Capacity (WHC) - Press Method

This method measures the ability of a meat sample to retain water when subjected to pressure.

Materials:

  • Minced meat or seafood sample

  • Phosphate solutions (e.g., 0.5% w/w solutions of TSPP and sodium this compound in 2% NaCl brine)

  • Analytical balance

  • Whatman No. 1 filter paper

  • Press apparatus capable of applying a standardized pressure

Procedure:

  • Prepare the meat/seafood samples by mincing and thoroughly mixing.

  • Divide the minced sample into control (no phosphate) and experimental groups (TSPP and sodium this compound).

  • Add the respective phosphate solutions to the experimental groups and mix thoroughly. Allow for a standardized marination time (e.g., 30 minutes) at a controlled temperature (e.g., 4°C).

  • Accurately weigh approximately 0.5 g of the treated sample.

  • Place the sample between two pre-weighed pieces of Whatman No. 1 filter paper.

  • Apply a constant pressure (e.g., 10 kg) for a standardized time (e.g., 5 minutes).

  • After pressing, carefully remove the meat patty and reweigh it.

  • The water expressed from the sample will be absorbed by the filter paper. Dry the filter paper and weigh it to determine the amount of water lost.

  • Calculate the WHC as the percentage of water retained in the sample after pressing.

Determination of Cooking Loss

This method quantifies the amount of moisture and fat lost from a meat or seafood sample during cooking.

Materials:

  • Whole muscle meat or seafood samples

  • Phosphate solutions (as described above)

  • Water bath or convection oven

  • Analytical balance

  • Thermometer

Procedure:

  • Weigh the individual raw meat/seafood samples.

  • Immerse the samples in the control or phosphate solutions for a standardized period.

  • Remove the samples from the solutions and blot the surface to remove excess liquid. Reweigh the samples to determine marinade uptake.

  • Cook the samples to a specific internal temperature (e.g., 75°C) using a controlled cooking method (e.g., water bath).

  • After cooking, cool the samples to room temperature and blot any surface moisture.

  • Weigh the cooked samples.

  • Calculate the cooking loss as a percentage of the initial weight of the marinated sample.

Experimental Workflow Diagram

G start Start: Sample Preparation (Meat/Seafood) treatment Treatment Groups: 1. Control (No Phosphate) 2. Pyrophosphate Solution 3. This compound Solution start->treatment marination Marination (Standardized time and temperature) treatment->marination whc_test Water Holding Capacity (WHC) (Press Method) marination->whc_test cooking_test Cooking Loss Test (Controlled Cooking) marination->cooking_test data_analysis Data Analysis and Comparison whc_test->data_analysis cooking_test->data_analysis conclusion Conclusion on Performance data_analysis->conclusion

Workflow for comparing phosphate performance.

Conclusion

Based on the established principles of polyphosphate chemistry in food systems, pyrophosphates are superior to longer-chain polyphosphates like this compound in applications where water holding capacity is the primary objective, such as in processed meats and seafood.[7] Pyrophosphates' ability to increase pH and ionic strength, coupled with their specific action of dissociating actomyosin, makes them highly effective at improving moisture retention, texture, and cooking yield.[8]

While sodium this compound is recognized as a safe food additive, its functional properties in common food applications appear to be less potent compared to pyrophosphates. Further direct comparative studies with robust experimental data are needed to fully elucidate the specific advantages and disadvantages of sodium this compound in various food systems. For researchers and product developers, pyrophosphates remain the more established and effective choice for enhancing the quality of moisture-rich food products.

References

Tetracalcium Phosphate vs. Hydroxyapatite in Bone Regeneration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an optimal biomaterial is critical for successful bone regeneration. Among the various synthetic options, calcium phosphate (B84403) ceramics, particularly tetracalcium phosphate (TTCP) and hydroxyapatite (B223615) (HA), have garnered significant attention due to their chemical similarity to the mineral phase of bone. This guide provides an objective comparison of the efficacy of TTCP and HA in bone regeneration, supported by experimental data, detailed methodologies, and an exploration of the underlying cellular signaling pathways.

Data Presentation: A Quantitative Comparison

While direct head-to-head in vivo studies comparing solely tetracalcium phosphate (TTCP) and hydroxyapatite (HA) with extensive quantitative data are limited in the available literature, valuable insights can be drawn from studies examining TTCP in combination with HA and from comparisons of HA with other resorbable calcium phosphates like beta-tricalcium phosphate (β-TCP).

A study on a composite graft of HA and TTCP for sinus augmentation in primates reported a bone graft contact (BGC) of 64% after 17 weeks , indicating excellent osteoconductivity.[1] This suggests that the inclusion of TTCP may contribute to accelerated new bone formation.[1]

To provide a broader context on the performance of resorbable versus more stable calcium phosphates, the following table summarizes findings from studies comparing HA with β-TCP. This comparison is relevant as TTCP is also a more resorbable calcium phosphate ceramic compared to HA.

ParameterHydroxyapatite (HA)Beta-Tricalcium Phosphate (β-TCP)Animal ModelDefect ModelTime PointKey Findings
New Bone Formation Lower initial rateHigher initial rateRabbitCalvarial Defect4 weeksβ-TCP showed a higher percentage of new bone area (37.3% ± 8.86) compared to HA (32.0% ± 5.05).
Material Resorption Very slow resorptionFaster resorptionRabbitCalvarial Defect8 weeksβ-TCP grafts showed significant degradation, being replaced by new bone.
Osteoconductivity GoodExcellentHumanOpen-wedge high tibial osteotomy18 monthsβ-TCP demonstrated significantly higher osteoconductivity scores compared to HA.[2]
Biocompatibility ExcellentExcellentVariousVariousVariousBoth materials exhibit high biocompatibility with minimal inflammatory response.

Note: The data presented for β-TCP can offer an indication of the expected behavior of a more resorbable calcium phosphate ceramic like TTCP in comparison to the more stable HA.

Experimental Protocols: Methodologies for Evaluation

The following experimental protocols are commonly employed to evaluate the efficacy of bone graft materials like TTCP and HA.

Rabbit Calvarial Defect Model

The rabbit calvarial defect model is a well-established and reproducible method for assessing bone regeneration.

Surgical Procedure:

  • Anesthesia and Preparation: New Zealand White rabbits are anesthetized, and the surgical site on the cranium is shaved and disinfected.

  • Incision and Exposure: A sagittal incision is made over the calvarium, and the skin and periosteum are reflected to expose the parietal bones.

  • Defect Creation: A critical-sized defect, typically 8-10 mm in diameter, is created in each parietal bone using a trephine bur under constant saline irrigation to prevent thermal necrosis.

  • Graft Implantation: The created defects are filled with the test materials (TTCP or HA granules/scaffolds). A control group with an empty defect is also included.

  • Closure: The periosteum and skin are sutured in layers.

  • Post-operative Care: Animals receive analgesics and antibiotics and are monitored for any signs of infection or complications.

Experimental Workflow for Rabbit Calvarial Defect Model

G cluster_pre_op Pre-operative cluster_op Operative cluster_post_op Post-operative Anesthesia Anesthesia Surgical_Prep Surgical Site Preparation Anesthesia->Surgical_Prep Incision Incision and Exposure Surgical_Prep->Incision Defect Calvarial Defect Creation (8-10mm) Incision->Defect Implantation Graft Implantation (TTCP vs. HA) Defect->Implantation Closure Suturing Implantation->Closure Analgesia Analgesia and Antibiotics Closure->Analgesia Monitoring Monitoring Analgesia->Monitoring Sacrifice Euthanasia at Pre-defined Timepoints Monitoring->Sacrifice

Caption: Workflow of the rabbit calvarial defect model for bone graft evaluation.

Histomorphometric Analysis

Histomorphometry provides quantitative data on bone formation and material resorption.

Methodology:

  • Sample Collection: At predetermined time points (e.g., 4, 8, 12 weeks), the animals are euthanized, and the calvarial defects containing the grafts are harvested.

  • Sample Preparation: The harvested bone blocks are fixed in formalin, dehydrated in a graded series of ethanol, and embedded in a resin (e.g., polymethyl methacrylate).

  • Sectioning and Staining: Undecalcified sections (5-10 µm thick) are cut using a microtome and stained with specific histological stains, such as Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to differentiate between bone and connective tissue.

  • Image Analysis: The stained sections are examined under a light microscope, and images are captured. Image analysis software is then used to quantify various parameters.

  • Quantitative Parameters:

    • New Bone Area (%): The percentage of the defect area filled with newly formed bone.

    • Remaining Graft Area (%): The percentage of the defect area still occupied by the graft material.

    • Bone-to-Graft Contact (%): The percentage of the graft surface in direct contact with new bone.

    • Fibrous Tissue Area (%): The percentage of the defect area filled with fibrous connective tissue.

Histomorphometric Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis Harvesting Harvesting of Calvarial Defect Fixation Fixation (Formalin) Harvesting->Fixation Dehydration Dehydration (Ethanol Series) Fixation->Dehydration Embedding Embedding (Resin) Dehydration->Embedding Sectioning Sectioning (Microtome) Embedding->Sectioning Staining Staining (H&E, Masson's Trichrome) Sectioning->Staining Imaging Microscopic Imaging Staining->Imaging Quantification Image Analysis and Quantification Imaging->Quantification

Caption: Workflow for histomorphometric analysis of bone regeneration.

Signaling Pathways in Calcium Phosphate-Mediated Bone Regeneration

The osteoinductive properties of calcium phosphate ceramics are attributed to their ability to influence key signaling pathways involved in osteoblast differentiation and bone formation.

Key Signaling Pathways

Several signaling pathways are crucial in mediating the cellular response to calcium phosphate biomaterials:

  • Bone Morphogenetic Protein (BMP) Signaling Pathway: BMPs are potent growth factors that induce the differentiation of mesenchymal stem cells into osteoblasts. Calcium phosphate ceramics can adsorb endogenous BMPs and also stimulate their production by local cells, leading to the activation of the Smad signaling cascade and subsequent expression of osteogenic genes like Runx2.[3]

  • Wnt/β-catenin Signaling Pathway: The Wnt pathway plays a critical role in bone mass regulation. Activation of this pathway leads to the accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus to activate the transcription of genes involved in osteoblast proliferation and differentiation.[4]

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway, including ERK, JNK, and p38, is involved in various cellular processes such as proliferation, differentiation, and apoptosis. The surface properties and ionic dissolution products of calcium phosphate ceramics can activate MAPK signaling, thereby influencing osteoblast behavior.[5]

Interaction of Signaling Pathways in Osteogenesis

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events CaP Calcium Phosphate (TTCP/HA) BMP_ligand BMPs CaP->BMP_ligand Adsorbs & Stimulates Wnt_ligand Wnt CaP->Wnt_ligand Influences MAPK MAPK (ERK, p38, JNK) CaP->MAPK Activates BMP_receptor BMP Receptor BMP_ligand->BMP_receptor Wnt_receptor Frizzled/LRP5/6 Wnt_ligand->Wnt_receptor Smad Smad Pathway BMP_receptor->Smad beta_catenin β-catenin Wnt_receptor->beta_catenin Runx2 Runx2 Smad->Runx2 beta_catenin->Runx2 MAPK->Runx2 Osteogenic_Genes Osteogenic Gene Expression Runx2->Osteogenic_Genes

Caption: Key signaling pathways in calcium phosphate-mediated osteogenesis.

Conclusion

Both tetracalcium phosphate and hydroxyapatite are highly effective biomaterials for bone regeneration, exhibiting excellent biocompatibility and osteoconductivity. The primary difference lies in their resorption kinetics. Hydroxyapatite is a more stable ceramic, providing a long-term scaffold for bone ingrowth, which can be advantageous in load-bearing applications. In contrast, tetracalcium phosphate, being more resorbable, is gradually replaced by new bone over time. This characteristic may be preferable in applications where complete regeneration of the native bone tissue is the ultimate goal.

The choice between TTCP and HA, or a composite of the two, will depend on the specific clinical application, the required rate of bone formation, and the desired longevity of the implant. Further direct comparative studies are warranted to provide more definitive quantitative data on the relative performance of these two important biomaterials.

References

A Comparative Guide to the Proteomic Landscape of Polyphosphate-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inorganic polyphosphates (polyP), linear polymers of orthophosphate, are ubiquitous molecules with diverse biological functions, from energy storage to cell signaling.[1] Understanding how different forms of polyP influence cellular processes is crucial for harnessing their therapeutic potential. This guide provides a comparative overview of the proteomic and phosphoproteomic changes observed in cells upon treatment with polyphosphates, drawing from key studies in the field. We present quantitative data, detailed experimental protocols, and visual representations of the affected signaling pathways to facilitate a deeper understanding of polyP's molecular impact.

Quantitative Proteomic and Phosphoproteomic Changes

The cellular response to polyphosphate treatment is swift and dynamic, involving significant alterations in protein abundance and phosphorylation states. Below, we summarize key quantitative findings from studies on mammalian and bacterial cells.

Mammalian Chondrocyte Response to Inorganic Polyphosphate

A study on bovine primary articular chondrocytes treated with inorganic polyphosphate and Ca2+ for 30 minutes revealed significant changes in both the proteome and phosphoproteome.[2]

Protein Category Key Proteins with Altered Abundance/Phosphorylation Observed Change Implication in Chondrocytes
Chondrogenesis Regulators Tenascin C (TNC), Insulin-like growth factor-binding protein 5 (IGFBP-5), Connective tissue growth factor (CTGF)Increased abundance/phosphorylationPolyP plays a role in chondrocyte metabolism and extracellular matrix production.[2]
Signaling Pathway Components Proteins involved in the PI3K/Akt pathwayModulation of phosphorylation statesActivation of anabolic effects in chondrocytes.[2][3]

A large-scale quantitative proteomic and phosphoproteomic study identified over 4,100 proteins and more than 6,000 phosphorylation sites on approximately 1,600 phosphoproteins in bovine primary articular chondrocytes treated with inorganic polyphosphate and Ca2+.[2]

Bacterial Proteome Response to Polyphosphate Kinase Deletion

In Escherichia coli, the enzyme polyphosphate kinase (PPK) is responsible for polyP synthesis. Comparing wild-type E. coli with a ∆ppk mutant (unable to produce polyP) during starvation reveals the impact of polyP on the bacterial proteome.[4][5]

Protein Category Wild-Type (High PolyP) ∆ppk Mutant (No PolyP) Functional Implication
Metabolism Enriched for amino acid biosynthesis and transport proteins.[4][5]Enriched for proteins related to translation and ribosome biogenesis.[4][5]Wild-type cells adapt to starvation, while ∆ppk mutants remain primed for growth.[4][5]
Membrane Structure & Resistance Upregulation of Arn and EptA proteins.[4][5]Downregulation of Arn and EptA proteins.[4][5]PPK is required for lipid A modifications that confer polymyxin (B74138) resistance.[4][5]

Label-free mass spectrometry identified 92 significantly differentially expressed proteins between wild-type and ∆ppk mutant E. coli cells during starvation.[4][5]

Key Signaling Pathways Modulated by Polyphosphates

Polyphosphates have been shown to interact with and modulate key signaling pathways, particularly the PI3K/Akt pathway, which is central to cell growth, survival, and metabolism.

PI3K/Akt Signaling Pathway

Long-chain polyphosphates have been found to bind to several human proteins involved in the phosphatidylinositol signaling pathway.[3][6] This interaction can modulate the activity of the PI3K/Akt pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K activates PolyP Polyphosphate PolyP->PI3K modulates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 produces Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates CellResponse Cellular Responses (Growth, Survival, Metabolism) mTOR->CellResponse leads to

Caption: Polyphosphate modulation of the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of proteomics studies. Below are summarized protocols based on the cited literature for the analysis of polyphosphate-treated cells.

Sample Preparation and Protein Digestion
  • Cell Lysis : Cells are washed with PBS and lysed in a buffer containing detergents (e.g., SDS) and protease/phosphatase inhibitors to preserve the proteome and phosphoproteome.[7][8]

  • Protein Quantification : The total protein concentration is determined using a standard assay such as the BCA assay.[8]

  • Reduction and Alkylation : Disulfide bonds in proteins are reduced with an agent like DTT or TCEP, followed by alkylation of free thiols with iodoacetamide (B48618) or chloroacetamide to prevent re-formation.[7][9]

  • Protein Digestion : Proteins are digested into peptides, typically using sequencing-grade trypsin.[7][9] Methods like S-Trap (Suspension Trapping) can be employed for efficient digestion and removal of detergents.[7][8]

Phosphopeptide Enrichment

Due to the low stoichiometry of protein phosphorylation, enrichment of phosphopeptides is a critical step.

  • Titanium Dioxide (TiO2) or Iron(III)-NTA Chromatography : These methods are commonly used for their affinity to the negatively charged phosphate (B84403) groups of phosphopeptides.[8][10]

  • Polymer-Based Metal Ion Affinity Capture (PolyMAC) : This technique can also be used for phosphopeptide enrichment.[11]

Mass Spectrometry and Data Analysis
  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Enriched phosphopeptides and total peptides are separated by liquid chromatography and analyzed by a high-resolution mass spectrometer.[2][4][12]

  • Quantitative Strategies :

    • Label-Free Quantification (LFQ) : Compares the signal intensities of peptides across different runs.[4][5][13]

    • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) : Cells are metabolically labeled with "light" or "heavy" amino acids, allowing for direct comparison of protein abundance when samples are mixed.

    • Tandem Mass Tags (TMT) : Peptides from different samples are labeled with isobaric tags, enabling multiplexed quantification in a single MS run.[12][13]

  • Data Analysis : Raw mass spectrometry data is processed using software like MaxQuant or Proteome Discoverer to identify and quantify peptides and phosphosites.[12] Subsequent bioinformatic analysis can identify regulated proteins and enriched signaling pathways.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis Analysis CellCulture Cell Culture & PolyP Treatment Lysis Cell Lysis CellCulture->Lysis Digestion Protein Digestion Lysis->Digestion Labeling Quantitative Labeling (SILAC, TMT, or Label-Free) Digestion->Labeling Enrich TiO2 or Fe-NTA Enrichment Labeling->Enrich LCMS LC-MS/MS Labeling->LCMS Total Peptides TotalProteome Total Proteome Analysis Enrich->LCMS Phosphopeptides Phosphoproteome Phosphoproteome Analysis Data Data Processing & Quantification LCMS->Data Bioinfo Bioinformatics Analysis Data->Bioinfo

Caption: General workflow for comparative proteomics of polyphosphate-treated cells.

References

A Comparative Guide to Assessing the Purity of Synthesized Tetraphosphates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds like tetraphosphates is a critical step to ensure the validity and reproducibility of experimental outcomes. Tetraphosphates and their analogs are pivotal in studying a variety of biochemical processes, from cellular signaling to being potential therapeutic agents. This guide provides a comparative overview of key analytical techniques for verifying the purity of synthesized tetraphosphates, complete with supporting data and experimental protocols.

Comparison of Analytical Techniques for Purity Assessment

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for quantitative vs. qualitative results, the expected impurities, and the available instrumentation. The following table summarizes and compares common techniques used for the purity assessment of tetraphosphates and other polyphosphates.

Technique Principle Information Obtained Sample Purity Requirement Detectable Chain Lengths (P-subunits) Advantages Limitations
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Measures the magnetic properties of the ³¹P nucleus, providing information about the chemical environment of each phosphorus atom.Structural confirmation, identification of different phosphate (B84403) groups, and quantification of impurities relative to the main compound.Medium to HighAllProvides detailed structural information; can directly quantify purity against a certified internal standard.Lower sensitivity compared to other methods; complex spectra can be difficult to interpret.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.Separation and quantification of the main compound and impurities. Often used for purification.Low<50 (Ion-Exchange)High resolution and sensitivity; well-established method for purification and quantification.Traditional reverse-phase chromatography is poor for highly polar polyphosphates.
Mass Spectrometry (MS) Ionizes chemical species and sorts the ions based on their mass-to-charge ratio.Molecular weight confirmation and identification of impurities based on their mass.High≤4 (ESI-MS)High sensitivity and specificity; provides direct evidence of molecular weight.May not distinguish between isomers; quantification can be complex.
Polyacrylamide Gel Electrophoresis (PAGE) Separates molecules through a gel matrix based on their size and charge under an electric field.Chain length distribution and qualitative purity assessment.Medium>15Can resolve different chain lengths; DNA ladders can be used for quantitative comparison.Requires staining for visualization (e.g., Toluidine blue O, DAPI), which can also stain other polymers like nucleic acids.
Enzymatic Assays Uses specific enzymes (e.g., exopolyphosphatase) that hydrolyze polyphosphates to orthophosphate, which is then measured.Quantifies total polyphosphate concentration and average chain length.High>38Highly specific and can work with low sample amounts.The purity of the sample must be very high as other phosphorus-containing compounds can interfere.
Two-Dimensional Thin-Layer Chromatography (2D-TLC) Separates compounds on a thin layer of adsorbent material using two different solvents run in perpendicular directions.Differentiates between linear and cyclic polyphosphates.High<10Simple and inexpensive; effective for separating cyclic from linear forms.Primarily qualitative; requires a pure sample for clear analysis.

Experimental Protocols

Detailed methodologies are crucial for reproducible purity assessment. Below are protocols for key analytical techniques.

³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy

This protocol outlines the direct quantification of tetraphosphate purity using an internal standard.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the synthesized this compound sample.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., triphenyl phosphate).

    • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., D₂O) in an NMR tube.

  • Instrumentation and Data Acquisition :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a proton-decoupled ³¹P-NMR spectrum

A Guide to Inter-laboratory Comparison of Tetraphosphate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of tetraphosphate is crucial across various scientific disciplines, from understanding its role in cellular signaling to its application in drug development. This guide provides a comparative overview of common analytical methods for this compound analysis, supported by experimental data drawn from established methodologies. The objective is to assist laboratories in selecting the most appropriate method for their specific research needs and to facilitate the comparison of results across different studies.

Data Presentation: Performance of Analytical Methods for this compound Analysis

The selection of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, throughput, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of various techniques.

Analytical MethodPrincipleTypical Sample TypesLimit of Detection (LOD) / Quantification (LOQ)ThroughputKey AdvantagesKey Limitations
Enzymatic Assay Enzymatic hydrolysis of polyphosphates to orthophosphate, followed by colorimetric or fluorometric detection of orthophosphate.[1][2]Cell lysates, Tissue extracts, Environmental samplesPicomolar to micromolar range.[3]High (96-well plate format).[4]High sensitivity and specificity.[1][3]Indirect measurement; potential interference from free phosphate (B84403) in the sample.[2]
Ion Chromatography (IC) Separation of anions based on their affinity for an ion-exchange stationary phase, followed by conductivity detection.[5]Water samples, Biological extractsµg/L to mg/L range.[5]ModerateCan simultaneously analyze multiple phosphate species.Requires specialized equipment; potential for matrix interference.
Capillary Gel Electrophoresis (CGE) Separation of charged molecules in a gel-filled capillary based on their size and charge under an electric field.[6]Mixtures of inorganic polyphosphatesEstimated ~0.2 µM of Pi residues.[6]HighHigh resolution for separating polyphosphates of different chain lengths.[6]Requires authentic standards for identification; sensitivity can be limited.[6]
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy Detection of the ³¹P nucleus, allowing for the identification and quantification of different phosphorus-containing compounds based on their chemical shift.[2][4]Cell extracts, Purified samplesMillimolar rangeLowNon-destructive; provides structural information and can identify all P-containing compounds simultaneously.[4]Relatively low sensitivity compared to other methods.
Fluorescence Spectroscopy (with DAPI) Binding of the fluorescent dye 4',6-diamidino-2-phenylindole (DAPI) to polyphosphates, resulting in a measurable increase in fluorescence.[1][3]Microbial cells, Environmental samplesPicomolar rangeHighHigh sensitivity.[1]RNA can interfere with the measurement; requires careful sample preparation.[3]
Polyacrylamide Gel Electrophoresis (PAGE) Separation of polyphosphates by size through a polyacrylamide gel matrix, followed by staining.[6]Mixtures of inorganic polyphosphatesNot specifiedLow to ModerateCan resolve a wide range of polyphosphate chain lengths.[6]Time-consuming and can be difficult to perform.[6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental results. Below are protocols for two common methods of this compound analysis.

Protocol 1: Enzymatic Quantification of this compound

This protocol is based on the enzymatic conversion of polyphosphates to orthophosphate, which is then quantified using a colorimetric assay.[1]

1. Sample Preparation:

  • Lyse bacterial cell pellets at 95°C in a guanidine (B92328) isothiocyanate (GITC) solution.
  • Determine the protein content of the lysates using a Bradford assay for normalization.

2. Polyphosphate Extraction:

3. Enzymatic Digestion:

  • Digest the extracted polyphosphate with a polyphosphate-specific exopolyphosphatase (e.g., ScPPX) to release orthophosphate.

4. Quantification:

  • Quantify the resulting free phosphate using an ascorbic acid-based colorimetric assay.
  • Measure the absorbance at 882 nm.
  • Normalize the total polyphosphate-derived phosphate to the total protein content for each sample.

Protocol 2: Analysis of this compound by Capillary Gel Electrophoresis (CGE)

This protocol describes the high-resolution separation and detection of inorganic polyphosphates.[6]

1. Capillary and Buffer Preparation:

  • Use a capillary filled with a solution of poly(N,N-dimethylacrylamide) (PDMA).
  • Prepare a running buffer containing a chromophore, such as terephthalate (B1205515), for indirect UV detection.

2. Sample Injection:

  • Introduce the sample containing the mixture of inorganic polyphosphates into the capillary.

3. Electrophoretic Separation:

  • Apply a high voltage across the capillary to separate the polyphosphate species based on their chain length (n).

4. Detection:

  • Detect the separated polyphosphates indirectly by monitoring the UV absorbance of the terephthalate in the running buffer at 254 nm.

5. Data Analysis:

  • Identify and quantify the peaks corresponding to different polyphosphate species by comparing their migration times to those of authentic standards.

Mandatory Visualization

Diagrams illustrating key experimental workflows provide a clear and concise understanding of the methodologies.

Enzymatic_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_digestion Digestion cluster_quantification Quantification Sample Bacterial Cell Pellet Lysate Cell Lysate Sample->Lysate Lysis (95°C, GITC) Extraction Silica Column Extraction Lysate->Extraction Digestion Enzymatic Digestion (ScPPX) Extraction->Digestion Quantification Colorimetric Assay (Ascorbic Acid) Digestion->Quantification Result Normalized PolyP Concentration Quantification->Result Absorbance at 882 nm

Caption: Workflow for the enzymatic quantification of polyphosphate.

CGE_Analysis_Workflow cluster_setup System Setup cluster_analysis Analysis cluster_data Data Processing Capillary PDMA-filled Capillary Buffer Running Buffer (with Terephthalate) Sample Polyphosphate Sample Injection Sample Injection Sample->Injection Separation Electrophoretic Separation Injection->Separation Detection Indirect UV Detection (254 nm) Separation->Detection Data Electropherogram Detection->Data Analysis Peak Identification & Quantification Data->Analysis Result Polyphosphate Profile Analysis->Result

Caption: Workflow for Capillary Gel Electrophoresis analysis.

References

A Comparative Performance Analysis of Tetraphosphate-Based Cements and Commercial Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal cement for dental and orthopedic applications is a critical decision. This guide provides an objective comparison of the performance of emerging tetraphosphate-based cements against established commercial alternatives, including zinc phosphate (B84403), glass ionomer, and resin-based cements. The information presented is supported by experimental data to aid in the informed selection of materials for research and development.

Executive Summary

This compound-based cements are a class of calcium phosphate cements known for their excellent biocompatibility and osteoconductivity. This guide indicates that while they demonstrate competitive compressive strength and favorable setting times, their key advantage lies in their biological performance, actively promoting bone regeneration. Commercial alternatives each offer distinct advantages, with resin-based cements leading in mechanical strength, glass ionomer cements offering fluoride (B91410) release, and zinc phosphate cements providing a long history of clinical use. The choice of cement should be guided by the specific application's requirements for mechanical integrity, setting characteristics, and desired biological interaction.

Performance Comparison: Quantitative Data

The following tables summarize the key performance indicators for this compound-based cements and their commercial counterparts. Data has been compiled from various studies, and it is important to note that direct comparisons can be influenced by variations in experimental conditions.

Cement TypeSetting Time (minutes)Compressive Strength (MPa)
This compound-Based3.5 - 24[1]38 - 80+[2]
Zinc Phosphate~7[3]83 - 123[2][4]
Glass Ionomer2 - 6[5]85 - 231.7[5][6]
Resin-Modified Glass Ionomer-93 - 226[6]
Resin-BasedVariable (light-cured/dual-cured)93 - 226+[6]

Table 1: Comparison of Setting Time and Compressive Strength.

Cement TypeCell Viability (%) (MTT Assay)Key Biocompatibility Features
This compound-Based>74% (for TTCP powder)[1]Osteoconductive, promotes new bone formation.[7]
Zinc Phosphate~76% (after 120h)[4]Generally considered biocompatible with a long history of clinical use.[4]
Glass IonomerGenerally good, Fuji I showed least cytotoxicity in one study.[8][9]Releases fluoride, which can inhibit caries.
Resin-BasedVariable, can exhibit higher cytotoxicity depending on composition and curing.[3][10]Some components (e.g., HEMA) can cause inflammatory responses.[11]

Table 2: Comparison of Biocompatibility.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below, primarily based on ISO 9917-1 standards for water-based dental cements.

Compressive Strength Testing (based on ISO 9917-1)
  • Specimen Preparation: Cylindrical specimens with a diameter of 4 mm and a height of 6 mm are prepared. The cement is mixed according to the manufacturer's instructions and packed into a stainless-steel mold.

  • Curing: The specimens are kept in the mold in a cabinet at 37°C and a relative humidity of at least 90% for 1 hour. After removal from the mold, they are immersed in distilled water at 37°C for 23 hours.

  • Testing: The compressive strength is measured using a universal testing machine with a crosshead speed of 1 mm/min.[4][8] The load at which the specimen fractures is recorded.

  • Calculation: The compressive strength (CS) is calculated using the formula: CS = 4F / (πd²), where F is the maximum applied load and d is the diameter of the specimen.

Setting Time Determination (based on ISO 9917-1)
  • Apparatus: A Vicat apparatus with a needle having a flat end of 1.0 ± 0.1 mm in diameter and a total mass of 400 ± 5 g is used.[9]

  • Specimen Preparation: The cement is mixed and placed into a mold.

  • Testing Environment: The test is conducted in a cabinet maintained at 37°C and at least 90% relative humidity.[12]

  • Measurement: The needle is lowered vertically onto the surface of the cement. The setting time is the time elapsed from the start of mixing until the needle fails to leave a complete circular indentation on the cement surface.

Cytotoxicity Assessment (MTT Assay)
  • Cell Culture: L929 mouse fibroblasts or other relevant cell lines are cultured in a suitable medium.[8][9]

  • Material Extraction: The cement materials are prepared and incubated in the cell culture medium for a specific period (e.g., 24, 48, 72 hours) to create extracts.[8][9]

  • Cell Exposure: The cultured cells are then exposed to these material extracts.

  • MTT Assay: After the exposure period, the medium is replaced with a medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial reductase will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Quantification: The formazan crystals are dissolved, and the absorbance of the solution is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm).[9] Cell viability is expressed as a percentage relative to a control group of untreated cells.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow and the key signaling pathways associated with the osteogenic properties of this compound-based cements.

ExperimentalWorkflow cluster_prep Material Preparation cluster_curing Curing cluster_testing Performance Testing P Powder & Liquid Components M Mixing P->M F Mold Filling M->F C Incubation (37°C, >90% RH) F->C ST Setting Time (Vicat Apparatus) C->ST CS Compressive Strength (Universal Testing Machine) C->CS B Biocompatibility (MTT Assay) C->B

Experimental workflow for cement characterization.

SignalingPathways cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_outcome Cellular Response CaP Calcium Phosphate Cement Surface Ions Ca²⁺ & PO₄³⁻ Ions CaP->Ions Dissolution PLC PLC/IP3 Pathway Ions->PLC MAPK MAPK/ERK Pathway Ions->MAPK Wnt Wnt/β-catenin Pathway Ions->Wnt OD Osteogenic Differentiation PLC->OD MAPK->OD Wnt->OD GF Gene Expression (e.g., RUNX2, ALP, OCN) OD->GF MB Matrix Mineralization OD->MB

Osteogenic signaling pathways of calcium phosphate cements.

Concluding Remarks

This compound-based cements present a compelling option for applications where biocompatibility and osteointegration are paramount. Their ability to actively participate in the bone healing process sets them apart from more traditional, bioinert commercial alternatives.[7] However, for applications demanding the highest mechanical strength, resin-based cements may be more suitable. Glass ionomer cements remain a viable choice where fluoride release is a primary consideration. The continued development of this compound-based composites, potentially incorporating reinforcing agents, may further enhance their mechanical properties, broadening their clinical applicability. This guide serves as a foundational resource for researchers and developers in the selection and advancement of cementitious biomaterials.

References

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to Tetraphosphate Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of tetraphosphates, ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the tetraphosphate compound in use. The following are general but crucial safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles with side shields, and a lab coat. For procedures with a risk of aerosol formation, a face shield and respiratory protection may be necessary.[1]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

Quantitative Data Summary

The following table summarizes key hazard and exposure information for representative this compound compounds. This data is essential for risk assessment and safe handling.

PropertySodium this compoundHexaethyl this compound
Chemical Formula Na₆P₄O₁₃C₁₂H₃₀O₁₃P₄
Physical State White powderYellow, viscous liquid
Primary Hazards May cause skin and serious eye irritation. May cause respiratory irritation.[2][3]Highly toxic; may be fatal if inhaled, swallowed, or absorbed through the skin.[4][5] Decomposes upon heating to produce toxic fumes of phosphorus oxides.[4]
Incompatibilities Strong acids, strong oxidizing agents.Strong reducing agents (may form highly toxic and flammable phosphine (B1218219) gas), oxidizing agents.[4][6]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[4]
Disposal Considerations Do not discharge to sewer systems.[1] Dispose of via a licensed chemical destruction plant or controlled incineration.[1]Considered hazardous waste. Dispose of in accordance with local, state, and federal regulations through a licensed hazardous waste disposal company.[1][7]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach focused on containment, segregation, and coordination with your institution's Environmental Health and Safety (EHS) department.

Step 1: Waste Segregation and Collection

Proper segregation of waste is the first and most critical step to ensure safe and compliant disposal.

  • Solid this compound Waste:

    • Carefully collect dry this compound powder, contaminated weighing boats, and other solid materials using non-sparking tools.

    • Place all solid waste into a designated, clearly labeled, and sealable hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).

    • Label the container as "Hazardous Waste," and clearly identify the contents as "Solid this compound Waste" along with the specific chemical name (e.g., Sodium this compound).

  • Liquid this compound Waste:

    • Collect all aqueous solutions containing tetraphosphates in a designated, leak-proof, and sealable hazardous waste container. Glass or polyethylene (B3416737) containers are generally suitable.

    • Do not mix this compound solutions with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible mixtures can lead to dangerous reactions.

    • Label the container as "Hazardous Waste," and clearly identify the contents as "Aqueous this compound Waste" with the specific chemical name and approximate concentration.

  • Contaminated Materials:

    • Any materials, such as pipette tips, gloves, and absorbent pads, that have come into contact with tetraphosphates should be considered contaminated.

    • Collect these items in a separate, sealed, and clearly labeled solid waste container.

    • Label the container as "Hazardous Waste: this compound Contaminated Debris."

Step 2: In-Lab Neutralization (for Acidic Phosphate (B84403) Solutions Only)

For dilute, inorganic, and acidic phosphate solutions, in-lab neutralization may be a permissible preliminary step before collection. Always consult with your institution's EHS department before proceeding with any in-lab treatment.

Experimental Protocol for Neutralization:

  • Preparation: Perform the procedure in a chemical fume hood. Ensure you are wearing all required PPE. Prepare a dilute basic solution, such as 1 M sodium hydroxide (B78521) or a slurry of calcium carbonate.

  • Dilution: If the phosphate solution is concentrated, slowly add it to a large volume of cold water with stirring to dilute it. This will help to control any heat generated during neutralization.

  • Neutralization: While stirring the diluted acidic phosphate solution, slowly add the basic solution. Monitor the pH of the solution continuously using a calibrated pH meter or pH paper.

  • Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Final Collection: Once neutralized, transfer the solution to the designated "Aqueous this compound Waste" container for collection by EHS.

Step 3: Storage Pending Disposal

Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.

  • Container Management: Ensure all waste containers are tightly sealed except when adding waste.

  • Secondary Containment: Store waste containers in a designated, well-ventilated, and secure area. Use secondary containment trays to capture any potential leaks.

  • Segregation: Store this compound waste away from incompatible materials, particularly strong acids and reducing agents.

Step 4: Final Disposal

The ultimate disposal of this compound waste must be handled by trained professionals in accordance with all applicable regulations.

  • Contact EHS: Arrange for the collection of your properly labeled and contained this compound waste with your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste pickup forms, accurately describing the contents of each container.

  • Professional Disposal: The waste will then be transported to a licensed facility for appropriate treatment, which may include high-temperature incineration or other approved chemical destruction methods.[1]

Visualizing the Disposal Workflow

To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps in the this compound disposal process.

Tetraphosphate_Disposal_Workflow This compound Waste Disposal Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste solid_waste Solid Waste (Powder, Contaminated Debris) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solutions) identify_waste->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store Store Waste in Designated Area with Secondary Containment collect_solid->store check_acidity Is the solution acidic and inorganic? collect_liquid->check_acidity neutralize In-Lab Neutralization (EHS Approval Required) check_acidity->neutralize Yes check_acidity->store No neutralize->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: A logical workflow for the safe disposal of this compound waste.

In_Lab_Neutralization_Protocol In-Lab Neutralization Protocol for Acidic Phosphate Solutions start_neutralization Start: EHS Approved Acidic Phosphate Solution ppe_fume_hood Don PPE and Work in Fume Hood start_neutralization->ppe_fume_hood dilute_acid Dilute Concentrated Solution in Cold Water ppe_fume_hood->dilute_acid add_base Slowly Add Dilute Base (e.g., NaOH) with Stirring dilute_acid->add_base monitor_ph Monitor pH Continuously add_base->monitor_ph ph_check Is pH between 6.0 and 8.0? monitor_ph->ph_check ph_check->add_base No transfer_waste Transfer to Labeled Hazardous Waste Container ph_check->transfer_waste Yes end_neutralization End: Ready for EHS Collection transfer_waste->end_neutralization

Caption: A step-by-step protocol for the in-lab neutralization of acidic phosphate solutions.

References

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